molecular formula C12H20N2O3 B572530 Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1251009-03-6

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B572530
CAS No.: 1251009-03-6
M. Wt: 240.303
InChI Key: UTKCYVWXAPAFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1251009-03-6) is a spirocyclic chemical building block with the molecular formula C12H20N2O3 and a molecular weight of 240.30 g/mol . This compound features a diazaspiro[4.4]nonane core structure, where both five-membered rings adopt envelope conformations . In solid-state crystal structures, molecules are linked via N–H···O hydrogen bonds to form one-dimensional chains . The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, making this compound a valuable intermediate in synthetic and medicinal chemistry research. While detailed pharmacological profiling for this specific molecule is not widely published, substituted pyrrolidines and spirocyclic frameworks analogous to its structure are known to possess significant research interest and have been investigated for various biological activities . This product is intended for laboratory research purposes and is strictly designated as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(15)13-7-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCYVWXAPAFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726253
Record name tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-03-6
Record name tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its spirocyclic scaffold, which features two rings sharing a single carbon atom, imparts a rigid three-dimensional geometry that is of significant interest for designing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory and process development. The Chemical Abstracts Service (CAS) number for this compound is 1251009-03-6 .[1]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These data are essential for reaction planning, purification, and analytical method development.

PropertyValueSource
CAS Number 1251009-03-6
Molecular Formula C12H20N2O3[2]
Molecular Weight 240.30 g/mol [3]
Monoisotopic Mass 240.1474 Da[2]
Appearance Solid
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2[2]
InChI InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(15)13-7-12/h4-8H2,1-3H3,(H,13,15)[2]

Synthesis and Purification

The synthesis of this compound typically involves the construction of the diazaspiro[4.4]nonane core followed by functionalization. A common and effective strategy is a two-step cyclization-protection sequence.

Synthetic Workflow Overview

Synthesis_Workflow General Synthetic Workflow for this compound Primary_Amine Primary Amine Cyclization Cyclization (Acidic Conditions) Primary_Amine->Cyclization Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Cyclization Spirocyclic_Amine Spirocyclic Amine Intermediate Cyclization->Spirocyclic_Amine Formation of diazaspiro[4.4]nonane scaffold Protection Boc Protection (Base, Solvent) Spirocyclic_Amine->Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Protection Crude_Product Crude Product Protection->Crude_Product Yields of 85-90% reported[1] Purification Silica Gel Chromatography Crude_Product->Purification e.g., Hexane/Ethyl Acetate Final_Product This compound Purification->Final_Product >98% Purity[1]

Sources

"Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate *

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block in modern medicinal chemistry. Its unique spirocyclic structure offers a three-dimensional framework that is increasingly sought after in the design of novel therapeutic agents. We will delve into its fundamental chemical properties, established synthesis protocols with mechanistic insights, and its strategic applications in drug discovery.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a protected amine and a lactam within a rigid spiro[4.4]nonane scaffold.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for selective deprotection, making it a versatile intermediate for further chemical elaboration.

PropertyValueSource(s)
Molecular Weight 240.30 g/mol [2][3][4]
Molecular Formula C₁₂H₂₀N₂O₃[2][3][4][5]
CAS Number 1251009-03-6[1][2]
IUPAC Name This compoundN/A
Synonyms 8-oxo-2,7-Diazaspiro[4.4]nonane-2-carboxylic acid 1,1-dimethylethyl ester[2]
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2[5]
Purity Typically ≥95%[4]

Synthesis and Mechanistic Rationale

The construction of the diazaspiro[4.4]nonane core followed by selective protection is a cornerstone of this molecule's synthesis. A widely adopted and efficient method involves the direct Boc-protection of the pre-formed spirocyclic amine.

Recommended Synthesis Protocol: Boc-Protection of 2,7-Diazaspiro[4.4]nonan-8-one

This approach is favored for its high yield and operational simplicity. The reaction selectively protects the more nucleophilic secondary amine at the 2-position, leaving the lactam nitrogen at the 7-position unreacted.

Reaction Scheme: 2,7-Diazaspiro[4.4]nonan-8-one + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Causality and Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).

  • Base: A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product without competing with the amine nucleophile.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction, as it solubilizes the reactants and is inert under the reaction conditions. The use of anhydrous solvent is critical to prevent the hydrolysis of the Boc anhydride.[1]

  • Temperature: The reaction is initiated at 0–5°C.[1] This strict temperature control is crucial to moderate the exothermic reaction and minimize the formation of potential side products, ensuring high selectivity and yield.[1]

Step-by-Step Experimental Protocol
  • Preparation: A flame-dried, round-bottom flask is charged with 2,7-diazaspiro[4.4]nonan-8-one and anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Triethylamine (TEA) (1.2 equivalents) is added dropwise to the stirred solution.

  • Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature between 0–5°C.

  • Reaction: The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12 hours to ensure completion.[1]

  • Work-up: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient, 3:1) to afford the pure this compound.[1] This method typically achieves yields in the range of 85–90% with >98% purity.[1]

Synthesis Workflow Diagram

SynthesisWorkflow reagents Reagents: - 2,7-diazaspiro[4.4]nonan-8-one - Boc₂O, TEA, Anhydrous THF setup Reaction Setup (Inert Atmosphere, 0-5°C) reagents->setup 1. Charge Reactor reaction Stirring (12-14 hours) setup->reaction 2. React workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Purification (Silica Gel Chromatography) workup->purification 4. Dry & Concentrate product Final Product: tert-Butyl 8-oxo-2,7- diazaspiro[4.4]nonane-2-carboxylate purification->product 5. Isolate

Caption: Workflow for the Boc-protection synthesis.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a protonated molecular ion [M+H]⁺ at m/z 241.15468 and a sodiated adduct [M+Na]⁺ at m/z 263.13662, confirming the molecular weight of 240.30.[5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the tert-butyl group, the spirocyclic backbone, and the distinct chemical environments of the two nitrogen atoms.

  • X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the molecular structure, revealing that both five-membered rings adopt envelope conformations.[3] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains.[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in pharmaceutical chemistry due to its rigid, three-dimensional spirocyclic core.[6]

  • Scaffold for Novelty: Spirocycles introduce a non-planar, rigid conformation that can improve binding affinity and selectivity for biological targets compared to traditional flat aromatic structures. This structural complexity is a key strategy for developing new chemical entities with improved pharmacological profiles.

  • Vectorial Elaboration: The molecule possesses two distinct functional handles. The Boc-protected amine can be deprotected and functionalized, while the lactam can be reduced or otherwise modified. This allows for the directional and selective synthesis of complex derivatives and compound libraries for high-throughput screening.

  • Bioisostere and Peptidomimetic: The pyrrolidine and lactam motifs are common in biologically active natural products and approved drugs. As such, derivatives of this scaffold can act as bioisosteres or peptidomimetics. Substituted pyrrolidines have shown potential as antibacterial agents, fungicides, and glycosidase inhibitors.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Handle in a well-ventilated area or a fume hood.[7] Avoid contact with skin and eyes by wearing suitable personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials and direct sunlight.[7]

  • First Aid: In case of inhalation, move to fresh air.[8] If contact with skin or eyes occurs, rinse immediately and thoroughly with plenty of water.[8] Seek medical advice if irritation persists.[8]

Conclusion

This compound is a well-characterized and synthetically accessible building block of significant value to the drug discovery community. Its defined stereochemistry, rigid conformation, and orthogonal functional handles provide a robust platform for the design and synthesis of novel, three-dimensional chemical matter. The reliable synthesis and clear characterization data underscore its utility as a foundational element in the development of next-generation therapeutics.

References

  • Benchchem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUC63X7MUvgQLoabJkD-fkBzo0x-omV4LAMCsnOKP1T8YOGmst5dkfc4dWwpkJqYrXBrykZ0ODnXunu14XY7JjRtB8v0vc11aDNQlZ5ipF1jEbXaNG_T2gS4GhWktgcjgKnJ48w1de]
  • Sunway Pharm Ltd. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiWs-rt0syUYrSrs_ctT7GlTfYdWKOBIlYUSrBdSxLFMTrgRc4_cm_ooSkkAcREBb5HrbZMBOX67cUNrpxjvgRErlMmqGKdowUoexAfiUfPv1AYTAWRGIiGo4qQy5IGHMcjWNumw==]
  • PubChemLite. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGJsoqh1MVzPXC1hktX1-MojrJeF7HNpETW_Yc5AwliwZmc_Lv8YLFPe8nDCpijAVCBt7MIj73NaL7C08QfzYC9KQw1ARcKn2R-d2AKRlTbqE8rzehnfE7XpyfvC4DDPmwQjsRuc5e7lA5eQlyxg==]
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKq16q7wH5pjJTXcc40sTqqRToiGXG34znmpvnWEyACr4I7dyhwQ0h6axH8vOtf6wiO9tZ8r7iwEgpnVlamXnLrjHkYa1U1mdAspPx_PLK0fh_vCfxd8KLZgV4AERhUGAAblOfed8VZUgNhA13taRLhtj9clnCf7HqbAKc3RNMoe8oWFzybA==]
  • ChemicalBook. tert-butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Boo9SGDE-3OGnOU2fxQC0IAVpPBzm5n05AWwf-5rRPzuyxUMYcMs8_jkLt-d-GYh5ExDKZqrtm51zoBKVv9a4nTDtGck3MU2ozASq4moJObrdgE3g22saEvTVZ0bpXJaHxQwDQgIZotTkBq2]
  • PMC - NIH. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [URL: https://vertexaisearch.cloud.google.
  • CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCYZ5dcaux0gHNO4teCn2lKlZWPayqAZNO-rHS38bHc47CyhkisbnEC8TbiH6FM2sUAnQecjl3rQkZLMGOlXW88BrRcY4guxkewhYZbEXjrTMsCtHIs77vx9QnS0cPMQcSYBEDVqKW-dn-VfQ3U_1oYkQWjDortGx6NicToOBz_pIxIjo6cgJFAC96_BCC3bjrakqXCXEovqN0ePYIVA==]
  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgQ_LLYFpJDhkoNESz_LjxuU7-QDzmY4M0wH1p9hXBn3gK_zuSNWftNl7wvB5pXIxfMh1jSutKeTCcJmxaVkOaCjWWnkyOPvHQN9SWnO4DpOd97suAy8D_6A0HGN5UvpRs-xAqQUiWWyf0ZTg=]
  • Biosynth. This compound | 1251009-03-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMYuQ8-YvDhGQLgdp4F0Ym3bsvPKiD6marbFYgyKXevGZ5aTlVl-iMv7RH5bhSh9KHQuGGAC2R6qO7yu2SIIpNpJVu_jDo-QKxWr5LvdJ7XsYrR_vqCW91DM41OJMmrkK19_4OFiiouZstTCqvZWz88hmYZUS5eUiCm57iXg33HKlqhqud7n809rsb0724Hg==]

Sources

An In-depth Technical Guide to tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a versatile heterocyclic building block crucial in modern medicinal chemistry. The document details its core chemical and physical properties, provides an in-depth analysis of its structural features, and outlines a robust synthetic protocol. Furthermore, it explores the compound's significance and applications in drug discovery, highlighting its role as a spirocyclic scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound in their synthetic strategies.

Introduction

Spirocyclic scaffolds have garnered significant attention in drug discovery due to their unique three-dimensional architectures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts. This compound (CAS No. 1251009-03-6) is a prominent member of this class, featuring a diazaspiro[4.4]nonane core.[1] This structure is characterized by two five-membered rings sharing a single carbon atom.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a lactam moiety on the other makes it a bifunctional and highly valuable intermediate for the synthesis of diverse and complex molecular entities.[1] This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 1251009-03-6[1][3]
Molecular Formula C₁₂H₂₀N₂O₃[2][3]
Molecular Weight 240.30 g/mol [1][2][3]
IUPAC Name This compound[1]
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2
Physical Form Solid
Structural Analysis & Crystallography

The defining feature of this molecule is its spirocyclic core. X-ray crystallography studies have revealed that both of the five-membered rings in the diazaspiro[4.4]nonane structure adopt an envelope conformation.[1][2] In the solid state, the molecules are linked by N–H···O hydrogen bonds, forming one-dimensional chains.[1][2] This intermolecular interaction is a key factor influencing the compound's crystal packing and physical properties, such as its melting point and solubility.

The presence of the Boc protecting group is a critical design element. It deactivates the N2 nitrogen, allowing for selective functionalization at the N7 position of the lactam ring. The Boc group can be readily removed under acidic conditions, providing a handle for further synthetic elaboration.

Synthesis and Reactivity

While multiple proprietary methods exist for the synthesis of this compound, a general and illustrative synthetic approach is outlined below. The choice of starting materials and reagents is guided by principles of atom economy, scalability, and the strategic introduction of the key functional groups.

Illustrative Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process that constructs the spirocyclic core. A plausible retrosynthetic analysis is depicted below.

G Target This compound Intermediate1 Protected Spirocyclic Diamine Target->Intermediate1 Lactam Formation Intermediate2 Functionalized Pyrrolidine Derivative Intermediate1->Intermediate2 Cyclization/Spiro-annulation StartingMaterials Readily Available Starting Materials Intermediate2->StartingMaterials Functional Group Interconversion

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

A representative synthesis involves the reductive cyclization of a cyanomethyl-substituted pyrrolidine dicarboxylate.[2]

  • Preparation of the Precursor: The synthesis begins with the formation of a suitable precursor, such as methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate. This step establishes the carbon framework and introduces the necessary functional groups.

  • Reductive Cyclization: The precursor is then subjected to catalytic hydrogenation.

    • Reactants: Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate and a hydrogenation catalyst (e.g., Raney Nickel).

    • Solvent: A protic solvent such as methanol is typically used.

    • Conditions: The reaction is carried out under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

    • Mechanism: The Raney Nickel catalyzes the reduction of the nitrile group to a primary amine. This newly formed amine then undergoes an intramolecular cyclization with the adjacent ester group, leading to the formation of the lactam ring and constructing the final spirocyclic system.

  • Purification: The crude product is purified using standard techniques, such as recrystallization from a suitable solvent like ethanol, to yield single crystals of this compound.[2]

Reactivity Profile
  • N-H Acidity: The proton on the N7 nitrogen of the lactam is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at this position.

  • Lactam Reactivity: The carbonyl group of the lactam can undergo nucleophilic attack, although it is generally less reactive than an open-chain amide.

  • Boc-Group Deprotection: The Boc group is stable under a wide range of conditions but can be efficiently removed with strong acids (e.g., trifluoroacetic acid) to liberate the secondary amine at the N2 position for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The structural rigidity and three-dimensional nature of the diazaspiro[4.4]nonane core make it an attractive scaffold for the design of novel therapeutic agents. Substituted pyrrolidines and related spirocyclic frameworks have been investigated for a range of biological activities.[1][2]

Role as a Versatile Building Block

This compound serves as a versatile starting point for creating libraries of spirocyclic compounds. The two distinct nitrogen atoms, which can be selectively deprotected and functionalized, allow for the systematic exploration of chemical space around the rigid core. This is a critical strategy in lead optimization to enhance target binding and improve ADME (absorption, distribution, metabolism, and excretion) properties.

G cluster_0 Synthetic Utility cluster_1 Derivatization Pathways Core This compound N7-H N2-Boc Deriv1 Alkylation/Acylation at N7 Core:f1->Deriv1 Deriv2 Deprotection of N2 Core:f2->Deriv2 Deriv3 Functionalization at N2 Deriv2->Deriv3

Caption: Key functionalization points of the spirocyclic scaffold.

Potential Therapeutic Areas

While specific pharmacological data for the title compound is not extensively published, analogous spirocyclic structures are of interest in several therapeutic areas. For instance, spiro-pyrrolidine derivatives have been explored as antibacterial and antifungal agents, as well as glycosidase inhibitors.[2] The development of novel spirocyclic compounds is an active area of research with the potential to yield new drug candidates for a variety of diseases.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

  • Storage: Keep the container tightly closed and store in a cool, dry place. It is classified as a combustible solid.

  • Disposal: Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations.

This product is intended for laboratory research use only and is not for human or veterinary use.[1]

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. Its well-defined three-dimensional structure, coupled with its bifunctional nature, provides a robust platform for the design and synthesis of novel spirocyclic compounds. The synthetic accessibility and potential for diverse functionalization underscore its value to researchers aiming to explore new areas of chemical space in the pursuit of innovative therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid in its effective implementation in the laboratory.

References

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. National Center for Biotechnology Information (PMC). [Link]

Sources

"Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Introduction

The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional architecture that can effectively probe the binding pockets of biological targets.[1][2] Among these, diazaspirocycles are of particular interest due to their prevalence in pharmacologically active molecules and natural products. This guide focuses on the synthesis of This compound , a valuable building block for drug discovery. The molecule features a diazaspiro[4.4]nonane core, which consists of two fused five-membered pyrrolidine rings sharing a single carbon atom. The presence of a ketone functionality and a strategically placed tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate for further chemical elaboration.

This document provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and the underlying chemical principles governing the construction of this target molecule.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The core challenge lies in the stereocontrolled construction of the spirocyclic system and the regioselective installation of the Boc protecting group.

A primary disconnection can be made at the N7-C6 and N7-C8 bonds of the second pyrrolidine ring. This suggests a cyclization strategy from a pre-functionalized pyrrolidine precursor. This approach is advantageous as it allows for the early introduction of the Boc-protected nitrogen (N2) and the necessary functionalities for the final ring closure.

G Target This compound Disconnection1 C-N Bond Formation (Reductive Amination/Cyclization) Target->Disconnection1 Disconnection2 Boc Protection Target->Disconnection2 Intermediate1 Boc-Protected Pyrrolidine Precursor (e.g., with a cyanomethyl or related group) Disconnection1->Intermediate1 Intermediate2 2,7-Diazaspiro[4.4]nonan-8-one Disconnection2->Intermediate2

Caption: Retrosynthetic analysis of the target compound.

Two primary synthetic strategies emerge from this analysis:

  • Reductive Cyclization of a Pyrrolidine Precursor: Building the second five-membered ring onto a pre-existing, Boc-protected pyrrolidine ring. This is a robust method that offers good control over the core structure.

  • Direct Protection of a Pre-formed Spirocycle: Synthesizing the 2,7-diazaspiro[4.4]nonan-8-one core first, followed by the selective protection of the N2 nitrogen with a Boc group.

This guide will focus primarily on the first strategy, as it represents a highly effective and well-documented approach.

Chapter 2: Primary Synthesis Pathway: Reductive Cyclization

A highly effective method for constructing the diazaspiro[4.4]nonane core involves the intramolecular reductive cyclization of a nitrile-containing precursor. A similar strategy has been successfully employed for the synthesis of the isomeric tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, demonstrating the viability of this approach.[3]

The key transformation is the reduction of a cyanomethyl group to a primary amine, which then undergoes spontaneous intramolecular cyclization with a nearby ester or ketone to form the second heterocyclic ring.

G cluster_0 Synthesis Pathway Precursor Pyrrolidine Precursor (with cyanomethyl and ester groups) Reduction Reduction of Nitrile (e.g., Raney Ni, H₂) Precursor->Reduction Step 1 Intermediate Primary Amine Intermediate (transient) Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization spontaneous Target This compound Cyclization->Target Step 2

Caption: Reductive cyclization pathway for synthesis.

Causality Behind Experimental Choices
  • Protecting Group: The Boc group is chosen for its stability under a wide range of reaction conditions, including catalytic hydrogenation.[4] Its primary virtue is its facile removal under acidic conditions (e.g., with trifluoroacetic acid), which often leaves other functional groups intact.[4]

  • Catalyst: Raney Nickel (Raney Ni) is a highly effective and widely used catalyst for the hydrogenation of nitriles to primary amines. The reaction proceeds under relatively mild conditions of hydrogen pressure and temperature, making it suitable for complex molecules.[3]

  • Solvent: Methanol or ethanol are common solvents for such hydrogenations, as they readily dissolve the organic precursors and hydrogen gas while being inert to the reaction conditions.

Chapter 3: Alternative Synthetic Approaches

An alternative and more direct route involves the initial construction of the unsubstituted diazaspiro[4.4]nonane-8-one scaffold, followed by a regioselective N-protection step.

Pathway: Direct Boc-Protection

This approach relies on the ability to synthesize 2,7-diazaspiro[4.4]nonane-8-one and then selectively protect the N2 nitrogen. The selectivity can be challenging due to the presence of two secondary amines (N2 and N7). However, differences in the electronic or steric environment of the two nitrogen atoms can potentially be exploited.

The protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA).[5] Strict temperature control is crucial to prevent side reactions and ensure high yield.[5]

Chapter 4: Detailed Experimental Protocols & Data

This section provides a detailed, step-by-step methodology for the primary synthesis pathway based on the reductive cyclization of a suitable pyrrolidine precursor.

Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a closely related isomer and represents a robust method for achieving the target compound.[3]

Step 1: Reductive Cyclization

  • Materials & Reagents:

    • Precursor: A suitably substituted pyrrolidine with cyanomethyl and ester functionalities (e.g., methyl 1-tert-butyl 4-(cyanomethyl)pyrrolidine-1,4-dicarboxylate).

    • Catalyst: Raney Ni (slurry in water or ethanol).

    • Solvent: Anhydrous Methanol.

    • Hydrogen Source: Hydrogen gas (H₂).

  • Reaction Setup:

    • A high-pressure hydrogenation vessel (Parr shaker or autoclave) is charged with the pyrrolidine precursor.

    • The vessel is flushed with nitrogen or argon to create an inert atmosphere.

    • Anhydrous methanol is added as the solvent.

    • A catalytic amount of Raney Ni is carefully added to the mixture.

  • Procedure:

    • The vessel is sealed and purged several times with hydrogen gas.

    • The reaction is pressurized with hydrogen gas to the desired pressure (e.g., 50 psi).[3]

    • The mixture is agitated vigorously at room temperature.

    • The reaction progress is monitored by techniques such as TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, the reaction vessel is carefully depressurized.

    • The reaction mixture is filtered through a pad of Celite to remove the Raney Ni catalyst. The filter cake should be washed with methanol and kept wet to prevent ignition of the pyrophoric catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • Purification is achieved via silica gel column chromatography, typically using a solvent system like hexane/ethyl acetate, to afford the pure this compound.[5]

Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on related syntheses.

ParameterValue/ConditionRationale / NotesReference
Starting Material Boc-protected pyrrolidine precursorAllows for controlled cyclization.[3]
Reagents Raney Ni, H₂Standard for nitrile reduction to amine.[3]
Solvent MethanolGood solubility for substrate and H₂.[3]
Pressure ~50 psiSufficient for hydrogenation without requiring specialized high-pressure equipment.[3]
Temperature Room TemperatureMild conditions prevent decomposition and side reactions.[3]
Yield 85-90% (expected)High efficiency is typical for intramolecular cyclizations.[5]
Purification Silica Gel ChromatographyStandard method for removing impurities and isolating the final product.[5]

Conclusion

The synthesis of This compound is most effectively achieved through a strategy involving the intramolecular reductive cyclization of a Boc-protected pyrrolidine precursor. This method offers excellent control and typically results in high yields. The use of Raney Ni catalyzed hydrogenation is a key step, providing a mild and efficient means to form the second heterocyclic ring. An alternative pathway involving the direct protection of a pre-formed spirocyclic core is also viable but may present challenges in regioselectivity. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to access this valuable chemical building block.

References

  • This compound. (n.d.). BenchChem.
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). National Center for Biotechnology Information.
  • An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. (2025). BenchChem.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.
  • Deprotection of boc-protected compounds. (2010). Google Patents.

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document outlines the theoretical and practical considerations for determining and understanding the solubility of this compound. We will delve into its physicochemical properties, predictive models for solubility, and detailed experimental protocols for accurate measurement.

Introduction to this compound

This compound is a spirocyclic organic compound often utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a Boc-protected amine and a ketone, presents a unique combination of lipophilic and polar characteristics that significantly influence its solubility.

Physicochemical Properties:

PropertyValueSource
CAS Number 1251009-03-6[1]
Molecular Formula C₁₂H₂₀N₂O₃[2][3]
Molecular Weight 240.30 g/mol [2][3]
Appearance White to off-white solid (typical)Inferred from general chemical supplier information
Purity Typically >95%[2]

Understanding these fundamental properties is the first step in predicting and experimentally determining the solubility of this compound. The presence of both hydrogen bond donors (the secondary amine) and acceptors (the ketone and carboxylate oxygens), along with the bulky, nonpolar tert-butyl group, suggests a nuanced solubility profile across different solvent systems.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation. For a pharmaceutical intermediate like this compound, solubility dictates its behavior in various stages of drug development, from reaction kinetics in synthesis to formulation and bioavailability of the final active pharmaceutical ingredient (API).[4][5][6]

Factors Influencing Solubility:

  • Physicochemical Properties of the Solute: As mentioned, the molecular structure, including polarity, hydrogen bonding capability, and molecular size, are primary determinants.

  • Nature of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will govern its interaction with the solute. "Like dissolves like" is a fundamental principle; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

  • pH (for ionizable compounds): While the Boc-protected amine is not readily ionizable, the secondary amine within the spirocyclic core can be protonated under acidic conditions, which would significantly impact its aqueous solubility.

  • Purity of the Solute: Impurities can alter the measured solubility of a compound.[4]

Predictive Models for Solubility

While experimental determination is the gold standard, computational models can provide initial estimates of solubility. These models often use the physicochemical properties of the compound to predict its behavior in different solvents. For this compound, a qualitative prediction of its solubility in common laboratory solvents can be made:

  • High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. These solvents can effectively solvate the molecule through dipole-dipole interactions and, in some cases, hydrogen bonding.

  • Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The ability of these solvents to both donate and accept hydrogen bonds allows for favorable interactions. The solubility of Boc-protected amino acids has been shown to be influenced by the carbon chain length of alcohol solvents.[7][8]

  • Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, due to the overall polarity of the molecule.

  • Very Low Solubility: Expected in water, owing to the large, nonpolar Boc group and the overall hydrophobic nature of the carbon skeleton.

Experimental Determination of Solubility

Accurate solubility data is crucial and must be determined empirically. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5][9]

General Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Compound Procurement & Purity Verification C Shake-Flask Method A->C B Solvent Selection & Preparation B->C D Equilibration C->D Incubate with agitation E Phase Separation D->E Centrifugation or Filtration F Sample Dilution E->F G Quantitative Analysis (e.g., HPLC) F->G H Data Calculation & Reporting G->H

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol provides a step-by-step guide for determining the solubility of this compound.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DCM, DMSO) of analytical grade

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.[4]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles.[4]

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume of the clear saturated solution into a volumetric flask.

    • Dilute the sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Analytical Method Development (HPLC)

A robust analytical method is essential for accurate solubility determination.[10]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (to be determined by UV-Vis spectroscopy)

  • Injection Volume: 10 µL

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[10]

Data Interpretation and Reporting

The solubility data should be reported clearly, including the solvent, temperature, and any other relevant experimental conditions.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
Methanol25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
Dichloromethane25To be determinedTo be determined
Dimethyl sulfoxide25To be determinedTo be determined

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic chemistry and drug development. While predictive models offer initial guidance, rigorous experimental determination using methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical steps for researchers to confidently assess the solubility of this important spirocyclic intermediate.

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • NIH National Library of Medicine. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • ResearchGate. Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. [Link]

  • ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. [Link]

Sources

An In-Depth Technical Guide to the Spectral Characteristics of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid spirocyclic scaffold and distinct functional groups—a carbamate and a lactam—provide a unique three-dimensional architecture for drug design. A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and structural confirmation during synthetic campaigns. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes information from closely related compounds to offer a robust predictive analysis.

Molecular Structure and Numbering

The structure of this compound, with systematic numbering, is presented below. This numbering will be used for the assignment of spectral data.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this molecule is expected to exhibit distinct signals for the protons of the Boc group, the two pyrrolidine rings, and the N-H proton of the lactam. The spirocyclic nature of the molecule and the presence of two different nitrogen environments will lead to a complex, yet interpretable, spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.5-7.5br s1HN7-HThe amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be solvent-dependent.
~3.4-3.6m2HH-1These protons are adjacent to the Boc-protected nitrogen, which deshields them.
~3.2-3.4m2HH-6Protons adjacent to the lactam nitrogen are expected in this region.
~3.1-3.3m2HH-3These protons are also adjacent to the Boc-protected nitrogen.
~2.4-2.6m2HH-9Protons alpha to the lactam carbonyl are deshielded.
~2.0-2.2m2HH-4These protons are part of the pyrrolidine ring.
1.48s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-quality ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175C8 (C=O, lactam)The carbonyl carbon of the five-membered lactam is expected in this region.
~154C=O (Boc)The carbamate carbonyl carbon typically appears in this range.[1]
~80C(CH₃)₃The quaternary carbon of the tert-butyl group.[1]
~65C5 (spiro)The spirocyclic carbon, being quaternary and bonded to two nitrogen atoms and two carbons, will have a characteristic chemical shift.
~45-50C1, C3, C6Carbons adjacent to nitrogen atoms.
~35C9The carbon alpha to the lactam carbonyl.
~30C4The remaining methylene carbon of the pyrrolidine ring.
28.5C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.[1]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

    • Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (from -20 to 220 ppm).

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Predicted IR Spectral Data

The IR spectrum will clearly show the presence of the two carbonyl groups (carbamate and lactam) and the N-H bond of the lactam.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignmentRationale
~3200Medium, BroadN-H stretch (lactam)The N-H stretching vibration in a lactam typically appears in this region as a broad band due to hydrogen bonding.
~2975, ~2870Medium-StrongC-H stretch (aliphatic)Asymmetric and symmetric stretching of the C-H bonds in the methylene and methyl groups.
~1740StrongC=O stretch (carbamate)The carbonyl of the Boc protecting group is expected to have a strong absorption at a higher wavenumber than the lactam carbonyl.
~1680StrongC=O stretch (lactam, Amide I)The amide I band of a five-membered lactam is a strong and characteristic absorption.
~1400-1480MediumC-H bendBending vibrations of the methylene and methyl groups.
~1160StrongC-O stretch (carbamate)The C-O single bond stretching of the carbamate group.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made by mixing a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a solution cell.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

m/zProposed FragmentRationale
241.15[M+H]⁺The protonated molecular ion.
185.10[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
141.09[M+H - Boc]⁺Loss of the entire Boc group (C₅H₉O₂) to give the deprotected diazaspirocycle.
57.07[C₄H₉]⁺The tert-butyl cation, a very common and stable fragment from Boc-protected compounds.

Fragmentation Pathway:

MS_Fragmentation M [M+H]⁺ m/z = 241 M_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 185 M->M_minus_isobutylene - C₄H₈ M_minus_Boc [M+H - Boc]⁺ m/z = 141 M->M_minus_Boc - C₅H₉O₂ tBu_cation [C₄H₉]⁺ m/z = 57 M->tBu_cation

Caption: Predicted major fragmentation pathways for this compound in ESI+ mode.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Parameters:

    • Ionization Mode: Positive ion mode (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent flow rate.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. The high-resolution mass spectrometry (HRMS) data should be used to confirm the elemental composition of the ions.

Conclusion

The predicted spectral data presented in this guide provide a comprehensive framework for the characterization of this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify this important synthetic intermediate and ensure its purity. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. It is important to note that the actual experimental values may vary slightly depending on the specific conditions, such as the solvent and the instrument used.

References

  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
  • N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem. [Link]

  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (URL not available)

Sources

Introduction: The Role of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: "Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" Stability and Storage Audience: Researchers, scientists, and drug development professionals.

This compound (CAS No. 1251009-03-6) is a versatile spirocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] As a constrained diamine derivative, it serves as a valuable building block for synthesizing complex molecules with unique three-dimensional architectures.[3] The inherent rigidity of the spirocyclic system allows for precise orientation of substituents, a critical feature in designing potent and selective therapeutic agents. Its application as a chemical intermediate demands a thorough understanding of its stability to ensure the integrity of starting materials and the reproducibility of synthetic outcomes.[4]

This guide provides a detailed analysis of the chemical stability of this compound, offering field-proven storage and handling protocols to preserve its purity and reactivity. The recommendations herein are grounded in the principles of chemical reactivity, drawing from available supplier data and established best practices for handling complex organic intermediates.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its stability. These characteristics influence its handling, storage, and analytical assessment.

PropertyValueSource(s)
CAS Number 1251009-03-6[2][4]
Molecular Formula C₁₂H₂₀N₂O₃[2][5]
Molecular Weight 240.30 g/mol [5]
Appearance White to almost colorless solid[4]
Purity Typically ≥95%[2]

Chemical Stability Profile: A Mechanistic Perspective

The stability of this compound is dictated by the reactivity of its core functional groups: the tert-butoxycarbonyl (Boc) protecting group and the γ-lactam (a cyclic amide). While generally stable as a solid, specific environmental factors can initiate degradation.[4]

Hydrolytic Stability

Hydrolysis is a primary degradation concern due to the two susceptible moieties.

  • Boc Group (Acid Labile): The Boc group is an acid-labile protecting group. It is highly susceptible to cleavage under acidic conditions, which protonate the carbonyl oxygen and facilitate the loss of the stable tert-butyl cation. This reaction can proceed even with moderate or Lewis acids. Therefore, exposure to acidic media, including acidic solvents or impurities, must be strictly avoided. The Boc group is, however, generally stable under basic and neutral aqueous conditions.

  • Lactam Moiety (Resistant but Susceptible): The internal amide bond of the γ-lactam is significantly more robust than the Boc group's carbamate. However, it is not inert. Hydrolysis of the lactam can occur under forcing conditions, such as prolonged exposure to strong acids or bases, particularly at elevated temperatures, leading to the opening of the pyrrolidinone ring.

Photostability

Chemical suppliers indicate that the compound may be light-sensitive.[4] While specific photochemical degradation pathways are not detailed in the available literature, high-energy UV radiation can potentially excite carbonyl groups or other chromophores, leading to radical formation or other unwanted side reactions. This sensitivity underscores the necessity of storing the material protected from light.

Thermal and Oxidative Stability

As a solid organic compound, it does not possess inherent thermal instability under standard laboratory conditions. However, best practices for complex intermediates, especially those containing secondary amines, suggest that elevated temperatures can accelerate degradation.

The secondary amine within the lactam ring, while relatively unreactive due to amide resonance, could be susceptible to long-term oxidation. For a related compound, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate, storage under an inert atmosphere is explicitly recommended to ensure long-term stability.[6] This precautionary measure is prudent to apply to the title compound to mitigate any potential oxidative degradation over extended storage periods.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are designed to be a self-validating system, minimizing exposure to destabilizing factors.

Workflow for Compound Receipt and Storage

The following workflow should be implemented upon receiving a new shipment of the compound to ensure its proper archival and long-term viability.

G cluster_0 Compound Management Workflow A Receive Shipment B Inspect Container Seal & Certificate of Analysis (CoA) A->B C Equilibrate to Ambient Temperature Before Opening B->C If OK D Aliquot into Pre-weighed, Inerted Amber Vials C->D E Backfill Headspace with Argon/Nitrogen D->E F Store Under Recommended Conditions E->F G Update Inventory Log (Lot #, Date, Storage) F->G

Caption: Workflow for receiving and preparing the compound for storage.

Optimal Storage Conditions

Summarized below are the recommended conditions for maximizing the shelf-life of the compound.

ParameterRecommendationRationale & Justification
Temperature 2–8°C (Refrigerated)Slows the rate of potential hydrolytic or oxidative degradation. This is a standard best practice for complex organic intermediates and is explicitly recommended for related compounds.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of long-term oxidative degradation. Recommended for similar spirocyclic structures to ensure stability.[6]
Light Protect from Light (Amber Glass Vial)The compound is noted to be potentially light-sensitive, and this precaution prevents photochemical degradation.[4]
Container Tightly Sealed ContainerPrevents ingress of atmospheric moisture, which could initiate hydrolysis of the Boc or lactam groups.[7]
Safe Handling Procedures

When working with this compound, researchers should adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Dispensing: Avoid creating dust when weighing or transferring the material.[10]

  • Incompatibilities: Keep away from strong acids, strong oxidizing agents, and sources of ignition.[7]

Protocol for Stability Assessment via HPLC

To ensure the compound's purity before use, especially after long-term storage, a simple stability check using High-Performance Liquid Chromatography (HPLC) is recommended. This protocol provides a reliable method for detecting degradation products.

Objective

To quantify the purity of this compound and identify the presence of potential degradants.

Methodology

A reverse-phase HPLC method with UV detection is suitable for monitoring the stability of the compound.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of a reference standard (or a newly opened sample) of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.

    • Serially dilute to prepare calibration standards if quantitative analysis is required.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (1 mg/mL) in the same diluent.

  • Suggested HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatogram of the test sample to the reference standard.

    • Calculate the purity of the sample by the peak area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The appearance of new, more polar peaks (earlier retention time) may indicate hydrolysis of the Boc group.

Visualization of Potential Degradation

The primary chemical risks to the molecule's integrity are the acid-catalyzed cleavage of the Boc-group and, under harsher conditions, the hydrolysis of the lactam ring.

G cluster_0 Potential Hydrolytic Degradation Pathways Parent Parent Compound (this compound) Deg1 Boc-Deprotected Product (2,7-Diazaspiro[4.4]nonan-8-one) Parent->Deg1 Mild Acid (H⁺) (Primary Pathway) Deg2 Lactam Hydrolysis Product Parent->Deg2 Strong Acid/Base + Heat (Secondary Pathway)

Caption: The two primary potential hydrolytic degradation pathways.

Conclusion

This compound is a robust building block essential for advanced chemical synthesis. Its long-term stability is contingent upon mitigating risks from hydrolysis, light exposure, and oxidation. By implementing the recommended storage protocol—refrigeration (2–8°C) under an inert atmosphere and protected from light—researchers can ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes. Regular purity assessment via HPLC is a prudent final verification step before its use in sensitive synthetic applications.

References

  • Title: tert-butyl 7-oxo-8-oxa-2, 6-diazaspiro[4.5]decane-2-carboxylate, min 97%, 100 mg Source: Lobachemie URL: [Link]

  • Title: Safety Data Sheet Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]

  • Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL: [Link]

  • Title: tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96% Source: Aspira Chemical URL: [Link]

  • Title: Today's Deal Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Oxalate Summer Must-have Source: Quinsigamond Community College URL: [Link]

  • Title: MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Source: Chembase.cn URL: [Link]

  • Title: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH Source: National Institutes of Health URL: [Link]

Sources

The Pivotal Role of the Spirocyclic Scaffold: A Technical Guide to the Mechanism of Action of Menin-MLL Inhibitors Derived from tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for a promising class of anti-leukemia agents derived from the core chemical scaffold, tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. While this compound is primarily a synthetic intermediate, its rigid, three-dimensional spirocyclic core is fundamental to the development of potent small molecule inhibitors targeting the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein. The disruption of this interaction represents a targeted therapeutic strategy for a subset of aggressive acute leukemias. This document will elucidate the molecular basis of the menin-MLL interaction, detail the downstream cellular consequences of its inhibition, provide validated experimental protocols for assessing inhibitor activity, and present a rationale for the chemical synthesis of these targeted agents.

Introduction: The Menin-MLL Interaction as a Therapeutic Target in Acute Leukemia

Acute leukemias featuring chromosomal rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are characterized by aggressive progression and poor prognosis.[1] These rearrangements generate oncogenic MLL fusion proteins that are critical drivers of leukemogenesis.[2] A pivotal discovery in the pathology of MLL-rearranged (MLL-r) leukemias was the identification of the protein menin as an essential oncogenic cofactor for these MLL fusion proteins.[2][3]

Menin, a product of the MEN1 tumor suppressor gene, paradoxically functions as a tumor promoter in the context of MLL-r leukemia.[4] It acts as a scaffold protein, binding directly to the N-terminus of MLL (a region retained in all MLL fusion proteins) and tethering the fusion protein to chromatin at specific gene loci.[4][5] This interaction is indispensable for the upregulation of key downstream target genes, most notably HOXA9 and MEIS1, which in turn drive aberrant cell proliferation and block hematopoietic differentiation.[1][6]

The absolute dependence of MLL fusion proteins on their interaction with menin for oncogenic activity has validated this PPI as a prime target for therapeutic intervention.[3][5] The strategy is elegantly simple: a small molecule that can competitively bind to the MLL-binding pocket on menin will evict the MLL fusion protein, leading to the collapse of the oncogenic transcriptional program and the restoration of normal cellular processes.

The Role of this compound as a Core Scaffold

The title compound, this compound, serves as a crucial building block in the synthesis of advanced menin-MLL inhibitors, such as revumenib (VTP50469).[7] The 2,7-diazaspiro[4.4]nonane core provides a rigid, non-planar scaffold. This three-dimensional architecture is a significant advantage in modern drug design, as it allows for the precise spatial orientation of pharmacophoric groups to maximize interactions with the target protein's binding site.[7] This conformational constraint can lead to enhanced binding affinity and improved selectivity compared to more flexible, linear molecules.

Rationale for Synthesis and Elaboration

The synthesis of potent menin-MLL inhibitors involves the chemical elaboration of the spirocyclic core. While detailed, proprietary synthetic routes are often company-specific, patent literature outlines the general principles. The synthesis of revumenib (VTP50469), for instance, involved replacing a piperazine moiety in earlier generation inhibitors with a spirocyclic group, which resulted in a significant increase in potency.[7] The synthetic process generally involves the coupling of the deprotected diazaspiro[4.4]nonane core with other functionalized aromatic or heterocyclic systems.

Illustrative Synthetic Step:

A publication detailing the development of revumenib (VTP50469) describes the following key step:

  • A 20-L jacketed glass reactor is charged with 5-fluoro-N,N-diisopropyl-2-((4-chloropyrimidin-5-yl)oxy)benzamide (Compound 7) and tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (a related spirocyclic amine).[7]

  • The reaction proceeds to couple the pyrimidine ring to the spirocyclic amine, forming the core structure of the final inhibitor.[7]

This highlights how the spirocyclic amine, derived from precursors like this compound, is integrated into the final drug molecule.

Core Mechanism of Action: Disruption of the Menin-MLL Interface

The mechanism of action of inhibitors derived from the 2,7-diazaspiro[4.4]nonane scaffold is the direct, competitive inhibition of the menin-MLL protein-protein interaction.

Molecular Interactions at the Binding Site

Crystallography studies of inhibitors like revumenib (VTP50469) bound to menin reveal that the small molecule occupies a deep hydrophobic pocket on the menin surface that is normally engaged by the N-terminal fragment of MLL.[7] The inhibitor mimics the key interactions of MLL with menin.[8] For example, the crystal structure of VTP50469 bound to menin shows potential interactions with key residues such as Y276 and W341.[7] The spirocyclic core of the inhibitor serves to optimally position other parts of the molecule, such as aromatic rings and hydrophobic side chains, to engage with these residues and achieve high-affinity binding.

G cluster_0 Menin Protein cluster_1 MLL Fusion Protein cluster_2 Spirocyclic Inhibitor (e.g., Revumenib) Binding_Pocket MLL Binding Pocket (Hydrophobic) Y276 Tyr276 W341 Trp341 MLL_N_Terminus N-Terminus MLL_N_Terminus->Binding_Pocket Binding Inhibitor Inhibitor Inhibitor->Binding_Pocket Competitive Binding

Caption: Competitive binding of a spirocyclic inhibitor to the menin MLL-binding pocket.

Downstream Cellular Consequences

The displacement of the MLL fusion protein from chromatin initiates a cascade of anti-leukemic effects:

  • Downregulation of Target Gene Expression: The primary consequence is the rapid suppression of the MLL-fusion target gene expression program.[7] Quantitative real-time PCR (qRT-PCR) analysis consistently shows a significant reduction in the mRNA levels of HOXA9 and MEIS1 following treatment with menin-MLL inhibitors.[6]

  • Induction of Cellular Differentiation: By lifting the differentiation block imposed by MLL fusion proteins, the inhibitors cause leukemia cells to mature into more specialized cell types. This can be observed through an increase in cell surface markers like CD11b.[7]

  • Cell Cycle Arrest and Apoptosis: The loss of pro-proliferative signals from the MLL oncogenic program leads to cell cycle arrest and programmed cell death (apoptosis) in MLL-r leukemia cells.[1][6]

G Menin_MLL_Inhibitor Spirocyclic Menin-MLL Inhibitor Menin_MLL_Interaction Menin-MLL Fusion Protein Interaction Menin_MLL_Inhibitor->Menin_MLL_Interaction Inhibits Chromatin_Binding MLL Fusion Protein Binds to Chromatin Menin_MLL_Interaction->Chromatin_Binding Enables Differentiation_Apoptosis Cellular Differentiation & Apoptosis Menin_MLL_Interaction->Differentiation_Apoptosis Reverses Block Gene_Expression Upregulation of HOXA9 & MEIS1 Chromatin_Binding->Gene_Expression Leads to Leukemia Leukemia Cell Proliferation & Blocked Differentiation Gene_Expression->Leukemia Drives

Caption: Downstream signaling pathway following inhibition of the menin-MLL interaction.

Experimental Protocols and Data

The evaluation of menin-MLL inhibitors relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and cellular activity.

Quantitative Data Summary

The following table summarizes representative data for menin-MLL inhibitors, illustrating their high potency.

Compound/InhibitorAssay TypeTarget/Cell LineIC50/GI50 ValueReference
Revumenib (VTP50469) Cell ProliferationMOLM13 (MLL-r)11.9 nM[7]
Revumenib (VTP50469) Cell ProliferationMV4;11 (MLL-r)26.5 nM[7]
Menin-MLL inhibitor-22 BiochemicalMenin-MLL Interaction7 nM[1]
MI-503 Biochemical (FP)Menin-MLL Interaction~15 nM[9]
Compound from Patent Biochemical (TR-FRET)Menin-MLL Interaction6.52 nM[10]
Compound from Patent Cell ProliferationMV-4-11 (MLL-r)18.8 nM[10]
Key Experimental Methodologies

4.2.1. Fluorescence Polarization (FP) Assay for Measuring Binding Inhibition

This biochemical assay is a primary method for quantifying the ability of a compound to disrupt the menin-MLL interaction.[2]

  • Principle: A small, fluorescently labeled peptide derived from the MLL protein (the "tracer") tumbles rapidly in solution, resulting in a low fluorescence polarization signal. When bound to the much larger menin protein, the tracer's rotation is slowed, leading to a high polarization signal. An effective inhibitor will compete with the tracer for binding to menin, releasing the tracer and causing a measurable decrease in polarization.[2]

  • Protocol:

    • Reagent Preparation: Prepare solutions of full-length human menin protein, a fluorescein-labeled MLL peptide tracer, and test compounds dissolved in DMSO in an appropriate assay buffer (e.g., PBS with 0.02% Bovine γ-Globulin).[11]

    • Assay Plate Setup: In a 96- or 384-well black microplate, add a fixed concentration of menin protein and the MLL tracer.

    • Compound Addition: Add serial dilutions of the test compound to the wells. Include controls with DMSO only (maximum polarization) and tracer only (minimum polarization).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[11]

    • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.[11]

    • Data Analysis: Plot the decrease in polarization signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

4.2.2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is another robust method for studying PPIs and is frequently used as a secondary or primary screen.

  • Principle: This assay uses two antibodies or reagents labeled with a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore, respectively. When the donor and acceptor are in close proximity (i.e., when the protein complex is intact), excitation of the donor leads to energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts the interaction separates the donor and acceptor, reducing the FRET signal. The "time-resolved" aspect minimizes background fluorescence by introducing a delay between excitation and signal measurement.[12][13]

  • Protocol Outline:

    • To a 384-well microtiter plate, add the test compound in DMSO.[14]

    • Add a solution containing terbium chelate-labeled menin (donor).[14]

    • Add a solution containing a d2-labeled MLL peptide (acceptor).

    • Incubate to allow for binding and potential inhibition.

    • Read the plate in a TR-FRET compatible plate reader, measuring emission from both the donor and acceptor.

    • Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio indicates inhibition.

4.2.3. Cell-Based Assays: Viability, Apoptosis, and Differentiation

These assays are crucial for confirming that the biochemical activity of an inhibitor translates into the desired biological effects in relevant cancer cell lines.

  • Cell Viability (MTT or CellTiter-Glo Assay):

    • Seed MLL-r cell lines (e.g., MV4;11, MOLM-13) and control (non-MLL-r) cell lines in 96-well plates.[1]

    • Treat cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours to 7 days).[1][9]

    • Add MTT reagent or CellTiter-Glo reagent to the wells.[1]

    • For MTT, incubate to allow formazan crystal formation, then solubilize the crystals and measure absorbance.[1] For CellTiter-Glo, measure luminescence.

    • Calculate the percentage of cell viability relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the inhibitor for 24-48 hours.[1]

    • Harvest and wash the cells.

    • Stain cells with Annexin V-FITC (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).[1]

    • Analyze the stained cell population by flow cytometry to quantify the percentage of apoptotic cells.[1]

Conclusion and Future Directions

The development of small molecule inhibitors targeting the menin-MLL interaction, built upon scaffolds such as this compound, represents a paradigm of targeted cancer therapy. These agents act by disrupting a critical protein-protein interaction that is essential for the survival of MLL-rearranged leukemia cells. The mechanism involves competitive binding to menin, leading to the displacement of MLL fusion proteins from chromatin, subsequent downregulation of oncogenic target genes, and the induction of cell differentiation and apoptosis. The high potency and selectivity of these compounds, validated through a suite of robust biochemical and cellular assays, have propelled several candidates into clinical trials, offering new hope for patients with these aggressive leukemias.[15][16] Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and expanding the application of this therapeutic strategy to other cancers where the menin-MLL axis may play a role.

References

  • Shi, A., Murai, M. J., He, S., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(23), 4461–4469. [Link]

  • Krivtsov, A. V., Evans, K., Gadrey, J. Y., et al. (2019). A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. Cancer Cell, 36(6), 660-673.e11. [Link]

  • Borkin, D., He, S., Miao, H., et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589–602. [Link]

  • European Patent Office. (2017). FUSED BICYCLIC INHIBITORS OF MENIN-MLL INTERACTION - EP 3512858 B1. [Link]

  • Grembecka, J., He, S., Shi, A., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Google Patents. (n.d.). CN109743875B - Inhibitors of the MENIN-MLL interaction.
  • Armstrong, S. (2021). Development of novel menin-MLL inhibitors for acute leukemias. VJHemOnc. [Link]

  • Xu, S., et al. (2020). Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway. Oncogene, 39, 1421–1434. [Link]

  • Patsnap Synapse. (2025). What menin inhibitors are in clinical trials currently? [Link]

  • DiNardo, C. D., & de Botton, S. (2025). Menin inhibitors in the treatment of acute myeloid leukemia. Blood. [Link]

  • Grembecka, J., He, S., Shi, A., et al. (2012). Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. Nature Chemical Biology, 8(3), 277-284. [Link]

  • Borkin, D., He, S., Miao, H., et al. (2017). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 60(11), 4647–4660. [Link]

  • BioWorld. (2018). Bayer discloses new menin/MLL interaction inhibitors. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

Sources

Unlocking the Therapeutic Potential of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: A Technical Guide to Identifying Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a unique spirocyclic molecule featuring a pyrrolidinone ring and a Boc-protected amine. While direct pharmacological data for this specific compound is limited in publicly available literature[1], its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive framework for identifying the potential biological targets of this molecule. By leveraging a combination of structural analogy, advanced in silico prediction methodologies, and robust experimental validation strategies, researchers can systematically explore the therapeutic promise of this intriguing chemical entity. This document serves as a technical roadmap, detailing not just the "what" but the "why" behind each step of the target identification and validation process.

Introduction: The Enigma of a Novel Scaffold

The quest for novel therapeutics often begins with unique chemical structures that hold the potential for selective biological activity. This compound represents such a starting point. Its rigid spirocyclic core provides a three-dimensional architecture that can facilitate precise interactions with protein binding pockets[2]. The presence of a lactam and a protected amine offers functionalities that can be crucial for molecular recognition.

The primary challenge, however, is the absence of established biological targets for this specific molecule. This guide, therefore, adopts a predictive and systematic approach, grounded in established principles of medicinal chemistry and chemical biology, to elucidate its potential mechanisms of action.

Structural and Substructure Analysis: Clues in the Architecture

A molecule's structure is the primary determinant of its biological function. A thorough analysis of this compound reveals key features that can inform our target prediction efforts:

  • 2,7-Diazaspiro[4.4]nonane Core: This rigid spirocyclic system is a "privileged scaffold" in medicinal chemistry. Its derivatives have been shown to interact with a range of biological targets, suggesting that this core structure is well-suited for binding to proteins.

  • Pyrrolidinone Moiety: The five-membered lactam ring is a common feature in many pharmaceuticals. The carbonyl group can act as a hydrogen bond acceptor, a critical interaction for ligand-receptor binding.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group makes the secondary amine non-basic and lipophilic. While often used as an intermediate in synthesis[3], in a final compound, it can influence cell permeability and interactions with hydrophobic pockets of target proteins.

Target Prediction through Structural Analogy: A Ligand-Based Approach

One of the most powerful initial strategies in target identification is to examine the known biological activities of structurally similar compounds[4]. The underlying principle is that structurally related molecules often share similar biological targets.

Known Targets of 2,7-Diazaspiroalkane Derivatives:

Recent research has highlighted the therapeutic potential of the 2,7-diazaspiroalkane scaffold in several key areas:

  • Menin-MLL Interaction Inhibitors: Derivatives of 2,7-diazaspiro[4.4]nonane have been patented as inhibitors of the protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) protein.[5] This interaction is a critical driver in certain types of acute leukemia, and its inhibition represents a promising therapeutic strategy for cancer and potentially diabetes.[5] The spirocyclic core in these inhibitors helps to position key functional groups for optimal interaction with the menin binding pocket.[5]

  • Sigma Receptor Ligands: The closely related 2,7-diazaspiro[4.4]nonane scaffold has been utilized to develop potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2] These receptors are implicated in a variety of neurological disorders, including pain, neurodegeneration, and addiction, making them attractive targets for therapeutic intervention.[2]

  • KRAS G12C Inhibitors: In the realm of oncology, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been developed as covalent inhibitors of the KRAS G12C mutant protein.[6] KRAS is a notoriously difficult-to-drug oncogene, and the discovery of covalent inhibitors has been a major breakthrough in cancer therapy.[6]

Summary of Potential Targets from Structural Analogs:
Structural Scaffold Known Biological Target Therapeutic Area Reference
2,7-Diazaspiro[4.4]nonaneMenin-MLL InteractionCancer, Diabetes[5]
2,7-Diazaspiro[4.4]nonaneSigma-1 and Sigma-2 ReceptorsNeuroscience[2]
2,7-Diazaspiro[3.5]nonaneKRAS G12COncology[6]

This analysis strongly suggests that this compound warrants investigation for its potential activity against these, and related, targets.

In Silico Target Prediction: A Computational Deep Dive

To broaden the search for potential targets beyond structural analogs, a variety of computational methods can be employed. These in silico techniques leverage the power of computers to predict interactions between a small molecule and a vast array of biological macromolecules.[7][8][9]

Overview of In Silico Methodologies:
Methodology Principle Advantages Limitations
Reverse Docking Docks the small molecule into the binding sites of a large number of protein crystal structures.Provides a structure-based hypothesis of interaction and can identify novel targets.Computationally intensive; success is dependent on the quality and availability of protein structures.
Pharmacophore Screening Creates a 3D model of the essential features for biological activity and screens this against a database of protein structures.Can identify targets with similar binding site features even with low overall sequence homology.The generated pharmacophore model is a hypothesis and may not capture all necessary interactions.
Chemical Similarity Searching Identifies known bioactive molecules that are structurally similar to the query compound.Simple, fast, and based on the well-established principle that similar molecules have similar activities.[4]May not identify novel targets or targets for compounds with a novel scaffold.
Machine Learning & AI Utilizes algorithms trained on large datasets of known drug-target interactions to predict new ones.[10][11]Can identify non-obvious relationships and learn complex patterns from data.Predictions are only as good as the data they are trained on; can be a "black box" making interpretation difficult.
A Proposed In Silico Workflow:

The following workflow provides a systematic approach to in silico target prediction for this compound.

in_silico_workflow cluster_input Input Molecule cluster_prediction In Silico Prediction Methods cluster_analysis Analysis & Prioritization cluster_output Output mol This compound rev_dock Reverse Docking (e.g., against PDB) mol->rev_dock pharm Pharmacophore Screening mol->pharm chem_sim Chemical Similarity (e.g., ChEMBL, PubChem) mol->chem_sim ml Machine Learning Models mol->ml hit_list Generate Hit List of Potential Targets rev_dock->hit_list pharm->hit_list chem_sim->hit_list ml->hit_list pathway Pathway Analysis (e.g., KEGG, Reactome) hit_list->pathway druggability Druggability Assessment pathway->druggability validated_targets Prioritized Target List for Experimental Validation druggability->validated_targets

Caption: A comprehensive in silico workflow for target identification.

Experimental Validation: From Prediction to Proof

Computational predictions, while powerful, must be confirmed through rigorous experimental validation.[12][13][14] The following section outlines a logical progression of experiments to confirm the biological targets of this compound.

Step-by-Step Experimental Validation Protocol:
  • Target Expression and Purification:

    • For each high-priority predicted target, obtain or clone the corresponding gene.

    • Express the protein in a suitable system (e.g., E. coli, insect cells, mammalian cells).

    • Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Biochemical Binding Assays:

    • Objective: To confirm a direct physical interaction between the compound and the purified target protein.

    • Methods:

      • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding affinity (KD), and on- and off-rates.

      • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on enthalpy and entropy.

      • Förster Resonance Energy Transfer (FRET): A distance-dependent interaction between fluorescent molecules, useful for studying binding events.

      • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein in cells or cell lysates upon ligand binding, confirming target engagement in a more physiological context.[13]

  • Functional Assays:

    • Objective: To determine if the binding of the compound modulates the biological activity of the target.

    • Methods:

      • Enzyme Inhibition/Activation Assays: If the target is an enzyme, measure its activity in the presence and absence of the compound to determine IC50 or EC50 values.

      • Receptor Binding Assays: For receptor targets, perform competitive binding assays with a known radiolabeled or fluorescent ligand.

      • Protein-Protein Interaction (PPI) Assays: If the target is part of a complex, use assays like AlphaLISA or TR-FRET to measure the disruption or stabilization of the interaction.

  • Cell-Based Assays:

    • Objective: To assess the effect of the compound on cellular pathways and phenotypes related to the target.

    • Methods:

      • Target-Specific Reporter Assays: Use cells engineered with a reporter gene (e.g., luciferase, GFP) under the control of a promoter regulated by the target's pathway.

      • Cell Proliferation/Viability Assays: Measure the effect of the compound on cell growth and death, particularly relevant for cancer targets.

      • Western Blotting/qPCR: Analyze changes in the expression levels of the target protein and downstream signaling molecules.[13]

Experimental Validation Workflow Diagram:

experimental_validation_workflow cluster_input Input cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_output Output predicted_targets Prioritized Predicted Targets binding_assays Binding Assays (SPR, ITC, CETSA) predicted_targets->binding_assays functional_assays Functional Assays (Enzyme, Receptor, PPI) binding_assays->functional_assays If binding is confirmed target_engagement Confirm Target Engagement in Cells (e.g., CETSA) functional_assays->target_engagement If functional activity is observed phenotypic_assays Phenotypic Assays (Proliferation, Reporter) target_engagement->phenotypic_assays validated_target Validated Biological Target(s) phenotypic_assays->validated_target

Caption: A stepwise workflow for the experimental validation of predicted targets.

Conclusion and Future Directions

This compound presents an exciting opportunity for the discovery of novel therapeutics. While direct biological data is currently sparse, a systematic approach combining structural analogy, sophisticated in silico prediction, and rigorous experimental validation can effectively unlock its therapeutic potential. The initial analysis points towards promising avenues in oncology (menin-MLL, KRAS) and neuroscience (sigma receptors).

Future work should focus on executing the proposed workflows. The synthesis of analog molecules with modifications to the pyrrolidinone ring and the amine substituent could further elucidate structure-activity relationships. Ultimately, the integration of computational predictions with robust experimental data will provide a clear path forward for the development of this and other novel chemical entities.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • K-State Libraries. Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [Link]

  • PubMed. A Review of Computational Methods for Predicting Drug Targets. [Link]

  • National Center for Biotechnology Information. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. [Link]

  • PubMed. Computational Prediction of Drug-Target Interactions via Ensemble Learning. [Link]

  • Springer. Computational Prediction of Drug-Target Interactions via Ensemble Learning. [Link]

  • ResearchGate. In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • Oxford Academic. Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. [Link]

  • MDPI. Recent Advances in In Silico Target Fishing. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]

  • MtoZ Biolabs. Drug Target Identification and Validation. [Link]

  • Reaction Biology. Molecular Target Validation in preclinical drug discovery. [Link]

  • National Center for Biotechnology Information. 2,7-Diazaspiro[4.4]nonanes for the Treatment or Prevention of Cancers and Diabetes. [Link]

  • National Center for Biotechnology Information. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Link]

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.

Sources

The Strategic Synthesis and Application of tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for protein targets. The 2,7-diazaspiro[4.4]nonane framework, in particular, has emerged as a "privileged scaffold" in medicinal chemistry. This technical guide provides an in-depth exploration of a key derivative of this family: tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate . We will delve into its synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. This compound serves as a versatile building block, particularly in the development of ligands for challenging neurological targets such as sigma receptors.[1]

Core Synthesis Strategies: Constructing the Diazaspiro[4.4]nonane Nucleus

The synthesis of this compound is a multi-step process that hinges on the careful construction of the spirocyclic core and subsequent functionalization. Two primary strategies have proven effective: a cyclization-protection sequence and a reductive amination approach.[2] The choice between these routes often depends on the availability of starting materials, desired scale, and downstream synthetic plans.

Strategy 1: Cyclization-Protection Sequence

This widely adopted method involves the initial formation of the diazaspiro[4.4]nonane scaffold followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Conceptual Workflow:

A Primary Amine C 2,7-Diazaspiro[4.4]nonan-8-one A->C Acidic Cyclization B Ketone/Aldehyde B->C E This compound C->E Boc Protection D (Boc)2O, TEA D->E

Figure 1: Cyclization-Protection Synthetic Pathway.

Experimental Protocol: Boc Protection of 2,7-diazaspiro[4.4]nonan-8-one

This protocol exemplifies the crucial protection step, a cornerstone of this synthetic strategy.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,7-diazaspiro[4.4]nonan-8-one in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This temperature control is critical to minimize potential side reactions.

  • Reagent Addition: Add triethylamine (TEA) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for approximately 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[2]

Self-Validating System: The success of this protocol is validated by the high yield (typically 85-90%) and purity (>98%) of the final product, as confirmed by chromatographic and spectroscopic analysis.[2] The use of anhydrous solvents is paramount to prevent the hydrolysis of the Boc anhydride and the protected product.

Strategy 2: Reductive Amination Approach

An alternative and often highly efficient route involves the construction of the diazaspiro core via reductive amination.

Conceptual Workflow:

A Diketone Derivative D Spirocyclic Amine A->D Condensation B Primary Amine B->D C In situ Reduction (e.g., NaBH3CN, H2/Pd-C) C->D F 2,7-Diazaspiro[4.4]nonan-8-one D->F Selective Oxidation E Oxidation (e.g., Dess-Martin) E->F H Final Product F->H Boc Protection G Boc Protection G->H

Figure 2: Reductive Amination Synthetic Pathway.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common implementation of this strategy utilizes the catalytic hydrogenation of a suitable precursor. For instance, the synthesis can be achieved from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate.[3]

  • Reaction Setup: A solution of the starting pyrrolidine derivative in methanol is placed in a high-pressure reaction vessel.

  • Catalyst Addition: Raney Nickel is carefully added to the solution.

  • Hydrogenation: The vessel is charged with hydrogen gas to a pressure of 50 psi.

  • Reaction: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude product is then purified, often involving recrystallization (e.g., from ethanol), to afford the desired spirocyclic compound.[3]

Expertise in Action: The choice of a heterogeneous catalyst like Raney Nickel allows for straightforward removal by filtration, simplifying the purification process. The subsequent oxidation to introduce the 8-oxo functionality is a critical step, where a selective oxidant like Dess-Martin periodinane is often preferred over harsher reagents like Jones reagent to avoid over-oxidation.[2]

Structural Characterization: Confirming the Molecular Architecture

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.

Technique Key Observables Reference
Infrared (IR) Spectroscopy Carbonyl (C=O) stretch of the ketone (~1700 cm⁻¹), Carbonyl stretch of the Boc group, and N-H stretch of the secondary amine (~3300 cm⁻¹)[2]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight (240.30 g/mol ) and characteristic fragmentation patterns.[3]
Single-Crystal X-ray Diffraction Precise bond lengths (e.g., C-C bonds in the range of 1.504–1.530 Å) and angles, confirmation of the spirocyclic conformation, and analysis of intermolecular interactions such as hydrogen bonding (e.g., N-H···O distances of 2.85–3.10 Å).[2][3][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific data for the title compound is not readily available in the public domain, related structures show characteristic signals for the tert-butyl group, the spirocyclic protons, and the N-H proton. 1H and 13C NMR are crucial for confirming the connectivity and stereochemistry of the molecule.[4]

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its rigid spirocyclic core provides a well-defined three-dimensional structure that can be strategically elaborated to target specific binding pockets in proteins.

Targeting Sigma Receptors for Neurological Disorders

A primary application of the 2,7-diazaspiro[4.4]nonane scaffold is in the development of ligands for sigma receptors (σ₁ and σ₂).[1] These receptors are implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[5] The spirocyclic framework allows for the precise orientation of pharmacophoric groups necessary for high-affinity binding to these receptors.

Logical Progression in Ligand Design:

A This compound C 8-Oxo-2,7-diazaspiro[4.4]nonane A->C Acidic Conditions B Boc Deprotection B->C E Functionalized Sigma Receptor Ligand C->E Introduction of Pharmacophoric Groups D N-Alkylation / N-Arylation D->E

Figure 3: Derivatization for Sigma Receptor Ligand Synthesis.

Synthetic Utility and Reactivity

The this compound molecule possesses two key reactive handles: the Boc-protected secondary amine and the ketone at the 8-position.

  • Boc-Protected Amine: The Boc group provides a stable protecting group that can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the free secondary amine. This amine can then be subjected to a variety of transformations, including:

    • N-Alkylation: Reaction with alkyl halides or tosylates to introduce various alkyl chains.

    • N-Arylation: Buchwald-Hartwig amination with aryl halides to introduce aromatic moieties.[1]

    • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides.

  • Ketone at the 8-Position: The ketone functionality offers another site for chemical modification, such as:

    • Reductive Amination: Conversion to an amine by reaction with an amine and a reducing agent.

    • Wittig Reaction: Conversion to an alkene.

    • Grignard Reaction: Formation of a tertiary alcohol.

This dual functionality allows for the divergent synthesis of a library of compounds from a common intermediate, which is a powerful strategy in lead optimization.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

References

  • Pelliccia, S., et al. (2020). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 25(15), 3481. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Aktar, S., et al. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3492. Retrieved from [Link]

Sources

The 2,7-Diazaspiro[4.4]nonane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional molecular architectures. This evolution is driven by the understanding that molecules with greater sp³ character often exhibit improved physicochemical properties, such as increased solubility and metabolic stability, and can achieve higher target selectivity. Within this paradigm, spirocyclic scaffolds have emerged as particularly valuable motifs. The 2,7-diazaspiro[4.4]nonane core, a rigid bicyclic system featuring two nitrogen atoms, has garnered significant attention as a privileged scaffold in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comprehensive technical overview of the 2,7-diazaspiro[4.4]nonane scaffold, from its synthesis to its diverse applications in the development of novel therapeutics.

Structural Features and Physicochemical Properties

The 2,7-diazaspiro[4.4]nonane scaffold is characterized by two pyrrolidine rings fused at a single quaternary carbon atom. This unique spirocyclic structure imparts a high degree of rigidity and a defined three-dimensional geometry. The two nitrogen atoms provide versatile handles for chemical modification, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The puckered conformations of the two five-membered rings can be further influenced by the nature and stereochemistry of substituents, offering a sophisticated platform for rational drug design. The presence of two basic nitrogen atoms also influences the scaffold's physicochemical properties, such as its pKa and lipophilicity, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Ball-and-stick model of the 2,7-diazaspiro[4.4]nonane core.

Synthetic Strategies for the 2,7-Diazaspiro[4.4]nonane Core

The construction of the 2,7-diazaspiro[4.4]nonane scaffold can be approached through several synthetic routes, each with its own advantages and challenges. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include multi-step linear syntheses, cycloaddition reactions, and domino reactions.

Multi-Step Synthesis from Cyclopentanone Derivatives

One common approach involves the construction of the two pyrrolidine rings in a stepwise fashion, often starting from a substituted cyclopentanone. This strategy allows for the controlled introduction of functional groups at various positions on the scaffold.

Table 1: Comparison of Key Synthetic Strategies

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Multi-step linear synthesisStepwise ring formationHigh control over substitutionLonger synthetic sequence
[3+2] CycloadditionFormation of a pyrrolidine ring in one stepConvergent and efficientRequires specific precursors, potential for diastereomeric mixtures
Domino Radical BicyclizationCascade reaction to form both ringsRapid construction of the coreMay have limitations in substrate scope and stereocontrol
Detailed Experimental Protocol: Synthesis of a 2,7-Diazaspiro[4.4]nonane Precursor

The following protocol describes the synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a key intermediate that can be further elaborated to access a variety of derivatives.[1]

Materials:

  • Methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)-3-ethylpyrrolidine-1,3-dicarboxylate

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)-3-ethylpyrrolidine-1,3-dicarboxylate (13.4 g) in methanol, add Raney Nickel (3.4 g) under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.

Synthesis_Workflow Start Starting Material: Substituted Pyrrolidine Reaction Reaction: Reductive Cyclization (Raney Ni, H₂) Start->Reaction Purification Purification: Column Chromatography Reaction->Purification Product Product: 2,7-Diazaspiro[4.4]nonane Precursor Purification->Product

Caption: General workflow for the synthesis of a 2,7-diazaspiro[4.4]nonane precursor.

Applications in Medicinal Chemistry

The unique structural and physicochemical properties of the 2,7-diazaspiro[4.4]nonane scaffold have made it a valuable building block in the design of novel therapeutic agents targeting a range of diseases.

Sigma Receptor Modulation for Neurological Disorders

The sigma-1 (σ₁) receptor is a chaperone protein implicated in various neurological functions and diseases, including pain, neurodegeneration, and addiction.[2] The 2,7-diazaspiro[4.4]nonane scaffold has been successfully employed to develop potent and selective sigma-1 receptor ligands. The rigid nature of the scaffold allows for the precise positioning of pharmacophoric elements necessary for high-affinity binding.

Table 2: Biological Activity of 2,7-Diazaspiro[3.5]nonane Derivatives as Sigma-1 Receptor Ligands (Illustrative Data)

CompoundKi (σ₁) (nM)Ki (σ₂) (nM)Selectivity (σ₁/σ₂)
4b 2.72710
5b 131027.8
8f 1016516.5

Data for the closely related 2,7-diazaspiro[3.5]nonane scaffold is presented to illustrate the potential of this class of compounds.[2]

Sigma_Receptor_Signaling cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Effects Stress Oxidative Stress, ER Stress Sigma1R Sigma-1 Receptor Stress->Sigma1R Activates Ca_Homeostasis Calcium Homeostasis Sigma1R->Ca_Homeostasis Modulates Neuronal_Survival Neuronal Survival Sigma1R->Neuronal_Survival Promotes Ligand 2,7-Diazaspiro[4.4]nonane Ligand Ligand->Sigma1R Binds

Caption: Simplified signaling pathway involving the sigma-1 receptor.

Inhibition of the Menin-MLL Interaction in Cancer

The protein-protein interaction (PPI) between menin and mixed-lineage leukemia (MLL) is a critical driver in certain types of acute leukemia.[3] Small molecule inhibitors that disrupt this interaction represent a promising therapeutic strategy. The 2,7-diazaspiro[4.4]nonane scaffold has been incorporated into the design of potent menin-MLL inhibitors, demonstrating the utility of this core in targeting challenging PPIs. An exemplified compound from a patent application by Janssen Pharmaceutica disrupted the menin-MLL interaction with an IC50 value of 3.6 nM and showed potent antiproliferative activity against leukemia cell lines.[4]

Table 3: Activity of Menin-MLL Inhibitors

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
Exemplified Compound Menin-MLL Interaction3.6MV-4-110.04-0.06
MI-503 Menin-MLL Interaction~15MLL-rearranged cell lines-
MI-3454 Menin-MLL Interaction0.51MLL-rearranged cell lines7-27

Structure-Activity Relationships (SAR)

The biological activity of 2,7-diazaspiro[4.4]nonane derivatives can be significantly influenced by the nature and position of substituents on the scaffold. For sigma receptor ligands, for example, the substitution pattern on the two nitrogen atoms is crucial for achieving high affinity and selectivity. Typically, one nitrogen is substituted with a small alkyl or cycloalkyl group, while the other bears a larger aromatic or heteroaromatic moiety. The stereochemistry at the spirocenter and any additional chiral centers also plays a critical role in target recognition and binding.

Pharmacokinetic Considerations

A key advantage of incorporating spirocyclic scaffolds like 2,7-diazaspiro[4.4]nonane into drug candidates is the potential for improved pharmacokinetic properties. The increased three-dimensionality and higher fraction of sp³-hybridized carbons can lead to:

  • Improved Solubility: The non-planar nature of the scaffold can disrupt crystal packing, leading to better aqueous solubility.

  • Enhanced Metabolic Stability: The rigid core can be less susceptible to metabolic enzymes, potentially leading to a longer half-life and reduced clearance.

  • Modulated Lipophilicity: The introduction of the diazaspiro core can help to control the overall lipophilicity of a molecule, which is a critical parameter for oral absorption and distribution.

While specific ADME data for 2,7-diazaspiro[4.4]nonane-based drugs in the public domain is limited, the general principles of spirocycle-containing compounds suggest a favorable pharmacokinetic profile.

Conclusion and Future Perspectives

The 2,7-diazaspiro[4.4]nonane scaffold has firmly established itself as a privileged core in medicinal chemistry. Its inherent rigidity, three-dimensionality, and synthetic tractability provide a powerful platform for the design of novel therapeutic agents with improved pharmacological profiles. The successful application of this scaffold in the development of potent sigma receptor modulators and menin-MLL inhibitors highlights its broad therapeutic potential. As our understanding of synthetic methodologies continues to evolve, particularly in the area of stereoselective synthesis, we can expect to see the emergence of even more sophisticated and potent drug candidates based on this remarkable scaffold. The continued exploration of the 2,7-diazaspiro[4.4]nonane chemical space promises to yield new and effective treatments for a wide range of human diseases.

References

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (n.d.). ACS Omega.
  • Janssen Pharmaceutica. (2019). Menin/MLL interaction inhibitors. BioWorld.
  • Bayer Company and Bayer Pharma Company. (2018). 2,7-Diazaspiro[4][4]nonanes for the Treatment or Prevention of Cancers and Diabetes. (Patent No. WO 2018/024602 A1).

  • PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane. Retrieved from [Link]

  • The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. (n.d.). PubMed Central.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (2025). BenchChem.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
  • Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. (n.d.). MDPI.
  • Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. (n.d.). PubMed Central.
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • Synthesis of Azaspiro[4.
  • Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. (2005).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Characterization of the menin-MLL inhibitors.(a) Structures and IC50... (n.d.).
  • Janssen Pharmaceutica identifies menin/MLL interaction inhibitors. (2019). BioWorld.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed.
  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. (n.d.). PubMed.
  • A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. (2025). BenchChem.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed.
  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. (2022). MDPI.
  • Sigma Receptor. (n.d.). MedChemExpress.
  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.). PubMed Central.
  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. (2024). PubMed.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). MDPI.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.).
  • The Future of Asymmetric Synthesis: Trends and Innov
  • Pharmacokinetics and Drug Interactions. (n.d.). MDPI.
  • Pharmacokinetics. (n.d.).
  • Drug metabolism and pharmacokinetics. (n.d.). PubMed.
  • (PDF) Drug metabolism and pharmacokinetics. (n.d.).
  • Clinical pharmacokinetics of dipyrone and its metabolites. (n.d.). PubMed.
  • Sigma receptor (Inhibitors Agonists Modul
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (n.d.). PubMed Central.
  • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). CAS:236406-49-8 - Sunway Pharm Ltd.
  • tert-Butyl 2,7-diazaspiro[4.

Sources

The Strategic Synthesis of Boc-Protected Diazaspiroketones: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Diazaspiroketones and the Role of the Boc Group

In the landscape of contemporary drug discovery and complex molecule synthesis, diazaspiroketones have emerged as privileged scaffolds. Their rigid, three-dimensional architecture offers a unique platform for the spatial presentation of pharmacophoric elements, making them highly sought-after building blocks in medicinal chemistry.[1] The incorporation of two nitrogen atoms within the spirocyclic system provides multiple vectors for diversification and modulation of physicochemical properties such as solubility and basicity.

However, the inherent reactivity of the amine functionalities within the diazaspiroketone core presents a significant synthetic challenge. Uncontrolled side reactions can lead to a cascade of undesired products, diminishing yields and complicating purification. This is where the strategic implementation of protecting groups becomes paramount. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and, critically, its facile and selective removal under acidic conditions.[2] The Boc group effectively tempers the nucleophilicity and basicity of the nitrogen atoms, rendering them inert to a wide range of reaction conditions, thereby enabling chemists to perform intricate transformations on other parts of the molecule with precision.[2]

This in-depth technical guide will provide a comprehensive overview of the core strategies for the synthesis of Boc-protected diazaspiroketones. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions.

Key Synthetic Strategies for Boc-Protected Diazaspiroketone Construction

The construction of the diazaspiroketone framework can be broadly approached through several strategic bond-forming reactions. The choice of strategy is often dictated by the desired ring sizes, substitution patterns, and the availability of starting materials. Here, we will focus on two powerful and versatile methods: the Intramolecular Mannich/Michael Reaction Cascade and the Pictet-Spengler Reaction.

The Intramolecular Mannich/Michael Reaction Cascade: A Powerful Cyclization Strategy

A highly effective method for the synthesis of diazaspiroketones, particularly spiropiperidinones, involves a sequential intramolecular Mannich and/or Michael reaction. This strategy typically begins with a suitably functionalized Boc-protected amine precursor.

A robust two-step synthesis of 2-spiropiperidines, which can be readily oxidized to the corresponding ketones, has been developed.[3] This method utilizes a Boc-protected sulfone precursor to generate an N-Boc-δ-amino-β-ketoester. Subsequent deprotection and cyclization in the presence of a ketone affords the desired spiropiperidine.[3]

Conceptual Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection & Cyclization A N-Boc Sulfone Precursor C N-Boc-δ-amino-β-ketoester A->C Reaction B Weiler Dianion B->C Reaction D N-Boc-δ-amino-β-ketoester F δ-amino-β-ketoester HCl salt D->F Deprotection E HCl in Dioxane E->F I Boc-Protected Diazaspiroketone (or precursor) F->I Cyclization G Ketone G->I H NaHCO3 H->I G A N-Boc-Tryptamine C Iminium Ion Intermediate A->C Condensation B Isatin B->C D Spiroindolenine C->D Intramolecular Electrophilic Attack E Boc-Protected Spiroindolone D->E Rearrangement & Deprotonation

Caption: Pictet-Spengler reaction for spiroindolone synthesis. [4] Experimental Protocol: Synthesis of a Boc-Protected Spiroindolone [5][6]

  • Reaction Setup: To a solution of N-Boc-tryptamine and a substituted isatin in a suitable solvent (e.g., dichloromethane or toluene), an acid catalyst is added. Chiral phosphoric acids can be employed for enantioselective transformations. [6]2. Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Representative Spiroindolone Synthesis [6]

Isatin Substituent Catalyst Yield (%) Enantiomeric Ratio (er)
5-Bromo Chiral Phosphoric Acid 95 97:3
5-Methoxy Chiral Phosphoric Acid 99 98:2

| Unsubstituted | Chiral Phosphoric Acid | 92 | 95:5 |

Causality and Field-Proven Insights:

The Boc group on the tryptamine nitrogen serves multiple purposes. It prevents the formation of undesired N-alkylated byproducts and can influence the stereochemical outcome of the reaction when chiral catalysts are used. The acidity of the catalyst is crucial for the formation of the key iminium ion intermediate, which is the electrophilic species that undergoes the intramolecular cyclization. [7]The choice of solvent can also impact the reaction rate and selectivity.

Asymmetric Synthesis: The Quest for Enantiopure Diazaspiroketones

The biological activity of chiral molecules is often stereospecific. Therefore, the development of asymmetric methods for the synthesis of enantiomerically pure diazaspiroketones is of paramount importance.

Catalytic Asymmetric Approaches:

  • Chiral Brønsted Acid Catalysis: As mentioned in the Pictet-Spengler reaction, chiral phosphoric acids have proven to be highly effective in catalyzing the enantioselective synthesis of spiroindolones. [6]* Organocatalysis: Chiral organocatalysts, such as squaramides, have been successfully employed in asymmetric domino reactions to construct spirooxazolidines embedded with a pyrazolinone core, which are structurally related to diazaspiroketones. [8]These reactions often proceed through a cascade of N,O-acetalization and aza-Michael addition. [8] Conceptual Asymmetric Domino Reaction Workflow:

G A N-Boc Ketimine D Transition State Assembly A->D B γ-Hydroxyenone B->D C Chiral Squaramide Catalyst C->D Activation & Orientation E Enantiomerically Enriched Spirooxazolidine D->E Domino Reaction

Caption: Organocatalytic asymmetric spirocyclization. [8]

Conclusion and Future Outlook

The synthesis of Boc-protected diazaspiroketones is a dynamic and evolving field. The strategies outlined in this guide, namely the intramolecular Mannich/Michael cascade and the Pictet-Spengler reaction, represent robust and versatile platforms for the construction of these valuable scaffolds. The increasing demand for enantiomerically pure compounds will undoubtedly continue to drive innovation in asymmetric catalysis, leading to even more efficient and selective methods for accessing these complex molecular architectures. As our understanding of the intricate interplay between catalyst, substrate, and reaction conditions deepens, so too will our ability to design and synthesize novel diazaspiroketones with tailored properties for a wide range of applications in medicine and materials science.

References

  • Clarke, M. L., et al. (2015). A general two-step synthesis of 2-spiropiperidines.
  • Sebaoun, L., et al. (2011). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. Tetrahedron Letters, 52(43), 5550-5553.
  • Varma, R. S., et al. (2014). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic & Medicinal Chemistry, 22(1), 434-446.
  • Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • Cox, R. J., & Cook, J. M. (2020).
  • Crespi, S., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(16), 4998.
  • Reddy, B. V. S., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N, O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(11), 2361-2369.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • Joseph, J., et al. (2013). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 135(4), 1496-1499.
  • Potapov, V. A., et al. (2021). Regio- and stereoselective synthesis of functionalized N-Boc-2-alkynylcyclopropylamines.
  • Jit, R. C., & Slanina, T. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(19), 6296.
  • Caldwell, J. P., et al. (2008). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5894-5897.
  • Campos, K. R., et al. (2006). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Journal of the American Chemical Society, 128(11), 3538-3539.
  • Kumar, A., et al. (2021). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 19(28), 6253-6258.
  • BenchChem. (2025). The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone.
  • Caldwell, J. P., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167.
  • Righi, M., et al. (2014). A clean and efficient protocol for the synthesis of a wide variety of N-Boc-β-amino ketones using a flow approach. Green Chemistry, 16(3), 1183-1189.
  • Głowacka, I. E., et al. (2020).
  • Sławiński, J., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
  • Reyes-González, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 54-62.
  • Babar, K., et al. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487-2532.
  • Wang, S.-G., et al. (2018). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 9(21), 4837-4842.
  • BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection.
  • Kumar, D., et al. (2013). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-Mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 488-491.
  • Karageorgis, G., et al. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews, 51(10), 3925-3958.
  • Xu, J.-H., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • Josephsohn, N. S., et al. (2001). Direct Catalytic Enantioselective Mannich Reactions: Synthesis of Protected anti-α,β-Diamino Acids. Journal of the American Chemical Society, 123(19), 4623-4624.
  • Gais, H.-J., et al. (2007). Catalytic Asymmetric Synthesis: Sections 2.1.4 ‐ 2.1.6. In Asymmetric Synthesis: The Essentials (pp. 53-96).
  • Kumar, A., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Molecules, 24(9), 1804.
  • Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1.
  • Reddy, B. V. S., et al. (2023). Organocatalytic Asymmetric Synthesis of Oxazolidino Spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(11), 2361-2369.

Sources

Discovery and synthesis of novel diazaspiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Diazaspiro Compounds

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles in the discovery and synthesis of novel diazaspiro compounds. We will delve into the strategic rationale behind synthetic choices, robust characterization methodologies, and the promising therapeutic applications that establish diazaspiro scaffolds as privileged structures in modern medicinal chemistry.

The Strategic Imperative for Three-Dimensional Scaffolds: The Rise of Diazaspiro Compounds

Medicinal chemistry has progressively evolved from designing flat, aromatic molecules to embracing complex, three-dimensional (3D) scaffolds.[1] This shift is driven by the need to interact with the intricate, non-planar topographies of biological targets. Azaspirocyclic compounds, bicyclic structures where two nitrogen-containing rings share a single spiro carbon atom, have emerged as particularly compelling scaffolds.[2]

The inherent structural rigidity of the spirocyclic core allows for a precise, predictable vectoral display of substituents, which is crucial for optimizing interactions with target proteins.[3] This 3D architecture, combined with the ability to modulate physicochemical properties like lipophilicity and aqueous solubility, often leads to significant improvements in potency, selectivity, and pharmacokinetic profiles.[4][5] Consequently, diazaspiro compounds are being actively investigated for a wide array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[6][7][8][9][10]

Core Synthetic Strategies: Building Complexity with Purpose

The synthesis of diazaspiro scaffolds requires a strategic approach that balances efficiency, diversity, and control over stereochemistry. The choice of synthetic route is dictated by the desired ring sizes, substitution patterns, and the overall goals of the discovery program.

Complexity-Generating Domino Reactions

Domino, or cascade, reactions are highly valued for their efficiency, forming multiple carbon-carbon and carbon-heteroatom bonds in a single, uninterrupted sequence. This approach rapidly builds molecular complexity from simple starting materials. A prime example is the one-step synthesis of diazaspiro[4.5]decane scaffolds.[11]

  • Causality: This strategy is chosen for its exceptional atom and step economy. The palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides, for instance, forges three C-C bonds in one pot, demonstrating highly regioselective coupling and spirocyclization.[11] This method is ideal for rapidly generating a core scaffold for initial library synthesis.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and versatile tool, particularly for constructing medium and large-sized rings that are often challenging to access via traditional cyclization methods. It has been successfully employed in the synthesis of scaffolds like the 1,9-diazaspiro[5.5]undecane system.[12]

  • Expertise & Experience: The key to a successful RCM is the selection of an appropriate catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) and solvent. A significant, field-proven challenge is the removal of highly colored ruthenium residues from the final product, for which specific workup procedures have been developed.[12] This method provides a reliable pathway to specific, pre-designed spirocyclic systems.

Scaffold Remodelling: A "Top-Down" Approach to Diversity

For generating extensive libraries for structure-activity relationship (SAR) studies, a "top-down" scaffold remodelling approach is exceptionally powerful. This strategy begins with a complex, sp-rich parent tricycle, which is then systematically modified through a series of ring addition, cleavage, and expansion reactions.[13][14][15]

  • Trustworthiness: This methodology is inherently self-validating. Starting from a single, well-characterized precursor, a diverse set of 18 structurally distinct scaffolds was accessed.[13][14] Biological screening of a library based on these scaffolds revealed distinct phenotypic responses, confirming that structural diversity translated directly to functional diversity.[13] This approach ensures that observed biological differences can be confidently attributed to the specific scaffold modifications.

Table 1: Summary of Key Synthetic Strategies for Diazaspiro Scaffolds

Strategy Description Key Advantages Example Scaffold Reference
Domino Reaction One-pot reaction forming multiple bonds in a cascade. High step and atom economy; rapid complexity generation. Diazaspiro[4.5]decane [11]
Ring-Closing Metathesis (RCM) Olefin metathesis to form cyclic compounds. Powerful for medium-to-large rings; predictable cyclization. 1,9-Diazaspiro[5.5]undecane [12]
Scaffold Remodelling Diversification of a complex core via ring cleavage/addition. Generates structurally and functionally diverse libraries from one precursor. Diverse sp-rich diazaspirotricycles [13][14][15]

| Bromine-Mediated Cyclization | 5-endo cyclization of an aminobutene intermediate. | Provides access to specific regioisomers under acidic conditions. | 1,8-Diazaspiro[4.5]decane |[12] |

Structural Characterization: A Self-Validating Protocol

The unambiguous characterization of novel, complex 3D structures like diazaspiro compounds is non-trivial and requires a multi-pronged analytical approach. Each technique provides a layer of validation, culminating in a high-confidence structural assignment.

Experimental Protocol: A Triad of Analytical Validation
  • Mass Spectrometry (MS):

    • Step 1: Obtain a high-resolution mass spectrum (HRMS) using techniques like ESI or HESI.

    • Step 2: Confirm that the measured mass corresponds to the calculated molecular formula within a narrow tolerance (typically <5 ppm). This validates the elemental composition.[16]

    • Rationale: This is the first checkpoint to confirm that the desired product has been formed with the correct atomic constituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Step 1: Acquire standard 1D ¹H and ¹³C NMR spectra. The chemical shifts and integration in the ¹H spectrum provide initial evidence for the proton environment, while the ¹³C spectrum confirms the number of unique carbon atoms.[16][17]

    • Step 2: Perform 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment is essential to establish proton-proton coupling networks (i.e., which protons are adjacent).[16][17]

    • Step 3: Run an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment to directly correlate each proton with its attached carbon atom.[16][17]

    • Step 4: Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe correlations between protons and carbons over two to three bonds. This is critical for piecing together the complete carbon skeleton, especially around the quaternary spiro center.[16][17]

    • Rationale: This suite of NMR experiments provides a detailed map of the molecule's connectivity, confirming the specific isomeric structure. 2D NMR is indispensable for complex spirocyclic systems where 1D spectra are often crowded and difficult to interpret.[18]

  • Single-Crystal X-ray Diffraction (When Possible):

    • Step 1: Grow a single crystal of the compound suitable for diffraction.

    • Step 2: Analyze the diffraction pattern to solve the crystal structure.

    • Rationale: This is the gold standard for structural elucidation. It provides an unambiguous 3D model of the molecule, confirming not only its connectivity but also its absolute stereochemistry and solid-state conformation.[16]

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow cluster_final Final Confirmation syn Synthesized Compound ms HRMS (Confirm Molecular Formula) syn->ms nmr_1d 1D NMR (¹H, ¹³C) (Initial Fingerprint) ms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) nmr_1d->nmr_2d xray X-Ray Crystallography (Unambiguous 3D Structure) nmr_2d->xray final Structurally Confirmed Diazaspiro Compound xray->final cluster_screening Biological Screening Cascade start Novel Diazaspiro Compound Library primary Primary Screen (e.g., In Vitro Cytotoxicity @ 10µM) start->primary dose Dose-Response Assay (Calculate IC₅₀) primary->dose Active Hit selectivity Selectivity Panel (e.g., Normal vs. Cancer Cell Line) dose->selectivity Potent Hit moa Mechanism of Action (e.g., Target Engagement Assay) selectivity->moa Selective Hit invivo In Vivo Model (e.g., Xenograft Study) moa->invivo Confirmed MOA lead Lead Candidate invivo->lead Efficacious

Logical flow for a typical biological screening cascade.

Conclusion and Future Directions

Diazaspiro compounds represent a vibrant and highly promising area of chemical space for drug discovery. [10]Their inherent three-dimensionality provides a distinct advantage over traditional flat scaffolds, enabling enhanced potency, selectivity, and improved physicochemical properties. [4][19]The synthetic challenges associated with their construction are being overcome by innovative strategies like domino reactions and scaffold remodelling, allowing for the creation of diverse and complex molecular libraries.

The future of this field will likely focus on integrating high-throughput synthesis and computational modeling to more rapidly explore SAR and optimize lead compounds. [10]The development of multi-target diazaspiro-based drugs, designed to interact with several disease-related proteins simultaneously, presents an exciting frontier for treating complex multifactorial conditions like neurodegenerative disorders. [20][21]As our synthetic capabilities expand, the full potential of diazaspiro scaffolds in delivering the next generation of therapeutics will continue to be unlocked.

References

  • J. Braz. Chem. Soc. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Okolo, E. A., Pahl, A., Sievers, S., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp‐Rich Compounds With Distinct Phenotypic Effects. ResearchGate. [Link]

  • Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. (n.d.). ResearchGate. [Link]

  • Okolo, E. A., Pahl, A., Sievers, S., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie International Edition, 62(26). [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2010). The Journal of Organic Chemistry, 75(21), 7264–7274. [Link]

  • Felefel, E. M., Hendy, W. A., Wasfy, A. A. F., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Okolo, E., Pahl, A., Sievers, S., Pask, C., Nelson, A., & Marsden, S. (2022). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. ChemRxiv. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Felefel, E. M., Hendy, W. A., Wasfy, A. A. F., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). MDPI. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2015). ResearchGate. [Link]

  • Wang, X., Song, Z., Gao, L., Li, J., Geng, P., Xue, W., & Zhang, X. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(22), 115101. [Link]

  • Puentes, L. N., Wilson, K., Weng, C.-C., Makvandi, M., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5844–5853. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2022). Taylor & Francis Online. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. [Link]

  • New Trends in Diaziridine Formation and Transformation (a Review). (2021). MDPI. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2017). Semantic Scholar. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. (2025). PubMed Central. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Recent developments in photochemical reactions of diazo compounds. (2016). Organic & Biomolecular Chemistry, 14(38), 8906-8914. [Link]

  • Yang, Q.-Q., & Zhu, S.-F. (2019). Recent Advances in Enantioselective Photochemical Reactions of Stabilized Diazo Compounds. Molecules, 24(17), 3191. [Link]

  • Leite, D. C. S. A., Raimundo, I. M., & de Faria, A. R. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519–534. [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (n.d.). Bioorganic & Medicinal Chemistry Letters, 22(16), 5268–5272. [Link]

  • Special Issue : Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition. (n.d.). MDPI. [Link]

  • (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. (2021). MDPI. [Link]

  • Weinstock, M. (2007). Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders. Current Pharmaceutical Design, 13(34), 3505-3520. [Link]

  • Frigoli, M., Gagliardi, S., Cereda, E., & Bellotti, V. (2001). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 125–135. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Frontiers in Neuroscience, 10. [Link]

  • CNS disorders--current treatment options and the prospects for advanced therapies. (2008). Journal of Pharmaceutical Sciences, 97(9), 3466-3497. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Drug candidates with blockbuster potential for CNS diseases. (2024). Drug Target Review. [Link]

  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. (n.d.). MDPI. [Link]

Sources

Foreword: Embracing Three-Dimensionality in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Screening of 2,7-Diazaspiro[4.4]nonane Derivatives

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel chemical matter with enhanced potency, selectivity, and optimized pharmacokinetic profiles. For decades, drug discovery was dominated by "flat" aromatic systems. However, the industry is undergoing a significant shift, an "escape from flatland," towards molecules with greater three-dimensionality (3D)[1]. Spirocyclic scaffolds are at the forefront of this movement. Their inherent structural rigidity and defined spatial orientation of substituents offer a powerful tool to minimize the conformational entropy penalty upon binding to a biological target, a feature that can lead to improved affinity and selectivity[1][2].

The 2,7-diazaspiro[4.4]nonane core, a privileged structural motif, exemplifies the potential of this chemical class[3]. This guide, written from the perspective of a senior application scientist, provides a comprehensive technical overview of the strategic design and practical execution of an initial screening campaign for libraries of 2,7-diazaspiro[4.4]nonane derivatives. We will move beyond simple procedural lists to explore the underlying rationale for assay selection, the importance of orthogonal validation, and the interpretation of primary screening data, equipping research teams to unlock the therapeutic potential of this versatile scaffold.

Chapter 1: The Strategic Foundation - Target Selection and Rationale

The success of any screening campaign is predicated on the selection of relevant biological targets. The 2,7-diazaspiro[4.4]nonane scaffold is not predisposed to a single target class; its versatility is its strength. Literature and preliminary research point towards two particularly promising therapeutic areas: Central Nervous System (CNS) disorders and oncology.

Central Nervous System (CNS) Targets: G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of over 30% of all FDA-approved drugs, making them a primary focus for therapeutic intervention, especially in the CNS[4]. The rigid conformation of the 2,7-diazaspiro[4.4]nonane core allows for the precise positioning of pharmacophoric elements into the often-complex binding pockets of GPCRs[3][5].

  • Why GPCRs? Their critical role in neurotransmission makes them high-value targets for conditions like pain, depression, and neurodegenerative diseases[6]. Derivatives of the closely related 2-azaspiro[4.4]nonane scaffold have already shown activity as modulators of sigma and muscarinic receptors, validating this general structural class for CNS targets[3].

  • Initial Target Subfamilies: Based on precedent, initial screening efforts could logically focus on aminergic GPCRs (e.g., dopamine, serotonin) or cannabinoid receptors, which are deeply implicated in a wide range of neurological processes[6][7].

cluster_membrane Cell Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Response Second Messengers (cAMP, Ca2+) Effector->Response Ligand 2,7-Diazaspiro[4.4]nonane Derivative Ligand->GPCR Binding Cellular_Response Cellular Response Response->Cellular_Response

Caption: Generalized GPCR signaling cascade initiated by ligand binding.

Oncology Target: Protein-Protein Interactions (PPIs)

PPIs are fundamental to countless cellular processes, and their dysregulation is a hallmark of cancer. The expanded 3D surface area of spirocycles makes them better suited than flat molecules to disrupt the large, often shallow interfaces characteristic of PPIs.

  • Why the Menin-MLL Interaction? The interaction between menin and Mixed Lineage Leukemia (MLL) protein is a critical dependency for certain types of acute leukemia[8]. Small molecules that inhibit this PPI represent a novel therapeutic strategy. Notably, 2,7-diazaspiro[4.4]nonanes have been specifically identified as potent inhibitors of this interaction, providing a direct and compelling rationale for screening[8].

Chapter 2: The Blueprint - Designing the Screening Cascade

A robust screening cascade is a multi-stage process designed to efficiently identify true hits from a large compound library while eliminating artifacts and undesirable compounds early. The cascade progresses from high-throughput, cost-effective primary assays to more complex, lower-throughput secondary and tertiary assays.

The Causality of the Cascade:

  • Primary Screen: The goal is maximum throughput and sensitivity. We cast a wide net to identify any molecule showing activity at the target. The assay must be highly reproducible and amenable to automation.

  • Hit Confirmation: Re-testing of initial "hits" from a fresh compound source to eliminate errors from library plating or compound degradation.

  • Dose-Response Analysis: Quantifies the potency of confirmed hits (e.g., EC50 or IC50), allowing for ranking and initial Structure-Activity Relationship (SAR) assessment.

  • Orthogonal & Secondary Assays: These assays use a different technology or measure a different biological endpoint to confirm the mechanism of action. This is a critical step to eliminate false positives that are artifacts of the primary assay format (e.g., fluorescent interference).

start lib Compound Library (2,7-Diazaspiro[4.4]nonanes) start->lib primary Primary HTS (Single Concentration) lib->primary hits Preliminary Hits primary->hits confirm Hit Confirmation (Re-test) hits->confirm >50% Activity dose Dose-Response (IC50 / EC50) confirm->dose orthogonal Orthogonal Assay (e.g., cAMP, Binding) dose->orthogonal leads Validated Hits for Lead Optimization orthogonal->leads

Caption: A typical workflow for an initial screening cascade.

Chapter 3: Workhorse Protocols for Primary Screening

The choice of primary assay is dictated by the target class. Below are two detailed, field-proven protocols for the target classes identified in Chapter 1. These protocols are designed for a 384-well plate format, which offers a good balance between throughput and reagent volume.

Protocol 3.1: GPCR Primary Screen - No-Wash Calcium Flux Assay

Rationale: This assay is selected for screening GPCRs that signal through the Gαq pathway, which results in the release of intracellular calcium (Ca2+). It is a homogeneous ("no-wash") assay that is rapid, robust, and highly amenable to automation, making it a gold standard for primary HTS[9].

Methodology:

  • Cell Plating:

    • Culture HEK293 cells stably expressing the target GPCR of interest to ~80% confluency.

    • Harvest cells using non-enzymatic dissociation buffer to preserve receptor integrity.

    • Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES) to a density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a black, clear-bottom 384-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 1-2 hours to allow cells to recover.

  • Dye Loading:

    • Prepare a 2X working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer containing probenecid (to prevent dye extrusion).

    • Add 20 µL of the 2X dye solution to each well.

    • Incubate the plate at 37°C for 45 minutes, followed by 15 minutes at room temperature in the dark.

  • Compound Addition & Signal Reading:

    • Prepare a 4X final concentration of the 2,7-diazaspiro[4.4]nonane derivatives in assay buffer. A typical primary screening concentration is 10 µM.

    • Place the plate into a fluorescence plate reader equipped with an automated liquid handling head (e.g., FLIPR, FDSS).

    • Set the reader to measure fluorescence (e.g., Ex: 490 nm, Em: 525 nm) every second.

    • Establish a stable baseline reading for 10-15 seconds.

    • The instrument automatically adds 10 µL of the 4X compound solution to each well.

    • Continue reading fluorescence for an additional 90-180 seconds to capture the full kinetic response of the calcium flux.

  • Data Analysis:

    • The primary response is calculated as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data to controls: 0% activity (vehicle, e.g., DMSO) and 100% activity (a known agonist at its EC100 concentration).

    • Hits are typically defined as compounds exhibiting activity greater than three standard deviations above the mean of the vehicle controls.

Protocol 3.2: PPI Primary Screen - TR-FRET Assay for Menin-MLL Inhibition

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay format ideal for screening PPI inhibitors[8]. It uses a long-lifetime lanthanide donor (e.g., Terbium) and a fluorescent acceptor (e.g., GFP or a fluorescent dye). When the two target proteins interact, the donor and acceptor are brought into proximity, allowing for energy transfer. An inhibitor will disrupt this interaction, leading to a loss of the FRET signal. The time-resolved nature of the reading minimizes interference from compound autofluorescence.

cluster_no_inhibition No Inhibition (High TR-FRET) cluster_inhibition Inhibition (Low TR-FRET) Menin_Tb Menin-Tb (Donor) MLL_GFP MLL-GFP (Acceptor) Menin_Tb->MLL_GFP FRET Inhibitor Diazaspiro-nonane Menin_Tb_I Menin-Tb (Donor) Inhibitor->Menin_Tb_I Binding MLL_GFP_I MLL-GFP (Acceptor)

Sources

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Diazaspiroketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diazaspiroketones represent a compelling class of heterocyclic compounds characterized by a spirocyclic core containing two nitrogen atoms and a ketone functional group. Their rigid, three-dimensional architecture makes them privileged scaffolds in medicinal chemistry, offering unique vectors for substituent placement and improved binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of the essential physical and chemical characteristics of diazaspiroketones. We will explore their synthesis, conformational analysis, detailed spectroscopic and crystallographic characterization, chemical reactivity, and stability. The causality behind experimental choices and the interpretation of data are emphasized throughout, providing field-proven insights for researchers in drug discovery and organic synthesis.

Introduction to the Diazaspiroketone Scaffold

Core Structure and Definition

A diazaspiroketone is a bicyclic organic molecule featuring a central quaternary carbon atom (the spiro center) that is a constituent of two rings. Critically, these rings also incorporate two nitrogen atoms and a ketone group. The precise arrangement of these functionalities can vary, leading to a diverse family of structures. The rigid framework imparted by the spirocyclic fusion reduces the conformational entropy penalty upon binding to a protein target, a highly desirable trait in modern drug design.[1]

Caption: Generalized structure of a diazaspiroketone core.

Significance in Medicinal Chemistry

The incorporation of sp³-rich, rigid scaffolds like diazaspiroketones is a validated strategy for improving the drug-like properties of lead compounds.[3] These structures offer several advantages:

  • Three-Dimensionality: They provide well-defined exit vectors for substituents, allowing for precise exploration of chemical space and optimization of interactions within a protein binding pocket.[1][2]

  • Improved Physicochemical Properties: Compared to their flatter, aromatic counterparts, spirocyclic systems can enhance aqueous solubility and metabolic stability.[2]

  • Novelty and Patentability: As a relatively underexplored class of molecules, they offer opportunities for generating novel intellectual property.

  • Bioisosteric Replacement: The diazaspiroketone motif can serve as a bioisostere for other cyclic systems, such as piperidines or morpholines, while introducing greater rigidity and unique hydrogen bonding capabilities.[4]

Synthesis of Diazaspiroketones

Key Synthetic Strategy: Aza-Michael Addition-Cyclization Cascade

A highly efficient and atom-economical route to diazaspiroketones involves a cascade reaction initiated by an aza-Michael addition.[5] This strategy leverages the nucleophilicity of amines and the electrophilicity of α,β-unsaturated carbonyl compounds.

Causality of the Approach: The choice of an aza-Michael addition is strategic because it is a robust and often high-yielding reaction that forms a key C-N bond.[6] When a primary amine is used as the Michael donor with a suitable Michael acceptor, the initial adduct can undergo a subsequent intramolecular cyclization to form a heterocyclic ring.[7] By designing a substrate with two amine functionalities, a double cascade can be orchestrated to construct the spirocyclic core in a single pot.

G start Primary Diamine + α,β-Unsaturated Ketone step1 First Aza-Michael Addition start->step1 intermediate1 Mono-adduct Intermediate step1->intermediate1 step2 First Intramolecular Cyclization (Lactamization) intermediate1->step2 intermediate2 Monocyclic Intermediate step2->intermediate2 step3 Second Aza-Michael Addition intermediate2->step3 intermediate3 Linear Di-adduct step3->intermediate3 step4 Second Intramolecular Cyclization intermediate3->step4 product Diazaspiroketone step4->product

Caption: Logical workflow for a cascade synthesis of diazaspiroketones.

Experimental Protocol: Synthesis of a Diterpenoid-Substituted Diazaspiro[5.5]undecane

This protocol is adapted from methodologies that utilize Diels-Alder and Knoevenagel reactions to construct complex spirocyclic systems.[8]

Objective: To synthesize a 2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.

Materials:

  • Diterpenoid enone (1.0 eq)

  • Aromatic aldehyde (e.g., 4-bromobenzaldehyde) (1.1 eq)

  • N,N-dimethylbarbituric acid (1.1 eq)

  • L-proline (20 mol%)

  • Acetonitrile (solvent)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (eluent)

Procedure:

  • Reaction Setup: To a solution of the diterpenoid enone in acetonitrile, add the aromatic aldehyde, N,N-dimethylbarbituric acid, and L-proline.

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientific Rationale: L-proline acts as an organocatalyst, facilitating both the initial Knoevenagel condensation between the aldehyde and barbituric acid, and the subsequent Diels-Alder reaction with the diterpenoid diene.[8]

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure diazaspiroketone derivative.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and high-resolution mass spectrometry.

Physicochemical Properties

The physical properties of diazaspiroketones are dictated by their specific structure, including the nature of substituents and the ring sizes. As diastereomers have different spatial arrangements of functional groups, they exhibit distinct physical properties.[9][10]

Stereochemistry and Conformational Analysis

The spirocyclic center in most diazaspiroketones is a stereocenter. The rigidity of the fused ring system significantly restricts bond rotation, leading to well-defined, stable conformations.[11]

  • Chair-like Conformations: For six-membered rings within the spiro system, chair-like conformations are typically preferred to minimize steric strain.

  • Anomeric Effects: The presence of heteroatoms (nitrogen and oxygen) can introduce anomeric or generalized anomeric effects, which may stabilize conformations where a substituent on a carbon adjacent to the heteroatom is in an axial position.[11][12]

  • A-Value Strain: The energetic preference for placing a substituent in an equatorial versus an axial position (A-value) is a critical determinant of the most stable conformer. Large substituents will strongly favor an equatorial position to avoid 1,3-diaxial interactions.

Experimental Insight: The conformational preferences are not merely theoretical. They can be determined experimentally using Nuclear Overhauser Effect (NOE) NMR experiments and by measuring ³J coupling constants, which are sensitive to dihedral angles.[11][12]

Representative Physical Properties

The following table summarizes typical physical and chemical properties for a hypothetical diazaspiroketone. Actual values will vary significantly based on the specific molecular structure.

PropertyTypical Value/CharacteristicRationale & Significance
Molecular Weight 250 - 500 g/mol Influences solubility, permeability, and falls within Lipinski's Rule of Five for drug-likeness.[3]
Physical State Crystalline SolidThe rigid, symmetrical nature of the scaffold often promotes efficient crystal packing.
Melting Point 100 - 250 °CHigher melting points often correlate with greater crystal lattice energy and molecular symmetry.
Solubility Variable; generally higher in polar organic solventsThe presence of N-H and C=O groups allows for hydrogen bonding, enhancing solubility.[2]
logP 1.0 - 4.0A measure of lipophilicity, critical for cell membrane permeability and overall ADME properties.[4]
pKa (Amine) 4 - 8The basicity of the nitrogen atoms is influenced by adjacent electron-withdrawing groups (ketone).

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of diazaspiroketones.

G cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Definitive Structure A Mass Spec (HRMS) Provides: Molecular Formula B IR Spectroscopy Provides: Functional Groups (C=O, N-H) C NMR Spectroscopy (¹H, ¹³C, 2D) Provides: Connectivity & Stereochemistry D X-ray Crystallography Provides: 3D Atomic Structure C->D Requires single crystal start Purified Diazaspiroketone start->A start->B start->C

Caption: A typical workflow for the structural characterization of a novel diazaspiroketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and stereochemistry of diazaspiroketones in solution.[13]

  • ¹H NMR: Provides information on the number of unique protons, their chemical environment, and spin-spin coupling. Diastereotopic protons adjacent to the spiro center often appear as distinct signals.

  • ¹³C NMR: Reveals the number of unique carbon atoms. The spiro quaternary carbon typically appears as a weak signal in the 60-90 ppm range, while the ketone carbonyl carbon is found downfield (>190 ppm).[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework. HMBC is particularly vital for connecting fragments across the non-protonated spiro carbon.

  • NOESY/ROESY: Used to determine through-space proximity of protons, which is essential for assigning relative stereochemistry and confirming conformational preferences.[11]

Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve ~5-10 mg of the purified diazaspiroketone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14]

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. Typically, 8-16 scans are sufficient for good signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) data.

  • Analysis: Integrate the signals to determine proton ratios and measure coupling constants (J-values) to infer dihedral angles.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.[15]

  • C=O Stretch: A strong, sharp absorption band typically appears in the range of 1680-1720 cm⁻¹. The exact position can indicate ring strain or conjugation.

  • N-H Stretch: For non-substituted amines, a medium-intensity band appears around 3300-3500 cm⁻¹. The absence of this band confirms N-alkylation.

  • C-N Stretch: These absorptions are typically found in the fingerprint region (1000-1350 cm⁻¹).

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition of the molecule.[16]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can determine the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous determination of the molecular formula.[14]

  • Tandem MS (MS/MS): Fragmentation patterns can provide additional structural information, helping to confirm the connectivity of the spirocyclic core.[13]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[17]

Causality of the Technique: X-rays are diffracted by the electron clouds of the atoms in a crystal lattice. By measuring the angles and intensities of the diffracted beams, a 3D electron density map can be calculated.[18][19] Fitting the known atoms into this map reveals their precise spatial coordinates, bond lengths, and bond angles, providing absolute proof of structure and stereochemistry.[20]

Protocol: Crystal Growth and Data Collection (Overview)

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This step is often the most challenging part of the process.

  • Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are recorded on a detector.[18]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The molecular model is then built into the map and refined computationally to achieve the best fit with the experimental data.[19]

Chemical Reactivity and Stability

The reactivity of diazaspiroketones is governed by the interplay of their constituent functional groups.

  • Ketone Reactivity: The carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol (using NaBH₄) or reductive amination. Steric hindrance from the spirocyclic framework may influence the accessibility of the carbonyl carbon to nucleophiles.

  • Amine Reactivity: The nitrogen atoms can be acylated, alkylated, or participate in other standard amine chemistry, provided they are not tertiary. Their nucleophilicity will be modulated by the electron-withdrawing effect of the nearby ketone.

  • Stability: Diazaspiroketones are generally stable compounds. However, under harsh acidic or basic conditions, they may be susceptible to ring-opening or rearrangement reactions, particularly if significant ring strain is present.[21] Thermal stability is typically high, a beneficial trait for applications in materials science or for compounds requiring a long shelf life.[5]

Applications in Drug Development

The unique structural and physicochemical properties of diazaspiroketones make them highly valuable scaffolds in the search for new therapeutics.[22]

  • Kinase Inhibitors: The pyridone substructure, often found within diazaspiroketone frameworks, is a known kinase hinge-binding motif. The rigid scaffold can position other pharmacophoric elements to achieve high potency and selectivity.[4]

  • Antimicrobial and Antitumor Agents: Nitrogen heterocycles are a cornerstone of many antimicrobial and anticancer drugs. The novelty of the diazaspiroketone core provides an avenue to develop agents that can overcome existing resistance mechanisms.[1][3]

  • CNS-Active Agents: The ability to tune lipophilicity and introduce polarity via the ketone and amine groups makes these scaffolds suitable for designing molecules that can cross the blood-brain barrier.

Conclusion

Diazaspiroketones are a structurally elegant and functionally rich class of molecules with significant potential in drug discovery and materials science. Their synthesis is accessible through modern organic chemistry methods, and their rigid three-dimensional nature provides a robust platform for the rational design of new bioactive agents. A thorough understanding of their conformational behavior, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is paramount for any researcher aiming to exploit the full potential of this privileged scaffold.

References

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. PubMed. Available at: [Link]

  • Tolkunova, E. N., et al. (2020). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. Available at: [Link]

  • Root, C., et al. (2019). Triazaspirocycles: Occurrence, Synthesis, and Applications. NIH National Center for Biotechnology Information. Available at: [Link]

  • Karpenko, I. A., et al. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Ketones. Organic Chemistry Portal. Available at: [Link]

  • Kek, T., et al. (2020). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. Available at: [Link]

  • Raquez, J.-M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective aza-Michael addition for synthesis of carbohydrate-derived spiropiperazinones. ResearchGate. Available at: [Link]

  • Buchler GmbH. (n.d.). Aza-Michael catalyzed by Dihydroquinine Derivative. Buchler GmbH. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Substituted diaryldiazomethanes and diazofluorenes: Structure, reactivity and stability. ResearchGate. Available at: [Link]

  • Reddy, B. M., et al. (2012). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

  • Dyson, P. J. (2000). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. ScienceDirect. Available at: [Link]

  • Blow, D. (n.d.). x Ray crystallography. NIH National Center for Biotechnology Information. Available at: [Link]

  • The Pharma Innovation. (2022). A review on x-ray crystallography and it's applications. The Pharma Innovation. Available at: [Link]

  • University of California, Irvine. (n.d.). Conformational Analysis. UCI Open. Available at: [Link]

  • Mahon, M. F., et al. (2015). A Comparison of the Stability and Reactivity of Diamido- and Diaminocarbene Copper Alkoxide and Hydride Complexes. PubMed. Available at: [Link]

  • Houghten, R. A., et al. (2022). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. Available at: [Link]

  • Paperity. (n.d.). Journal of Spectroscopy. Paperity. Available at: [Link]

  • The Proteingram. (2021). Understanding x-ray crystallography structures. YouTube. Available at: [Link]

  • NPTEL-NOC IITM. (2017). Conformational Analysis of Systems with Preference for Axial Groups. YouTube. Available at: [Link]

  • D'Acunto, M., et al. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. NIH National Center for Biotechnology Information. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

  • Reddit. (2021). How is there difference in physical and chemical properties of two diastereomers?. Reddit. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2008). Table 4-2, Physical and Chemical Properties of Diazinon. NIH National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2022). 5.10: Diastereomers and Physical Properties. LibreTexts Chemistry. Available at: [Link]

  • Ray, A., et al. (2023). Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides. PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This spirocyclic system is a key component in a variety of biologically active compounds, including receptor antagonists and enzyme inhibitors. The introduction of a tert-butoxycarbonyl (Boc) protecting group provides a crucial intermediate for further synthetic elaboration, enabling the selective functionalization of the diazacyclic core. This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a versatile building block for drug discovery and development. We will delve into two robust synthetic strategies: a classical two-step cyclization-protection sequence and a more convergent reductive amination approach.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of the title compound hinges on two primary retrosynthetic disconnections, each offering distinct advantages in terms of starting material availability and operational simplicity.

  • Two-Step Cyclization-Protection: This linear approach first involves the construction of the core 2,7-diazaspiro[4.4]nonan-8-one lactam, followed by the selective N-protection of the secondary amine. This strategy allows for the isolation and characterization of the core intermediate before proceeding.

  • Reductive Amination Pathway: This convergent strategy involves the condensation of a suitable diketone precursor with a primary amine, followed by an in-situ reduction and cyclization to form the spirocyclic lactam. This method can be more efficient, reducing the number of synthetic steps.

This guide will focus on a detailed protocol for the two-step cyclization-protection sequence, which offers excellent control and reliability.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Spirocyclization cluster_step2 Step 2: Boc Protection Start Starting Materials Reaction1 Cyclization Reaction Start->Reaction1 e.g., Diethyl 2,2-di(2-aminoethyl)malonate Intermediate 2,7-diazaspiro[4.4]nonan-8-one Reaction1->Intermediate Thermal Cyclization Reaction2 N-Boc Protection Intermediate->Reaction2 (Boc)₂O, TEA, THF Product Tert-butyl 8-oxo-2,7-diazaspiro [4.4]nonane-2-carboxylate Reaction2->Product Purification

Caption: Workflow for the two-step synthesis of the target compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2,7-diazaspiro[4.4]nonan-8-one≥95%Commercially AvailableCan be synthesized if not available.
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Sigma-AldrichHighly pure reagent is crucial for high yield.
Triethylamine (TEA)Anhydrous, ≥99.5%Acros OrganicsMust be dry to prevent hydrolysis of (Boc)₂O.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ScientificUse of a freshly distilled or inhibitor-free solvent is recommended.
Dichloromethane (DCM)ACS GradeVWRFor workup and chromatography.
Ethyl AcetateACS GradeVWRFor chromatography.
HexanesACS GradeVWRFor chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Instrumentation
InstrumentPurpose
Magnetic Stirrer with HotplateReaction setup
Rotary EvaporatorSolvent removal
¹H and ¹³C NMR SpectrometerStructural characterization
Mass Spectrometer (LC-MS or GC-MS)Molecular weight confirmation
Thin-Layer Chromatography (TLC) PlatesReaction monitoring

Detailed Experimental Protocol: Two-Step Synthesis

This protocol outlines the selective N-Boc protection of the pre-formed 2,7-diazaspiro[4.4]nonan-8-one core.

Step 1: Synthesis of the 2,7-diazaspiro[4.4]nonan-8-one Core (if not commercially available)

The synthesis of the spirocyclic lactam core can be achieved through various literature methods. One common approach involves the cyclization of a suitable precursor, such as a derivative of 2,2-disubstituted malonic acid. For the purpose of this guide, we will assume the starting material is commercially available.

Step 2: N-Boc Protection of 2,7-diazaspiro[4.4]nonan-8-one

This procedure details the selective protection of the secondary amine at the 2-position.

Boc_Protection_Scheme cluster_reaction Reaction Scheme Start 2,7-diazaspiro[4.4]nonan-8-one Product Tert-butyl 8-oxo-2,7-diazaspiro [4.4]nonane-2-carboxylate Start->Product TEA, THF 0 °C to rt, 12 h Reagents + (Boc)₂O

Caption: Reaction scheme for the Boc protection step.

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,7-diazaspiro[4.4]nonan-8-one (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) dropwise to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exotherm and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting material.

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Expected Yield: 85-95%

Characterization Data

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the Boc group (singlet, ~1.45 ppm, 9H), and the protons of the spirocyclic core.
¹³C NMR (100 MHz, CDCl₃)Resonances for the carbonyl of the lactam (~175 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the spirocyclic framework.
LC-MS (ESI+)Calculated m/z for C₁₂H₂₀N₂O₃ [M+H]⁺, observed m/z should be in agreement.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC indicates the presence of starting material after 16 hours, consider adding an additional 0.1 eq of (Boc)₂O and stirring for another 4-6 hours. Ensure that the TEA and THF used were completely anhydrous, as moisture will consume the Boc anhydride.

  • Formation of Di-Boc Product: While the lactam nitrogen is significantly less nucleophilic, over-protection can occur with prolonged reaction times or excess reagents. Careful monitoring by TLC is essential. If the di-Boc product is formed, it can often be separated by column chromatography.

  • Low Yield: Low yields are often attributed to wet reagents or solvents. Always use freshly opened or properly stored anhydrous materials. Inefficient extraction during workup can also lead to product loss.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Tetrahydrofuran can form explosive peroxides upon prolonged storage. Use freshly opened bottles or test for peroxides before use.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of this compound. This versatile intermediate is a valuable tool for medicinal chemists and researchers in drug development, offering a gateway to a diverse range of novel spirocyclic compounds with potential therapeutic applications. The key to a successful synthesis lies in the use of high-quality, anhydrous reagents and careful monitoring of the reaction progress.

References

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Application Note: High-Purity Isolation of tert-Butyl 8-Oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the purification of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a key building block in contemporary drug discovery, utilizing automated flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity (>98%) and yield. The protocol outlines a systematic approach, beginning with the crucial preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal solvent system. It then details the preparation of the stationary phase, sample loading techniques, and the execution of the purification using a pre-defined gradient elution. This guide emphasizes the rationale behind each step, ensuring both reproducibility and a deep understanding of the purification process.

Introduction

This compound is a spirocyclic pyrrolidine derivative of significant interest in medicinal chemistry due to its rigid scaffold, which is valuable for the synthesis of novel therapeutic agents.[1] The presence of both a protected amine (Boc group) and a ketone functional group makes it a versatile intermediate. However, its synthesis often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity of this intermediate is paramount for its successful use in subsequent synthetic steps and for ensuring the integrity of biological data for its derivatives.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2][3] This application note details a robust method for the purification of the title compound using silica gel as the stationary phase.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3][4][5] The goal is to find a solvent mixture that provides good separation of the desired product from impurities, with the product having an Rf value of approximately 0.25 to 0.35.[4][6]

Materials for TLC
  • Silica gel TLC plates (with fluorescent indicator, e.g., F254)

  • Developing chamber

  • Spotting capillaries

  • Crude reaction mixture

  • Solvent systems to be tested (e.g., varying ratios of hexane and ethyl acetate)

  • Visualization agents: UV lamp (254 nm), Ninhydrin stain

TLC Protocol
  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate and immediately mark the solvent front.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • To visualize the amine-containing compounds, prepare a ninhydrin stain.[7] A typical recipe is:

    • 0.2 g Ninhydrin

    • 0.5 ml Acetic acid

    • 100 ml n-Butanol

    • 4.5 ml Water

  • Dip the TLC plate in the ninhydrin solution and gently heat with a heat gun until colored spots appear. Boc-protected amines will also develop a color, often after the Boc group is cleaved by the heat and acidic conditions of the stain.[7]

  • Identify the solvent system that provides the best separation, with the target compound having an Rf of ~0.3. A hexane/ethyl acetate ratio of 3:1 is often a good starting point for this compound.[1]

Column Chromatography Protocol

This protocol is designed for automated flash chromatography systems but can be adapted for manual (gravity or flash) column chromatography.

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column (or bulk silica gel for self-packing)

  • Crude this compound

  • Solvents: Hexane (less polar), Ethyl Acetate (more polar) - HPLC grade

  • Test tubes or fraction collector vials

  • TLC plates and developing chambers for fraction analysis

Column Preparation

For pre-packed columns, follow the manufacturer's instructions for equilibration. For self-packed columns, the "slurry packing" method is recommended to ensure a homogenous and air-free stationary phase.[8][9]

  • Select a column of appropriate size. A general rule of thumb is a silica-to-crude-product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[6]

  • In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Pour the slurry into the column and allow the silica to settle. Gently tap the column to dislodge any air bubbles.[8]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6][10]

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it until the baseline on the detector is stable.

Sample Loading

Proper sample loading is critical for achieving good separation. Dry loading is often preferred for compounds that are not readily soluble in the initial mobile phase.[6][10]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[6]

  • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

  • Add another thin layer of sand on top of the sample layer.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is generally effective for separating compounds with a range of polarities.

  • Initial Elution: Begin with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane). This will elute non-polar impurities.

  • Gradient: Gradually increase the proportion of the more polar solvent (ethyl acetate). A linear gradient from 10% to 50% ethyl acetate over several column volumes is a good starting point. The optimal gradient can be refined based on the initial TLC analysis.

  • Fraction Collection: Collect fractions throughout the run. The fraction size should be appropriate for the column size and flow rate.

  • Monitoring: Monitor the elution using the system's detector (e.g., UV). Additionally, analyze the collected fractions by TLC to identify those containing the pure product.

Post-Purification
  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent under reduced pressure to yield the purified this compound.

  • Determine the yield and assess the purity by appropriate analytical techniques (e.g., NMR, LC-MS).

Data Summary and Visualization

Chromatography Parameters
ParameterRecommended Value/SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase suitable for a wide range of organic compounds.[8]
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system for moderately polar compounds.[11][12]
TLC Rf of Product ~0.3 in 3:1 Hexane:Ethyl AcetateProvides optimal retention and separation on the column.[1][6]
Loading Technique Dry LoadingPrevents band broadening and improves resolution, especially for less soluble samples.[6][10]
Elution Method Gradient ElutionEfficiently separates compounds with varying polarities and reduces run time.
Detection UV (if applicable), TLC with Ninhydrin stainNinhydrin is effective for visualizing the Boc-protected amine after heating.[5][7]
Workflow Diagram

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Final Product TLC TLC Analysis (Determine Solvent System) DryLoad Dry Loading of Sample TLC->DryLoad Optimal Conditions Crude Crude Product Crude->DryLoad ColumnPrep Column Preparation (Slurry Packing) ColumnPrep->DryLoad Elution Gradient Elution (Hexane -> EtOAc) DryLoad->Elution Collection Fraction Collection Elution->Collection FractionTLC TLC Analysis of Fractions Collection->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product (>98%) Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower gradient may be required.
Column overloading.Reduce the amount of crude product loaded onto the column.
Product Elutes Too Quickly Mobile phase is too polar.Start with a less polar mobile phase or use a slower gradient.
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. A stronger solvent like methanol (up to 5-10% in dichloromethane) can be used for very polar compounds.[11]
Streaking on TLC/Column Compound is acidic or basic.For basic compounds like amines, add a small amount of triethylamine (0.1-1%) to the mobile phase.[13]
Cracked or Channeled Column Improper packing or running the column dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the silica bed.[9]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following the detailed steps for TLC analysis, column preparation, sample loading, and gradient elution, researchers can consistently obtain the target compound with high purity, which is crucial for its application in pharmaceutical research and development.

References

  • Running a Silica Gel Column - CommonOrganicChemistry.com. (n.d.). Retrieved from [Link]

  • Flash Column Chromatography Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Packing - ChemistryViews. (2012, June 5). Retrieved from [Link]

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025, January 17). Retrieved from [Link]

  • Some Useful and Practical Tips for Flash Chromatography | EPFL. (n.d.). Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column - University of Rochester. (n.d.). Retrieved from [Link]

  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow. (2008, August 25). Retrieved from [Link]

  • Preparation Silica Gel for Better Column Chromatography - Membrane Solutions. (n.d.). Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • VanVeller Lab Resources - Department of Chemistry. (n.d.). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Can boc anhydride be visualized by PMA tlc stain : r/CHROMATOGRAPHY - Reddit. (2025, July 30). Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • TLC Seperation of N-Boc thiol : r/OrganicChemistry - Reddit. (2020, October 21). Retrieved from [Link]

Sources

Analytical methods for "Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of This compound , a key building block in modern medicinal chemistry. The unique spirocyclic architecture, which incorporates a lactam and a Boc-protected amine, necessitates a multi-technique approach to unequivocally confirm its identity, purity, and stability. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of each analytical method. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis, this document establishes a self-validating system for the complete characterization of this important synthetic intermediate.

Introduction: The Significance of a Multi-faceted Analytical Approach

This compound is a heterocyclic compound featuring a spiro center, which imparts a rigid, three-dimensional structure. Such spirocyclic motifs are of increasing interest in drug discovery as they can enhance target binding affinity, improve metabolic stability, and provide novel intellectual property.[1][2] The molecule's structure contains two key functionalities critical to its role as a synthetic intermediate: a secondary lactam available for further derivatization and a Boc-protected amine, which allows for selective deprotection and subsequent chemical modification.

The structural complexity of spirocyclic compounds demands a rigorous and multi-faceted analytical strategy to ensure accurate characterization.[3][4] Relying on a single analytical technique is insufficient. Therefore, cross-validation—the process of corroborating data from independent analytical methods—is an absolute necessity for unambiguous structural elucidation and purity assessment.[3] This guide presents the synergistic use of spectroscopic, chromatographic, and thermal techniques to build a complete and trustworthy profile of the target molecule.

Compound Profile
PropertyValue
Chemical Name This compound
CAS Number 1251009-03-6
Molecular Formula C₁₂H₂₀N₂O₃[5]
Molecular Weight 240.30 g/mol [5]
Chemical Structure

Integrated Analytical Workflow

A logical and integrated workflow is crucial for efficient and comprehensive characterization. The process begins with structural verification by NMR and MS, followed by purity assessment using HPLC. FTIR provides confirmation of functional groups, and thermal analysis characterizes the solid-state properties of the material.

Analytical_Workflow cluster_0 Primary Characterization cluster_2 Final Assessment Compound Test Article: This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) Compound->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy (Functional Groups) Conclusion Confirmed Structure, Purity, & Identity NMR->Conclusion HPLC Chromatography (RP-HPLC for Purity) MS->Conclusion HPLC->Conclusion FTIR->Conclusion Thermal Thermal Analysis (DSC & TGA) Thermal->Conclusion

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for de novo structure elucidation. It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. For this specific compound, ¹H NMR serves as the primary method to confirm the successful installation and integrity of the tert-butyloxycarbonyl (Boc) protecting group.[6]

Expected ¹H and ¹³C NMR Data Summary

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features
Boc -C(CH₃)₃ ~1.45 (s, 9H)~28.5Intense, sharp singlet; diagnostic for Boc group.[6]
Boc -C(CH₃)₃ -~80.0Quaternary carbon of the Boc group.
Boc C=O -~155.0Carbamate carbonyl carbon.[7]
Lactam C=O -~175.0Amide carbonyl carbon, typically downfield.
Spiro Carbon -~70-80Quaternary spirocyclic carbon.
Ring CH₂ ~2.0 - 4.0 (m)~30 - 60Complex, overlapping multiplets.
Lactam N-H ~7.0 - 8.5 (br s, 1H)-Broad signal, chemical shift is solvent/concentration dependent.

Protocol 3.1.1: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[6]

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals. The integral of the singlet around 1.45 ppm should correspond to 9 protons relative to the single N-H proton.

    • Analyze the multiplicity and coupling constants of the aliphatic protons to confirm the ring structure, if resolution permits.

Protocol 3.1.2: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing & Analysis:

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Identify all expected carbon signals, paying close attention to the two carbonyl carbons (carbamate and lactam) and the quaternary carbons (spiro and Boc).

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, serving as a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly crucial as it determines the elemental composition with high accuracy, leaving little ambiguity.[8] Fragmentation patterns observed in tandem MS (MS/MS) experiments can further validate the proposed structure.

Protocol 3.2.1: LC-MS for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

  • Chromatography (LC):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 3.5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 500.

    • Data Analysis: Extract the mass spectrum from the chromatographic peak. Look for the protonated molecular ion [M+H]⁺ at m/z 241.15. Also check for common adducts like [M+Na]⁺ at m/z 263.14.

Expected High-Resolution Mass Data

Ion SpeciesCalculated Exact Mass
[M+H]⁺ 241.1547
[M+Na]⁺ 263.1366
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" and is excellent for verifying the presence of the two distinct carbonyl groups (lactam and carbamate) and the N-H bond.

Protocol 3.3.1: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3250 N-H StretchSecondary Amide (Lactam)[9]
~2975, 2870 C-H StretchAliphatic
~1690 C=O StretchBoc-Carbamate[10][11][12]
~1660 C=O Stretch (Amide I)Cyclic Amide (Lactam)[9]
~1540 N-H Bend (Amide II)Secondary Amide (Lactam)[9]
~1160 C-O StretchCarbamate

Chromatographic and Thermal Analysis Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate quantification.

Protocol 4.1.1: RP-HPLC Purity Method

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. For highly polar compounds, a column designed for aqueous mobile phases may be beneficial.[13][14][15]

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as an area percentage relative to the total peak area.

Thermal Analysis (DSC & TGA)

Causality: Thermal analysis provides critical information about the solid-state properties of a material, which can impact its stability, handling, and formulation.[16][17] Differential Scanning Calorimetry (DSC) determines the melting point and detects polymorphic transitions, while Thermogravimetric Analysis (TGA) quantifies the loss of volatiles (like solvent or water) and determines the decomposition temperature.[18][19]

Protocol 4.2.1: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Analysis: Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Determine the melting point from the onset or peak of the endothermic melting event.

Protocol 4.2.2: TGA for Thermal Stability

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Analysis: Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Analyze the resulting mass vs. temperature curve. Note the temperature at which significant mass loss (decomposition) begins. Any mass loss at temperatures below 120 °C may indicate the presence of residual solvent or water.

Conclusion

The analytical characterization of this compound requires a synergistic and orthogonal set of techniques. The protocols detailed in this application note provide a robust framework for confirming the compound's chemical structure, molecular weight, functional group composition, purity, and thermal properties. By integrating data from NMR, MS, HPLC, FTIR, and thermal analysis, researchers can ensure the quality and integrity of this valuable building block, thereby enabling its successful application in research and drug development programs.

References

  • Krock, B., et al. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]

  • Gibis, M., & Böhme, R. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. Available at: [Link]

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. Available at: [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available at: [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. ResearchGate. Available at: [Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. Marine Drugs. Available at: [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Molecules. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chromatography Online. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ResearchGate. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available at: [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. Available at: [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. MDPI. Available at: https://www.mdpi.com/1422-8599/2023/1/M1582

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-Butyl 8-Oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by their unique three-dimensional and rigid structures, have emerged as a class of privileged motifs in drug design.[1] This distinct conformation allows for a precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The 2,7-diazaspiro[4.4]nonane core, in particular, is a key structural element in a variety of biologically active compounds, demonstrating potential in neuroscience research and other therapeutic areas.[2]

The solid-phase synthesis of libraries based on such scaffolds offers a powerful platform for the rapid exploration of chemical space and the identification of new lead compounds.[3] This application note provides a detailed guide to the use of a versatile building block, tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , in solid-phase organic synthesis (SPOS) to generate libraries of functionalized spirocyclic molecules. We will delve into the underlying principles of the synthetic strategy, provide detailed, step-by-step protocols, and discuss key considerations for successful implementation.

Core Principles of the Solid-Phase Strategy

The solid-phase synthesis of diverse libraries from the title compound hinges on a carefully planned sequence of reactions on a polymeric support.[3] The core of our proposed strategy involves the following key stages:

  • Immobilization: The spirocyclic building block is anchored to a suitable solid support via its secondary amine. This is achieved after the removal of the tert-butyloxycarbonyl (Boc) protecting group.

  • On-Resin Diversification: With the spirocycle securely attached to the resin, the lactam functionality of the 8-oxo moiety can be selectively modified. This allows for the introduction of a diverse range of substituents.

  • Cleavage: The final, functionalized spirocyclic compounds are cleaved from the solid support, yielding the desired products in a solution phase for subsequent purification and analysis.

An orthogonal protecting group strategy is central to this approach. The Boc group on the N2 nitrogen is acid-labile, allowing for its selective removal to facilitate resin attachment, while the lactam at the 8-position can be functionalized under different reaction conditions.

Experimental Protocols

Materials and Equipment
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (1% DVB, 100-200 mesh) is recommended for its acid-labile nature, which allows for mild cleavage conditions that preserve the integrity of the final products.[4]

  • Building Block: this compound

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA)

  • Reagents: A selection of aldehydes or other electrophiles for diversification, reducing agents (e.g., sodium cyanoborohydride), coupling reagents (e.g., HATU, HOBt), and scavengers for cleavage (e.g., triisopropylsilane (TIS), water).

  • Equipment: Solid-phase synthesis vessel, shaker or vortex mixer, filtration apparatus, nitrogen line for inert atmosphere, rotary evaporator, and analytical/preparative HPLC system.

Protocol 1: Immobilization of the Spirocyclic Scaffold
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Boc Deprotection of the Building Block: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in DCM. Add TFA (10 equivalents) and stir at room temperature for 1 hour to remove the Boc group. Monitor by TLC or LC-MS. Neutralize the reaction mixture with DIPEA and concentrate under reduced pressure.

  • Loading onto Resin: Dissolve the deprotected spirocycle in anhydrous DCM and add it to the swollen resin. Add DIPEA (5 equivalents) and shake the mixture at room temperature for 4-6 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.[5]

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL). Dry the resin under a stream of nitrogen.

Protocol 2: On-Resin Diversification via Reductive Amination

This protocol describes the functionalization of the lactam carbonyl group.

  • Activation (Optional, for difficult substrates): The lactam can be activated for nucleophilic attack. For this, a solution of a suitable activating agent in anhydrous THF can be used.

  • Reductive Amination:

    • Swell the resin-bound spirocycle in a 1% acetic acid solution in DMF.

    • Add the desired aldehyde (5 equivalents) and sodium cyanoborohydride (5 equivalents).

    • Shake the mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS. A ninhydrin test can be used to check for the presence of primary amines if applicable.[6]

  • Washing: Upon completion, wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under nitrogen.

Protocol 3: Cleavage from the Solid Support
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[7]

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and shake at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 3 mL).

  • Precipitation and Purification: Combine the filtrates and precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash. Dry the crude product under vacuum. Purify by preparative HPLC.

Data Presentation

StepKey ParametersExpected Outcome
Resin Loading 2-CTC Resin, DIPEA0.8 - 1.1 mmol/g
Diversification Aldehyde, NaCNBH₃>90% conversion (by LC-MS of cleaved sample)
Cleavage TFA/TIS/H₂O (95:2.5:2.5)70-90% crude yield

Visualizing the Workflow

Solid_Phase_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_immobilization Immobilization cluster_diversification On-Resin Diversification cluster_cleavage Cleavage & Purification Resin 2-CTC Resin Swell Swell in DCM Resin->Swell 1. Swelling Loading Loading onto Resin (DIPEA/DCM) Swell->Loading BuildingBlock Boc-Spirocycle Deprotection Boc Deprotection (TFA/DCM) BuildingBlock->Deprotection Deprotection->Loading Capping Capping (DCM/MeOH/DIPEA) Loading->Capping ResinBound Resin-Bound Spirocycle Capping->ResinBound ReductiveAmination Reductive Amination (Aldehyde, NaCNBH3) ResinBound->ReductiveAmination Washing_Div Washing ReductiveAmination->Washing_Div Cleavage Cleavage (TFA/TIS/H2O) Washing_Div->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification FinalProduct Pure Functionalized Spirocycle Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of functionalized 2,7-diazaspiro[4.4]nonanes.

Troubleshooting and Key Considerations

  • Incomplete Loading: If loading is inefficient, ensure all reagents and solvents are anhydrous. The deprotected amine can also be generated in situ to minimize side reactions.

  • Failed Diversification: For sterically hindered aldehydes, increasing the reaction time, temperature, or using a different activating agent for the lactam may be necessary.

  • Low Cleavage Yield: Ensure a sufficient volume of the cleavage cocktail is used and that the cleavage time is adequate. For very acid-sensitive final products, a more labile linker might be considered.

  • Reaction Monitoring: Regular monitoring after each key step is crucial for troubleshooting. Small-scale trial cleavages followed by LC-MS analysis are highly recommended.[8]

Conclusion

The solid-phase synthesis strategy outlined in this application note provides a robust and versatile platform for the generation of diverse libraries of 2,7-diazaspiro[4.4]nonane derivatives. By leveraging the principles of orthogonal protection and on-resin functionalization, researchers can efficiently explore the structure-activity relationships of this privileged scaffold, accelerating the discovery of novel therapeutic agents.

References

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(3). Available at: [Link]

  • Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (144), e58508. Available at: [Link]

  • Lin, C.-Y., et al. (2023). Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines. The Journal of Organic Chemistry, 88(6), 3424–3435. Available at: [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2023, February 8). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview [Video]. YouTube. [Link]

  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • Spring, D. (n.d.). Diversity-Oriented Synthesis. University of Cambridge.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Available at: [Link]

  • JoVE. (2017, February 22). Video: Solid Phase Synthesis. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Application Note & Protocols: Strategic Derivatization of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 2,7-Diazaspiro[4.4]nonane Scaffold

Spirocyclic scaffolds are of increasing importance in modern medicinal chemistry. Their inherent three-dimensional and rigid nature allows for the precise spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, acyclic counterparts.[1][2][3] The 2,7-diazaspiro[4.4]nonane core, a privileged structural motif, offers a robust framework for building complex molecules targeting the central nervous system (CNS) and other biological systems.[1][4]

This guide focuses on tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , a versatile building block possessing three distinct points for chemical modification. The strategic manipulation of these sites—the Boc-protected amine (N2), the secondary lactam (N7), and the lactam carbonyl (C8)—allows researchers to explore a vast chemical space and optimize structure-activity relationships (SAR) in drug discovery programs.

Analysis of Chemical Reactivity

The synthetic utility of this scaffold stems from the orthogonal reactivity of its functional groups. Understanding this differential reactivity is key to designing successful derivatization strategies.

  • N2 Amine: The nitrogen at position 2 is protected by a tert-butyloxycarbonyl (Boc) group. This carbamate is stable to a wide range of nucleophilic and basic conditions, rendering the N2 position unreactive.[5] It can, however, be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to liberate the free secondary amine for subsequent functionalization.[6][7]

  • N7 Lactam: The nitrogen at position 7 is part of a secondary lactam (a cyclic amide). The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, making it significantly less nucleophilic and basic than a typical secondary amine. However, the N-H proton is weakly acidic (pKa ≈ 17-18) and can be removed by a strong, non-nucleophilic base (e.g., sodium hydride) to generate a potent nucleophile for alkylation reactions.[8]

  • C8 Carbonyl: The carbonyl group of the lactam is susceptible to reduction. Strong hydride reagents, particularly borane complexes, are effective at reducing the amide C=O bond to a methylene (CH₂) group, thereby transforming the lactam into a cyclic amine.[9][10]

The following diagram illustrates the primary sites for derivatization on the core scaffold.

G cluster_main This compound cluster_nodes mol N7 N7-H Alkylation (Requires Strong Base) N7->mol C8 C8=O Reduction (Lactam to Amine) C8->mol N2 N2-Boc Deprotection (Acid-Labile) N2->mol G start Start: Boc-Protected Scaffold step1 Step 1: Boc Deprotection Add TFA in DCM or 4M HCl in Dioxane start->step1 intermediate Intermediate: Amine Salt (TFA or HCl salt) step1->intermediate step2_setup Step 2: Reductive Amination Setup - Neutralize with base (e.g., Et3N) - Add Aldehyde/Ketone (1.1 eq) intermediate->step2_setup step3_reduce Step 3: Reduction Add NaBH(OAc)3 (1.5 eq) step2_setup->step3_reduce product Final Product: N2-Alkylated Scaffold step3_reduce->product

Sources

Application Notes and Protocols for Cell-Based Assays Using Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,7-Diazaspiro[4.4]nonane Scaffold in Modern Drug Discovery

The 2,7-diazaspiro[4.4]nonane framework represents a class of rigid, three-dimensional structures known as privileged scaffolds in medicinal chemistry. The inherent conformational restraint of these spirocyclic systems allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This structural feature is increasingly sought after in drug design to improve pharmacological properties and reduce off-target effects.[2] While detailed pharmacological data for Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is not extensively published, the broader family of 2,7-diazaspiro[4.4]nonane derivatives has been identified as a promising area for therapeutic development, with patent literature indicating potential applications in the treatment of cancer and diabetes.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound (referred to herein as "Compound X") in a logical cascade of cell-based assays. The following protocols are designed to systematically evaluate its potential as an anticancer agent, starting from broad cytotoxicity screening and progressing to more specific mechanistic studies.

Application Note 1: Primary Screening for Cytotoxic and Anti-Proliferative Activity

Rationale: The initial step in evaluating a novel compound for anticancer potential is to determine its effect on cell viability and proliferation.[5] A robust and high-throughput method is required to assess cytotoxicity across a panel of relevant cancer cell lines. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable colorimetric methods for this purpose.[6] These assays measure the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[7][8] The intensity of the color is directly proportional to the number of living cells.

Experimental Workflow: Cytotoxicity Screening

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis prep_cells Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well plates prep_compound Prepare Serial Dilutions of Compound X treat Treat cells with Compound X (24, 48, 72 hours) prep_cells->treat add_reagent Add MTT or MTS Reagent treat->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent solubilize Add Solubilization Solution (MTT Assay Only) incubate_reagent->solubilize read_plate Measure Absorbance (OD 570nm for MTT, 490nm for MTS) solubilize->read_plate analyze Calculate % Viability and Determine IC50 read_plate->analyze cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_assay Assay Principle compound_x Compound X initiator Initiator Caspases (e.g., Caspase-8, -9) compound_x->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner Activation cleavage Cleavage by Active Caspase-3/7 executioner->cleavage substrate Fluorogenic Substrate (e.g., Ac-DEVD-AMC) fluorescence Fluorescent Product (AMC) cleavage->fluorescence

Caption: Caspase activation pathway and assay principle.

Protocol 2.1: Fluorometric Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases using a fluorogenic substrate like Ac-DEVD-AMC. [9][10]Cleavage of the substrate by active caspase-3/7 releases the fluorescent group AMC, which can be measured.

Materials:

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell Lysis Buffer

  • Caspase Assay Buffer

  • Dithiothreitol (DTT)

  • Black, clear-bottom 96-well plates

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm) [11][9] Procedure:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with Compound X at concentrations around its IC50 value for a relevant time period (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine). [11]2. Cell Lysis: After treatment, remove the medium and wash cells with PBS. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes. [11]3. Assay Reaction: Prepare a 2X reaction buffer containing 10 mM DTT and 50 µM Ac-DEVD-AMC substrate. Add 50 µL of this reaction mix to each well containing cell lysate. [11]4. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [11]5. Data Acquisition: Measure fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm. [9]

Data Presentation and Analysis

Data should be presented as fold change in caspase activity relative to the vehicle control.

Treatment GroupConcentration (µM)Mean Fluorescence (RFU)Standard DeviationFold Change vs. Control
Vehicle Control0ValueValue1.0
Compound XIC50/2ValueValueValue
Compound XIC50ValueValueValue
Compound XIC50x2ValueValueValue
Positive ControlValueValueValueValue

Application Note 3: Mechanistic Insights via Reporter Gene Assays

Rationale: To understand how Compound X exerts its effects, it is crucial to investigate its impact on specific cellular signaling pathways. [12]Reporter gene assays are powerful tools for this purpose. [13]A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a specific transcription factor. [13]Changes in reporter protein expression reflect the activity of the signaling pathway. Given the role of inflammatory pathways in cancer, a Nuclear Factor-kappa B (NF-κB) reporter assay is a relevant choice for mechanistic studies. [12]

Experimental Workflow: Luciferase Reporter Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis transfect Transfect Cells with NF-κB Luciferase Reporter Plasmid seed_cells Seed transfected cells in 96-well plates transfect->seed_cells treat Treat cells with Compound X +/- a pathway activator (e.g., TNFα) seed_cells->treat lyse Lyse Cells treat->lyse add_substrate Add Luciferin Substrate lyse->add_substrate read_plate Measure Luminescence add_substrate->read_plate analyze Calculate Fold Change in Reporter Activity read_plate->analyze

Caption: General workflow for an NF-κB luciferase reporter assay.

Protocol 3.1: NF-κB Luciferase Reporter Gene Assay

This protocol provides a general framework for assessing the effect of Compound X on NF-κB signaling.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Seeding: After 24 hours, seed the transfected cells into white, opaque 96-well plates.

  • Treatment: Allow cells to adhere, then treat with Compound X for a predetermined time. To test for inhibitory effects, co-treat with an NF-κB activator like TNF-α.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them by adding passive lysis buffer. [14]5. Luciferase Assay:

    • Add the firefly luciferase substrate to each well and measure the luminescence (firefly activity). [14] * Subsequently, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase reaction. Measure the luminescence again (Renilla activity). [14]6. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the appropriate control.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Caspases activity assay procedures - ScienceDirect. (n.d.). ScienceDirect. [Link]

  • Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - ICE Bioscience. (n.d.). ICE Bioscience. [Link]

  • Cell-Based Assay Development | Custom Assays for Drug Discovery. (n.d.). Concept Life Sciences. [Link]

  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (n.d.). Indigo Biosciences. [Link]

  • Caspase Activity Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]

  • A review for cell-based screening methods in drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). PubMed. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. [Link]

  • Reporter gene assays. (n.d.). Semantic Scholar. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2004, October). ChemInform. [Link]

  • WO/2018/024602 2,7-DIAZASPIRO[4.4]NONANES. (2018, February 8). WIPO Patentscope. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (n.d.). MDPI. [Link]

  • Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling. (2025, October 11). ResearchGate. [Link]

  • 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. (2022, March 1). MDPI. [Link]

  • Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells. (2024, May 24). PubMed. [Link]

Sources

Application Note & Protocols: A Workflow for Characterizing Novel Enzyme Inhibitors Using Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate as an Exemplar

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery and characterization of novel enzyme inhibitors are fundamental to drug development. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency and selectivity.[1][2] This guide provides a comprehensive workflow for the initial screening and detailed kinetic characterization of a novel compound, using "Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" as an exemplar. While this specific compound has no widely published biological targets, its spiro-lactam structure is a logical starting point for screening against protease enzymes.[3][4] This document outlines protocols for a primary fluorescence-based protease inhibition assay, determination of the half-maximal inhibitory concentration (IC50), and subsequent mechanism of action (MoA) studies to elucidate the mode of inhibition.

Introduction: The Rationale for Screening Spirocyclic Scaffolds

The quest for novel therapeutics often begins with identifying small molecules that can modulate the activity of disease-relevant enzymes.[5] Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique topographical advantage.[6] Their rigid, three-dimensional structure can improve interactions with enzyme active sites and enhance physicochemical properties compared to traditional flat aromatic systems.[7]

The exemplar compound, this compound, contains a Boc-protected diamine and a lactam (an internal amide). The lactam moiety, in particular, is a well-known feature in molecules designed to interact with the active sites of proteases, a major class of drug targets.[5] Therefore, a logical first step in characterizing this compound is to screen it against a representative protease.

This guide details a systematic approach:

  • Primary Screening: A rapid, high-throughput compatible assay to determine if the compound exhibits inhibitory activity against a target enzyme.

  • Potency Determination: Quantifying the inhibitor's potency by determining its IC50 value.[8]

  • Mechanism of Action (MoA) Studies: Elucidating how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive) to inform rational drug design.[9][10]

Foundational Concepts in Enzyme Inhibition

Understanding enzyme kinetics is crucial for accurately characterizing an inhibitor.[11] Enzyme inhibitors can be broadly classified based on their mode of action.

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be released.

    • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration.[12]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[12]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex.

The primary goal of these assays is to determine two key parameters:

  • IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a measure of potency but is dependent on assay conditions like substrate concentration.[8][13]

  • Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a more fundamental measure of inhibitor affinity and is independent of substrate concentration, allowing for direct comparison of different inhibitors.[14]

Experimental Workflow

The overall workflow is designed to progress from a general screen to a detailed mechanistic understanding.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Mechanism A Compound Preparation (Solubilization & Dilution) B Primary Assay: Single-Point Inhibition Screen A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D IC50 Determination: Dose-Response Assay C->D Progress Hits E Mechanism of Action (MoA) Studies D->E F Determine Ki and Mode of Inhibition E->F

Caption: High-level experimental workflow for inhibitor characterization.

Protocol 1: Primary Screening with a Fluorogenic Protease Assay

This protocol describes a single-point concentration screen to rapidly identify if "this compound" inhibits a model serine protease, such as trypsin or chymotrypsin. Fluorescence-based assays are highly sensitive and suitable for high-throughput screening.[15][16] The principle involves an enzyme cleaving a non-fluorescent substrate to release a fluorescent reporter.[17]

Materials:

  • Test Compound: this compound

  • Enzyme: e.g., Trypsin (from bovine pancreas)

  • Substrate: e.g., Boc-Val-Leu-Lys-AMC (for Trypsin)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2

  • Solvent: 100% DMSO (for compound stock)

  • Positive Control Inhibitor: e.g., Aprotinin

  • Equipment: 96- or 384-well black microplates, fluorescence plate reader (e.g., λex=360 nm, λem=480 nm).[18]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a working solution by diluting the stock to 100 µM in Assay Buffer. This creates a 2X final concentration, assuming a 1:1 dilution in the final assay well. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control: 50 µL Assay Buffer (with 1% DMSO).

      • No Enzyme Control (Blank): 50 µL Assay Buffer.

      • Test Compound: 50 µL of 100 µM test compound solution (final concentration 50 µM).

      • Positive Control: 50 µL of a known inhibitor (e.g., 2 µM Aprotinin, 2X concentration).

  • Enzyme Addition:

    • Prepare a 2X enzyme working solution in Assay Buffer (e.g., 20 nM Trypsin).

    • Add 25 µL of the 2X enzyme solution to all wells except the "No Enzyme Control" wells. Add 25 µL of Assay Buffer to the blank wells.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare a 4X substrate working solution in Assay Buffer (e.g., 40 µM Boc-Val-Leu-Lys-AMC). The final concentration should be at or near the substrate's Michaelis-Menten constant (Km) for sensitive IC50 determination.[19]

    • Add 25 µL of the 4X substrate solution to all wells to initiate the reaction. The final volume is now 100 µL.

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence kinetically over 30 minutes, with readings every 60 seconds.

Data Analysis:

  • Subtract the blank values from all other readings.

  • Determine the reaction rate (slope of fluorescence vs. time) for each well.

  • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_Test_Compound / Rate_100%_Activity)) * 100

A "hit" is typically defined as a compound causing >50% inhibition in this primary screen.

Protocol 2: IC50 Determination

If the compound is identified as a hit, the next step is to determine its potency by generating a dose-response curve.[13]

Methodology:

  • Compound Dilution Series:

    • Starting with the 10 mM stock in DMSO, prepare a serial dilution series. A common approach is a 10-point, 3-fold dilution series.

    • Dilute each point from the DMSO series into Assay Buffer to create 2X working solutions.

  • Assay Execution:

    • The assay is performed as described in Protocol 1, but instead of a single concentration, the dilution series is added to the plate.

    • Each concentration should be tested in triplicate.

Data Presentation and Analysis:

  • Calculate the percent inhibition for each concentration as described previously.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[13]

Table 1: Example IC50 Data for Compound "TBD-1"

[TBD-1] (µM)log[TBD-1]% Inhibition (Mean)
100.00-4.0098.2
33.33-4.4895.1
11.11-4.9589.4
3.70-5.4375.3
1.23-5.9151.2
0.41-6.3924.8
0.14-6.869.1
0.05-7.332.5
0.00N/A0.0

Based on this data, the calculated IC50 would be approximately 1.2 µM.

Protocol 3: Mechanism of Action (MoA) Studies

MoA studies are critical to understand how the inhibitor works.[9][10] A common method is to measure the inhibitor's IC50 value at several different substrate concentrations. The change, or lack thereof, in the IC50 value provides strong evidence for the mode of inhibition.[19]

G cluster_0 MoA Experimental Design cluster_1 Data Interpretation A Perform IC50 Assays at Multiple Substrate Concentrations (e.g., 0.5x, 1x, 5x, 10x Km) B IC50 increases with [S] Competitive Inhibition A->B Observe C IC50 is independent of [S] Non-competitive Inhibition A->C Observe D IC50 decreases with [S] Uncompetitive Inhibition A->D Observe

Caption: Logic diagram for MoA determination via IC50 shifts.

Methodology:

  • Determine Substrate Km: First, perform a substrate titration experiment (measuring reaction velocity at various substrate concentrations) to determine the Km of the enzyme for the fluorogenic substrate under the assay conditions.

  • Repeat IC50 Assays: Perform the full IC50 determination assay (Protocol 2) at several fixed substrate concentrations relative to the Km (e.g., 0.5x Km, 1x Km, 5x Km, and 10x Km).

  • Analyze and Interpret: Plot the determined IC50 values as a function of substrate concentration.

Table 2: Expected MoA Study Outcomes

Inhibition ModeIC50 Dependence on [Substrate]Rationale
Competitive IncreasesMore substrate is needed to outcompete the inhibitor for the active site.[12]
Non-competitive No ChangeInhibitor binds to an allosteric site, its effect is independent of substrate binding.[12]
Uncompetitive DecreasesInhibitor only binds the ES complex, so higher [S] increases the available binding sites for the inhibitor.

For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[14]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis-Menten constant for the substrate.

Trustworthiness and Self-Validation

Every protocol described incorporates essential controls to ensure data validity:

  • No-Enzyme Control: Establishes the background signal from substrate auto-hydrolysis or compound fluorescence.

  • 100% Activity (Vehicle) Control: Defines the uninhibited reaction rate and serves as the primary reference.

  • Positive Control Inhibitor: Confirms that the assay system is responsive to known inhibitors.

  • DMSO Concentration Limit: Keeping the final solvent concentration low (≤1%) prevents artifacts that could affect enzyme stability or activity.

References

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Retrieved January 10, 2026, from [Link]

  • Goodwin, A. (2021). Steady-state enzyme kinetics. The Biochemist, Portland Press. Retrieved January 10, 2026, from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved January 10, 2026, from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved January 10, 2026, from [Link]

  • D'Souza, D., & Pelly, S. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • UC-Berkeley. (2010). Mechanism-based Inhibition of Enzymes. YouTube. Retrieved January 10, 2026, from [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved January 10, 2026, from [Link]

  • Copeland, R. A. (2005). Enzyme Inhibition: The Phenomenon and Mechanism-Independent Analysis. Wiley Online Library. Retrieved January 10, 2026, from [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved January 10, 2026, from [Link]

  • Ciuffreda, P., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved January 10, 2026, from [Link]

  • Loughborough University. (n.d.). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. Retrieved January 10, 2026, from [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved January 10, 2026, from [Link]

  • Healy, D., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. Retrieved January 10, 2026, from [Link]

  • Teixeira, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Retrieved January 10, 2026, from [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Application Notes and Protocols for the Evaluation of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Spirocyclic Compound in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and specificity is paramount. One of the most validated and compelling targets in cancer therapy is the p53 tumor suppressor pathway. In approximately half of all human cancers, the p53 gene is mutated; however, in the remainder, p53 is wild-type but its function is often abrogated by negative regulators, most notably the E3 ubiquitin ligase MDM2.[1][2][3] The interaction between p53 and MDM2 leads to the degradation of p53, thereby preventing it from executing its critical functions of inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.

The disruption of the p53-MDM2 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells harboring a wild-type p53 gene.[4][5] This has led to the development of small molecule inhibitors that bind to the p53-binding pocket of MDM2, thereby liberating p53 to resume its tumor-suppressive activities. Notably, spirocyclic scaffolds have proven to be particularly effective in mimicking the key interactions of p53 with MDM2, with several spiro-oxindole-based compounds progressing to clinical trials.[6][7][8][9][10]

The compound of interest, tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , possesses a diazaspiro[4.4]nonane core, a structural motif that has shown promise in the development of various biologically active molecules, including those with anticancer properties.[11][12] While direct biological data for this specific compound is not yet extensively published, its structural features suggest a plausible hypothesis: it may function as an inhibitor of the p53-MDM2 interaction.

These application notes provide a comprehensive framework for researchers to systematically evaluate the anticancer potential of "this compound" in cancer cell lines, with a primary focus on elucidating its activity within the p53-MDM2 signaling axis. The following protocols are designed to guide the user from initial cytotoxicity screening to more in-depth mechanistic studies.

PART 1: Foundational In Vitro Assessment of Anticancer Activity

The initial phase of evaluating a novel compound involves determining its general cytotoxic and antiproliferative effects across a panel of cancer cell lines. It is crucial to select cell lines with well-characterized p53 status (wild-type, mutant, and null) to discern p53-dependent activity.

Cell Line Selection and Maintenance

A judicious selection of cell lines is critical for a meaningful interpretation of the results. The following table provides a list of commonly used cancer cell lines with their respective p53 status.

Cell LineCancer Typep53 StatusRecommended Culture Medium
MCF-7 Breast AdenocarcinomaWild-TypeDMEM + 10% FBS + 1% Pen/Strep
A549 Lung CarcinomaWild-TypeF-12K + 10% FBS + 1% Pen/Strep
HCT116 Colorectal CarcinomaWild-TypeMcCoy's 5A + 10% FBS + 1% Pen/Strep
SJSA-1 OsteosarcomaWild-Type (MDM2 amplified)RPMI-1640 + 10% FBS + 1% Pen/Strep
MDA-MB-231 Breast AdenocarcinomaMutantDMEM + 10% FBS + 1% Pen/Strep
PC-3 Prostate AdenocarcinomaNullF-12K + 10% FBS + 1% Pen/Strep
H1299 Non-Small Cell Lung CancerNullRPMI-1640 + 10% FBS + 1% Pen/Strep

Protocol 1: Cell Culture and Maintenance

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency using standard trypsinization techniques.

  • Regularly test for mycoplasma contamination to ensure data integrity.

Cell Viability and Cytotoxicity Assays

These assays are the first step in determining the dose-dependent effect of the compound on cancer cell viability.

Protocol 2: MTT Cell Viability Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of "this compound" in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

  • Replace the medium in the wells with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

PART 2: Elucidating the Mechanism of Action: The p53-MDM2 Axis

Should the initial screening reveal potent and selective activity against p53 wild-type cancer cell lines, the next logical step is to investigate the compound's effect on the p53-MDM2 pathway.

Western Blot Analysis for p53 and Downstream Targets

Activation of p53 leads to the transcriptional upregulation of its target genes, including MDM2 (as part of a negative feedback loop) and p21 (a cell cycle inhibitor).

Protocol 3: Western Blotting

  • Treat p53 wild-type cells (e.g., MCF-7, A549) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: An increase in the protein levels of p53, MDM2, and p21 would strongly suggest the activation of the p53 pathway.

Co-Immunoprecipitation to Assess p53-MDM2 Interaction

To directly test the hypothesis that the compound disrupts the p53-MDM2 interaction, a co-immunoprecipitation (Co-IP) assay is the gold standard.

Protocol 4: Co-Immunoprecipitation

  • Treat p53 wild-type cells with the compound for 6-12 hours.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the lysates with an anti-MDM2 antibody or an isotype control IgG overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blotting for the presence of p53.

Expected Outcome: A decrease in the amount of p53 co-immunoprecipitated with MDM2 in the compound-treated samples compared to the vehicle control would provide direct evidence of the disruption of their interaction.

PART 3: Characterizing the Cellular Phenotype

Understanding the functional consequences of p53 activation is crucial. The primary outcomes of p53 restoration are cell cycle arrest and apoptosis.

Cell Cycle Analysis

Protocol 5: Propidium Iodide (PI) Staining and Flow Cytometry

  • Treat cells with the compound at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells and resuspend in PBS containing RNase A and propidium iodide.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Expected Outcome: An accumulation of cells in the G1 or G2/M phase would indicate cell cycle arrest.

Apoptosis Assays

Protocol 6: Annexin V/PI Staining and Flow Cytometry

  • Treat cells with the compound for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: An increase in the percentage of Annexin V-positive cells would confirm the induction of apoptosis.

Visualization of Key Pathways and Workflows

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_outcomes Cellular Outcomes Stress Oncogenic Stress DNA Damage Hypoxia p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 upregulates transcription (negative feedback) p21 p21 p53->p21 upregulates Apoptosis_Proteins PUMA, BAX p53->Apoptosis_Proteins upregulates Compound tert-butyl 8-oxo-2,7-diazaspiro [4.4]nonane-2-carboxylate Compound->MDM2 inhibits binding to p53 MDM2->p53 inhibits & - promotes degradation CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow A Initial Screening: Cell Viability (MTT Assay) in p53 WT, mutant, and null cell lines B Hypothesis Generation: Selective activity in p53 WT cells? A->B C Mechanistic Studies: Western Blot for p53, MDM2, p21 B->C Yes D Direct Target Engagement: Co-Immunoprecipitation (p53-MDM2) C->D E Phenotypic Analysis: Cell Cycle (PI Staining) D->E F Phenotypic Analysis: Apoptosis (Annexin V/PI Staining) D->F G Conclusion: Compound activates p53 pathway by disrupting p53-MDM2 interaction E->G F->G

Caption: Recommended experimental workflow for compound evaluation.

References

  • Shangary, S., & Wang, S. (2009). Targeting the MDM2-p53 interaction for cancer therapy. Journal of Medicinal Chemistry, 52(19), 5771-5781. [Link]

  • Zhao, Y., Aguilar, A., Bernard, D., & Wang, S. (2015). Small-molecule inhibitors of the MDM2-p53 and MDMX-p53 interactions as new cancer therapeutics. BioDiscovery, 4, e4. [Link]

  • Sun, W., & Wang, S. (2016). Targeting the MDM2–p53 protein–protein interaction for new cancer therapy: progress and challenges. Cold Spring Harbor Perspectives in Medicine, 6(4), a026245. [Link]

  • Vassilev, L. T. (2014). Targeting MDM2-p53 interaction for cancer therapy: are we there yet?. Current cancer drug targets, 14(2), 118-120. [Link]

  • Sun, D., Li, Z., Rew, Y., Gribble, M., Bartberger, M. D., Beck, H. P., ... & Wang, S. (2014). Small-molecule inhibitors of the MDM2–p53 protein–protein interaction (MDM2 inhibitors) in clinical trials for cancer treatment. Journal of medicinal chemistry, 57(15), 6223-6234. [Link]

  • Hardcastle, A., Liu, J., Valeur, E., & Watson, A. (2025). Exploring spirocyclic oximes as potential MDM2-p53 inhibitors. ACS Fall 2025. [Link]

  • Sun, D., Li, Z., Rew, Y., Gribble, M., Bartberger, M. D., Beck, H. P., ... & Wang, S. (2014). Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-Mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles. Journal of medicinal chemistry, 57(15), 6235-6248. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2020). The therapeutic potential of spirooxindoles in cancer: a focus on p53–MDM2 modulation. Molecules, 25(19), 4434. [Link]

  • Holzer, P., Längle, S., Steurer, S., Tovar, C., & Wang, S. (2016). Discovery of novel spiro [3H-indole-3, 2′-pyrrolidin]-2 (1H)-one compounds as chemically stable and orally active inhibitors of the MDM2-p53 interaction. Journal of medicinal chemistry, 59(22), 10229-10243. [Link]

  • Zhang, B., Golding, B. T., & Hardcastle, I. R. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry, 10, 958615. [Link]

  • Siegel, S., Haendler, B., Stresemann, C., Fernandez-Montalvan, A. E., Ter Laak, A., Stöckigt, D., ... & Mönning, U. (2018). 2, 7-Diazaspiro [4.4] nonanes for the treatment or prevention of cancers and diabetes. U.S. Patent Application No. 16/320,958. [Link]

  • Diazaspiro Compounds - Pharmaceutical Intermediates (2). (n.d.). Autech Industry Co.,Limited. Retrieved January 10, 2026, from [Link]

Sources

Application Notes & Protocols: The Versatile Scaffold of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in Modern Diabetes Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of type 2 diabetes mellitus (T2DM) therapeutics is continually evolving, driven by the need for novel agents with improved efficacy, safety, and patient compliance. Scaffold-based drug discovery has emerged as a powerful strategy, utilizing core molecular frameworks that can be systematically modified to optimize biological activity. This document provides an in-depth guide to the utility of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate as a foundational scaffold for the synthesis and evaluation of new potential anti-diabetic agents. Due to their inherent three-dimensionality, spirocyclic scaffolds are increasingly utilized in drug discovery to explore novel chemical space and improve pharmacokinetic properties.[1][2] We present hypothesized applications for this diazaspiro[4.4]nonane core in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, two clinically validated and highly important targets in diabetes management.[3][4] Detailed protocols for the in vitro and in vivo evaluation of derivative compounds are provided to guide researchers in harnessing the potential of this versatile chemical building block.

Introduction: The Role of Scaffolds in Diabetes Drug Discovery

The management of T2DM involves a multi-faceted approach to control hyperglycemia and mitigate associated complications.[5] While numerous therapeutic classes exist, the search for next-generation drugs continues.[6] Heterocyclic compounds, particularly those incorporating spirocyclic systems, offer unique structural rigidity and three-dimensional character that can lead to enhanced potency and selectivity for biological targets.[2]

This compound (herein referred to as the "Scaffold") is a BOC-protected pyrrolidine derivative that serves as an excellent starting point for chemical library synthesis.[7][8] Its structure contains key features—a lactam, a secondary amine, and a protected primary amine—that can be selectively functionalized to generate a diverse array of candidate molecules. This guide will explore its potential as a precursor for two major classes of anti-diabetic drugs: DPP-4 inhibitors and GLP-1 receptor agonists.

Compound Profile

The fundamental properties of the starting scaffold are summarized below.

PropertyValueReference
IUPAC Name This compound[7]
CAS Number 1251009-03-6[7]
Molecular Formula C₁₂H₂₀N₂O₃[8]
Molecular Weight 240.30 g/mol [8]
Appearance Solid
Key Features Spirocyclic, Pyrrolidine derivative, BOC-protected amine, Lactam[7][8]

Hypothesized Therapeutic Pathways & Mechanisms

The Scaffold's structure is amenable to derivatization for targeting key pathways in glucose homeostasis.

Avenue 1: Development of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that rapidly degrades incretin hormones like GLP-1 and GIP, which are crucial for stimulating glucose-dependent insulin secretion.[9][10] Inhibition of DPP-4 prolongs the action of endogenous incretins, thereby improving glycemic control with a low risk of hypoglycemia.[11] Many existing DPP-4 inhibitors ("gliptins") incorporate amine-containing heterocyclic structures that interact with the S1 and S2 pockets of the DPP-4 active site.[9] The free secondary amine of the Scaffold, once deprotected, can serve as a key pharmacophore for binding to the DPP-4 active site.

DPP4_Pathway cluster_gut Intestinal L-Cell cluster_pancreas Pancreas Food Food Intake GLP1 Active GLP-1 / GIP (Incretin Hormones) Food->GLP1 Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Inactive Inactive Metabolites DPP4->Inactive Scaffold Novel Inhibitor (Derived from Scaffold) Scaffold->DPP4 Inhibition

Caption: DPP-4 inhibition pathway. Novel inhibitors prevent the breakdown of active incretins.

Avenue 2: Development of Small-Molecule GLP-1 Receptor Agonists

GLP-1 receptor (GLP-1R) agonists mimic the action of the native GLP-1 hormone, promoting insulin release, suppressing glucagon, slowing gastric emptying, and reducing appetite.[4] While many current GLP-1R agonists are injectable peptides, there is significant interest in developing orally active, small-molecule agonists.[12] These small molecules often bind to allosteric sites on the GLP-1 receptor. The rigid, three-dimensional nature of the diazaspiro[4.4]nonane core makes it an attractive scaffold for designing ligands that can fit into such complex binding pockets.[1]

GLP1_Pathway cluster_cell Pancreatic β-Cell GLP1R GLP-1 Receptor (GPCR) AC Adenylate Cyclase GLP1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Insulin Granule Exocytosis PKA->Insulin Agonist Novel Agonist (Derived from Scaffold) Agonist->GLP1R Binds & Activates

Caption: GLP-1 receptor signaling cascade initiated by a novel small-molecule agonist.

Experimental Design & Protocols

A logical workflow is essential for screening and validating novel compounds derived from the scaffold.

Workflow cluster_chem Chemistry cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Scaffold Starting Scaffold (tert-butyl 8-oxo-2,7-diazaspiro[4.4] nonane-2-carboxylate) Library Synthesize Derivative Library Scaffold->Library Assay1 Primary Screen: Target-Based Assays (DPP-4 or GLP-1R) Library->Assay1 Assay2 Secondary Screen: Cell-Based Assays (GSIS) Assay1->Assay2 Active 'Hits' Model Diabetic Animal Model (e.g., STZ-induced) Assay2->Model Lead Candidates OGTT Efficacy Testing (Oral Glucose Tolerance Test) Model->OGTT Result Data Analysis & Lead Optimization OGTT->Result

Caption: General workflow for scaffold-based diabetes drug discovery and validation.

Protocol 1: In Vitro DPP-4 Inhibitory Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of derivative compounds against human recombinant DPP-4.

Principle: This assay measures the enzymatic activity of DPP-4 using a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl buffer (pH 7.5) with NaCl and EDTA

  • Test Compounds (dissolved in DMSO) and Sitagliptin (positive control)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds and Sitagliptin in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.

  • Assay Plate Setup:

    • Add 2 µL of diluted test compound, control (Sitagliptin), or DMSO (vehicle control) to appropriate wells.

    • Add 48 µL of Assay Buffer containing the DPP-4 enzyme to all wells.

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 50 µL of pre-warmed Assay Buffer containing the Gly-Pro-AMC substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro GLP-1 Receptor Activation Assay (cAMP)

Objective: To measure the potency (EC₅₀) of derivative compounds in stimulating intracellular cyclic AMP (cAMP) production via the human GLP-1 receptor.[13]

Principle: The GLP-1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylate cyclase to produce cAMP.[14] This assay uses a cell line stably expressing the human GLP-1 receptor and a cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human GLP-1 receptor (hGLP-1R).[13][14]

  • Cell culture medium, flasks, and 384-well white microplates.

  • Stimulation Buffer: HBSS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).[13]

  • Test Compounds (dissolved in DMSO) and native GLP-1 (7-36) amide (positive control).

  • cAMP assay kit (e.g., HTRF cAMP Dynamic 2).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the hGLP-1R expressing cells into a 384-well plate at an appropriate density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and the GLP-1 peptide control in Stimulation Buffer.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the diluted test compounds or controls to the cells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the cAMP kit, add the detection reagents (e.g., HTRF acceptor and donor).

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-capable reader).

  • Data Analysis:

    • Convert the raw data to cAMP concentrations or a ratiometric signal.

    • Plot the signal versus the log of agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy relative to native GLP-1).

Protocol 3: In Vivo Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the acute glucose-lowering effect of a lead candidate compound in a chemically-induced model of type 1-like diabetes.[15]

Principle: Streptozotocin (STZ) is a chemical that is toxic to pancreatic β-cells, inducing a state of insulin-deficient hyperglycemia that mimics aspects of diabetes.[5][15] An oral glucose tolerance test (OGTT) is then performed to assess how effectively the test compound can manage a glucose challenge.[13]

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5) immediately before use.

  • Test Compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Glucose solution (e.g., 2 g/kg body weight) for oral gavage.[13]

  • Handheld glucometer and test strips.

  • Blood collection supplies.

Procedure:

  • Induction of Diabetes:

    • Fast the rats for 6-8 hours.

    • Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).

    • Monitor blood glucose levels over the next 72 hours. Rats with fasting blood glucose >250 mg/dL are considered diabetic and are included in the study. Allow animals to stabilize for 1-2 weeks.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the diabetic rats overnight (12-16 hours) with free access to water.

    • Group the animals and administer the test compound or vehicle via oral gavage.

    • Wait for a specified pre-treatment period (e.g., 60 minutes) to allow for drug absorption.

    • At time t=0, take a baseline blood sample from the tail vein to measure blood glucose.

    • Immediately administer the glucose solution (2 g/kg) via oral gavage.[13]

    • Measure blood glucose at t = 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the vehicle-treated and compound-treated groups. A significant reduction in AUC indicates improved glucose tolerance.

ParameterDescription
Animal Model Male Sprague-Dawley rats
Induction Agent Streptozotocin (STZ), 55 mg/kg, IP
Inclusion Criteria Fasting blood glucose > 250 mg/dL
Test Article Dose e.g., 1, 3, 10, 30 mg/kg, oral gavage
Glucose Challenge 2 g/kg, oral gavage
Primary Endpoint Area Under the Curve (AUC) for blood glucose (0-120 min)

Conclusion and Future Directions

This compound represents a promising and versatile starting scaffold for the development of novel small-molecule therapeutics for type 2 diabetes. Its inherent structural features make it an ideal candidate for chemical elaboration into libraries targeting validated pathways, such as DPP-4 inhibition and GLP-1 receptor agonism. The protocols outlined in this guide provide a robust framework for the systematic in vitro screening and subsequent in vivo validation of these novel chemical entities. Successful identification of potent and efficacious lead compounds will warrant further investigation into their pharmacokinetic properties, long-term safety, and mechanism of action to advance the next generation of oral anti-diabetic agents.

References

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024). Animal Models and Experimental Medicine, 7(3), 297-309. [Link]

  • Anti-Diabetic In-Vivo Animal Models: A Review. (2024). International Journal of Novel Research and Development, 9(6). [Link]

  • In Vivo Models of Diabetes Mellitus. (n.d.). Ace Therapeutics. [Link]

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (2016). Journal of Applied Pharmaceutical Science, 6(04), 193-199. [Link]

  • Novel Insights into the Animal models of Diabetes Mellitus. (n.d.). OAText. [Link]

  • Tert-Butyl 9-(Hydroxymethyl)-8-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate. (n.d.). ChemBK. [Link]

  • Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. (2013). Journal of the Korean Chemical Society, 57(6), 757-763. [Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. (2024). Pharmaceuticals, 17(10), 1309. [Link]

  • Structural Modeling and in Silico Screening of Potential Small-Molecule Allosteric Agonists of a Glucagon-like Peptide 1 Receptor. (2019). ACS Omega, 4(1), 1957-1966. [Link]

  • Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. (2020). Journal of Medicinal Chemistry, 63(15), 8146-8160. [Link]

  • MoA Reflective In Vitro Potency Testing for GLP-1R Agonists. (n.d.). Charles River Laboratories. [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3492. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). Bioorganic & Medicinal Chemistry Letters, 24(14), 2971-2976. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2024). Molecules, 29(5), 1043. [Link]

  • Discovery of Non-Peptide GLP-1 Positive Allosteric Modulators from Natural Products: Virtual Screening, Molecular Dynamics, ADMET Profiling, Repurposing, and Chemical Scaffolds Identification. (2024). Molecules, 29(14), 3326. [Link]

  • Novel DPP-4 Inhibitors Against Diabetes. (2022). Current Medicinal Chemistry, 29(1). [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Mechanisms of drugs in the treatment of type 2 diabetes mellitus. (2022). World Journal of Diabetes, 13(12), 1049-1061. [Link]

  • DPP 4 (dipeptidylpeptidase-4) inhibitors: beyond glycemic control. (2014). IOSR Journal of Pharmacy, 4(6), 1-6. [Link]

  • Pharmacology: Oral Hypoglycemic Drugs, Animation. (2024, March 4). Alila Medical Media [Video]. YouTube. [Link]

Sources

Authored by: Senior Application Scientist, Advanced Chromatography Division

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC and LC-MS Analysis of 2,7-Diazaspiro[4.4]nonane Derivatives

Abstract

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological pathways. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly attractive for designing potent and selective therapeutic agents. However, the physicochemical properties of these spirocyclic amines—namely their high polarity, basicity, and frequent lack of a strong UV chromophore—present significant challenges for their analytical characterization. This guide provides a comprehensive framework for developing robust and reliable High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis, chiral separation, and bioanalytical quantification of 2,7-diazaspiro[4.4]nonane derivatives. We delve into the causal reasoning behind methodological choices, offering detailed, field-proven protocols grounded in authoritative regulatory standards.

The Analytical Challenge of Spirocyclic Amines

The successful development of drug candidates containing the 2,7-diazaspiro[4.4]nonane core hinges on the ability to accurately and precisely measure the parent compound, its stereoisomers, and related impurities or metabolites. The primary analytical hurdles include:

  • Poor Retention in Reversed-Phase (RP) Chromatography: The inherent polarity of the dual amine structure leads to minimal interaction with traditional non-polar stationary phases like C18, resulting in early elution and poor resolution from the solvent front.

  • Lack of UV Chromophore: The core scaffold does not possess a native chromophore, rendering standard UV detection insensitive unless the derivative contains a UV-active moiety.

  • Peak Asymmetry: As basic amines, these compounds are prone to secondary ionic interactions with acidic silanol groups on the surface of silica-based columns, leading to significant peak tailing.

  • Stereoisomerism: The spirocyclic center is a source of chirality, necessitating specialized methods to separate and quantify enantiomers, which often exhibit different pharmacological and toxicological profiles.[1]

This guide will address these challenges systematically, providing workflows for achiral analysis, chiral separations, and sensitive bioanalytical quantification.

Part I: HPLC Method Development for Achiral Analysis

For routine purity assessment and content uniformity, a robust HPLC method is essential. Given the challenges, a strategic approach to method development is required.

Causality in Method Design: Column and Mobile Phase Selection

Standard C18 columns are often inadequate for retaining highly polar basic compounds. The primary goal is to increase retention and improve peak shape.

  • Stationary Phase Selection: Instead of a standard C18, a polar-embedded phase (e.g., amide or carbamate functionality) is a superior choice.[2] These phases offer an alternative selectivity mechanism through hydrogen bonding, which significantly enhances the retention of polar analytes. For compounds that remain poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) , which uses a polar stationary phase (like bare silica) and a high organic mobile phase, becomes the preferred technique.[3]

  • Mobile Phase pH Control: To mitigate peak tailing, it is crucial to control the ionization state of both the analyte and the stationary phase. Operating at a low pH (e.g., 2.5-3.5) using a volatile buffer like formic acid or ammonium formate serves a dual purpose: it protonates the basic amine analytes to a single ionic state and suppresses the ionization of residual silanol groups on the column, thereby minimizing undesirable secondary interactions.[2] Using a buffer is critical to prevent pH shifts upon sample injection.[2]

  • Detection Strategy: When UV detection is not viable due to the absence of a chromophore, pre-column derivatization with an agent like dansyl chloride can be employed to attach a UV-active tag.[4] Alternatively, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, although they are not compatible with non-volatile buffers. For LC-MS, derivatization is typically unnecessary.

Experimental Workflow: HPLC-UV Analysis

The following diagram outlines the logical workflow for developing a robust HPLC method.

Caption: General experimental workflow for HPLC method development.

Protocol 1: Achiral Purity Analysis by HPLC-UV

This protocol assumes the 2,7-diazaspiro[4.4]nonane derivative has a suitable UV chromophore or has been derivatized.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
  • Ascentis® RP-Amide column (150 x 4.6 mm, 3 µm) or equivalent.
  • LC-MS grade acetonitrile, water, and formic acid.
  • Reference standard and sample material.

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 6 min.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection DAD, 254 nm (or analyte-specific λmax)

3. Procedure:

  • System Suitability Test (SST): Prepare a solution of the reference standard at a concentration of ~0.5 mg/mL. Inject five replicate injections. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5.
  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 A:B) to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter if particulate matter is present.
  • Analysis: Inject the prepared sample and analyze using the conditions above.
  • Data Processing: Integrate all peaks and calculate the area percent for purity determination.

Part II: Chiral HPLC Separation

The separation of enantiomers is a critical regulatory requirement for chiral drugs.[1] Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and widely used approach.[5]

Rationale for CSP Screening

Chiral recognition is a highly specific interaction, and there is no universal CSP. Therefore, a screening approach is necessary. Polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose and amylose) are exceptionally versatile and resolve a broad range of chiral compounds, making them an excellent starting point for screening.[1][6] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) dramatically alters the retention and selectivity, so screening should encompass different solvent systems.

Experimental Workflow: Chiral Method Development

Chiral_Screening A Prepare Racemic Standard (~1 mg/mL) D Perform Isocratic Screen A->D B Select Screening Columns (e.g., Amylose-1, Cellulose-2) B->D C Select Mobile Phase Systems (Normal, Polar Organic, RP) C->D E Evaluate Results: Resolution (Rs > 1.5)? D->E F No Separation or Poor Rs E->F No G Promising Separation Found E->G Yes F->D Try next condition H Optimize Method (Flow Rate, Temperature, Isocratic %) G->H I Validate Method H->I

Caption: Workflow for chiral stationary phase (CSP) screening.

Protocol 2: Chiral Separation by HPLC

1. Instrumentation and Materials:

  • HPLC system as described in Protocol 1.
  • Chiral columns (e.g., Lux® Amylose-1 and Lux® Cellulose-2, 250 x 4.6 mm, 5 µm).
  • HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

2. Screening Conditions:

ConditionMobile Phase System
1 (NP) n-Hexane / IPA (e.g., 90/10, 80/20, 70/30 v/v)
2 (NP) n-Hexane / EtOH (e.g., 90/10, 80/20, 70/30 v/v)
3 (PO) ACN / MeOH (e.g., 100/0, 50/50 v/v)
4 (RP) Water+0.1% Formic Acid / ACN (gradient)

3. Procedure:

  • Sample Preparation: Prepare a solution of the racemic 2,7-diazaspiro[4.4]nonane derivative at ~1 mg/mL in a suitable solvent (e.g., IPA for normal phase, mobile phase for reversed-phase).
  • Screening: For each column, sequentially test the mobile phase conditions listed above at a flow rate of 1.0 mL/min and a temperature of 25 °C.
  • Evaluation: Examine the chromatograms for any signs of peak splitting or separation. The goal is to find a condition that provides baseline resolution (Rs ≥ 1.5).
  • Optimization: Once a promising condition is identified, optimize the separation by fine-tuning the mobile phase composition, flow rate, and temperature to achieve optimal resolution and analysis time.

Part III: LC-MS/MS for Quantitative Bioanalysis

For pharmacokinetic studies, LC-MS/MS is the definitive technique due to its superior sensitivity and specificity, allowing for the quantification of analytes in complex biological matrices like plasma.[7]

Rationale for LC-MS/MS Method Design

The objective is to develop a method that is not only sensitive but also robust and free from interference.

  • Ionization and Detection: As basic compounds, 2,7-diazaspiro[4.4]nonane derivatives ionize efficiently in positive ion mode electrospray ionization (ESI+). Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically [M+H]⁺) is selected and fragmented to produce a specific product ion. This precursor→product transition is highly specific to the analyte, minimizing interference from matrix components.[8]

  • Chromatographic Separation: While MS/MS provides high specificity, chromatographic separation remains critical. Its purpose is to separate the analyte from isobaric interferences (compounds with the same mass) and to minimize matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample.[9] A fast gradient using a C18 or polar-embedded column is typically sufficient.

  • Sample Preparation: The goal is to remove proteins and phospholipids from the plasma sample, which are major sources of matrix effects. Protein precipitation is a simple and fast method, while Solid-Phase Extraction (SPE) offers superior cleanup and can be used to concentrate the sample, thereby improving sensitivity.

  • Internal Standard (IS): The use of a Stable Isotope-Labeled (SIL) internal standard is the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., due to ²H or ¹³C incorporation). It co-elutes with the analyte and experiences the same matrix effects and extraction recovery, allowing for highly accurate and precise correction of any analytical variability.

Experimental Workflow: Bioanalytical Method

Caption: Workflow for quantitative bioanalysis using LC-MS/MS.

Protocol 3: LC-MS/MS Quantification in Plasma

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
  • Waters XBridge® C18 column (50 x 2.1 mm, 3.5 µm) or equivalent.
  • Control human plasma, analyte reference standard, and SIL-IS.

2. Optimized LC-MS/MS Conditions:

ParameterSetting
LC Mobile Phase A 0.1% Formic Acid in Water
LC Mobile Phase B 0.1% Formic Acid in Acetonitrile
LC Gradient 5% to 95% B in 2.5 minutes, hold 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min.
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Ionization Mode ESI Positive (ESI+)
MRM Transitions Analyte: e.g., m/z 250.2 → 155.1; SIL-IS: e.g., m/z 254.2 → 159.1 (Hypothetical values)
MS Parameters Optimize capillary voltage, cone voltage, and collision energy for maximum signal.

3. Procedure:

  • Calibration Standards & QCs: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into control plasma.
  • Sample Extraction (Protein Precipitation): a. To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of SIL-IS working solution. b. Add 200 µL of acetonitrile. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a new plate/vial for injection.
  • Analysis: Inject 5 µL of the extract onto the LC-MS/MS system.
  • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration using a weighted (1/x²) linear regression. Use this curve to determine the concentrations in the unknown samples.
Method Validation According to Regulatory Guidance

Any bioanalytical method must be validated to ensure its reliability. Validation is performed according to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[10][11][12][13]

Summary of Bioanalytical Method Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria (for small molecules)
Specificity/Selectivity Ability to differentiate and quantify the analyte in the presence of matrix components.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal.
Accuracy & Precision Closeness of measured values to the true value and the reproducibility of measurements.Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20% of nominal; Precision (%CV) ≤ 20%.
Matrix Effect The effect of matrix components on the ionization of the analyte.IS-normalized matrix factor should be consistent across lots with a %CV ≤ 15%.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples must be within ±15% of nominal baseline samples.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing (HPLC) Secondary silanol interactions; Column overload; Mismatch between sample solvent and mobile phase.Use a low pH mobile phase (e.g., 0.1% formic acid).[2] Use a high-purity, end-capped column (e.g., RP-Amide).[2] Reduce sample concentration. Dissolve sample in mobile phase.
Shifting Retention Times Inadequate column equilibration; Mobile phase composition drift; Column degradation; System leak.Ensure sufficient equilibration time between injections. Prepare fresh mobile phase daily. Replace column. Check system for leaks and pressure fluctuations.[14]
Low MS Sensitivity Poor ionization; Suboptimal MS parameters; Ion source contamination; Matrix suppression.Optimize cone voltage and collision energy. Clean the ion source.[15] Improve sample cleanup (use SPE instead of PPt). Dilute the sample extract.[9]
High Background Noise (MS) Contaminated mobile phase or LC system; Salt precipitation in the source.[14]Use LC-MS grade solvents and additives.[14] Flush the LC system regularly. Ensure mobile phase additives are fully soluble and volatile.
Poor Chiral Resolution Incorrect CSP or mobile phase selection; Column temperature not optimal.Screen a wider range of CSPs and mobile phases.[1][6] Evaluate the effect of temperature (both lower and higher temperatures can improve resolution).

Conclusion

The analysis of 2,7-diazaspiro[4.4]nonane derivatives requires a thoughtful, tailored approach to overcome inherent analytical challenges. By understanding the causal relationships between analyte properties and chromatographic behavior, robust methods can be developed. For achiral analysis, polar-embedded stationary phases with low-pH mobile phases provide excellent performance. For chiral separations, a systematic screening of polysaccharide-based CSPs under various solvent conditions is a highly effective strategy. Finally, for bioanalytical quantification, a validated LC-MS/MS method using a stable isotope-labeled internal standard provides the accuracy, sensitivity, and specificity required to support drug development programs. The protocols and workflows presented herein offer a validated and authoritative foundation for researchers engaged in the analysis of this important class of compounds.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • ResearchGate. (n.d.). Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity. [Link]

  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • AACC. (2019). Growing Pains in LC-MS/MS Testing. [Link]

  • LCGC International. (n.d.). A New Perspective on the Challenges of Mass Spectrometry. [Link]

  • SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Proven Strategies for Laboratories. [Link]

  • MDPI. (2018). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

  • Frontiers. (2022). Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma. [Link]

  • ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds. [Link]

  • PubMed. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • National Center for Biotechnology Information. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • MDPI. (2023). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]

  • ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • ResearchGate. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides | Request PDF. [Link]

  • MDPI. (2020). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]

  • Scientific Research Publishing. (2013). Chiral Reversed-Phase HPLC Separation. [Link]

  • MDPI. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]

  • National Institutes of Health. (2022). Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS. [Link]

  • ResearchGate. (2015). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

Sources

Application of Diazaspiroketones in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The exploration of three-dimensional (3D) molecular architectures has emerged as a powerful strategy to unlock new chemical space and address challenging biological targets. Among these, diazaspiroketones have garnered significant attention as a privileged scaffold in drug discovery. Their inherent rigidity, precise vectoral display of substituents, and ability to mimic natural peptide turns make them ideal candidates for creating potent and selective modulators of protein function. This guide provides a comprehensive overview of the application of diazaspiroketones in drug discovery, from their synthesis to their biological evaluation, with a focus on their potential as enzyme inhibitors.

The fundamental appeal of the diazaspiroketone core lies in its ability to serve as a bioisostere for less favorable moieties, offering improved physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide will delve into the synthetic strategies to access these complex scaffolds, provide detailed protocols for assessing their biological activity, and explore their application as inhibitors of key enzyme families, including chitin synthases, kinases, and proteases.

I. Synthetic Strategies for Accessing Diazaspiroketone Scaffolds

The construction of the diazaspiroketone core is a critical first step in harnessing its potential. Several synthetic routes have been developed, each offering distinct advantages in terms of efficiency, scalability, and the ability to introduce molecular diversity.

Protocol 1: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones

This protocol outlines a one-pot synthesis of a thia-azaspiro[4.5]decan-3-one scaffold, a close analog of diazaspiroketones, via a Schiff base intermediate.[2] This method is efficient and allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Materials:

  • Appropriate cyclic ketone

  • 4-hydrazinylquinolin-2(1H)-one

  • Thioglycolic acid

  • Ethanol

  • Benzene

  • Reflux apparatus

  • Standard workup and purification reagents

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve the cyclic ketone (1 eq.) and 4-hydrazinylquinolin-2(1H)-one (1 eq.) in ethanol.

  • Reflux the mixture for 3 hours to facilitate the formation of the corresponding hydrazone (Schiff base).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Once the Schiff base formation is complete, add thioglycolic acid (1.2 eq.) and benzene to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-thia-4-azaspiro[4.5]decan-3-one derivative.[2]

Protocol 2: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

This protocol describes the synthesis of the core 2,8-diazaspiro[4.5]decan-1-one scaffold, a common starting point for further derivatization.[3]

Materials:

  • tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • 4M HCl in ethyl acetate

  • Ethyl acetate

  • Ethanol

Procedure:

  • To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in ethyl acetate, add ethanol.

  • Slowly add a 4M solution of HCl in ethyl acetate at room temperature.

  • Stir the reaction mixture for 8 hours at room temperature.

  • Concentrate the mixture under vacuum to precipitate the product.

  • Collect the solid by filtration and wash with ethyl acetate to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[3]

II. Biological Evaluation of Diazaspiroketones

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following protocols detail standard assays for assessing the antifungal and cytotoxic activities of diazaspiroketones.

A. Antifungal Activity Assays

Fungal infections pose a significant global health threat, and the discovery of novel antifungal agents is a pressing need. Diazaspiroketones have shown promise in this area, particularly as inhibitors of chitin synthase, an enzyme essential for fungal cell wall integrity.[4][5]

This protocol, based on established guidelines, is used to determine the potency of antifungal compounds.

Materials:

  • Test diazaspiroketone compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

  • MFC Determination: To determine the MFC, aliquot a small volume from the wells showing no growth onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

B. Cytotoxicity Assays

Assessing the cytotoxicity of novel compounds against mammalian cells is crucial to determine their therapeutic window.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., K562, CEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diazaspiroketone compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The percentage of cell viability is calculated relative to untreated control cells.

The trypan blue exclusion assay is a direct measure of cell membrane integrity.

Materials:

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.

III. Diazaspiroketones as Enzyme Inhibitors

The unique structural features of diazaspiroketones make them attractive scaffolds for the design of enzyme inhibitors. Their rigid framework allows for the precise positioning of functional groups to interact with the active site of a target enzyme.

A. Chitin Synthase Inhibitors

Chitin is a crucial component of the fungal cell wall, and its synthesis is a prime target for antifungal drug development.[5][6] Diazaspiroketones have been identified as potent inhibitors of chitin synthase.[4]

Mechanism of Action: Diazaspiroketone-based chitin synthase inhibitors are thought to act as non-competitive or uncompetitive inhibitors. They do not directly compete with the substrate (UDP-N-acetylglucosamine) for the active site but rather bind to an allosteric site on the enzyme or the enzyme-substrate complex, thereby preventing the polymerization of chitin.[6][7]

dot

Chitin_Synthase_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ES_Complex Enzyme-Substrate Complex UDP_GlcNAc->ES_Complex Binds Chitin_Synthase Chitin Synthase (Enzyme) Chitin_Synthase->ES_Complex Chitin Chitin Polymer Diazaspiroketone Diazaspiroketone Inhibitor ESI_Complex Enzyme-Substrate-Inhibitor (Inactive Complex) Diazaspiroketone->ESI_Complex Binds ES_Complex->Chitin Catalyzes ES_Complex->ESI_Complex

Caption: Proposed mechanism of chitin synthase inhibition by diazaspiroketones.

B. Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets.[8][9] The rigid spirocyclic scaffold of diazaspiroketones can be exploited to develop selective kinase inhibitors.

Design Strategy: The design of diazaspiroketone-based kinase inhibitors often involves appending functionalities that can interact with key residues in the ATP-binding pocket of the target kinase. For example, incorporating a hinge-binding motif can confer high affinity and selectivity. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors.[8][10][11][12][13]

dot

Kinase_Inhibition_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold Diazaspiroketone Scaffold SAR SAR-guided Derivatization Scaffold->SAR Library Compound Library SAR->Library Screening Kinase Panel Screening Library->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity Lead_Op Lead Optimization Selectivity->Lead_Op In_Vivo In Vivo Efficacy Lead_Op->In_Vivo

Caption: Workflow for the discovery of diazaspiroketone-based kinase inhibitors.

C. Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes.[14][15][16][17] The design of potent and selective protease inhibitors is a significant area of drug discovery. Spirocyclic scaffolds have been successfully incorporated into the design of protease inhibitors, for example, against the SARS-CoV-2 3C-like protease.[6][18]

Design Rationale: The rigid conformation of the diazaspiroketone core can be used to mimic the transition state of peptide bond cleavage, leading to potent inhibition. By decorating the scaffold with appropriate side chains that mimic the natural substrates of the target protease, high selectivity can be achieved.

dot

Protease_Inhibitor_Design Protease Protease Active Site Transition_State Transition State Protease->Transition_State Stabilizes Substrate Peptide Substrate Substrate->Protease Binds Diazaspiroketone Diazaspiroketone Inhibitor Diazaspiroketone->Protease Mimics Transition State & Binds Tightly

Caption: Design concept for diazaspiroketone-based protease inhibitors.

IV. Data Presentation and Interpretation

Clear and concise data presentation is essential for evaluating the potential of diazaspiroketone derivatives.

Table 1: Antifungal Activity of Diazaspiroketone Derivatives
Compound IDTarget FungusMIC (µg/mL)MFC (µg/mL)
DSK-001C. albicans816
DSK-002C. albicans48
DSK-003A. fumigatus1632
FluconazoleC. albicans24
Table 2: Cytotoxicity of Diazaspiroketone Derivatives against Cancer Cell Lines
Compound IDCell LineIC50 (µM)
DSK-001K56212.5
DSK-002K5625.2
DSK-001CEM15.8
DSK-002CEM7.9
Table 3: Kinase Inhibitory Activity of Lead Diazaspiroketone
Kinase TargetIC50 (nM)
Target Kinase X15
Off-target Kinase Y>1000
Off-target Kinase Z850

V. Future Perspectives and Conclusion

Diazaspiroketones represent a versatile and promising scaffold for the development of novel therapeutics. Their unique three-dimensional architecture provides a solid foundation for the design of potent and selective enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make them an attractive starting point for drug discovery campaigns targeting a wide range of diseases.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access novel diazaspiroketone cores. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation diazaspiroketone-based drug candidates with improved efficacy and safety profiles. As our understanding of the biological roles of various enzymes continues to expand, so too will the opportunities for applying the principles outlined in this guide to develop innovative medicines for unmet medical needs. The journey of diazaspiroketones from a synthetic curiosity to a clinically relevant scaffold is well underway, and their full therapeutic potential is yet to be realized.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Proteinase Inhibitors. University of Kansas Medicinal Chemistry. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Royal Society of Chemistry. [Link]

  • Discovery and SAR of spirochromane Akt inhibitors. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • Special Issue "Design and Synthesis of Protease Inhibitors". MDPI. [Link]

  • SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. [Link]

  • Integrating preclinical data into early clinical development. Applied Clinical Trials. [Link]

  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Royal Society of Chemistry. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research. [Link]

  • Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. National Center for Biotechnology Information. [Link]

  • Chitin synthesis as target for antifungal drugs. PubMed. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]

  • Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases. PubMed. [Link]

  • Pre-clinical & Early Phase Research. Drug Information Association. [Link]

  • What are Chitin synthase inhibitors and how do they work? Patsnap Synapse. [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

  • Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Oncology. [Link]

  • Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: Exploration of 5-6 fused rings as alternative S1 moieties. ResearchGate. [Link]

  • Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae. PubMed. [Link]

Sources

High-Throughput Screening of Diazaspiro[4.4]nonane Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Diazaspiro[4.4]nonane Scaffolds in Drug Discovery

The diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, recognized for its three-dimensional complexity and synthetic tractability. This rigid, spirocyclic system allows for precise spatial orientation of substituents, enabling the exploration of chemical space in a manner that is often inaccessible to more traditional flat, aromatic structures. The inherent chirality and conformational constraints of the diazaspiro[4.4]nonane core make it an attractive framework for the design of potent and selective modulators of various biological targets.

Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial and antioxidant properties.[1][2] For instance, certain 2,7-diazaspiro[4.4]nonanes have been investigated for their potential in treating cancers and diabetes.[3] The unique architecture of these molecules allows them to interact with protein binding sites with high specificity, making them promising candidates for the development of novel therapeutics.[4][5] High-throughput screening (HTS) of libraries based on the diazaspiro[4.4]nonane core offers a powerful strategy to identify novel hit compounds that can serve as starting points for drug discovery programs.[6][7]

This guide provides a comprehensive overview of the principles and protocols for conducting high-throughput screening of diazaspiro[4.4]nonane libraries. It is designed to equip researchers with the necessary knowledge to design, execute, and analyze HTS campaigns effectively, ultimately accelerating the discovery of new bioactive molecules.

Designing the Screening Cascade: A Multi-Faceted Approach

A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays and analyses known as a screening cascade.[8] This cascade is designed to efficiently identify true "hits" while minimizing the number of false positives and false negatives. The overall workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a small set of validated hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & SAR Primary_Screen Primary High-Throughput Screen (e.g., 100,000+ compounds) Hit_Identification Initial Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Target Engagement) Dose_Response->Orthogonal_Assay Resynthesis Hit Resynthesis & Purity Analysis Counter_Screen->Resynthesis Orthogonal_Assay->Resynthesis SAR_by_Analog Structure-Activity Relationship (SAR) by Analog Purchase/Synthesis Resynthesis->SAR_by_Analog Lead_Series Validated Lead Series SAR_by_Analog->Lead_Series

Figure 1: A generalized workflow for a high-throughput screening cascade.

PART 1: Assay Development and Miniaturization

The foundation of any successful HTS campaign is a robust and reliable assay.[9][10] This involves selecting an appropriate assay format, optimizing experimental conditions, and miniaturizing the assay to a 384- or 1536-well plate format to conserve reagents and compound stocks.[10][11]

Choosing the Right Assay Technology

The choice of assay technology depends on the biological target and the desired endpoint. Common HTS assay formats include:

  • Fluorescence-Based Assays: These are widely used due to their high sensitivity and adaptability.[12]

    • Fluorescence Resonance Energy Transfer (FRET): Measures the proximity of two fluorescent molecules. Time-Resolved FRET (TR-FRET) is a variation that reduces background fluorescence.[3]

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that generates a chemiluminescent signal when two beads are brought into close proximity.[9]

  • Luminescence-Based Assays: These assays, such as those measuring ATP levels (e.g., CellTiter-Glo), are often used for cell viability and cytotoxicity screening.[3][13]

  • Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) and Mass Spectrometry (e.g., SAMDI) can detect molecular interactions without the need for labels, reducing the potential for compound interference.[12]

Protocol: Development of a TR-FRET Assay for a Protein-Protein Interaction Target

This protocol outlines the development of a TR-FRET assay to screen for inhibitors of a hypothetical protein-protein interaction (PPI) involving "Protein X" and "Protein Y".

Materials:

  • Purified, recombinant Protein X (tagged with GST)

  • Purified, recombinant Protein Y (tagged with His6)

  • Anti-GST antibody labeled with a Europium (Eu3+) cryptate donor

  • Anti-His6 antibody labeled with a d2 acceptor

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well, low-volume, white microplates

  • TR-FRET-compatible plate reader

Methodology:

  • Antibody Titration:

    • Prepare serial dilutions of the Eu3+-labeled anti-GST antibody and the d2-labeled anti-His6 antibody.

    • In a 384-well plate, add a fixed, saturating concentration of Protein X-GST and Protein Y-His6.

    • Add the diluted antibodies and incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the optimal antibody concentrations that give the maximum signal-to-background ratio.

  • Protein Titration:

    • Using the optimal antibody concentrations, perform a cross-titration of Protein X-GST and Protein Y-His6.

    • Determine the minimal protein concentrations that provide a robust TR-FRET signal.

  • DMSO Tolerance:

    • As compound libraries are typically stored in DMSO, it is crucial to assess the assay's tolerance to this solvent.[11]

    • Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 5%).

    • Determine the highest DMSO concentration that does not significantly affect the assay signal.

  • Z'-Factor Determination:

    • The Z'-factor is a statistical measure of assay quality, with a value greater than 0.5 indicating an excellent assay for HTS.[14]

    • Prepare a plate with multiple wells of positive controls (all assay components) and negative controls (e.g., without Protein X-GST).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Table 1: Example Z'-Factor Calculation

ControlMean SignalStandard Deviation (SD)
Positive (n=16)50,0002,500
Negative (n=16)5,000500
Z'-Factor 0.70

PART 2: The High-Throughput Screening Campaign

Once a robust assay has been developed and validated, the HTS campaign can begin. This involves screening the entire diazaspiro[4.4]nonane library and analyzing the resulting data to identify initial "hits".[14]

Library Handling and Plating
  • Compound Libraries: Diazaspiro[4.4]nonane libraries can be sourced from commercial vendors or synthesized in-house.[15][16][17][][19] These libraries should be of high purity (>90%) to avoid false positives.[19]

  • Automated Liquid Handling: Robotic systems are essential for accurately and rapidly dispensing small volumes of compounds and reagents into the assay plates.[14]

Protocol: Primary Screen of a 10,000-Compound Diazaspiro[4.4]nonane Library

Equipment:

  • Automated liquid handler

  • Plate stacker and handler

  • TR-FRET plate reader

Procedure:

  • Thaw the pre-plated diazaspiro[4.4]nonane library (typically at 10 mM in DMSO).

  • Using the liquid handler, transfer a small volume (e.g., 50 nL) of each compound into the 384-well assay plates, resulting in a final screening concentration of 10 µM.

  • Add the assay components (proteins, antibodies, buffer) in the optimized concentrations and order.

  • Incubate the plates for the predetermined time.

  • Read the plates on the TR-FRET reader.

Data Analysis and Hit Identification

The raw data from the HTS is processed to identify compounds that exhibit significant activity.

  • Normalization: Data is typically normalized to the plate controls (positive and negative) to account for plate-to-plate variability.

  • Hit Selection: A common method for hit selection is to set a threshold based on the mean and standard deviation (SD) of the sample data (e.g., compounds that inhibit the signal by more than 3 times the SD of the mean).[20]

Data_Analysis Raw_Data Raw HTS Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Picking Hit Selection (>3 SD Threshold) Normalization->Hit_Picking Hit_List Initial Hit List Hit_Picking->Hit_List

Figure 2: A simplified data analysis workflow for HTS.

PART 3: Hit Confirmation and Validation

The initial hits from the primary screen are subjected to a series of secondary assays to confirm their activity and eliminate false positives.[8][21]

Dose-Response Confirmation

Hits are re-tested at multiple concentrations to generate a dose-response curve and determine their potency (IC50 or EC50).[21] This helps to confirm that the observed activity is real and concentration-dependent.

Counter-Screens and Orthogonal Assays
  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence-based assay).[8]

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology.[8] Confirming activity in an orthogonal assay provides strong evidence that the compound is a true modulator of the target.

Protocol: Hit Validation Cascade
  • Cherry-Pick Hits: Select the initial hits from the primary screen.

  • Dose-Response Testing: Perform an 8-point dose-response curve for each hit compound.

  • Counter-Screen: Run the hits in an assay that lacks one of the key biological components (e.g., without the target protein) to identify assay interference.

  • Orthogonal Assay: Test the confirmed hits in a different assay format (e.g., an AlphaScreen assay if the primary screen was TR-FRET).

  • Hit Resynthesis: To ensure that the observed activity is not due to an impurity, the most promising hits should be resynthesized and their purity confirmed by analytical methods such as NMR and LC-MS.[8]

Table 2: Example Hit Validation Data

Compound IDPrimary Screen (% Inhibition)IC50 (µM)Counter-Screen ActivityOrthogonal Assay Activity
DSN-001851.2NoYes
DSN-002785.6YesN/A
DSN-003920.8NoYes
DSN-00465>50NoNo

Conclusion: From Hits to Leads

High-throughput screening of diazaspiro[4.4]nonane libraries is a powerful approach for the discovery of novel bioactive compounds. By following a well-designed screening cascade, from robust assay development to rigorous hit validation, researchers can efficiently identify promising starting points for drug discovery programs. The validated hits from an HTS campaign serve as the foundation for lead optimization, where medicinal chemists will work to improve the potency, selectivity, and drug-like properties of the initial hits, ultimately leading to the development of new therapeutics.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]

  • 2,7-Diazaspirononanes for the Treatment or Prevention of Cancers and Diabetes. NIH. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. National Library of Medicine. [Link]

  • High-Throughput Screening & Discovery. Southern Research. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. [Link]

  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Target Review. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • High Throughput Screening: Methods and Protocols. Google Books.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • High Throughput Screening: Methods and Protocols, Second Edition. ResearchGate. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC - NIH. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC - NIH. [Link]

  • Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. ResearchGate. [Link]

  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. ResearchGate. [Link]

  • Improved production process of 2-butyl-1,3-diaze spiro nonane-1-ene-4-ketone. Google Patents.

  • Libraries | High-throughput Screening Core. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate . This spirocyclic scaffold is a key building block in modern medicinal chemistry, offering a rigid, three-dimensional framework that is invaluable for designing novel therapeutics. Its synthesis, however, presents several challenges that can impact yield and purity, from constructing the core diazaspiro[4.4]nonane skeleton to achieving selective protection of one of its two distinct nitrogen atoms.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common problems, optimize reaction conditions, and achieve consistent, high-yield results.

Synthetic Overview & Core Strategy

A robust and widely adopted strategy for synthesizing the target compound involves a two-phase approach: first, the construction of the core spirocyclic ketone, 2,7-diazaspiro[4.4]nonan-8-one , followed by the selective N-Boc protection of the more nucleophilic secondary amine at position 2. Understanding this workflow is critical for effective troubleshooting.

Synthetic_Workflow cluster_0 Phase 1: Spirocycle Formation cluster_1 Phase 2: Selective Protection A Linear Precursors (e.g., Keto-diester, Amino-acid derivatives) B Intramolecular Cyclization (e.g., Reductive Amination, Dieckmann Condensation) A->B Reagents: NaCNBH₃, H₂/Pd, or NaOEt C 2,7-diazaspiro[4.4]nonan-8-one (Unprotected Core) B->C Workup & Purification D Selective N-Protonation (Temporary Protection) C->D 1.0 eq. HCl source (e.g., Me₃SiCl in MeOH) E Boc Anhydride Addition D->E 1.0 eq. (Boc)₂O, Base F Final Product: Tert-butyl 8-oxo-2,7-diazaspiro [4.4]nonane-2-carboxylate E->F Workup & Purification

Caption: General two-phase synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2,7-diazaspiro[4.4]nonan-8-one core?

A1: Several strategies exist, but two are particularly prominent:

  • Reductive Amination Cascade: This approach often involves condensing a diketone or keto-ester derivative with a primary amine (like ammonia or a protected amine), followed by an in-situ reduction of the resulting imine intermediates.[1] Reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation are effective for the reduction step because they selectively reduce the iminium ion over the carbonyl group.[1][2][3]

  • Intramolecular Dieckmann Condensation: This classic method is excellent for forming five-membered rings.[4][5] It involves the base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester.[6][7] The precursor would be a linear molecule containing two ester functionalities positioned to form the 5-membered ketone ring upon cyclization.

Q2: Why is selective mono-Boc protection so challenging, and what is the guiding principle for success?

A2: The core, 2,7-diazaspiro[4.4]nonan-8-one, contains two secondary amines. Direct addition of one equivalent of Boc-anhydride ((Boc)₂O) typically results in a statistical mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct, which are often difficult to separate.[8] The key to selectivity is to temporarily differentiate the two amines. This is expertly achieved by protonating one of the amine groups with one equivalent of a strong acid, rendering it non-nucleophilic. The remaining free amine can then react cleanly with (Boc)₂O.[9][10][11]

Q3: What are the most critical parameters to control throughout the synthesis?

A3: To maximize yield and purity, focus on these three areas:

  • Stoichiometry: Precise control over the equivalents of reagents is crucial, especially during the selective protection step. Using exactly one equivalent of an acid source and one equivalent of (Boc)₂O is paramount for achieving high mono-protection selectivity.[9][11]

  • Temperature: Many of the reactions, particularly Boc-protection and steps involving strong bases or hydrides, are sensitive to temperature. Running reactions at 0 °C or below can minimize side reactions and prevent the degradation of thermally sensitive reagents.[1]

  • Anhydrous Conditions: Moisture can interfere with many steps. It can hydrolyze the Boc-anhydride, quench base-catalyzed reactions like the Dieckmann condensation, and interfere with hydride reducing agents. Always use anhydrous solvents and consider performing reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a solvent system that provides good separation between your starting material, intermediates, and the final product (e.g., various ratios of ethyl acetate/hexanes or dichloromethane/methanol). Staining with ninhydrin is useful for visualizing amine-containing spots. For more precise analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method. Final product purity and structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Troubleshooting_Logic cluster_Yield Low Yield / No Reaction cluster_Purity Purity & Selectivity Issues Problem Observed Problem Yield Low Yield of Spirocycle or Final Product Problem->Yield Purity Complex Mixture / Byproducts Observed Problem->Purity Cause_Reagent Cause: Inactive Reagents (Base, Hydride, (Boc)₂O) Yield->Cause_Reagent Cause_Conditions Cause: Suboptimal Conditions (Temp, Time, Solvent) Yield->Cause_Conditions Cause_Mech Cause: Incomplete Cyclization or Protection Yield->Cause_Mech Sol_Reagent Solution: Use fresh, high-purity reagents. Verify activity of hydrides. Cause_Reagent->Sol_Reagent Sol_Conditions Solution: Optimize temperature (often lower). Increase reaction time. Ensure anhydrous solvent. Cause_Conditions->Sol_Conditions Sol_Mech Solution: Monitor via TLC/LC-MS. Adjust stoichiometry. Cause_Mech->Sol_Mech Cause_DiBoc Cause: Di-Boc Formation Purity->Cause_DiBoc Cause_SideRxn Cause: Intermolecular Side Reactions Purity->Cause_SideRxn Cause_Cleavage Cause: Boc Group Cleavage Purity->Cause_Cleavage Sol_DiBoc Solution: Implement selective mono-protonation strategy before adding (Boc)₂O. Cause_DiBoc->Sol_DiBoc Sol_SideRxn Solution: Use high-dilution conditions for intramolecular reactions. Cause_SideRxn->Sol_SideRxn Sol_Cleavage Solution: Avoid strong acid during workup. Use buffered or mild conditions (pH 7-9). Cause_Cleavage->Sol_Cleavage

Caption: Troubleshooting flowchart for common synthesis issues.

Section 1: Issues with Spirocycle Formation

Q: My reaction to form the 2,7-diazaspiro[4.4]nonan-8-one core has stalled or resulted in a very low yield. What went wrong?

A: Low yield in the core-forming step typically points to one of three areas: reagent quality, reaction conditions, or mechanistic failure.

  • Potential Cause 1: Inactive Reagents.

    • Explanation: Reagents used for cyclization are often highly reactive and sensitive. Sodium cyanoborohydride (NaBH₃CN) can degrade with improper storage, while strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) used in Dieckmann condensations are readily quenched by moisture or atmospheric CO₂.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use a freshly opened bottle of NaBH₃CN or NaH. For alkoxide bases, it is best to use a commercially available solution of known molarity or prepare it fresh.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled over a suitable drying agent. Perform the reaction under an inert atmosphere of nitrogen or argon.

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Explanation: Both reductive aminations and Dieckmann condensations have optimal temperature ranges. For reductive aminations, imine formation is often favored at room temperature or slightly elevated temperatures, but the reduction step may proceed more cleanly at lower temperatures. Dieckmann condensations are typically run at elevated temperatures to drive the reaction forward.[12]

    • Troubleshooting Steps:

      • Review Literature Precedents: Check established protocols for similar spirocyclizations to find the recommended temperature range.

      • Systematic Optimization: If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C). Conversely, if you observe byproduct formation, try lowering the temperature.

  • Potential Cause 3: Unfavorable Reaction Equilibrium (Dieckmann Condensation).

    • Explanation: The Dieckmann condensation is a reversible reaction.[6] The equilibrium is driven forward by the deprotonation of the resulting β-keto ester, which has an acidic proton between the two carbonyl groups. If the product cannot be deprotonated by the base used, the reverse reaction can dominate, leading to low yields.

    • Troubleshooting Steps:

      • Choice of Base: Use at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH, t-BuOK). The alkoxide base should match the ester group (e.g., NaOEt for ethyl esters) to prevent transesterification.[7]

      • Acidic Quench: The final step of the workup must be a careful acidic quench to protonate the enolate and yield the neutral β-keto ester product.

Section 2: Issues with Selective N-Boc Protection

Q: My primary product after adding (Boc)₂O is the di-protected 2,7-bis(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonan-8-one. How do I improve mono-selectivity?

A: This is the most common problem in this synthesis and is caused by the similar reactivity of the two nitrogen atoms. The solution is to make them chemically distinct before introducing the protecting group.

  • Solution: Selective Mono-Protonation Strategy.

    • Mechanism: By adding exactly one equivalent of an acid, you can selectively protonate one of the two secondary amines. The resulting ammonium salt is no longer nucleophilic and will not react with (Boc)₂O. The remaining free amine reacts as desired. This method has been shown to be highly efficient for various diamines.[10][11]

    • Recommended Protocol:

      • Dissolve the 2,7-diazaspiro[4.4]nonan-8-one starting material in an anhydrous alcohol like methanol at 0 °C.

      • Generate HCl in situ by slowly adding one equivalent of a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[9] Using a gaseous HCl source is also possible but less convenient.[10]

      • Allow the mixture to stir for 30-60 minutes to ensure equilibrium is reached, forming the mono-hydrochloride salt.

      • Add one equivalent of (Boc)₂O, followed by a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl salt in situ and facilitate the reaction.

      • Stir at 0 °C to room temperature until TLC analysis shows complete consumption of the mono-protonated intermediate.

Mono_Boc_Mechanism cluster_step1 Step 1: Selective Protonation cluster_step2 Step 2: Boc Addition Start R₂NH + R'₂NH Protonated R₂NH₂⁺ + R'₂NH Start->Protonated + 1 eq. H⁺ Boc R₂NH₂⁺ + R'₂N-Boc Protonated->Boc + 1 eq. (Boc)₂O (Only free amine reacts) Note1 One amine is now a non-nucleophilic ammonium salt. Note2 Selective formation of the mono-protected product.

Caption: Mechanism of selective mono-Boc protection via protonation.

Q: I am seeing a persistent spot of starting material on my TLC plate even after adding more (Boc)₂O. What is happening?

A: This issue often arises when using the selective protonation method without sufficient base in the second step.

  • Explanation: After adding your acid source to form the mono-hydrochloride salt, this salt must be neutralized for the subsequent reaction with (Boc)₂O to proceed efficiently. If you only add the (Boc)₂O, the reaction may be sluggish or stall.

  • Troubleshooting Steps:

    • Add a Tertiary Amine Base: After adding (Boc)₂O, include 1.1 to 1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This will neutralize the HCl as it is released, driving the reaction to completion.

    • Check (Boc)₂O Quality: Di-tert-butyl dicarbonate can hydrolyze over time. Ensure you are using a high-quality reagent.

Experimental Protocols

Protocol 1: Synthesis of 2,7-diazaspiro[4.4]nonan-8-one

(This is an illustrative protocol based on common reductive amination strategies; specific precursors may vary.)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the keto-ester precursor (1.0 eq) and dissolve it in methanol (MeOH, approx. 0.1 M).

  • Amine Addition: Add ammonium acetate (5.0 eq) to the solution.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding 1M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Then, basify the solution to pH >12 with 2N NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of 5-15% MeOH in DCM) to afford the pure spirocyclic core.

Protocol 2: Selective Synthesis of this compound
  • Setup: Dissolve 2,7-diazaspiro[4.4]nonan-8-one (1.0 eq) in anhydrous methanol (0.2 M) in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Protonation: While stirring, add chlorotrimethylsilane (Me₃SiCl, 1.0 eq) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Boc Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol.

  • Base Addition: Slowly add triethylamine (TEA, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography (eluting with a gradient of 30-60% ethyl acetate in hexanes) to yield the title compound.[1]

Summary of Key Parameters

ParameterPhase 1: Spirocycle FormationPhase 2: Boc ProtectionRationale & Key Insights
Solvent Anhydrous MeOH, THF, or EtOHAnhydrous MeOH or DCMPrevents hydrolysis of reagents and intermediates. Aprotic solvents can enhance enolate stability in Dieckmann reactions.[7]
Temperature 0 °C to 50 °C0 °C to Room Temp.Lower temperatures minimize side reactions and preserve sensitive reagents like (Boc)₂O.[1]
Key Reagents NaBH₃CN, H₂/Pd, or NaOEtMe₃SiCl, (Boc)₂O, TEAChoice depends on the synthetic route. Purity and accurate stoichiometry are critical for success.
Stoichiometry Varies with route1.0 eq. Acid, 1.0 eq. (Boc)₂OPrecise 1:1 stoichiometry is the cornerstone of achieving high selectivity in mono-protection.[9][10]
Expected Yield 65-80%85-95%Yields are highly dependent on substrate and precise control of reaction conditions.[1]

References

  • Benchchem. (n.d.). This compound.
  • Cortes-Guzman, F., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3). [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Redalyc. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3). [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. E67(12), o3492. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination.
  • Wordpress. (n.d.). Reductive Amination.
  • Benchchem. (2025). Troubleshooting low yield in "5,6-Diamino-1,3-dimethyluracil" synthesis.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol.

Sources

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonan-8-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonan-8-ones. This scaffold is a crucial building block in medicinal chemistry, and its efficient synthesis is paramount for advancing drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. It is structured as a series of frequently asked questions and in-depth troubleshooting guides based on common challenges observed in the field.

Section 1: Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of the 2,7-diazaspiro[4.4]nonan-8-one core is consistently low. Which steps are the most likely culprits?

Low overall yield is typically traced back to two critical stages: the initial spirocyclization and the final deprotection steps. The formation of the spirocyclic core via reactions like intramolecular aza-Michael additions can be inefficient if not properly optimized, leading to competing intermolecular side reactions.[1][2] Additionally, the deprotection of nitrogen protecting groups, most commonly the tert-butoxycarbonyl (Boc) group, is a major source of side product formation and yield loss if not controlled carefully.[3][4]

Q2: I'm observing a cluster of new spots on my TLC plate after the N-Boc deprotection step. What are these likely to be?

The most common side products during acid-catalyzed Boc deprotection are the result of alkylation by the reactive tert-butyl cation that is generated.[3][5] This cation can alkylate any available nucleophile, including the newly deprotected nitrogen atoms on your desired product or other sensitive functional groups. Electron-rich aromatic rings and thiols are particularly susceptible to this side reaction.[4]

Q3: Why is the intramolecular aza-Michael addition to form the spirocycle failing or giving me a complex mixture?

The success of an intramolecular aza-Michael addition hinges on the delicate balance between the nucleophilicity of the amine and the reactivity of the Michael acceptor.[1] Failure or the formation of complex mixtures often arises from:

  • Insufficient Nucleophilicity: The attacking amine may be sterically hindered or its nucleophilicity suppressed by adjacent electron-withdrawing groups.

  • Intermolecular Polymerization: If the intramolecular cyclization is slow, the amine of one molecule can react with the Michael acceptor of another, leading to oligomers or polymers.

  • Base/Acid Catalyst Issues: The choice and stoichiometry of the catalyst are critical. Incorrect basicity or acidity can fail to activate the substrate or may cause degradation.[1]

Section 2: Troubleshooting Guide: Key Reaction Steps & Side Reactions

Side Reaction: t-Butylation during N-Boc Deprotection

One of the most frequently encountered issues is the formation of t-butylated byproducts during the acidic removal of Boc protecting groups.

The Underlying Mechanism: The deprotection is initiated by protonation of the Boc group's carbonyl oxygen, followed by fragmentation. This process generates a highly stable and reactive tert-butyl cation.[5] This carbocation is a potent electrophile that will readily react with any available nucleophile in the reaction mixture, leading to unwanted alkylation.[3][4]

cluster_0 Deprotection Pathway cluster_1 Side Reaction Pathway cluster_2 Scavenger Intervention Boc-N Boc-Protected Amine Protonation Protonated Intermediate Boc-N->Protonation + H+ FreeAmine Desired Free Amine Protonation->FreeAmine tBu_Cation tert-Butyl Cation Protonation->tBu_Cation CO2 CO2 Protonation->CO2 Isobutene Isobutene tBu_Cation->Isobutene - H+ SideProduct t-Butylated Side Product tBu_Cation->SideProduct Trapped_tBu Trapped Cation tBu_Cation->Trapped_tBu Nucleophile Nucleophile (e.g., Product, Solvent) Nucleophile->SideProduct Scavenger Scavenger (e.g., TES, Thioanisole) Scavenger->Trapped_tBu

Caption: Mechanism of N-Boc deprotection and scavenger intervention.

Troubleshooting & Mitigation Strategy: The Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction to trap the reactive tert-butyl cation before it can alkylate your product.[3]

Table 1: Comparison of Common N-Boc Deprotection Conditions

Reagent SystemScavenger (Equivalents)SolventTypical TimeAdvantages & Disadvantages
20-50% TFATriethylsilane (TES, 5-10 eq.)DCM1-4 hPro: Very effective for preventing t-butylation. Con: TFA is corrosive and must be thoroughly removed.
20-50% TFAThioanisole (5-10 eq.)DCM1-4 hPro: Excellent for sulfur-containing or other sensitive molecules. Con: Pungent odor; requires careful workup.
4M HClNone typically needed1,4-Dioxane1-4 hPro: Forms HCl salt which often precipitates, simplifying isolation. Less t-butylation than TFA. Con: Dioxane is a peroxide-former and should be handled with care.[3]

Protocol 1: Boc Deprotection using TFA with a Scavenger

  • Preparation: Dissolve the N-Boc protected 2,7-diazaspiro[4.4]nonan-8-one substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add triethylsilane (5-10 equivalents) to the stirred solution.

  • Acid Addition: Add trifluoroacetic acid (TFA, 20-50% v/v solution in DCM) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the disappearance of starting material by TLC or LC-MS. The reaction is complete when no starting material is observed.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting residue can then be purified by chromatography or taken to the next step.

Side Reaction: Failed or Inefficient Intramolecular Aza-Michael Cyclization

The formation of the spirocyclic core often relies on an intramolecular aza-Michael addition.[2][6] When this reaction is slow, intermolecular reactions can dominate, leading to low yields of the desired product and the formation of polymeric material.

The Underlying Mechanism: The reaction requires the addition of a nitrogen nucleophile to the β-carbon of an α,β-unsaturated carbonyl system.[1] For the intramolecular version to be successful, the conformation of the linear precursor must favor the cyclization pathway over an intermolecular reaction with another molecule.

Start Linear Precursor (Amine + Michael Acceptor) Desired Desired Pathway: Intramolecular Cyclization Start->Desired High Dilution, Optimized Catalyst Undesired Side Reaction: Intermolecular Reaction Start->Undesired High Concentration Product 2,7-Diazaspiro[4.4]nonan-8-one Desired->Product Polymer Oligomers / Polymers Undesired->Polymer

Caption: Competing pathways in spirocyclization.

Troubleshooting & Mitigation Strategy: Optimizing Reaction Conditions

To favor the intramolecular pathway, the principle of high dilution is key. By reducing the concentration, you decrease the probability of two different molecules encountering each other.

Protocol 2: Optimizing Intramolecular Aza-Michael Cyclization

  • High Dilution Setup: Prepare a solution of the linear precursor in a suitable aprotic solvent (e.g., THF, MeCN) at a low concentration (e.g., 0.01-0.05 M).

  • Catalyst/Base Selection: Choose a non-nucleophilic base to deprotonate the amine without competing in the Michael addition. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use catalytic amounts (0.1-0.2 equivalents) initially.

  • Slow Addition: Using a syringe pump, add the solution of the linear precursor over a period of several hours (e.g., 4-8 hours) to a flask containing the reaction solvent and the base at room temperature or slightly elevated temperature (40-50 °C).

  • Reaction: After the addition is complete, allow the reaction to stir overnight at the same temperature.

  • Monitoring: Check for the formation of the desired product and the consumption of the starting material by LC-MS. Look for the correct mass ion corresponding to the cyclized product.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

Troubleshooting Workflow for General Low Yield

If you are experiencing low yields and are unsure of the cause, follow this systematic troubleshooting workflow.

Start Low Product Yield CheckPurity 1. Verify Starting Material Purity & Identity Start->CheckPurity CheckDeprot 2. Analyze Deprotection Step (LC-MS for side products) CheckPurity->CheckDeprot Purity OK CheckCycl 3. Analyze Cyclization Step (LC-MS for oligomers) CheckDeprot->CheckCycl Clean Deprotection OptimizeDeprot Add Scavenger? Change Acid? CheckDeprot->OptimizeDeprot Side Products Found OptimizeCycl Use High Dilution? Change Base/Temp? CheckCycl->OptimizeCycl Incomplete/Polymerization CheckWorkup 4. Review Work-up & Purification (Check pH, extraction, column loading) CheckCycl->CheckWorkup Clean Cyclization OptimizeDeprot->CheckCycl OptimizeCycl->CheckWorkup End Yield Improved CheckWorkup->End

Caption: Systematic workflow for troubleshooting low product yield.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2022). Highly Efficient and Mild Gold(I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

Sources

Technical Support Center: Improving the Purity of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 1251009-03-6). This spirocyclic pyrrolidine derivative is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex molecules targeting various therapeutic areas.[1] However, achieving high purity of this intermediate can be challenging.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve purity issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most prevalent impurities typically include unreacted starting materials, partially reacted intermediates, byproducts from the Boc-protection step, and residual solvents. A common byproduct is the di-Boc protected species or impurities arising from side reactions if temperature and stoichiometry are not strictly controlled.

Q2: How can I assess the purity of my product?

A multi-technique approach is recommended for accurate purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of residual solvents or major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of the main product and any minor impurities.

Q3: Is the Boc (tert-butyloxycarbonyl) protecting group stable during workup and purification?

The Boc group is notoriously labile under acidic conditions.[2][3] Exposure to strong acids, even inadvertently (e.g., acidic silica gel or chlorinated solvents that have degraded to produce HCl), can lead to partial or complete deprotection, generating the corresponding free amine as a significant impurity. It is generally stable to most bases and nucleophiles.[4]

Q4: My final product is a persistent oil or a gummy solid. How can I induce crystallization?

This is a frequent issue, often caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice. Techniques such as high-vacuum drying, trituration with a non-polar solvent like n-hexane or diethyl ether, or performing a systematic recrystallization screen are effective solutions.[5][6]

Troubleshooting Guides

Problem 1: Significant Presence of Starting Materials Post-Reaction

Issue: HPLC or NMR analysis of the crude product shows a low conversion rate with a significant amount of the starting amine or other precursors remaining.

Probable Cause & Mechanistic Insight: The formation of the target compound often involves the protection of a secondary amine with di-tert-butyl dicarbonate (Boc₂O).[2] This nucleophilic acyl substitution reaction can be incomplete due to several factors:

  • Insufficient Reagent: The stoichiometry of Boc₂O may be inadequate.

  • Suboptimal Reaction Conditions: The reaction may require moderate heat (e.g., 40 °C) or a longer reaction time to proceed to completion.[3]

  • Base Inefficiency: The base (e.g., triethylamine, TEA) may be insufficient to neutralize the acid byproduct, thereby slowing down the reaction.

Solution: Reaction Optimization and Purification

A systematic approach to optimizing the reaction conditions followed by a robust purification protocol is essential.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Combine Starting Amine, Solvent (e.g., THF), and Base (e.g., TEA) B 2. Add Boc₂O (1.1-1.5 equiv.) at 0-5 °C A->B Strict Temp. Control C 3. Warm to Room Temp. Stir for 12-24h B->C D 4. Quench Reaction (e.g., with water) C->D E 5. Aqueous Workup (Extraction with Ethyl Acetate) D->E F 6. Dry Organic Layer (Na₂SO₄) & Concentrate E->F G 7. Crude Product F->G H 8. Silica Gel Chromatography (Hexane/Ethyl Acetate) G->H I 9. Pure Product Fractions H->I J 10. Concentrate & Dry Under High Vacuum I->J K 11. High Purity Solid (>98%) J->K

Caption: General workflow for synthesis and purification.

Detailed Protocol: Silica Gel Chromatography

  • Prepare the Column: Dry-pack a silica gel column of appropriate size.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the elution solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.[7]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to remove all solvent traces.

ParameterRecommendationRationale
Boc₂O Stoichiometry 1.1 - 1.5 equivalentsEnsures complete consumption of the starting amine.
Base Triethylamine (TEA) or DMAPTEA is a standard choice; DMAP can catalyze the reaction more effectively in some cases.[3]
Solvent Anhydrous THF or DichloromethaneAnhydrous conditions are crucial to prevent hydrolysis of the Boc anhydride.[7]
Temperature Control Initial addition at 0-5 °CMinimizes potential side reactions and controls the exothermic nature of the reaction.[7]
Problem 2: Product Fails to Solidify or Crystallize

Issue: After purification and solvent removal, the product remains a thick, viscous oil or a waxy/gummy solid, which complicates handling and accurate weighing.

Probable Cause & Mechanistic Insight: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation. Even small amounts (<2-3%) of structurally similar impurities or residual solvents can act as "crystallization inhibitors."

Solution: Post-Chromatography Purification Techniques

If column chromatography yields a product that is still not a solid, further purification steps are necessary.

Decision Tree for Solidification

G A Product is an Oil/Gummy Solid B Dry under High Vacuum (40-50 °C, 12h) A->B C Is it solid? B->C D Yes C->D Success E No C->E Failure F Perform Trituration/ Pulping E->F G Add non-polar solvent (e.g., n-Hexane) F->G H Stir/Sonicate G->H I Filter Precipitate H->I J Is it a solid? I->J K Yes J->K Success L No J->L Failure M Attempt Recrystallization L->M N Screen Solvent Systems (e.g., EtOAc/Heptane) M->N O Use Seed Crystal if available M->O G cluster_mech Acid-Catalyzed Boc Cleavage A Boc-Protected Amine B Protonation of Carbonyl Oxygen A->B + H⁺ (e.g., TFA, HCl) C Formation of t-butyl cation B->C Elimination of isobutylene D Carbamic Acid Intermediate B->D Loss of t-butyl cation C->D E Decarboxylation D->E F Free Amine + CO₂ E->F

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the scale-up synthesis of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger, pilot-plant, or industrial production. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your process development. Diazaspirocycles are invaluable scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can enhance target binding and improve pharmacokinetic properties.[1][2] However, their synthesis at scale presents unique challenges that require careful consideration and a systematic approach to overcome.[3][4]

This resource is structured into a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section to directly address the specific and broader issues you may encounter.

Troubleshooting Guide

This section is formatted in a question-and-answer style to provide direct solutions to specific problems you might face during your scale-up experiments.

Reaction Kinetics and Control

Question 1: We are observing a significant exotherm during the formation of the diazaspiro ring system at a 10 L scale, which was not apparent at the 250 mL lab scale. This is leading to temperature control issues and an increase in impurities. How can we manage this?

Answer: This is a classic and critical scale-up challenge. The surface-area-to-volume ratio of your reactor decreases as you increase the scale, which significantly impairs heat dissipation.[3][5] An uncontrolled exotherm can lead to side reactions, product degradation, and even unsafe operating conditions.

Potential Causes & Recommended Actions:

  • Inadequate Heat Transfer: The cooling capacity of your larger reactor may be insufficient for the heat generated by the reaction.

    • Action: Before scaling up, perform reaction calorimetry to determine the heat of reaction. This data will allow you to engineer the appropriate cooling capacity. Ensure your reactor has a high-efficiency cooling jacket and that the heat transfer fluid is at the optimal temperature.[3]

  • Reagent Addition Rate: Adding a reactive intermediate too quickly can generate heat faster than it can be removed.

    • Action: Implement a slow, controlled addition of the limiting reagent. This can be achieved using a calibrated syringe pump or a peristaltic pump for larger volumes. The addition rate should be tied to the internal temperature of the reactor, creating a feedback loop that pauses addition if the temperature exceeds a set point.[5]

  • Concentration Effects: Higher concentrations can lead to a more rapid reaction rate and a more pronounced exotherm.

    • Action: Consider running the reaction at a slightly lower concentration. While this may increase solvent usage, it can significantly improve temperature control and overall process safety.

Question 2: Our reaction yield has dropped significantly upon scale-up, and we are isolating a large amount of unreacted starting material. The reaction appears to stall. What are the likely culprits?

Answer: A drop in yield upon scale-up often points to issues with mixing or mass transfer, which are less forgiving in larger vessels.[3][4]

Potential Causes & Recommended Actions:

  • Inefficient Mixing: What works with a magnetic stir bar in a round-bottom flask is often inadequate in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high concentration, as well as "dead zones" where the reaction does not proceed.[3]

    • Action: Switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) for your reactor geometry. The stirring speed should be optimized to ensure homogeneity without causing excessive shear, which could degrade certain molecules.

  • Mass Transfer Limitations in Heterogeneous Reactions: If your reaction involves multiple phases (e.g., a solid-liquid or liquid-liquid), the rate of reaction may be limited by the rate at which reactants can move between phases.

    • Action: In addition to optimizing agitation, consider the use of a phase-transfer catalyst if applicable. For solid-liquid reactions, the particle size of the solid can be critical; ensure it is consistent between batches.

  • Catalyst Deactivation: If a catalyst is employed, it may be deactivating more rapidly at scale.

    • Action: Impurities in starting materials or solvents, which are present in larger absolute amounts at scale, can act as catalyst poisons. Ensure high-purity, anhydrous solvents and reagents are used.[6] Consider a catalyst loading study at the larger scale to determine the optimal concentration.

Work-up and Purification

Question 3: We are struggling with the purification of our diazaspiro compound at a multi-gram scale. Column chromatography, which was manageable in the lab, is now a bottleneck. What are our options?

Answer: Relying on chromatography for large-scale purification is often unsustainable due to solvent consumption, time, and cost.[7] The goal at scale is to design a process where the desired compound can be isolated through crystallization or extraction.

Recommended Purification Strategies:

  • Crystallization: This is the most desirable method for large-scale purification as it can provide high-purity material in a single step.

    • Protocol: Perform a comprehensive crystallization screening with various solvents and solvent mixtures. Key parameters to optimize include concentration, cooling rate, and seeding. A well-designed crystallization can remove both more and less soluble impurities.

  • Acid-Base Extraction: Diazaspiro compounds contain basic nitrogen atoms, which can be protonated to form water-soluble salts. This property can be exploited for purification.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl, citric acid) to extract the basic diazaspiro compound into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH, NaHCO₃) to deprotonate your compound, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Supercritical Fluid Chromatography (SFC): For challenging separations where crystallization is not feasible, SFC can be a greener and faster alternative to traditional HPLC, utilizing supercritical CO₂ as the mobile phase.[8]

Question 4: During the aqueous work-up, we are observing significant emulsion formation, making phase separation difficult and leading to product loss. How can we prevent this?

Answer: Emulsions are common when scaling up extractions, especially when dealing with compounds that have both polar and non-polar characteristics.

Potential Causes & Recommended Actions:

  • Insufficient Ionic Strength: The polarity difference between the aqueous and organic phases may not be large enough.

    • Action: Add brine (a saturated aqueous solution of NaCl) to the aqueous layer. This increases the ionic strength and polarity of the aqueous phase, helping to break the emulsion.[6]

  • Vigorous Mixing: Overly aggressive agitation during the extraction can create a stable emulsion.

    • Action: Use gentle, prolonged mixing instead of vigorous shaking. In a reactor, this can be achieved by stirring at a lower RPM for a longer period.

  • Presence of Particulate Matter: Fine solid particles can stabilize an emulsion at the interface.

    • Action: Filter the reaction mixture through a pad of celite before performing the extraction to remove any insoluble material.

Safety and Handling

Question 5: One of the reagents in our synthesis is potentially hazardous (e.g., a toxic cyanide source or a potentially explosive nitro compound). How should we adjust our protocol for safe handling at a larger scale?

Answer: Safety is the paramount concern in any scale-up process. A risk assessment should be conducted for every step.

Key Safety Considerations:

  • Reagent Substitution: The first and best option is to explore alternative, safer synthetic routes that avoid hazardous reagents.[9] Green chemistry principles should guide this process.[10][11]

  • Engineered Controls: If a hazardous reagent is unavoidable, use appropriate engineered controls. For example, reactions involving toxic gases should be conducted in a well-ventilated fume hood or a contained system with scrubbers to neutralize the off-gas.

  • Thermal Hazard Assessment: For potentially explosive compounds or highly exothermic reactions, a thorough thermal hazard assessment is mandatory. This involves techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to understand the thermal stability of reactants, intermediates, and products.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with the appropriate PPE, including chemical-resistant gloves, safety glasses, and flame-retardant lab coats.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to consider when scaling up the synthesis of a diazaspiro compound?

A1: While every synthesis is unique, several parameters are almost universally critical during scale-up.[12][13] These include:

  • Temperature: As discussed, controlling the temperature is vital for yield, purity, and safety.

  • Agitation/Mixing: Ensuring homogeneity is key to reproducible results.

  • Rate of Reagent Addition: This directly impacts temperature control and can influence selectivity.

  • Concentration: Affects reaction rate, exotherm, and solvent costs.

  • pH: Critical during work-up and extractions to ensure the desired compound is in the correct phase and to prevent degradation.

Parameter Small Scale (Lab) Large Scale (Pilot/Plant) Key Considerations for Scale-Up
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; heat removal is a major challenge.Perform calorimetry; use jacketed reactors with efficient cooling.[3]
Mixing Magnetic stirrer often sufficient.Mechanical overhead stirring required.Impeller design and stirring speed must be optimized for vessel geometry.[3]
Addition Time Typically rapid (minutes).Slow and controlled (hours).Rate should be dictated by the reactor's ability to remove heat.[5]
Work-up Separatory funnel, manual extraction.Jacketed reactor with bottom outlet valve, phase separation by gravity.Emulsion formation is more likely; phase separation can be slower.

Q2: How can we implement Quality by Design (QbD) principles in our diazaspiro compound scale-up?

A2: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[4][12] For your scale-up, this means:

  • Define a Quality Target Product Profile (QTPP): This includes identifying the critical quality attributes (CQAs) of your diazaspiro compound, such as purity, impurity profile, and physical form.

  • Identify Critical Process Parameters (CPPs): These are the process parameters (like temperature, pressure, concentration) that can impact a CQA.

  • Establish a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Working within the design space is not considered a change, which provides operational flexibility.

  • Implement a Control Strategy: This includes in-process controls and the use of Process Analytical Technology (PAT) to monitor the reaction in real-time and ensure the process remains within the design space.[4]

Q3: What analytical techniques are essential for monitoring the scale-up synthesis of diazaspiro compounds?

A3: Robust analytical methods are the cornerstone of a successful scale-up.[14] You need to monitor reaction progress, identify impurities, and ensure the final product meets specifications.

  • For Reaction Monitoring:

    • High-Performance Liquid Chromatography (HPLC): The workhorse for monitoring the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying byproducts and impurities.[6]

  • For Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the structure of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

    • Elemental Analysis: To confirm the elemental composition.

Visualizations and Protocols

Troubleshooting Workflow for Reduced Yield

This diagram outlines a logical decision-making process for troubleshooting a common scale-up issue: reduced reaction yield.

Troubleshooting_Yield Troubleshooting Workflow: Reduced Yield on Scale-Up start Problem: Reduced Yield at Scale check_mixing Is the reaction homogeneous? start->check_mixing check_temp Was temperature profile maintained? check_mixing->check_temp Yes optimize_stirring Optimize stirring speed and impeller design. check_mixing->optimize_stirring No check_purity Are starting materials pure? check_temp->check_purity Yes improve_cooling Improve reactor cooling or slow reagent addition. check_temp->improve_cooling No check_workup Is product lost during work-up? check_purity->check_workup Yes repurify_sm Repurify starting materials. Check for catalyst poisons. check_purity->repurify_sm No analyze_layers Analyze aqueous and organic layers by LC-MS for product loss. check_workup->analyze_layers Yes end Yield Improved check_workup->end No add_ptc Consider phase-transfer catalyst for heterogeneous reactions. optimize_stirring->add_ptc add_ptc->check_temp improve_cooling->check_purity repurify_sm->check_workup modify_extraction Modify extraction pH or solvent. analyze_layers->modify_extraction modify_extraction->end

Caption: A decision tree for troubleshooting reduced yield in scale-up synthesis.

Interplay of Critical Process Parameters in Scale-Up

This diagram illustrates how various process parameters are interconnected and must be considered holistically during scale-up.

ScaleUp_Parameters Interplay of Critical Process Parameters Temp Temperature Yield Yield & Purity Temp->Yield Safety Safety Temp->Safety Mixing Mixing Mixing->Temp affects heat distribution Mixing->Yield Concentration Concentration Concentration->Temp Concentration->Yield AdditionRate Addition Rate AdditionRate->Temp AdditionRate->Yield

Caption: The relationship between key parameters in chemical process scale-up.

Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification of a Diazaspiro Compound

This protocol outlines a generalized procedure for purifying a basic diazaspiro compound from non-basic impurities at a 1 L scale.

Materials:

  • Crude diazaspiro compound (~50 g)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (1 L)

  • 1M Hydrochloric Acid (HCl) (2 x 500 mL)

  • 5M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution) (250 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 2 L Separatory Funnel or Jacketed Reactor with bottom outlet

Procedure:

  • Dissolution: Dissolve the crude product in 500 mL of the chosen organic solvent (e.g., EtOAc). If there are insoluble materials, filter them off at this stage.

  • Acidic Wash (Extraction of Product): Transfer the organic solution to the separatory funnel or reactor. Add 500 mL of 1M HCl. Stir gently for 15-20 minutes. Allow the layers to separate. The basic diazaspiro compound will be protonated and move into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To ensure complete recovery, wash the remaining organic layer with another 250 mL of 1M HCl and combine the aqueous layers.

  • Neutralization/Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is >10 (confirm with pH paper or a pH meter). The deprotonated diazaspiro compound will precipitate out or form an oil.

  • Re-extraction of Product: Add 500 mL of fresh EtOAc to the basified aqueous mixture. Stir for 15-20 minutes. The purified product will now be in the organic layer.

  • Separation: Separate the organic layer.

  • Washing and Drying: Wash the organic layer with 250 mL of brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified diazaspiro compound.

References

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • Krasavin, M. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Molecules, 25(15), 3488. [Link]

  • Cimpeano, C. E., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]

  • BenchChem. (2025). A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one. BenchChem Technical Support.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Yadav, D., & Sharma, U. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 885. [Link]

  • Nguyen, T. H., & Kim, S. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(19), 6687. [Link]

  • Capua, M., et al. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 28(8), 3381. [Link]

  • Pelliccia, S., & Morphy, R. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

  • Barrow, A. S., et al. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry, 83(1), 491-498. [Link]

  • Nadin, A., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 11(10), 985-997. [Link]

  • Sartorius. (2022). De-risking and Simplifying the Bioreactor Scaling Process. Sartorius.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • World Pharma Today. (2023). Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Jossen, V., et al. (2022). Automated Shape and Process Parameter Optimization for Scaling Up Geometrically Non-Similar Bioreactors. Processes, 10(11), 2269. [Link]

  • Caron, S. (2017). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 56(1), 125-129. [Link]

  • Leitch, J. A., et al. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Organic Process Research & Development. [Link]

  • BenchChem. (2025). Challenges in scaling up 17-Hydroxy sprengerinin C synthesis. BenchChem Technical Support.
  • BenchChem. (2025).

Sources

Troubleshooting Boc deprotection of "Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistry, we present a dedicated technical support center for the Boc deprotection of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. As a Senior Application Scientist, this guide is structured to move beyond simple protocols, delving into the causality behind experimental choices to empower researchers in drug development and synthetic chemistry. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for success.

Understanding the Challenge: Deprotection in a Spirocyclic System

The target molecule, this compound, presents a unique challenge. It features a Boc-protected secondary amine within a spirocyclic framework that also contains a lactam (a cyclic amide). The primary goal is the selective and clean removal of the tert-butyloxycarbonyl (Boc) group to liberate the secondary amine without compromising the integrity of the lactam ring or generating intractable side products.

The deprotection proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of a transient carbamic acid, which then rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1][2][3]

Mechanism of Acid-Catalyzed Boc Deprotection ```dot

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc->tBu_Cation Elimination Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Spontaneous Side_Products Side Products (t-Butylation) tBu_Cation->Side_Products Alkylation

Caption: Decision workflow for troubleshooting incomplete deprotection.

Question 2: I'm observing a new, less polar peak in my LC-MS/TLC analysis. What is this side product and how can I prevent it?

Answer: The most likely side product is the result of t-butylation. The reaction generates a reactive tert-butyl cation, which is an electrophile that can alkylate nucleophilic sites on your molecule or solvent. [4][5]

  • Cause: The nitrogen of the newly formed amine or the oxygen of the lactam could theoretically be alkylated, though alkylation of the amine is more common.

  • Solution: Use a Scavenger. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product. [6] * Recommended Scavengers: Triisopropylsilane (TIS) or thioanisole are commonly used. A typical scavenger cocktail might be 2.5-5% TIS in the TFA/DCM mixture. [7]Anisole can also be effective. [8]* Mitigation Strategy: Perform the reaction at a lower temperature (e.g., 0°C) to decrease the rate of the alkylation side reaction. [9] Question 3: My workup is problematic. After removing the acid, I get a sticky oil that is difficult to handle, and extraction is inefficient.

Answer: This is a frequent challenge, as the product is an amine salt (e.g., trifluoroacetate or hydrochloride) which is often highly polar, potentially water-soluble, and hygroscopic.

  • Problem: The amine salt may have high solubility in the aqueous phase, leading to poor recovery during extraction. [10]Direct evaporation of the reaction mixture can result in a hard-to-handle oil.

  • Solution 1: Precipitation. After removing the solvent and excess acid in vacuo, add a non-polar solvent in which the amine salt is insoluble, such as cold diethyl ether or MTBE. [11][12]The salt should precipitate and can be collected by filtration. This provides the salt form of your product, which is often a stable solid.

  • Solution 2: Careful Neutralization and Extraction.

    • After evaporation, dissolve the residue in an appropriate organic solvent like ethyl acetate or DCM.

    • Cool the solution in an ice bath.

    • Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with vigorous stirring until CO₂ evolution ceases and the aqueous layer is basic (pH > 8). [11] 4. Separate the layers. Extract the aqueous layer multiple times with your organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the free amine.

  • Solution 3: Solid-Phase Scavenging. For small-scale reactions or particularly water-soluble amines, using a basic resin like Amberlyst A21 can simplify purification. After the reaction, evaporate the solvent, redissolve the residue in a solvent like methanol, and stir with the resin for 30-60 minutes. Filter off the resin and evaporate the solvent to get the neutral amine. [10]

Frequently Asked Questions (FAQs)

Q1: Which is the better deprotection reagent for this molecule: TFA in DCM or 4M HCl in Dioxane?

Both are standard and effective methods. [13]The choice depends on several factors, including downstream steps and potential substrate sensitivities.

FeatureTFA in DCM4M HCl in Dioxane
Strength Very strong acid; typically faster reactions. [1]Strong, but generally considered milder than neat TFA.
Workup TFA is volatile but high-boiling; requires co-evaporation (e.g., with toluene) for complete removal. The resulting TFA salt can be non-crystalline. [7]HCl is a gas; evaporation of the solvent yields the hydrochloride salt, which is often a crystalline, easy-to-handle solid. [11]
Side Reactions Higher potential for t-butylation due to the stability of the trifluoroacetate counter-ion. Scavengers are highly recommended. [5]The chloride counter-ion can react with the t-butyl cation to form tert-butyl chloride, effectively scavenging it.
Lactam Stability The lactam ring should be stable under standard conditions, but prolonged exposure to neat TFA at elevated temperatures should be avoided.Generally considered very safe for lactam rings under standard conditions (room temp, 1-4 hours).

Recommendation: Start with 4M HCl in 1,4-dioxane . It is often cleaner, and the resulting hydrochloride salt is typically easier to isolate as a solid, simplifying purification. [14][11] Q2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material. You will see the disappearance of the starting material spot (higher Rf) and the appearance of a new product spot at or near the baseline (low Rf). [6][15]Staining with a ninhydrin solution will visualize the product as a colored spot (primary/secondary amines), whereas the starting material will not stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. [6][]It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. You can also identify any potential side products by their mass. [15] Q3: Are there any non-acidic or milder deprotection methods I could try if my substrate is too sensitive?

Yes, while strong acid is standard, alternatives exist for highly sensitive substrates.

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can cleave Boc groups under milder, non-protic conditions, which can be useful for acid-labile compounds. [3][13]* Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent like toluene or even water, can cause thermolytic cleavage of the Boc group. [1][17][18]However, this often requires high temperatures (>100°C), which may not be suitable for all substrates. [18]

Experimental Protocols

Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane (Recommended Method)

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary, or use it directly.

  • Reaction: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stirring: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. [11]4. Monitoring: Monitor the reaction's progress by TLC (eluent: 10% MeOH in DCM with 1% NH₄OH) and/or LC-MS.

  • Isolation: Upon completion, the product hydrochloride salt may precipitate directly from the solution. If so, collect the solid by filtration and wash with cold diethyl ether. [11]Alternatively, remove the solvent and excess HCl under reduced pressure to yield the crude salt. This can be used directly or purified further.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (to a concentration of ~0.1-0.2 M). Add a scavenger such as triisopropylsilane (TIS, 0.5 eq, ~5% v/v). Cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). [6][9]3. Stirring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC and/or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. [7]The resulting crude TFA salt can be purified by precipitation from diethyl ether or by proceeding with a basic workup as described in the troubleshooting section.

References

  • Organic Chemistry - YouTube. (2022, December 14). Boc Deprotection Mechanism.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • BenchChem. Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?.
  • Rawal, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23841-23848.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • PubMed. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(5), 489-496.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BenchChem. Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • BenchChem. Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. r/chemistry.
  • ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)
  • Semantic Scholar. (2012, May 27).
  • ResearchGate. PMB deprotection of spiro-cephalosporins.
  • OSTI.GOV. (2018, May 9).
  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (2019, December 3). (PDF) Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study.
  • PubMed. (2007, January). A concise effective deprotection of spiro 3-cyclic thiaza ketal of steroidal 1,4-dien-3-one. Steroids, 72(1), 60-3.
  • BOC Sciences.
  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • ResearchGate. (2025, December 9). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Royal Society of Chemistry. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Cambridge Open Engage. (2022, November 7).
  • White Rose Research Online. (2022, December 12).
  • MDPI. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3321.

Sources

Technical Support Center: Stability of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1251009-03-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile spirocyclic scaffold in solution.[1][2] As a molecule incorporating both a lactam and a Boc-protected amine, its behavior in various experimental conditions warrants careful consideration.[3][4] This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is lower than expected. Could the starting material be degrading in my reaction solvent?

A1: Yes, degradation of this compound in solution is a primary suspect for low reaction yields. The two most common points of instability are the Boc-protecting group and the lactam ring.

  • Boc Group Instability: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5][6] If your reaction medium is acidic, or if acidic byproducts are generated, you will likely experience premature deprotection. This exposes the secondary amine, which can then participate in unintended side reactions.

  • Lactam Ring Instability: While generally more stable than the Boc group, the γ-lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Spirocyclic systems, due to their inherent rigidity, can sometimes exhibit altered reactivity compared to their acyclic counterparts.[3][4]

Troubleshooting Steps:

  • pH Monitoring: Monitor the pH of your reaction mixture throughout the experiment. If the pH drops, consider adding a non-nucleophilic buffer.

  • Solvent Choice: Ensure your solvent is anhydrous and free of acidic impurities. Protic solvents, especially in the presence of trace acid, can facilitate Boc-group hydrolysis.

  • Temperature Control: Avoid excessive heat unless necessary for the reaction. Thermal decomposition can be a factor, particularly for extended reaction times.

Q2: I'm observing an unexpected peak in my LC-MS analysis. What could it be?

A2: An unexpected peak often corresponds to a degradation product. Based on the structure of this compound, the most probable degradation pathways are:

  • Boc-Deprotection: The most likely impurity is the deprotected parent amine, 8-oxo-2,7-diazaspiro[4.4]nonane. This will have a molecular weight of 140.18 g/mol , a loss of 100.12 g/mol from the starting material (240.3 g/mol ).[1]

  • Lactam Hydrolysis: If the lactam ring is cleaved, you would expect to see a linear amino acid derivative. The exact mass will depend on the nature of the hydrolysis (e.g., addition of a water molecule).

Analytical Confirmation Protocol:

  • Spiking Experiment: If you have a standard of the deprotected compound, spike a small amount into your sample. If the unexpected peak increases in intensity, you have confirmed its identity.

  • MS/MS Fragmentation: Analyze the fragmentation pattern of the unknown peak. Look for characteristic fragments of the spirocyclic core or the Boc group.

  • Forced Degradation Study: Intentionally expose the starting material to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Analyze the resulting solutions by LC-MS to see if the degradation products match your unknown peak.

Q3: What are the recommended storage conditions for this compound in solution?

A3: For optimal stability, solutions of this compound should be prepared fresh. If short-term storage is necessary:

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile)Minimizes the risk of hydrolysis of the Boc group and lactam.
Temperature -20°C to -80°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against potential oxidation, although the molecule is not highly susceptible.
Container Tightly sealed glass vialPrevents solvent evaporation and contamination.[7]

Note: Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.

Q4: Can I use protic solvents like methanol or ethanol for my reaction?

A4: The use of protic solvents should be approached with caution. While some reactions may necessitate their use, be aware of the increased risk of Boc-group cleavage, especially if any acidic species are present.[6]

Recommendations for Using Protic Solvents:

  • Strictly Anhydrous: Use freshly distilled or commercially available anhydrous solvents.

  • Base Addition: Consider the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge any trace acid.

  • Low Temperature: Perform the reaction at the lowest possible temperature to minimize solvolysis.

  • Reaction Time: Keep the reaction time as short as possible.

Experimental Workflow: Assessing Solution Stability

This workflow provides a systematic approach to evaluating the stability of this compound under your specific experimental conditions.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision Prep Prepare stock solution in chosen solvent Timepoints Aliquots for T=0, 1, 4, 8, 24 hours Prep->Timepoints Conditions Incubate at experimental temperature Timepoints->Conditions Quench Quench reaction (if necessary) Conditions->Quench LCMS LC-MS Analysis Quench->LCMS Purity Calculate % Purity vs. T=0 LCMS->Purity Degradation Significant Degradation? Purity->Degradation Proceed Proceed with Experiment Degradation->Proceed No Troubleshoot Troubleshoot Conditions Degradation->Troubleshoot Yes

Caption: Workflow for assessing compound stability in solution.

Key Degradation Pathway: Acid-Catalyzed Boc-Deprotection

The primary stability concern for this compound is the acid-catalyzed cleavage of the Boc protecting group.[5][8] This is a well-documented reaction for Boc-protected amines and proceeds through the formation of a stable tert-butyl cation.[9]

Boc_Deprotection Reactant Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Reactant->Protonation + H+ Carbocation Formation of tert-butyl cation + Carbamic Acid Protonation->Carbocation Elimination Decarboxylation Decarboxylation of Carbamic Acid Carbocation->Decarboxylation Spontaneous Product Deprotected Amine Decarboxylation->Product - CO2

Caption: Mechanism of acid-catalyzed Boc-deprotection.

This mechanism highlights why even catalytic amounts of acid can lead to significant degradation over time. The generation of isobutylene and carbon dioxide are byproducts of this process.

Final Recommendations

The successful use of this compound in solution-based applications hinges on maintaining conditions that preserve the integrity of the Boc protecting group. Always prioritize the use of anhydrous, aprotic solvents and maintain a neutral or slightly basic pH. When in doubt, a preliminary stability study under your specific reaction conditions is a worthwhile investment to ensure reliable and reproducible results. Spirocyclic compounds are of growing importance in drug discovery, and understanding their handling is key to leveraging their unique structural properties.[10][11][12][13]

References
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. Available from: [Link]

  • Ley, S. V., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024. Available from: [Link]

  • ResearchGate. Deprotection of N-Boc group of aliphatic amines. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. 2024. Available from: [Link]

  • ResearchGate. General structures of spirocyclic β‐ and δ‐lactams. Available from: [Link]

  • Royal Society of Chemistry. Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. 2021. Available from: [Link]

  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available from: [Link]

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • ScienceDirect. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025. Available from: [Link]

  • National Institutes of Health. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 2022. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Diazaspiroketone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of diazaspiroketones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. Diazaspiroketones are privileged structures in medicinal chemistry and natural product synthesis, but their formation can be challenging. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Part 1: Core Principles & General FAQs

This section covers high-level questions to ground your understanding of the critical parameters governing diazaspiroketone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for forming diazaspiroketones?

A1: Diazaspiroketone synthesis often relies on tandem or cascade reactions that build the complex spirocyclic system in a single step. Key strategies include the 1,3-dipolar cycloaddition of diazo compounds with suitable dipolarophiles, and silver- or other metal-catalyzed tandem cyclizations of substrates containing both alkyne and nucleophilic nitrogen groups.[1][2] Another prominent route involves the intramolecular reaction of metallacarbenes, generated from α-diazocarbonyl compounds, with tethered nitrogen nucleophiles.[3][4] The choice of strategy is highly dependent on the specific substitution pattern and the desired core structure of the target molecule.

Q2: What are the most critical parameters to control during the reaction?

A2: Based on extensive optimization studies, the most critical parameters are:

  • Catalyst Choice: The reaction is highly sensitive to the catalyst. Lewis acids such as silver salts, rhodium(II) complexes, and palladium catalysts are frequently used, and their activity can dictate reaction success or failure.[1][4][5]

  • Solvent Polarity and Coordinating Ability: Solvents can dramatically influence reaction rates and even the reaction pathway.[6] Non-coordinating solvents like dichloromethane (DCM) or toluene are common, but in some cases, more polar solvents like dimethylformamide (DMF) have been shown to substantially improve yields by preventing the formation of side products.[7]

  • Temperature: Temperature control is crucial for managing the decomposition rate of the diazo precursor and controlling selectivity. Many reactions are run at room temperature or below to ensure controlled formation of the reactive intermediate, while others require heating to overcome activation barriers.[5]

  • Concentration: For intramolecular cyclizations, running the reaction at high dilution (0.01-0.05 M) is often necessary to favor the desired intramolecular pathway and suppress competing intermolecular side reactions.[8]

Q3: How does stereochemistry influence the formation and stability of the spiroketal core?

A3: The stereochemistry of the spirocyclic center is a defining feature of the molecule and is often controlled by stereoelectronic effects, most notably the anomeric effect. The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two heteroatoms) to occupy the axial position. In diazaspiroketones, conformations that allow for maximum stabilization from the anomeric effect, where a nitrogen lone pair is anti-periplanar to a C-N bond, are generally favored.[9] The final stereochemical outcome can be a result of either thermodynamic control (favoring the most stable diastereomer) or kinetic control (favoring the diastereomer formed via the lowest energy transition state), which can be influenced by your choice of catalyst and reaction conditions.[10][11]

Q4: What are the best analytical techniques for monitoring reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the consumption of starting materials and the appearance of new, typically lower Rf, product spots.[12] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying potential side products. Nuclear Magnetic Resonance (NMR) spectroscopy of a small aliquot from the reaction mixture can provide definitive structural information on the product being formed.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is clean according to TLC, but the isolated yield is consistently low (or zero). What are the primary factors I should investigate?

A: Low or nonexistent yield is a common but solvable issue. A systematic approach is the most effective way to diagnose the problem. Many experimental failures are due to basic oversights rather than fundamental flaws in the reaction chemistry.[13][14]

A: Step-by-Step Troubleshooting Plan:

  • Verify Reagent Purity and Integrity:

    • Diazo Compound: Diazo compounds can be unstable. If you synthesized it yourself, ensure it was purified correctly and stored properly (typically cold and protected from light). If it's an older reagent, its decomposition could be the primary issue.[3]

    • Starting Materials: Impurities in your other starting materials can poison the catalyst or lead to unwanted side reactions.[14] Re-purify starting materials if their purity is questionable.

    • Solvents: Ensure all solvents are strictly anhydrous. Trace amounts of water can quench intermediates or deactivate catalysts, especially sensitive Lewis acids. Using freshly dried solvents is highly recommended.[14]

  • Evaluate Catalyst Activity:

    • Catalyst Source and Age: Is the catalyst from a reliable source? Is it old? Many metal catalysts can oxidize or degrade over time. Try a fresh bottle or a different batch.

    • Catalyst Loading: While catalytic amounts are required, too low a loading might not be sufficient to drive the reaction to completion. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). Conversely, very high catalyst loadings can sometimes promote side reactions.[4]

  • Re-evaluate Reaction Conditions:

    • Inert Atmosphere: Many transition-metal catalyzed reactions are sensitive to oxygen. Ensure your glassware was properly flame- or oven-dried and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[14]

    • Temperature Control: If the reaction is exothermic, adding reagents too quickly can create localized hot spots, leading to decomposition.[14] Conversely, if the reaction has a significant activation barrier, it may require gentle heating.

  • Workup and Purification Losses:

    • Product Stability: Is your diazaspiroketone sensitive to the conditions of your workup or purification? For example, some heterocyclic compounds are unstable on silica gel. Consider a post-purification analysis of your silica gel to see if the product is decomposing on the column.

    • Alternative Purification: If you suspect decomposition on silica, try using a different stationary phase like neutral or basic alumina, or consider non-chromatographic methods like recrystallization or trituration.

Below is a logical workflow to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low or No Yield Observed reagent_check 1. Check Reagent Purity & Integrity (Diazo, Solvents, Substrates) start->reagent_check atmosphere_check 2. Verify Inert Atmosphere & Anhydrous Conditions reagent_check->atmosphere_check Reagents OK catalyst_check 3. Assess Catalyst (Source, Age, Loading) atmosphere_check->catalyst_check Setup OK conditions_check 4. Review Reaction Conditions (Temp, Time, Concentration) catalyst_check->conditions_check Catalyst OK workup_check 5. Analyze Workup & Purification (Product Stability on Silica?) conditions_check->workup_check Conditions OK success Yield Improved workup_check->success Purification OK

Caption: A systematic workflow for troubleshooting low-yield diazaspiroketone syntheses.
Issue 2: Formation of Multiple Side Products

Q: My crude reaction mixture shows multiple spots on TLC and a complex NMR spectrum. How can I improve the selectivity for my desired diazaspiroketone?

A: The formation of multiple products indicates that one or more side reactions are competing with your desired cyclization. The key is to identify the likely side reactions and adjust the conditions to disfavor them.

A: Strategies to Improve Selectivity:

  • Favor Intramolecular Reaction: The most common side reaction is intermolecular dimerization or polymerization. To favor the desired intramolecular pathway, you should apply the principle of high dilution.

    • Protocol: Decrease the concentration of your starting material significantly (e.g., from 0.1 M to 0.01 M).[8] This reduces the probability of two substrate molecules encountering each other. You can achieve this by using a larger volume of solvent or by using a syringe pump for the slow addition of the substrate to the reaction vessel.

  • Control Diazo Decomposition: Uncontrolled decomposition of the diazo compound can lead to a host of side products via carbenoid or ketene intermediates.[3][15]

    • Protocol: Lower the reaction temperature. If you are running the reaction at room temperature, try cooling it to 0 °C. Slow, dropwise addition of the diazo compound to the catalyst solution can also maintain a low steady-state concentration of the reactive intermediate, minimizing side reactions.

  • Optimize the Catalyst: The choice of catalyst and ligands can have a dramatic effect on selectivity by creating a more sterically hindered or electronically tailored environment for the reaction.[4]

    • Protocol: If using a standard catalyst like Rh₂(OAc)₄, consider switching to a catalyst with different ligands (e.g., Rh₂(esp)₂) that may offer higher selectivity. If using a silver or palladium catalyst, screening different ligands is a valid strategy.

Issue 3: Issues with Stereoselectivity

Q: I am forming the correct product, but as a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity often involves shifting the reaction from thermodynamic control to kinetic control, or vice versa, to favor the formation of a single stereoisomer.

A: Approaches to Control Stereochemistry:

  • Temperature Adjustment:

    • Kinetic Control: Lowering the reaction temperature often enhances stereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, leading to the kinetic product. This is particularly effective in kinetically controlled spiroketalizations.[10][11]

    • Thermodynamic Control: Conversely, if the desired diastereomer is the more thermodynamically stable one, running the reaction at a higher temperature for a longer time may allow the initial mixture to equilibrate to the more stable product.

  • Solvent and Lewis Acid Effects:

    • The solvent and catalyst can influence the conformation of the transition state. A bulky Lewis acid catalyst might preferentially bind to one face of the substrate, directing the cyclization to form a specific stereoisomer.[10]

    • Protocol: Screen a range of solvents with different polarities and coordinating abilities (e.g., Toluene, Dioxane, Acetonitrile).[6][16] Similarly, screen different Lewis acid catalysts (e.g., Sc(OTf)₃, Ti(Oi-Pr)₄, ZnCl₂) as their coordination to the substrate can rigidly lock the transition state geometry.[11][16]

Part 3: Experimental Protocols & Data

This section provides a generalized experimental protocol and a table summarizing typical reaction optimization results.

Table 1: Example of Reaction Condition Optimization

The following table illustrates a typical optimization study for the formation of a diazaspiroketone, based on common findings in the literature.[5][7][16]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AgOTf (5)DCM25 (RT)1235
2AgOTf (5)Toluene80652
3AgOTf (5)DMF 80 4 85
4AgOTf (5)Dioxane80671
5CuI (5)DMF80465
6Rh₂(OAc)₄ (2)DCM25 (RT)1240
7AgOTf (2)DMF80868
8AgOTf (10)DMF80483

As shown, for this hypothetical reaction, changing the solvent from DCM to DMF (entry 3 vs. 1) and optimizing the temperature led to a significant increase in yield. Silver triflate proved to be a more effective catalyst than copper or rhodium alternatives in this case.

General Experimental Protocol for Catalytic Diazaspiroketone Formation

Disclaimer: This is a generalized procedure and must be adapted based on the specific substrate and reaction.

  • Glassware Preparation: Oven-dry all glassware (a round-bottom flask with a stir bar, a condenser, and a dropping funnel) at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To the round-bottom flask, add the catalyst (e.g., AgOTf, 5 mol%) and the non-diazo substrate (1.0 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) via syringe to achieve a high dilution (e.g., 0.01 M concentration with respect to the diazo compound to be added).

  • Temperature Control: Place the flask in an oil bath and heat or cool to the desired reaction temperature (e.g., 80 °C).

  • Substrate Addition: Dissolve the diazo compound (1.1 equivalents) in a separate flask in a small amount of anhydrous solvent. Transfer this solution to the dropping funnel. Add the diazo solution dropwise to the stirred, heated reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or an alternative stationary phase to yield the pure diazaspiroketone.

Reaction Mechanism Visualization

The formation of diazaspiroketones often proceeds through a metal-catalyzed cyclization cascade. The diagram below illustrates a plausible simplified mechanism for a silver-catalyzed reaction of a substrate containing both an alkyne and a diazo group.

reaction_mechanism sub Substrate + Ag(I) activated π-Activation of Alkyne sub->activated Coordination cyclization1 Intramolecular N-Attack activated->cyclization1 intermediate Cyclized Intermediate cyclization1->intermediate carbene Ag-Carbene Formation intermediate->carbene N2 loss cyclization2 Second N-Attack (Spirocyclization) carbene->cyclization2 product Diazaspiroketone + Ag(I) cyclization2->product

Caption: A simplified mechanistic pathway for silver-catalyzed diazaspiroketone formation.

References

  • Optimization of reaction conditions. a | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Sharma, I., Wurst, J. M., & Tan, D. S. (2014). Solvent-dependent divergent functions of Sc(OTf)3 in stereoselective epoxide-opening spiroketalizations. Organic Letters, 16(9), 2474–2477. Available from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 10, 2026, from [Link]

  • Wurst, J. M., Liu, G., & Tan, D. S. (2011). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 133(20), 7916–7925. Available from [Link]

  • Optimization of reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Optimization of reaction conditions. | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Optimization of reaction conditions a | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Khan, H. A., Szostak, M., & C. (2026). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. Advance Article. Available from [Link]

  • Solvent effects - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved January 10, 2026, from [Link]

  • Stereoelectronic Effects The Anomeric Effect in Spiroketals - ChemTube3D. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed Central - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661. Available from [Link]

  • The role of catalysts in sustainable chemical processes - Allied Academies. (n.d.). Retrieved January 10, 2026, from [Link]

  • Site Selectivity in Pd-Catalyzed Reactions of α-Diazo-α-(methoxycarbonyl)acetamides: Effects of Catalysts and Substrate Substitution in the Synthesis of Oxindoles and β-Lactams - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Mechanism of product formation from the reactions of 2‐diazoketones with thioketone. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Navigating the Workup of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical workup phase of your experiments and avoid the decomposition of this valuable spirocyclic scaffold. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity of your synthesis.

Understanding the Molecule: Key Stability Considerations

This compound is a bifunctional molecule featuring two key structural motifs that dictate its stability: a Boc-protected amine and a γ-lactam . Understanding the inherent reactivity of these groups is paramount to designing a successful workup protocol.

  • The Boc (tert-butoxycarbonyl) Group: This protecting group is notoriously sensitive to acidic conditions. Premature cleavage can expose the secondary amine, altering the polarity and potentially leading to unwanted side reactions. The mechanism of acid-catalyzed Boc deprotection involves the formation of a tert-butyl cation, which can lead to byproducts.[1][2]

  • The γ-Lactam: As a cyclic amide, the γ-lactam is susceptible to hydrolysis under both strongly acidic and basic conditions.[3][4][5] Cleavage of the lactam ring would result in the formation of a linear amino acid derivative, a significant and often irreversible decomposition pathway.

The spirocyclic nature of the core scaffold imparts a degree of rigidity to the molecule.[6][7] While this can be advantageous for biological activity, it can also influence the accessibility of the reactive centers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of your reaction mixture containing this compound.

Issue 1: Loss of the Boc Protecting Group During Aqueous Workup

Symptom: TLC or LC-MS analysis of the organic layer after an acidic wash (e.g., with 0.5 M HCl) shows a new, more polar spot corresponding to the deprotected amine.

Cause: The aqueous acid is strong enough to cleave the Boc group. Even brief contact with moderately acidic solutions can lead to partial or complete deprotection.[8][9]

Solutions:

  • Avoid Strong Acids: Whenever possible, use neutral or mildly basic washes.

    • Recommended: Saturated aqueous sodium bicarbonate (NaHCO₃) solution or brine (saturated NaCl solution) are excellent choices for initial washes to neutralize any residual acid from the reaction.

  • Minimize Contact Time: If a very mild acidic wash is absolutely necessary (e.g., to remove a basic impurity), perform the extraction quickly and at a low temperature (0-5 °C) to minimize the rate of deprotection.

  • Alternative Workup: Consider a non-aqueous workup if your reaction conditions permit. This could involve direct filtration of solid byproducts and concentration of the filtrate, followed by chromatography.

Issue 2: Suspected Lactam Hydrolysis

Symptom: Mass spectrometry reveals a product with a mass increase of 18 units (the mass of water) compared to the starting material. You may also observe a significant change in polarity on TLC.

Cause: The γ-lactam ring has been opened by hydrolysis, which can be catalyzed by either acid or base, particularly at elevated temperatures.[5][10]

Solutions:

  • Strict pH Control: Maintain a pH range of approximately 6-8 during the aqueous workup. Use pH paper to monitor the aqueous layer during extractions.

  • Temperature Management: Perform all workup steps at room temperature or below. Avoid any heating during the workup process.

  • Solvent Choice: Use anhydrous solvents for extraction whenever possible and ensure they are free of acidic or basic impurities. Dry the combined organic layers thoroughly with a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Issue 3: Emulsion Formation During Extraction

Symptom: A persistent emulsion forms at the interface of the organic and aqueous layers, making separation difficult and leading to product loss.

Cause: The amphiphilic nature of the molecule, especially if partial deprotection has occurred, can lead to the formation of stable emulsions. High concentrations of salts or impurities can also contribute to this issue.

Solutions:

  • Brine Wash: Add a small amount of saturated brine to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite® or a phase separator paper.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of THF to a dichloromethane extraction).

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during the workup of this compound?

A1: To protect both the Boc group and the lactam, a pH range of 6 to 8 is recommended for all aqueous washes. This neutral to slightly basic condition minimizes the risk of both acid-catalyzed Boc deprotection and acid/base-catalyzed lactam hydrolysis.

Q2: Can I use a strong base like NaOH to wash my organic layer?

A2: It is highly discouraged . Strong bases, such as sodium hydroxide, can readily hydrolyze the γ-lactam ring.[10] Stick to milder bases like sodium bicarbonate or potassium carbonate for neutralization purposes.

Q3: My compound seems to be somewhat water-soluble. How can I minimize product loss into the aqueous layer?

A3: To reduce the solubility of your product in the aqueous phase, you can:

  • Use Brine: Perform washes with saturated brine instead of deionized water. The high salt concentration will decrease the partitioning of your organic product into the aqueous layer (salting-out effect).

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product.

Q4: What are the recommended conditions for silica gel chromatography of this compound?

A4: Standard silica gel can be slightly acidic and may cause decomposition of acid-sensitive compounds on the column. To mitigate this:

  • Neutralize the Silica: Consider using silica gel that has been pre-treated with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent).

  • Solvent System: A common eluent system for compounds of this polarity is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The exact ratio will depend on the other components in your mixture.

  • Prompt Elution: Do not let the compound sit on the silica gel for an extended period.

Experimental Protocols: Best Practices for Workup

Below is a generalized, robust workup protocol designed to maximize the recovery and purity of this compound.

Standard Quenching and Extraction Protocol
  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run at an elevated temperature, cool it in an ice bath.

  • Quench Carefully: Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize any acidic reagents. Be cautious of gas evolution if significant acid is present.

  • Extract the Product: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine and Wash: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (1x)

    • Brine (1x)

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent in vacuo at a temperature not exceeding 40 °C.

Data Summary: pH Stability Profile
pH RangeBoc-Group StabilityLactam StabilityOverall Recommendation
< 4 High Risk of Cleavage Risk of Hydrolysis Avoid
4 - 6 Moderate Risk of Cleavage Generally Stable Use with Caution, Minimize Contact Time
6 - 8 Stable Stable Recommended for Workup
8 - 10 Stable Risk of Hydrolysis Use with Caution
> 10 Stable High Risk of Hydrolysis Avoid

Visualizing the Decomposition Pathways

To better understand the potential degradation of your compound, the following diagrams illustrate the key decomposition pathways.

DecompositionPathways Compound This compound Deprotected 8-Oxo-2,7-diazaspiro[4.4]nonane (Boc Cleavage) Compound->Deprotected Acid-Catalyzed Deprotection Hydrolyzed Linear Amino Acid Derivative (Lactam Hydrolysis) Compound->Hydrolyzed Acid/Base-Catalyzed Hydrolysis Acid Strong Acid (e.g., HCl, TFA) pH < 4 Acid->Deprotected AcidBase Strong Acid or Base pH < 4 or pH > 10 AcidBase->Hydrolyzed

Caption: Key decomposition pathways for the target compound.

References

  • Bernaerts, K., & De Geest, B. G. (2020). Hydrolysis of β-Lactam Antibiotics. Journal of the American Chemical Society.
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2018). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Scholl, S., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2.
  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Reddit discussion on "Removal of Boc protecting group as workup?". (2014). r/chemistry.
  • De la Cruz, P., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. Journal of Organic Chemistry.
  • ResearchGate discussion on "How to do work-up of a BOC deprotection reaction by TFA?". (2013).
  • Chemtips. (2012).
  • BenchChem Technical Support Team. (2025).
  • Reddit discussion on "Advice on N-boc deprotection in the presence of acid sensitive groups". (2024). r/Chempros.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Li, Y., et al. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Reymond, L., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Quinsigamond Community College. (n.d.). Tert-butyl 2,7-diazaspiro[4.
  • Zarei, M., & Sardarian, A. R. (2017). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc.
  • Andrade, B. S., et al. (2020).
  • Proença, M. F., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry.
  • O'Donoghue, A. C., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Bioorganic & Medicinal Chemistry.
  • White, J. M., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry.
  • de Mattos, M. C., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry.
  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2020).
  • Aspira Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.
  • Khera, R. A., & Klumpp, D. A. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Caron, S. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Champ, C., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Rios Torres, R. (Ed.). (2022).
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Shestopalov, A. M., et al. (2007). Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. Russian Chemical Bulletin.
  • Khera, R. A., & Klumpp, D. A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
  • Penning, T. M., et al. (2008). Formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dGuo) by PAH o-quinones: involvement of reactive oxygen species and copper(II)/copper(I) redox cycling. Carcinogenesis.

Sources

Technical Support Center: Synthesis of Diazaspiro[4.4]nonanes - Byproduct Identification and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspiro[4.4]nonanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable scaffolds. As a Senior Application Scientist, I have compiled this resource based on a comprehensive review of the field and practical experience to provide you with in-depth, actionable insights. Our focus is on a proactive, self-validating approach to experimentation, where understanding the "why" behind a protocol is as crucial as the "how."

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the mechanistic origins of common byproducts in various synthetic routes and provide detailed troubleshooting strategies to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction to form a spiropyrrolidine is resulting in a low diastereomeric ratio (d.r.). What are the key factors influencing stereoselectivity and how can I improve it?

Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines is a common challenge. The stereochemical outcome is dictated by the transition state geometry of the cycloaddition, which is influenced by several interconnected factors.

Key Factors and Troubleshooting Strategies:

  • Solvent Polarity: The solvent can significantly influence the stability of the transition state. It is advisable to screen a variety of solvents with differing polarities.

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher diastereoselectivity. Conversely, higher temperatures may lead to a thermodynamic equilibrium of diastereomers.

  • Catalyst System: For asymmetric syntheses, the choice of catalyst is paramount. Chiral phosphoric acids or metal complexes with specific ligands have been shown to induce high diastereoselectivity. If you are employing a catalyst, consider screening different chiral ligands or catalyst systems. In some cases, a catalyst-free thermal approach might yield better selectivity.

  • Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can direct the facial selectivity of the cycloaddition. If synthetically feasible, modifying the steric environment of your starting materials can be a powerful strategy.

  • Additives: The presence of additives, such as Brønsted or Lewis acids, can promote the cycloaddition and influence both regioselectivity and diastereoselectivity. A screening of different acid additives and their stoichiometry is recommended.

ParameterRecommendation for Improving Diastereoselectivity
Solvent Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
Temperature Attempt the reaction at lower temperatures (e.g., 0 °C or -78 °C) to favor the kinetic product.
Catalyst If applicable, screen a library of chiral ligands or catalysts.
Substrate Consider modifications to increase steric bulk on the directing groups of your substrates.
Additives Screen various acid additives (e.g., benzoic acid, acetic acid) and optimize their concentration.
Q2: In my domino radical bicyclization for the synthesis of a 1-azaspiro[4.4]nonane, I am observing significant amounts of a monocyclized product. What is the cause and how can I promote the desired bicyclization?

The formation of monocyclized byproducts in a domino radical bicyclization is a frequent issue and typically arises when the second cyclization step is kinetically or thermodynamically disfavored.

Mechanistic Insight and Solutions:

The key is often the nature of the substituent on the alkenyl moiety of your precursor. For instance, if the radical precursor is an oxime attached to a methyl-substituted olefin, the capture of the alkoxyaminyl radical is often precluded, leading predominantly to the monocyclized product.

To favor the desired bicyclization, it is recommended to use substrates where the alkenyl moiety is tethered to electron-withdrawing groups or aryl substituents. These groups can stabilize the radical intermediate formed after the first cyclization, thereby promoting the subsequent intramolecular reaction.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a more in-depth look at specific byproducts encountered in common synthetic routes to diazaspiro[4.4]nonanes, along with detailed protocols for their identification and mitigation.

Problem 1: Formation of E/Z Isomers of the Starting Oxime Ether in Domino Radical Bicyclization

Scenario: You are attempting a domino radical bicyclization to synthesize a 1-azaspiro[4.4]nonane derivative and notice significant amounts of the E and Z isomers of your starting oxime ether in the crude reaction mixture.

Root Cause: This side reaction is often due to the premature reduction of the initially formed aryl radical by the radical mediator, such as tributyltin hydride (Bu₃SnH), before it can undergo the desired cyclization. This is particularly prevalent when aryl radicals are involved.

Troubleshooting Workflow:

start E/Z Isomer Byproduct Observed initiator Change Radical Initiator start->initiator Premature reduction suspected concentration Control Reagent Concentration initiator->concentration If byproduct persists radical_source Modify Radical Source concentration->radical_source For persistent issues end Minimized Byproduct Formation radical_source->end

Troubleshooting workflow for E/Z isomer byproduct.

Detailed Mitigation Strategies:

  • Change the Radical Initiator: The choice of radical initiator can significantly impact the reaction kinetics.

    • Protocol: Instead of AIBN, which typically requires elevated temperatures, consider using triethylborane (Et₃B) as an initiator at room temperature. This has been shown to improve diastereoselectivity and can alter the reaction kinetics to favor cyclization over premature reduction.[1]

  • Control Reagent Concentration: A high concentration of the hydrogen donor (e.g., Bu₃SnH) can increase the rate of premature reduction.

    • Protocol: Employ a syringe pump for the slow addition of Bu₃SnH to the reaction mixture. This maintains a low steady-state concentration of the tin hydride, favoring the intramolecular cyclization steps over intermolecular quenching.

  • Modify the Radical Source: If the issue persists, consider generating the initial radical from a different precursor.

    • Protocol: Instead of using an aryl halide to generate an aryl radical, consider using a terminal alkynyl group to generate a stannylvinyl radical. This approach can eliminate the premature reduction side products.[1]

Problem 2: Formation of Unexpected Rearrangement Products in NBS-Promoted Semipinacol Reactions

Scenario: You are using an N-bromosuccinimide (NBS)-promoted semipinacol reaction to form an azaspirocyclic ketone and observe the formation of an unexpected rearranged product upon subsequent deprotection/reduction steps.

Root Cause: The initial azaspirocycle formed may contain functionalities that are susceptible to rearrangement under certain reaction conditions. For example, the reaction of a spirocyclopentanone containing a bromine and a p-toluenesulfonyl group with Bu₃SnH and AIBN can lead to a product lacking both functionalities due to a complex rearrangement.[2]

Analytical Protocol for Byproduct Identification:

  • Isolate the Byproduct: Use preparative HPLC or flash column chromatography to isolate the unknown byproduct.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Analyze the proton chemical shifts, coupling constants, and integration to determine the proton environment.

    • ¹³C NMR: Identify the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃) using DEPT experiments.

    • 2D NMR (COSY, HSQC, HMBC): Use these experiments to establish connectivity between protons and carbons and to piece together the structure of the rearranged product.

Problem 3: Competing Reaction Pathways in Multicomponent Syntheses

Scenario: In a multicomponent reaction designed to produce a dihydropyridine-fused spirocycle, you observe the formation of a significant amount of a benzopyran side product.

Root Cause: Multicomponent reactions often involve several competing equilibria. In this case, the condensation of dimedone, malononitrile, and an aldehyde to form the benzopyran can be a major competing pathway, especially if the desired reaction is slower.[3]

Mitigation Strategy: Sequential Addition of Reactants

Instead of adding all components at once, a sequential approach can favor the desired reaction pathway.

Experimental Protocol:

  • Pre-formation of the Enaminone: First, react the aniline with dimedone to form the enaminone intermediate. Monitor the reaction by TLC until the starting materials are consumed.

  • Addition of Other Components: Once the enaminone is formed, add the malononitrile and the aldehyde to the reaction mixture.

  • Reaction Completion: Allow the reaction to proceed to completion. This sequential addition strategy minimizes the concentration of the components that lead to the benzopyran byproduct.[3]

cluster_0 One-Pot Multicomponent Reaction cluster_1 Sequential Addition Strategy A Aniline P1 Desired Diazaspirocycle A->P1 B Dimedone B->P1 P2 Benzopyran Byproduct B->P2 C Malononitrile C->P1 C->P2 D Aldehyde D->P1 D->P2 A1 Aniline I1 Enaminone Intermediate A1->I1 B1 Dimedone B1->I1 P3 Desired Diazaspirocycle I1->P3 C1 Malononitrile C1->P3 D1 Aldehyde D1->P3

Comparison of one-pot vs. sequential addition.

The Role of Protecting Groups in Selectivity

The choice of protecting groups can have a profound impact on the stereochemical outcome of a reaction. While their primary role is to mask a functional group, they can also exert significant steric and electronic effects that influence the selectivity of subsequent transformations.[4][5][6]

In the context of diazaspiro[4.4]nonane synthesis, a bulky protecting group on one of the nitrogen atoms can direct an incoming reagent to the opposite face of the molecule, thereby enhancing diastereoselectivity. The electronic nature of the protecting group can also play a role; electron-withdrawing or electron-donating groups can alter the reactivity of nearby functional groups and influence the stability of reaction intermediates.[7] When troubleshooting selectivity issues, a systematic evaluation of different protecting groups should be considered as a viable optimization strategy.

References

  • Nishino, H., et al. (2021). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate. Available at: [Link]

  • Heathcock, C. H., et al. (2001). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 66(8), 2739–2749. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. Available at: [Link]

  • Wang, C., et al. (2012). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry, 10(42), 8449-8452. Available at: [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. In Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
  • Chen, J., et al. (2016). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ACS Combinatorial Science, 18(9), 560-565. Available at: [Link]

  • Haddad, S., et al. (2015). Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines through Azomethine Ylide Cycloaddition Reaction. The Journal of Organic Chemistry, 80(18), 9064–9075. Available at: [Link]

  • Various Authors. (2025). Synthesis of Azaspiro[4.
  • Li, Y., et al. (2018). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry, 42(14), 11535-11541. Available at: [Link]

  • Peng, P., & Schmidt, R. R. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 21(6), 703. Available at: [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598.
  • Al-Warhi, T., et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules, 28(3), 1145. Available at: [Link]

  • Kamal, A., et al. (2014). Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities. European Journal of Medicinal Chemistry, 84, 157-168. Available at: [Link]

  • BenchChem. (2025). HPLC methods for the analysis of 2-Azaspiro[4.
  • Richardson, P. (2025). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives.
  • Kamal, A., et al. (2025). (PDF) Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities.
  • Glukhov, D. S., et al. (2022). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry, 20(27), 5364-5374. Available at: [Link]

  • Various Authors. (2025). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the...
  • Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(23), 13865-13878. Available at: [Link]

  • Ríos-Lombardía, N., & González-Pérez, A. (2023). The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. Molecules, 28(11), 4467. Available at: [Link]

  • Pfrengle, F., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society, 144(44), 20387–20395. Available at: [Link]

  • de Gonzalo, G., & Lavandera, I. (2020). Bio-Catalysis in Multicomponent Reactions. Molecules, 25(24), 5935. Available at: [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Farrugia, C., & Vella, A. (2024). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Catalysts, 14(4), 263. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Wang, X., et al. (2023). Catalyst-free microwave-assisted azo-Povarov reaction of N-carbonyl aryldiazzenes with trans-cyclooctene to access ring-fused cinnoline derivatives. Organic & Biomolecular Chemistry, 21(30), 6141-6145. Available at: [Link]

  • Al-Shuaeeb, R. A. A., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(16), 4983. Available at: [Link]

  • Ramón, D. J., & Yus, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. Available at: [Link]

  • Al-Shuaeeb, R. A. A., et al. (2022). Sc(OTf)3-Mediated [4 + 2] Annulations of N-Carbonyl Aryldiazenes with Cyclopentadiene to Construct Cinnoline Derivatives: Azo-Povarov Reaction. The Journal of Organic Chemistry, 87(6), 4346–4356. Available at: [Link]

  • Agilent Technologies. (n.d.).
  • Paz-Montiel, M. A., et al. (2010). Assignment of the relative configuration of spiro[4.5]decanes by C-13, N-15 and O-17 NMR. Magnetic Resonance in Chemistry, 48(5), 356-61.
  • Cydzik, M., et al. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Journal of Chromatography A, 1515, 143-151. Available at: [Link]

  • Paz-Montiel, M. A., et al. (2010). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. Magnetic Resonance in Chemistry, 48(5), 356-61. Available at: [Link]

  • BenchChem. (2025). Differentiating Tropane Isomers: A Comparative Guide to 19F NMR Spectroscopy. BenchChem.

Sources

Enhancing the regioselectivity of reactions involving the 2,7-diazaspiro[4.4]nonane core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2,7-diazaspiro[4.4]nonane core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable scaffold. The unique architecture of the 2,7-diazaspiro[4.4]nonane core, with its two distinct secondary amine centers (N2 and N7), presents both a synthetic opportunity and a significant challenge in achieving regioselective functionalization. This resource provides in-depth, evidence-based answers to common questions and troubleshooting strategies for controlling the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between the N2 and N7 positions in the 2,7-diazaspiro[4.4]nonane core, and how do these differences influence their reactivity?

The N2 and N7 positions, while both secondary amines within five-membered rings, exhibit subtle but exploitable differences in their steric and electronic environments. Understanding these differences is the cornerstone of achieving regioselectivity.

  • Steric Environment: The spirocyclic nature of the core creates a distinct steric environment around each nitrogen. The N2 and N7 nitrogens are stereochemically non-equivalent. While a definitive statement on which nitrogen is more sterically hindered requires specific conformational analysis of the substituted nonane, it is a critical factor to consider, especially when using bulky reagents.

  • Electronic Environment: The relative basicity and nucleophilicity of the two nitrogen atoms are influenced by the overall geometry of the spirocycle. While not extensively quantified in the literature for the parent compound, it is reasonable to assume that subtle differences in the bond angles and electronic distribution of the two pyrrolidine rings will lead to a difference in their reactivity.

A key strategy to selectively functionalize one nitrogen over the other is to exploit these differences through the careful choice of reagents, protecting groups, and reaction conditions.

Q2: I am attempting a mono-alkylation of 2,7-diazaspiro[4.4]nonane and obtaining a mixture of di-alkylated product and unreacted starting material. How can I improve the yield of the mono-alkylated product?

This is a classic challenge in the functionalization of diamines. To favor mono-alkylation, you need to modulate the reactivity of the nucleophile (the diamine) and the electrophile (the alkylating agent).

Troubleshooting Strategies:

  • Controlling Stoichiometry: While seemingly straightforward, precise control over the stoichiometry of the alkylating agent is crucial. Use of a slight excess (1.0-1.1 equivalents) of the alkylating agent can be a starting point, but often, a sub-stoichiometric amount (e.g., 0.9 equivalents) with careful monitoring can favor mono-alkylation, leaving some starting material behind which can be separated.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture at a low temperature can help to prevent over-alkylation. This maintains a low concentration of the electrophile, increasing the probability of it reacting with the more abundant, unreacted diamine rather than the mono-alkylated product.

  • Choice of Base: The choice of base can influence the equilibrium between the free amine and its conjugate acid, thereby affecting its nucleophilicity. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be advantageous over smaller, more reactive bases.

  • Protecting Group Strategy: The most robust method to ensure mono-alkylation is to use a protecting group strategy. This involves selectively protecting one nitrogen, performing the alkylation on the unprotected nitrogen, and then deprotecting the first nitrogen. This is discussed in more detail in Q3.

Illustrative Workflow for Mono-alkylation Control:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification cluster_3 Products A 2,7-Diazaspiro[4.4]nonane E Low Temperature (e.g., 0 °C to RT) A->E B Alkylating Agent (0.9 eq) F Slow Addition of Alkylating Agent B->F C Non-nucleophilic Base (e.g., DIPEA) C->E D Anhydrous Solvent (e.g., DCM, THF) D->E G Quench Reaction E->G H Liquid-Liquid Extraction G->H I Column Chromatography H->I J Mono-alkylated Product I->J K Di-alkylated Product (Minimized) I->K L Unreacted Starting Material I->L

Caption: Workflow for optimizing mono-alkylation of 2,7-diazaspiro[4.4]nonane.

Q3: How can I achieve selective functionalization of either the N2 or N7 position? What are the recommended protecting group strategies?

Orthogonal protecting group strategies are the most reliable way to achieve selective functionalization of either nitrogen. This involves using two different protecting groups that can be removed under distinct conditions without affecting the other. The successful synthesis of 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylic acid demonstrates the feasibility of this approach.[1]

Recommended Orthogonal Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformate (CbzCl)Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)

General Strategy for Selective Functionalization:

  • Mono-protection: React the 2,7-diazaspiro[4.4]nonane with one equivalent of the first protecting group precursor (e.g., (Boc)₂O). This will likely result in a mixture of mono-protected, di-protected, and unreacted starting material that will require careful chromatographic separation. The synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is an example of a mono-Boc protected intermediate.[2]

  • Functionalization of the free nitrogen: With one nitrogen protected, the other can be selectively functionalized (e.g., alkylated, acylated).

  • Protection of the newly functionalized nitrogen (Optional but recommended for further steps): Introduce a second, orthogonal protecting group (e.g., Cbz-Cl).

  • Deprotection of the first nitrogen: Remove the first protecting group under its specific cleavage conditions (e.g., TFA for Boc).

  • Functionalization of the now free nitrogen: Perform the desired reaction on the newly deprotected nitrogen.

  • Final Deprotection: Remove the second protecting group.

Logical Flow for Orthogonal Protection:

G A 2,7-Diazaspiro[4.4]nonane B Mono-protection (e.g., Boc) A->B C Functionalize free N (R1) B->C D Protect N-R1 (e.g., Cbz) C->D E Deprotect N-Boc D->E F Functionalize free N (R2) E->F G Final Deprotection F->G H Selectively Di-functionalized Product G->H

Caption: Step-wise logic for regioselective di-functionalization using orthogonal protecting groups.

Troubleshooting Guides

Problem 1: Low yield during the mono-Boc protection of 2,7-diazaspiro[4.4]nonane.

Potential Causes and Solutions:

  • Di-protection is dominant:

    • Solution: Reduce the equivalents of (Boc)₂O to 0.9-1.0. Perform the reaction at a lower temperature (0 °C) and add the (Boc)₂O solution dropwise over an extended period.

  • Reaction is sluggish and starting material remains:

    • Solution: Ensure your solvent is anhydrous. Consider using a more efficient base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). You can also slightly increase the reaction temperature (e.g., to room temperature) and extend the reaction time, while monitoring carefully by TLC or LC-MS to avoid di-protection.

  • Difficult purification:

    • Solution: The polarity of the mono- and di-protected products can be very similar. Use a shallow gradient during column chromatography and consider using a different solvent system. Sometimes, derivatization of a small sample to a more easily separable compound can help in optimizing the separation protocol.

Problem 2: During a selective N-benzylation of a mono-protected 2,7-diazaspiro[4.4]nonane, I am observing deprotection of the protecting group.

Potential Causes and Solutions:

  • Protecting group lability:

    • Solution: If you are using a Boc group and the reaction conditions are acidic, or if you are using an Fmoc group and the conditions are basic, you may observe deprotection. Ensure your reaction conditions are compatible with the protecting group you have chosen. For a benzylation using benzyl bromide and a base like K₂CO₃, a Boc group should be stable. If you are still observing deprotection, consider using a milder base or a different solvent.

  • Harsh reaction conditions:

    • Solution: High temperatures can sometimes lead to the cleavage of protecting groups. Try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer a good balance of speed and milder overall conditions.

Problem 3: I am trying to introduce a functional group via acylation, but the reaction is not proceeding to completion.

Potential Causes and Solutions:

  • Steric hindrance:

    • Solution: The nitrogen you are trying to acylate might be sterically hindered. Consider using a less bulky acylating agent if possible. Acyl chlorides are generally more reactive than anhydrides. The use of coupling agents like HATU or HBTU with the corresponding carboxylic acid can also be more effective in sterically demanding situations.

  • Low nucleophilicity of the nitrogen:

    • Solution: The presence of an electron-withdrawing group on the other nitrogen can reduce the nucleophilicity of the target nitrogen. Ensure you are using a suitable base to fully deprotonate the amine. In some cases, using a more polar aprotic solvent like DMF or DMSO can enhance the reaction rate.

Experimental Protocols

Protocol 1: Regioselective Mono-Boc Protection of 2,7-Diazaspiro[4.4]nonane

This protocol is adapted from general procedures for the mono-protection of diamines.

  • Reaction Setup: Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the diamine over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mono-protected product should have an intermediate polarity between the starting material and the di-protected product.

  • Work-up: Once the starting material is consumed to the desired extent, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM (e.g., 0-10%) to separate the mono-Boc-protected product from the di-Boc-protected product and any unreacted starting material.

Protocol 2: Selective N-Benzylation of 2-Boc-2,7-diazaspiro[4.4]nonane

This protocol is based on the successful synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, which demonstrates selective N-benzylation.[3]

  • Reaction Setup: To a solution of 2-Boc-2,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).

  • Reagent Addition: Add benzyl bromide (1.1-1.2 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is slow. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure. If a soluble base was used, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexanes) to obtain the pure N-benzylated product.

References

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH. Available at: [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC. Available at: [Link]

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones - ResearchGate. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available at: [Link]

Sources

Technical Support Center: Navigating Inconsistent Results with Diazaspiro Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the use of diazaspiro compounds in biological assays. The unique structural motifs of diazaspiro compounds can present specific experimental hurdles, leading to variability and inconsistent results. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the reliability and reproducibility of your experimental data.

Our approach is grounded in years of field-proven experience and a commitment to scientific integrity. We will not only provide protocols but also delve into the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered when working with diazaspiro compounds.

Q1: My dose-response curve for a diazaspiro compound is unusually steep and non-sigmoidal. What could be the cause?

A1: A very steep, non-sigmoidal dose-response curve is often a hallmark of compound aggregation.[1] Many organic small molecules, including those with diazaspiro scaffolds, can self-assemble into colloidal aggregates at a critical aggregation concentration (CAC).[2][3] These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition that does not follow classical enzyme kinetics.[2][4][5]

Key Indicators of Aggregation-Based Inhibition:

  • Steep dose-response curve.

  • High Hill slope.[5]

  • Activity is sensitive to the presence of detergents.[1]

  • High variability in results between replicate wells.[1]

To investigate this, we recommend performing a Detergent Sensitivity Assay .

Q2: I'm observing significant well-to-well variability in my assay plates. How can I troubleshoot this?

A2: High variability can stem from several sources, but with potentially problematic compounds like some diazaspiro derivatives, solubility and aggregation are primary suspects.[1][6]

  • Poor Solubility: The compound may be precipitating out of solution, leading to inconsistent concentrations in your assay wells.[7][8]

  • Compound Aggregation: As mentioned above, aggregation can lead to erratic results.[1][2]

  • Compound Instability: Diazaspiro compounds may degrade in your assay buffer or even in the DMSO stock solution over time.[9][10]

A systematic approach is necessary to pinpoint the cause. We recommend starting with a visual inspection of your compound stock and diluted solutions for any signs of precipitation.

Q3: My fluorescent-based assay shows a dose-dependent increase in signal even without the target enzyme. What's happening?

A3: This is a classic case of assay interference, likely due to the intrinsic properties of your diazaspiro compound.[11][12] There are two primary mechanisms to consider:

  • Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used in your assay, leading to a false-positive signal.[1][11]

  • Light Scattering: If the compound is precipitating or forming large aggregates, it can scatter light, which may be detected by the plate reader and misinterpreted as a genuine signal.[12][13]

To diagnose this, you should run an Analyte-Free Control Experiment .

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the key experiments mentioned in the FAQs.

Guide 1: Investigating and Mitigating Compound Aggregation

Compound aggregation is a frequent source of false positives in high-throughput screening.[4][14][15] The following protocols will help you determine if your diazaspiro compound is an aggregator and how to obtain more reliable data.

This assay is a straightforward and effective method to test for inhibition caused by colloidal aggregation.[1]

Objective: To determine if the observed inhibitory activity of a diazaspiro compound is attenuated by the presence of a non-ionic detergent.

Materials:

  • Your diazaspiro compound of interest.

  • Assay buffer.

  • Triton X-100 or other suitable non-ionic detergent.

  • All other components of your standard biological assay.

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of your diazaspiro compound in both Buffer A and Buffer B.

  • Run your standard assay protocol in parallel using both sets of compound dilutions.

  • Generate dose-response curves and calculate the IC50 value for your compound in both conditions.

Interpretation of Results:

ObservationInterpretationRecommended Next Steps
Significant rightward shift in the IC50 curve in the presence of Triton X-100.Strong evidence for inhibition by colloidal aggregation.[1]Consider adding 0.01% Triton X-100 to your standard assay protocol. Re-screen hits in the presence of detergent.
No significant change in the IC50 curve. Aggregation is unlikely to be the primary mechanism of inhibition.Proceed to investigate other potential causes of inconsistent results, such as poor solubility or direct assay interference.

This method physically removes pre-formed aggregates from the solution before they can interfere with the assay.[2][5]

Objective: To determine if the inhibitory activity is due to aggregates that can be pelleted by centrifugation.

Procedure:

  • Prepare a solution of your diazaspiro compound in assay buffer at a concentration where you observe inhibition.

  • Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes.

  • Carefully collect the supernatant without disturbing the pellet.

  • Test the supernatant in your biological assay.

Interpretation of Results:

A significant reduction in inhibitory activity in the supernatant compared to the non-centrifuged control suggests that aggregation is the cause of the observed effect.[2]

Guide 2: Addressing Solubility Issues

Poor aqueous solubility is a common challenge for many organic compounds.[7][8]

Objective: To determine the optimal solvent and concentration for your diazaspiro compound.

Procedure:

  • Initial Solvent Screen: Attempt to dissolve a small amount of your compound in various solvents, starting with DMSO and then exploring others like DMF or ethanol if necessary.[7][8]

  • Step-wise Dilution into Aqueous Buffer: Once dissolved in an organic solvent, add the stock solution drop-wise to your vigorously stirred aqueous assay buffer to the desired final concentration.[16] This helps to avoid localized high concentrations that can promote precipitation.[16]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. Let it sit at the assay temperature for a period of time to check for delayed precipitation.[8]

Recommendations for Improving Solubility:

  • Lower the final compound concentration.

  • Increase the percentage of co-solvent (e.g., DMSO) in the final assay solution. Be mindful of the potential effects of the solvent on your assay's performance.

  • Gentle warming and sonication can aid in the initial dissolution of the compound in the organic solvent.[16]

Guide 3: Identifying and Mitigating Assay Interference

Direct interference with the assay signal can lead to misleading results.[17][18][19]

Objective: To assess for autofluorescence or light scattering from the diazaspiro compound.

Procedure:

  • Prepare wells containing all assay components (buffer, detection reagents, etc.) except for the analyte or enzyme of interest.

  • Add your diazaspiro compound at the same concentrations used in your experiment.

  • Measure the signal using the same instrument settings as your main assay.

Interpretation of Results:

A dose-dependent change in the signal in these control wells indicates that your compound is directly interfering with the assay readout.[1]

Mitigation Strategies:

  • For autofluorescence: If possible, switch to a different detection method (e.g., luminescence or absorbance-based) or use a fluorescent dye with a different excitation/emission spectrum.[12][20]

  • For light scattering: Address the underlying solubility or aggregation issues using the protocols described above.

Part 3: Visualizing Troubleshooting Workflows

To aid in your decision-making process, we have developed the following workflow diagrams.

Diagram 1: General Troubleshooting Workflow for Inconsistent Results

A Inconsistent Results Observed (e.g., high variability, poor dose-response) B Is the dose-response curve steep and non-sigmoidal? A->B C Suspect Aggregation B->C Yes G Check for Solubility Issues (Protocol 2.1) B->G No D Perform Detergent Sensitivity Assay (Protocol 1.1) C->D E Activity attenuated by detergent? D->E F Implement detergent in assay or find alternative compound E->F Yes E->G No H Is there visible precipitation? G->H I Optimize Solubilization Protocol H->I Yes J Check for Assay Interference (Protocol 3.1) H->J No I->J K Does the compound interfere in analyte-free controls? J->K L Change detection method or address underlying cause (e.g., aggregation) K->L Yes M Investigate Compound Purity & Stability K->M No

Caption: A decision tree for troubleshooting inconsistent assay results.

Diagram 2: Workflow for Investigating Suspected Compound Aggregation

A Suspected Aggregation B Detergent Sensitivity Assay (Protocol 1.1) A->B C Activity reduced? B->C D Centrifugation Assay (Protocol 1.2) C->D Yes I Aggregation Unlikely C->I No E Activity in supernatant reduced? D->E F Confirm with Orthogonal Assay E->F Yes E->I No G Aggregation Confirmed F->G H Mitigation Strategies: - Add detergent to assay - Lower compound concentration - Use decoy proteins (e.g., BSA) G->H

Caption: A workflow for confirming and mitigating compound aggregation.

Part 4: Concluding Remarks and Best Practices

Navigating the complexities of in vitro assays with novel chemical entities like diazaspiro compounds requires a diligent and systematic approach to troubleshooting. By understanding the potential for aggregation, solubility issues, and direct assay interference, you can design more robust experiments and have greater confidence in your results.

Key Takeaways:

  • Be Proactive: Whenever working with a new class of compounds, anticipate potential issues and build in the necessary controls from the outset.

  • Orthogonal Confirmation: Do not rely on a single assay. Confirm your hits using an orthogonal assay that has a different detection method or mechanism.[21]

  • Purity Matters: Ensure the purity of your diazaspiro compounds, as impurities can have their own biological activity and confound your results.[22][23]

  • Document Everything: Keep meticulous records of your compound handling, including solvent, concentration, and storage conditions.

We are committed to supporting your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). Retrieved from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC - NIH. (n.d.). Retrieved from [Link]

  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC - NIH. (2024). Retrieved from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - NIH. (2022). Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (2022). Retrieved from [Link]

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Retrieved from [Link]

  • Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences. (n.d.). Retrieved from [Link]

  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC. (n.d.). Retrieved from [Link]

  • False Positives in the Early Stages of Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - Discovery - the University of Dundee Research Portal. (n.d.). Retrieved from [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022). Retrieved from [Link]

  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed. (2022). Retrieved from [Link]

  • Dealing With False Positives During Drug Screening Process - Channelchek. (2022). Retrieved from [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. (n.d.). Retrieved from [Link]

  • The Ecstasy and Agony of Assay Interference Compounds - PMC - PubMed Central. (2017). Retrieved from [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (n.d.). Retrieved from [Link]

  • Stability of screening compounds in wet DMSO - PubMed. (n.d.). Retrieved from [Link]

  • False positives in the early stages of drug discovery - PubMed. (2010). Retrieved from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009). Retrieved from [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). Retrieved from [Link]

  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy - ACS Publications. (n.d.). Retrieved from [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • [PDF] Assay Interference by Aggregation - Semantic Scholar. (n.d.). Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved from [Link]

  • Nuisance compounds in cellular assays - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (2014). Retrieved from [Link]

  • High-throughput screening: update on practices and success - PubMed. (n.d.). Retrieved from [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed. (n.d.). Retrieved from [Link]

  • Drug interference with biochemical laboratory tests - PubMed. (2023). Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.). Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Drug interference with biochemical laboratory tests - PMC - NIH. (2023). Retrieved from [Link]

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - NIH. (2017). Retrieved from [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - NIH. (n.d.). Retrieved from [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - MDPI. (2024). Retrieved from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities - MDPI. (2023). Retrieved from [Link]

Sources

Improving the stability of the Boc protecting group under specific reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced strategies in organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who utilize the tert-butoxycarbonyl (Boc) protecting group and encounter stability challenges under specific reaction conditions. Here, we move beyond textbook protocols to provide in-depth, field-proven insights into the nuances of Boc group stability, offering troubleshooting guides and frequently asked questions to navigate complex synthetic landscapes.

I. Foundational Principles: Understanding Boc Group Lability

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its general stability under basic and nucleophilic conditions while being readily cleaved by mild acids.[1] This orthogonality is fundamental to its utility.[1][2] However, its acid sensitivity, the very property that makes it so useful, can also be a significant liability.

The mechanism of acidic deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[1][3][4] Understanding this mechanism is crucial for diagnosing and solving stability issues.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Bond Cleavage cluster_step3 Step 3: Decarboxylation BocN R₂N-Boc Protonated_Boc R₂N-Boc(H⁺) BocN->Protonated_Boc Fast Equilibrium H_plus H⁺ Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid Rate-Determining Step tBu_cation tBu⁺ Protonated_Boc->tBu_cation Free_Amine R₂NH Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

II. Frequently Asked Questions (FAQs)

Q1: My Boc group is being prematurely cleaved during a reaction that is supposed to be non-acidic. What could be the cause?

A1: This is a common issue that often points to "hidden" sources of acidity in your reaction.

  • Lewis Acidity: Many reagents not typically thought of as acids can act as Lewis acids, coordinating to the carbonyl oxygen of the Boc group and facilitating its cleavage. Common culprits include:

    • Metal salts (e.g., ZnCl₂, MgBr₂, AlCl₃).[5]

    • Boron trifluoride etherate (BF₃·OEt₂).

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • In Situ Acid Generation: Certain reaction conditions can generate acidic species unexpectedly. For example, the use of chlorinated solvents like dichloromethane (DCM) with certain reagents can lead to the formation of trace amounts of HCl, especially upon prolonged heating or exposure to light.

  • Substrate-Directed Acidity: The substrate itself might contain acidic protons (e.g., phenols, thiols) that can catalyze Boc group removal, particularly at elevated temperatures.

Troubleshooting Workflow:

Premature_Cleavage_Troubleshooting Start Premature Boc Cleavage Observed Check_Reagents Analyze all reagents for potential Lewis acidity (e.g., metal salts). Start->Check_Reagents Check_Solvent Is the solvent (e.g., DCM) a potential source of acid? Check_Reagents->Check_Solvent No Lewis Acids Action_Reagents Substitute with non-Lewis acidic reagents or add a non-nucleophilic base. Check_Reagents->Action_Reagents Yes Check_Substrate Does the substrate have acidic functional groups? Check_Solvent->Check_Substrate Solvent Inert Action_Solvent Switch to a more inert solvent (e.g., THF, Toluene). Check_Solvent->Action_Solvent Yes Action_Substrate Add a proton sponge (e.g., 2,6-di-tert-butylpyridine) or run at lower temperature. Check_Substrate->Action_Substrate Yes

Caption: Troubleshooting workflow for premature Boc cleavage.

Q2: I am performing a reaction on a sterically hindered amine, and the Boc group seems unusually labile. Why is this?

A2: While counterintuitive, increased steric hindrance around the nitrogen atom can sometimes lead to increased acid lability of the Boc group. This is due to the Thorpe-Ingold effect, where steric compression in the ground state is relieved upon cleavage of the Boc group and formation of the planar carbamic acid intermediate. This release of steric strain can lower the activation energy for deprotection.

Q3: Under what basic conditions might the Boc group be unstable?

A3: The Boc group is generally stable to most bases.[6] However, there are exceptions:

  • Strongly Basic Conditions with Poor Nucleophiles: Reagents like potassium tert-butoxide (t-BuOK) in anhydrous conditions, especially at elevated temperatures, can deprotonate the carbamate proton, leading to elimination pathways.

  • Activated Amines: In certain heterocyclic systems like pyrroles, the nitrogen is part of an aromatic system, which can activate the Boc group towards cleavage under basic conditions.[7]

Q4: How can I enhance the stability of the Boc group towards acidic conditions if I cannot avoid them entirely?

A4: While complete stability is unlikely, you can often modulate the reaction conditions to minimize unwanted deprotection.

  • Lowering Temperature: Acid-catalyzed deprotection is a kinetic process.[8] Running your reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly slow the rate of Boc cleavage while still allowing your desired transformation to proceed.

  • Use of Buffered Systems: If your reaction can tolerate it, using a buffered system to maintain a specific, mildly acidic pH can prevent full-scale deprotection.

  • Solvent Choice: The choice of solvent can influence the effective acidity of your reagent. A less polar solvent may reduce the rate of Boc cleavage.

III. Troubleshooting Guide: Incomplete Deprotection

A common and frustrating issue is the incomplete removal of the Boc group when desired. This often leads to difficult purifications and low yields.[9]

Problem: Starting material (Boc-protected compound) is still present after standard deprotection.
Potential Cause Underlying Rationale Recommended Solution
Insufficient Acid Strength/Concentration The rate of Boc cleavage often has a second-order dependence on acid concentration.[8][10] Standard conditions (e.g., 20% TFA in DCM) may be insufficient for electron-deficient or sterically hindered amines.[8][9]Increase the concentration of the acid (e.g., to 50% or even 95% TFA).[8] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[8]
Steric Hindrance The bulky nature of the substrate can physically block the approach of the acidic reagent to the carbamate.[8][9]Increase the reaction time and/or gently warm the reaction.[8] Consider a less sterically demanding deprotection method if possible, though options are limited for Boc.
Poor Solubility If the substrate is not fully dissolved, the reaction becomes heterogeneous and inefficient.[9]Choose a solvent system in which the substrate is fully soluble. Co-solvents may be necessary.
Inadequate Scavengers During deprotection, the generated tert-butyl cation is a reactive electrophile that can re-alkylate the deprotected amine or other nucleophilic sites on the molecule.[5][9][11] This can sometimes lead to a complex mixture that appears as incomplete deprotection.Add scavengers to the reaction mixture to trap the tert-butyl cation. Common and effective scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[5][9]
Experimental Protocol: Optimized Boc Deprotection for a Challenging Substrate

This protocol is designed for substrates where standard conditions have failed.

  • Substrate Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any exotherm and minimize side reactions.

  • Reagent Addition: To the cooled solution, add triisopropylsilane (TIS) (5% v/v) as a scavenger.[8] Slowly add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).[8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress every 30 minutes using an appropriate analytical technique (e.g., TLC or LC-MS).[11] If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x).[11] The resulting amine TFA salt can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[8]

IV. Orthogonal Strategies: When to Abandon and Re-strategize

While the Boc group is versatile, there are situations where its inherent lability makes it an unsuitable choice. In such cases, an orthogonal protecting group strategy is the most logical path forward.[12]

Protecting Group Cleavage Condition Orthogonality to Boc
Fmoc (9-Fluorenylmethoxycarbonyl)Basic conditions (e.g., piperidine)[2][12]Fully Orthogonal
Cbz (Carboxybenzyl)Hydrogenolysis (e.g., H₂/Pd-C)[2][12]Fully Orthogonal
Alloc (Allyloxycarbonyl)Palladium-catalyzed reaction[2][12]Fully Orthogonal

The ability to selectively deprotect one amine in the presence of another is a powerful tool in complex molecule synthesis.[12]

V. References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]

  • Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

"Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" vs other diazaspiro derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is relentless. Among these, diazaspirocycles have emerged as a privileged structural motif.[1][2][3] Their inherent rigidity and unique spatial arrangement of atoms provide a powerful tool for optimizing drug candidates, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4][5][6] This guide provides a comparative analysis of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate and other key diazaspirocyclic derivatives, supported by experimental insights to inform rational drug design.

The Spirocyclic Advantage: Escaping Flatland

Traditional drug discovery has often been dominated by flat, aromatic structures. However, the concept of "escaping from flatland" emphasizes the benefits of increasing the fraction of sp³-hybridized carbons in drug candidates.[5][7] Spirocycles, by definition, contain a single atom that is common to two rings, creating a rigid, three-dimensional structure.[2][4] This unique architecture offers several advantages:

  • Enhanced Target Binding: The fixed orientation of substituents on a spirocyclic core can lead to more precise and stronger interactions with biological targets.[5][7]

  • Improved Physicochemical Properties: Introducing a spirocenter can modulate key properties like solubility, lipophilicity (LogP), and metabolic stability.[4][5] For instance, the replacement of a morpholine ring with an azaspirocycle has been shown to lower LogD values and improve metabolic stability.[5]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities for novel intellectual property.[8][9]

Featured Compound: this compound

This compound is a key building block in medicinal chemistry.[10][11] Its structure features a diazaspiro[4.4]nonane core, which consists of two fused five-membered rings. The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate for the synthesis of more complex molecules. The presence of a ketone (oxo) group provides an additional handle for chemical modification.

Comparative Analysis of Diazaspiro Derivatives

The selection of a specific diazaspiro scaffold is a critical decision in the drug design process. The size of the rings and the placement of the nitrogen atoms significantly influence the overall shape and properties of the final molecule.

Diazaspiro Derivative Key Structural Features Reported Applications/Advantages Representative Experimental Data
2,7-Diazaspiro[4.4]nonanes Two fused five-membered ringsVersatile scaffolds for a range of biological targets. The [4.4] system offers a compact and rigid core.The parent scaffold has been explored for various CNS and other therapeutic areas.[12][13]
2,8-Diazaspiro[4.5]decanes One five-membered and one six-membered ringHave shown promise as selective TYK2/JAK1 inhibitors for inflammatory diseases.[14]Compound 48 , a 2,8-diazaspiro[4.5]decan-1-one derivative, exhibited IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, with over 23-fold selectivity against JAK2.[14]
1,8-Diazaspiro[4.5]decanes One five-membered and one six-membered ringSynthesis has been achieved via a bromine-mediated 5-endo cyclization.[15]This scaffold is a key component in various natural product-inspired drug discovery programs.[15]
1,9-Diazaspiro[5.5]undecanes Two fused six-membered ringsSynthesis often utilizes ring-closing metathesis (RCM). These larger scaffolds can be used to probe different regions of a binding pocket.[15]Used in the development of lead generation libraries for targets requiring larger molecular frameworks.[15]
2,6-Diazaspiro[3.3]heptanes Two fused four-membered ringsAct as bioisosteres for piperazine, offering improved metabolic stability and potentially different off-target profiles.[16][17]Incorporation into the olaparib framework led to compounds with reduced DNA damage and cytotoxicity.[18]
"Angular" Spirocyclic Azetidines Fused four- and six-membered rings (e.g., 1,7-diazaspiro[3.5]nonane)Serve as bioisosteres for common six-membered heterocycles like morpholine and piperazine, offering novel patent-free analogs with similar or improved properties.[19]Analogs of Sonidegib and Danofloxacin with these scaffolds showed comparable physicochemical properties and high activity.[19]

Experimental Workflows and Protocols

The successful application of diazaspirocycles in drug discovery relies on robust synthetic and analytical methodologies.

General Synthesis of Diazaspirocyclic Scaffolds

The synthesis of diazaspirocycles often involves multi-step sequences. A common strategy is the use of ring-closing metathesis (RCM) or intramolecular cyclization reactions.[15][20]

Example Protocol: Synthesis of a 1,9-Diazaspiro[5.5]undecane Scaffold (Illustrative) [15]

  • Amine Alkylation: A suitable diamine is mono-protected (e.g., with a Boc group) and then alkylated with an appropriate alkenyl halide.

  • Second Alkylation: The remaining free amine is then alkylated with a different alkenyl halide to introduce the second olefinic chain.

  • Ring-Closing Metathesis (RCM): The resulting diene is subjected to RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the spirocyclic core.

  • Deprotection and Reduction: The protecting group is removed, and the double bond is reduced (e.g., by hydrogenation) to yield the saturated diazaspirocycle.

Caption: General workflow for the synthesis of a diazaspirocycle via RCM.

Evaluation of Physicochemical Properties

The impact of incorporating a diazaspiro scaffold on a molecule's properties is a key aspect of the optimization process.

Protocol: Determination of LogD

  • Sample Preparation: A stock solution of the test compound is prepared in DMSO.

  • Partitioning: An aliquot of the stock solution is added to a mixture of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to separate the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Biological Assays

The biological activity of novel diazaspiro derivatives is assessed using a variety of in vitro assays tailored to the specific therapeutic target.

Example Protocol: Kinase Inhibition Assay (e.g., for TYK2/JAK1) [14]

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Reagent Addition: The kinase, substrate (e.g., a peptide), and ATP are added to the wells.

  • Compound Addition: The test compounds (diazaspiro derivatives) are added at various concentrations.

  • Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Perspectives

Diazaspirocycles represent a valuable and increasingly utilized class of scaffolds in medicinal chemistry.[6][21] The rigid, three-dimensional nature of these structures offers significant advantages in the design of potent and selective drug candidates with favorable physicochemical properties. This compound serves as a prime example of a versatile building block that enables the exploration of this important chemical space. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, we can expect to see the continued emergence of innovative therapeutics based on diazaspirocyclic cores.[3][22][23]

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis - Benchchem. 1

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. 16

  • Synthesis of 6‐oxa‐1,2‐diazaspiro[4.4]nonane scaffold via gold... - ResearchGate. 24

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. 25

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. 20

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. 15

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC - NIH. 18

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? 4

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. 2

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed.

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. 22

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects - NIH. 23

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate.

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC - NIH.

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate.

  • This compound - PubChemLite.

  • This compound - Benchchem.

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate.

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate - Sigma-Aldrich.

  • This compound | 1251009-03-6 - Biosynth.

  • “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery | Request PDF - ResearchGate.

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH.

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH.

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi.

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed.

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%.

  • Tert-Butyl 9-(Hydroxymethyl)-8-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate - ChemBK.

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.

  • CAS No : 236406-49-8 | Product Name : tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

  • tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate - Synblock.

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate.

Sources

Comparative analysis of the biological activity of 2,7-diazaspiro[4.4]nonane analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,7-Diazaspiro[4.4]nonane Scaffold as a Privileged Motif in Neuroscience

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as versatile platforms for engaging with a multitude of biological targets. The 2,7-diazaspiro[4.4]nonane scaffold is a prime example of such a "privileged structure."[1][2] Its rigid, three-dimensional spirocyclic system, consisting of two fused five-membered rings sharing a central carbon, provides a well-defined orientation for pharmacophoric elements. This unique topology allows for the development of ligands with high affinity and selectivity for complex biological targets, particularly within the central nervous system (CNS).[1] Derivatives of this scaffold have shown significant promise as modulators of key receptors implicated in a range of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction.[1][3][4]

This guide provides a comparative analysis of the biological activities of various 2,7-diazaspiro[4.4]nonane analogs, focusing on their interactions with sigma receptors and nicotinic acetylcholine receptors (nAChRs). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data, and provide detailed protocols for assessing their biological function.

Modulation of Sigma Receptors: A Target for Neuroprotection and Pain Management

The sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are chaperone proteins located at the endoplasmic reticulum. They are not classical G-protein coupled receptors or ion channels but play a crucial role in regulating calcium signaling, ion channel function, and cellular survival pathways. Their modulation is a key strategy in the development of therapies for neuropathic pain, neurodegenerative disorders, and addiction. The 2,7-diazaspiro[4.4]nonane scaffold has proven to be an exceptional framework for designing potent and selective sigma receptor ligands.[1]

Structure-Activity Relationship (SAR) Insights

The affinity of 2,7-diazaspiro[4.4]nonane analogs for sigma receptors is heavily influenced by the nature of the substituents on the two nitrogen atoms.

  • N2-Substitution: The substituent at the N2 position is critical for high-affinity binding. Typically, an aromatic or cycloalkyl moiety connected via a short alkyl linker is preferred. This group is thought to interact with a key hydrophobic pocket within the sigma receptor binding site.

  • N7-Substitution: The N7 position offers a point for fine-tuning selectivity and physicochemical properties. Smaller alkyl groups or hydrogen are generally tolerated. Modifications at this position can influence the overall lipophilicity and potential for blood-brain barrier penetration.

Comparative Biological Data

The following table summarizes the binding affinities of representative 2,7-diazaspiro[4.4]nonane analogs for sigma-1 and sigma-2 receptors.

Compound IDN2-SubstituentN7-Substituentσ₁ Binding Affinity (Ki, nM)σ₂ Binding Affinity (Ki, nM)Selectivity (σ₂/σ₁)
A-1 BenzylH15.2250.416.5
A-2 4-FluorobenzylH8.1180.222.2
A-3 CyclohexylmethylH22.5450.120.0
A-4 BenzylMethyl18.9310.616.4

Note: Data presented is hypothetical and for illustrative purposes to demonstrate comparative analysis. Actual values would be derived from specific literature sources.

The data illustrates that small modifications, such as the addition of a fluorine atom to the benzyl ring (Compound A-2 vs. A-1 ), can enhance affinity for the σ₁ receptor.

Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play a critical role in cognitive processes such as learning, memory, and attention.[5] The α7 and α4β2 subtypes are the most abundant in the CNS and are significant therapeutic targets for cognitive deficits in schizophrenia and Alzheimer's disease.[5][6] Rather than directly activating the receptor (as an agonist) or blocking it (as an antagonist), positive allosteric modulators (PAMs) represent a more nuanced therapeutic approach. PAMs bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to its endogenous ligand, offering a potentially safer profile with less risk of receptor desensitization.[7]

Logical Relationship: Orthosteric vs. Allosteric Modulation

G cluster_0 cluster_1 Ligand Types Receptor nAChR ACh_Site Orthosteric Site (Acetylcholine Binding) Receptor->ACh_Site contains Allo_Site Allosteric Site Receptor->Allo_Site contains Agonist Agonist (e.g., Nicotine) Agonist->ACh_Site Binds to & Activates PAM PAM (e.g., Diazaspiro Analog) PAM->Allo_Site Binds to & Enhances

Caption: Orthosteric vs. Allosteric modulation of nAChRs.

Comparative Biological Data for nAChR PAMs

The efficacy of 2,7-diazaspiro[4.4]nonane analogs as α7 nAChR PAMs is typically assessed using functional assays, such as measuring calcium influx in response to an agonist.

Compound IDStructure (Key Feature)Agonist (EC₂₀)Max Potentiation (% of Agonist Max)EC₅₀ of Potentiation (nM)
B-1 N2-(4-chlorobenzoyl)Acetylcholine150%85
B-2 N2-(thiophen-2-ylcarbonyl)Acetylcholine180%52
B-3 N2-(pyridin-3-ylcarbonyl)Acetylcholine120%110

Note: Data is hypothetical and for illustrative purposes.

These results suggest that varying the aromatic group attached via an amide linkage to the N2 position significantly impacts PAM activity. The thiophene-containing analog B-2 shows the highest efficacy and potency in this series.

Experimental Protocols

To ensure scientific integrity, the biological activities described must be supported by robust and reproducible experimental methods. Below are detailed protocols for key assays.

Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptors

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the σ₁ receptor.

Materials:

  • Test Compounds (2,7-diazaspiro[4.4]nonane analogs)

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~40-50 Ci/mmol)

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing human σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • 96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.

Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 25 µL of each concentration to the appropriate wells of a 96-well plate.

  • Reagent Preparation: Prepare a master mix containing the radioligand and membrane preparation in assay buffer. The final concentration of [³H]-(+)-pentazocine should be ~1-2 nM.

  • Incubation: Add 200 µL of the master mix to each well. For total binding wells, add 25 µL of assay buffer. For non-specific binding wells, add 25 µL of 10 µM haloperidol.

  • Equilibration: Incubate the plates at room temperature for 120 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert CPM for each test compound concentration into a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,7-Diazaspiro[4.4]nonan-8-ones: A Lead-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer three-dimensional complexity and improved pharmacological properties is a central theme in modern drug discovery. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This guide provides an in-depth analysis of the structure-activity relationships of 2,7-diazaspiro[4.4]nonan-8-ones, a promising heterocyclic scaffold. Due to the nascent stage of exploration for this specific scaffold, this guide will adopt a lead-centric approach, focusing on the known biologically active compound, 2-(1-Hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one (HCDSN) , as a foundation for understanding its SAR and potential for therapeutic development.

The 2,7-Diazaspiro[4.4]nonan-8-one Scaffold: An Introduction

The 2,7-diazaspiro[4.4]nonan-8-one core is a bicyclic lactam featuring a spirocyclic carbon atom shared between two five-membered rings, one of which is a pyrrolidinone and the other a pyrrolidine. This rigid architecture offers several advantages in medicinal chemistry:

  • Three-Dimensionality: The spirocyclic nature of the scaffold moves away from the flat, two-dimensional structures often associated with "me-too" drugs, allowing for more precise and potentially more potent interactions with biological targets.

  • Conformational Restriction: The fused ring system limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a target protein.

  • Multiple Points for Diversification: The two nitrogen atoms and the carbon atoms of the rings provide multiple handles for chemical modification, enabling a thorough exploration of the chemical space around the core structure.

Lead Compound: 2-(1-Hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one (HCDSN)

To date, the most well-characterized derivative of this scaffold is HCDSN. This synthetic compound has demonstrated promising biological activities, including anticancer and anti-inflammatory properties[1]. It has been reported to selectively inhibit the growth of cancer cells both in vitro and in vivo, potentially through the induction of apoptosis or cell cycle arrest. Furthermore, HCDSN has shown anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reactive oxygen species (ROS)[1].

CompoundMolecular FormulaMolecular Weight ( g/mol )Biological Activity
2-(1-Hydroxycyclopentanecarbonyl)-2,7-diazaspiro[4.4]nonan-8-one (HCDSN)C₁₃H₁₉N₃O₃265.31Anticancer, Anti-inflammatory[1]
Structure-Activity Relationship (SAR) Analysis of HCDSN and Potential Modifications

The structure of HCDSN can be dissected into three key components for SAR exploration: the spirocyclic core, the N-2 substituent, and the N-7 position.

The 2,7-diazaspiro[4.4]nonan-8-one core is the foundational element of HCDSN. Its rigidity is likely crucial for orienting the substituents in a favorable conformation for binding to its biological target(s).

  • Causality Behind Experimental Choices: Maintaining the spirocyclic lactam core is essential while exploring modifications at other positions to understand their impact on activity. The lactam carbonyl at position 8 is a potential hydrogen bond acceptor, and its presence is likely critical for the observed biological effects.

The substituent at the N-2 position of the pyrrolidinone ring is a key feature of HCDSN. This acyl group introduces several important functionalities:

  • Hydrogen Bonding: The hydroxyl group and the amide carbonyl can act as hydrogen bond donors and acceptors, respectively. These interactions are often critical for high-affinity binding to protein targets.

  • Hydrophilicity: The presence of the hydroxyl and carbonyl groups increases the hydrophilicity of the molecule, which can influence its solubility and pharmacokinetic properties[1].

Proposed Modifications and Expected Outcomes:

  • Varying the Cycloalkyl Ring Size: Replacing the cyclopentyl ring with cyclobutyl, cyclohexyl, or even acyclic alkyl groups would probe the spatial requirements of the binding pocket. A larger or smaller ring may improve or diminish binding affinity.

  • Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group would eliminate its hydrogen bond donating ability and increase lipophilicity. This could reveal the importance of this specific interaction and potentially improve cell permeability.

  • Stereochemistry: The carbon bearing the hydroxyl group is a chiral center. The synthesis of individual stereoisomers and their biological evaluation would be crucial to determine if the activity is stereospecific.

In HCDSN, the N-7 position of the pyrrolidine ring is unsubstituted. This secondary amine represents a prime location for introducing a wide variety of substituents to explore new interactions with the biological target and to modulate the physicochemical properties of the molecule.

Proposed Modifications and Expected Outcomes:

  • Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) could probe for small hydrophobic pockets near the N-7 position.

  • Arylation/Heteroarylation: Substituted phenyl or heteroaromatic rings could be introduced to explore potential pi-stacking or other aromatic interactions.

  • Acylation/Sulfonylation: The introduction of acyl or sulfonyl groups would place hydrogen bond acceptors and potentially alter the electronic properties of the N-7 nitrogen.

Experimental Protocols

Synthesis of the 2,7-Diazaspiro[4.4]nonan-8-one Core

A key intermediate for the synthesis of HCDSN and its analogs is the protected spirocyclic core. A representative synthesis for a protected version of this core, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, has been reported and is detailed below[2]. This intermediate can then be deprotected and further functionalized at the N-7 position or have the N-2 Boc group removed for modification at that site.

Step-by-Step Methodology:

  • Starting Material: Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate.

  • Catalyst: Raney Ni.

  • Reaction Conditions: The starting material (13.4 g) and Raney Ni (3.4 g) are combined in methanol.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (50 psi) at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the Raney Ni is carefully filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[2].

Biological Evaluation: In Vitro Anticancer Assay

To compare the activity of newly synthesized analogs, a standard in vitro cytotoxicity assay can be employed.

Step-by-Step Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) are used.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to a range of final concentrations. The cells are treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • Cytotoxicity Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationship of SAR Exploration

SAR_Exploration cluster_N2 N-2 Modifications cluster_N7 N-7 Modifications Core 2,7-Diazaspiro[4.4]nonan-8-one Core Scaffold N2_Sub N-2 Position (Pyrrolidinone) Core->N2_Sub Substitution N7_Sub N-7 Position (Pyrrolidine) Core->N7_Sub Substitution N2_Alkyl Vary Cycloalkyl/ Acyclic Groups N2_Sub->N2_Alkyl N2_OH Modify/Remove -OH Group N2_Sub->N2_OH N2_Stereo Investigate Stereochemistry N2_Sub->N2_Stereo N7_Alkyl Alkylation N7_Sub->N7_Alkyl N7_Aryl Arylation N7_Sub->N7_Aryl N7_Acyl Acylation N7_Sub->N7_Acyl

Caption: Key modification sites on the 2,7-diazaspiro[4.4]nonan-8-one scaffold.

Experimental Workflow for Synthesis and Evaluation

Workflow Start Protected Spirocyclic Core Synthesis Deprotection Selective Deprotection (N-2 or N-7) Start->Deprotection Functionalization Introduction of Diverse Substituents Deprotection->Functionalization Purification Purification and Characterization (NMR, MS) Functionalization->Purification BioAssay In Vitro Biological Screening (e.g., MTT Assay) Purification->BioAssay SAR_Analysis SAR Analysis and Lead Optimization BioAssay->SAR_Analysis SAR_Analysis->Deprotection Iterative Refinement

Sources

A Comparative Analysis of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Against Known Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both high potency and selectivity against enzymatic targets is perpetual. This guide provides a comparative analysis of the novel compound, tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , against established inhibitors of two major classes of serine proteases: Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP). While direct experimental data on the inhibitory activity of the title compound is nascent, its structural features—specifically the lactam moiety within a rigid spirocyclic framework—suggest a strong potential for interaction with the active sites of proline-specific peptidases. This document will delve into the mechanistic underpinnings of DPP-4 and POP inhibition, benchmark the performance of current clinical and research-grade inhibitors, and provide detailed experimental protocols to facilitate the evaluation of "this compound" as a potential therapeutic agent.

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds

The diazaspiro[4.4]nonane core is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the binding pockets of enzymes. Derivatives of similar spirocyclic systems have demonstrated a range of biological activities, including the inhibition of Hepatitis C virus and agonism of nicotinic acetylcholine receptors.[1] The subject of this guide, This compound , incorporates a lactam functionality (the "8-oxo" group), a common feature in molecules designed to interact with the catalytic machinery of serine proteases. This structural alert, combined with the rigid conformational constraint imposed by the spirocyclic system, makes it a compelling candidate for investigation as an inhibitor of proline-specific peptidases.

Comparative Enzyme Systems: DPP-4 and POP

Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] Consequently, DPP-4 inhibitors, also known as "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus.[4][3]

DPP-4 inhibitors are broadly classified based on their binding characteristics to the enzyme's active site. The majority are competitive, reversible inhibitors. Prominent examples include:

  • Sitagliptin (Januvia®): One of the first-in-class DPP-4 inhibitors, it forms a stable, yet reversible, interaction with the enzyme.[4][5]

  • Vildagliptin (Galvus®): This inhibitor exhibits a slow-dissociation profile from the DPP-4 active site.[4]

  • Saxagliptin (Onglyza®): Characterized by its covalent, yet reversible, binding mechanism involving a nitrile warhead.[4][5]

  • Linagliptin (Tradjenta®): A potent, non-peptidomimetic inhibitor with a distinct xanthine-based scaffold.[4][5]

The diverse chemical structures of these inhibitors highlight the plasticity of the DPP-4 active site and the potential for novel scaffolds, such as the diazaspiro[4.4]nonane system, to achieve potent and selective inhibition.

Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP), a cytosolic serine protease, is involved in the metabolism of proline-containing neuropeptides and peptide hormones, such as substance P, vasopressin, and thyrotropin-releasing hormone.[6][7] Due to its role in modulating the levels of these neuroactive peptides, POP has emerged as a therapeutic target for cognitive and neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[8][9]

Inhibition of POP has been explored with a variety of compound classes, from naturally occurring peptides to synthetic small molecules.[8][10] Key examples include:

  • Z-Pro-Prolinal: A classic, peptide-based reversible covalent inhibitor that forms a hemiacetal with the catalytic serine residue.[10]

  • JTP-4819: A potent, tight-binding inhibitor that has been investigated for its cognitive-enhancing effects.[6]

  • Naturally Occurring Peptides: Various peptides derived from food sources have been shown to exhibit POP inhibitory activity.[10]

The development of non-peptidic, brain-penetrant POP inhibitors remains an active area of research, where novel heterocyclic scaffolds are of significant interest.

Comparative Performance Metrics: A Framework for Evaluation

To objectively assess the potential of "this compound," its inhibitory activity must be quantified and compared against established inhibitors. The primary metrics for this evaluation are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Inhibitor Target Enzyme IC50 / Ki Reference
SitagliptinDPP-4IC50 ≈ 19 nM[5]
VildagliptinDPP-4IC50 ≈ 62 nM[5]
SaxagliptinDPP-4IC50 ≈ 26 nM[5]
LinagliptinDPP-4IC50 ≈ 1 nM[5]
Z-Pro-ProlinalPOPIC50 ≈ 4.5 nM[10]
JTP-4819POPKi ≈ 0.4 nM[6]

This table presents representative data for established inhibitors and serves as a benchmark for the evaluation of novel compounds.

Experimental Protocols for Comparative Analysis

The following protocols provide a detailed methodology for assessing the inhibitory potential of "this compound" against DPP-4 and POP.

DPP-4 Inhibition Assay

This fluorometric assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4.

Workflow Diagram:

DPP4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Recombinant DPP-4 E Pre-incubate DPP-4 with Test Compound A->E B Assay Buffer B->E C Test Compound (Varying Conc.) C->E D Gly-Pro-AMC (Substrate) F Initiate Reaction with Substrate D->F E->F G Incubate at 37°C F->G H Measure Fluorescence (Ex: 360 nm, Em: 460 nm) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for DPP-4 Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • Dilute recombinant human DPP-4 in assay buffer to the desired working concentration.

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare a stock solution of Gly-Pro-AMC in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions.

    • Add the diluted DPP-4 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

POP Inhibition Assay

This assay is analogous to the DPP-4 assay but utilizes a different substrate, Z-Gly-Pro-AMC, and recombinant human POP.

Workflow Diagram:

POP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Recombinant POP E Pre-incubate POP with Test Compound A->E B Assay Buffer B->E C Test Compound (Varying Conc.) C->E D Z-Gly-Pro-AMC (Substrate) F Initiate Reaction with Substrate D->F E->F G Incubate at 30°C F->G H Measure Fluorescence (Ex: 380 nm, Em: 460 nm) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for POP Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).

    • Dilute recombinant human POP in the assay buffer.

    • Prepare a serial dilution of "this compound" as described for the DPP-4 assay.

    • Prepare a stock solution of Z-Gly-Pro-AMC.

  • Assay Procedure:

    • Follow the same general procedure as the DPP-4 assay, adding the test compound and pre-incubating with the POP enzyme.

    • Initiate the reaction with the Z-Gly-Pro-AMC substrate.

    • Incubate at 30°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence (Excitation: ~380 nm, Emission: ~460 nm).

    • Perform data analysis as described for the DPP-4 assay to determine the IC50 value.

Signaling Pathways and Downstream Effects

The inhibition of DPP-4 and POP leads to distinct downstream physiological effects, which are crucial for understanding their therapeutic applications.

DPP-4 Inhibition and Incretin Signaling

DPP4_Signaling cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release DPP4 DPP-4 GLP-1 & GIP Release->DPP4 Inactivation Insulin Secretion Insulin Secretion GLP-1 & GIP Release->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion GLP-1 & GIP Release->Glucagon Secretion Inhibits Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP4->Inactive GLP-1 & GIP DPP-4 Inhibitor tert-butyl 8-oxo-2,7- diazaspiro[4.4]nonane- 2-carboxylate DPP-4 Inhibitor->DPP4 Inhibition

Caption: DPP-4 Inhibition and Incretin Signaling Pathway.

By inhibiting DPP-4, "this compound" would be expected to increase the circulating levels of active GLP-1 and GIP. This, in turn, would lead to enhanced glucose-dependent insulin secretion and reduced glucagon secretion, ultimately contributing to lower blood glucose levels.

POP Inhibition and Neuromodulation

POP_Signaling cluster_cns Central Nervous System Pro-neuropeptides Pro-neuropeptides POP POP Pro-neuropeptides->POP Degradation Cognitive Function Cognitive Function Pro-neuropeptides->Cognitive Function Modulation Inactive Peptides Inactive Peptides POP->Inactive Peptides POP Inhibitor tert-butyl 8-oxo-2,7- diazaspiro[4.4]nonane- 2-carboxylate POP Inhibitor->POP Inhibition

Caption: POP Inhibition and Neuromodulation.

In the central nervous system, inhibition of POP would prevent the degradation of key neuropeptides. The resulting increase in the levels of these signaling molecules could potentially enhance synaptic plasticity, improve memory consolidation, and exert neuroprotective effects, which are the therapeutic goals for cognitive enhancers.

Conclusion and Future Directions

"this compound" represents a promising, yet uncharacterized, chemical entity with structural motifs suggestive of serine protease inhibition. This guide provides a comprehensive framework for its evaluation against the well-established therapeutic targets, DPP-4 and POP. The detailed experimental protocols and comparative data presented herein are intended to empower researchers to systematically investigate the inhibitory potential of this novel spirocyclic compound. Future studies should focus on obtaining empirical IC50 and Ki values, determining the mode of inhibition, and assessing its selectivity against a panel of related proteases. Such data will be pivotal in ascertaining the therapeutic viability of this and related compounds in the treatment of metabolic and neurological disorders.

References

  • Wikipedia Contributors. (2024). Dipeptidyl peptidase-4 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Retrieved January 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Retrieved January 10, 2026, from [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • VA.gov. (2012). Therapeutic Class Overview Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Retrieved January 10, 2026, from [Link]

  • Venäläinen, J. I., et al. (2005). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 385(Pt 3), 873–879. [Link]

  • MDPI. (2021). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (2014). Metallo-aminopeptidase inhibitors. PubMed Central. Retrieved from [Link]

  • Babkova, K., et al. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Future Medicinal Chemistry, 9(10), 1015-1039. [Link]

  • Wilson, G., Hayes, M., & Carney, B. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 63(24), 6769-6785. [Link]

  • Taylor & Francis Online. (2017). Prolyl Oligopeptidase and Its Role in the Organism: Attention to the Most Promising and Clinically Relevant Inhibitors. Future Medicinal Chemistry, 9(10). [Link]

  • National Institutes of Health. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed Central. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2,7-Diazaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold

The 2,7-diazaspiro[4.4]nonane framework represents a class of rigid, three-dimensional molecular scaffolds of significant interest to the pharmaceutical and agrochemical industries. Its unique spirocyclic nature, where two nitrogen-containing five-membered rings share a single carbon atom, imparts a defined conformational rigidity. This structural constraint is highly sought after in modern drug discovery as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Consequently, efficient and scalable access to this core structure is a critical objective for synthetic and medicinal chemists.

This guide provides an in-depth, objective comparison of three distinct synthetic strategies for the construction of the 2,7-diazaspiro[4.4]nonane core. We will move beyond a simple recitation of procedural steps to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. The discussion is grounded in experimental data from peer-reviewed literature, ensuring scientific integrity and providing researchers with the necessary information to make informed decisions for their specific synthetic campaigns.

Route A: The Classical Approach via Diethyl 2,2-Diallylmalonate

This strategy represents a foundational, linear synthesis that constructs the spirocyclic core through a sequence of well-established chemical transformations. The key to this approach is the creation of a quaternary carbon center bearing two identical functionalities that can be converted into the two pyrrolidine rings.

Causality Behind Experimental Choices

The choice of diethyl 2,2-diallylmalonate as the starting material is strategic. The malonic ester provides an acidic α-proton, facilitating a straightforward double allylation to create the crucial spirocyclic precursor. The terminal alkenes of the allyl groups are then perfectly positioned for oxidative cleavage to form dialdehydes, which can subsequently undergo a double reductive amination to furnish the desired 2,7-diazaspiro[4.4]nonane skeleton.

Experimental Protocol: A Plausible Pathway

Step 1: Synthesis of Diethyl 2,2-Diallylmalonate. To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at a low temperature (5-10°C).[1] Following this, allyl bromide is introduced slowly, maintaining the temperature.[1] The reaction is then allowed to proceed overnight at room temperature. The rationale for using a strong base like sodium ethoxide is to quantitatively deprotonate the diethyl malonate, forming a nucleophilic enolate that readily undergoes S(_N)2 reaction with allyl bromide. The stepwise addition at low temperature helps to control the exothermicity of the reaction.

Step 2: Ozonolysis of Diethyl 2,2-Diallylmalonate. The purified diethyl 2,2-diallylmalonate is dissolved in a mixture of dichloromethane and methanol and cooled to -78°C.[2] Ozone is then bubbled through the solution until a persistent blue color indicates complete consumption of the starting material.[2] This is followed by a reductive workup, typically with dimethyl sulfide or triphenylphosphine, to quench the intermediate ozonides and form the corresponding dialdehyde. Ozonolysis is a highly efficient and selective method for cleaving carbon-carbon double bonds to yield carbonyl compounds.

Step 3: Double Reductive Amination. The crude dialdehyde from the previous step is dissolved in a suitable solvent, such as methanol. An amine source, for instance, ammonium acetate or a primary amine, is added, along with a reducing agent like sodium cyanoborohydride. The reaction mixture is stirred at room temperature. This one-pot reaction first involves the formation of a di-imine intermediate, which is then reduced in situ to the desired 2,7-diazaspiro[4.4]nonane. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion over the aldehyde, minimizing side reactions.

Workflow Diagram```dot

Route_A cluster_0 Step 1: Double Allylation cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Spirocyclization Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt Diethyl 2,2-Diallylmalonate Diethyl 2,2-Diallylmalonate Enolate->Diethyl 2,2-Diallylmalonate Allyl Bromide Dialdehyde Dialdehyde Diethyl 2,2-Diallylmalonate->Dialdehyde 1. O3 2. DMS 2,7-Diazaspiro[4.4]nonane 2,7-Diazaspiro[4.4]nonane Dialdehyde->2,7-Diazaspiro[4.4]nonane R-NH2, NaBH3CN

Caption: Mechanistic workflow of the domino radical bicyclization.

Route C: Palladium-Catalyzed Intramolecular Cyclization

This strategy employs the versatility of transition metal catalysis, specifically the intramolecular Heck reaction, to forge the spirocyclic skeleton. This approach is renowned for its functional group tolerance and the ability to create complex molecular architectures with high levels of control.

Causality Behind Experimental Choices

The intramolecular Heck reaction involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. [3]For the synthesis of a diazaspiro[4.4]nonane core, a precursor containing two alkenyl groups and two nitrogen-tethered aryl or vinyl halides would be required. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into one of the C-X bonds. [4]This is followed by migratory insertion of a tethered alkene, and a second intramolecular cyclization. The final steps involve β-hydride elimination and reductive elimination to regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent is crucial for optimizing the reaction and preventing side reactions.

Experimental Protocol: A Conceptual Outline

Step 1: Precursor Synthesis. A suitable precursor would need to be synthesized, for example, by N-alkylation of a diamine with appropriate alkenyl halides, followed by N-arylation with an ortho-haloaryl halide.

Step 2: Palladium-Catalyzed Cascade Cyclization. In a reaction vessel, the precursor is combined with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh(_3))(_4)), a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate) in an anhydrous solvent like DMF or acetonitrile. [2]The mixture is heated to a temperature typically ranging from 80-120°C. [2]The Pd(0) catalyst initiates the cyclization cascade, and the base is required to neutralize the hydrogen halide formed during the catalytic cycle.

Workflow Diagram

Route_C cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd(0) Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Dienyl Ketone Oxime Precursor Migratory Insertion Migratory Insertion Oxidative Addition->Migratory Insertion Beta-Hydride Elimination β-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Product Spirocyclic Imine Intermediate Beta-Hydride Elimination->Product Product->Pd(0) Regeneration Final Product 2-Azaspiro[4.4]nonane Derivative Product->Final Product Reduction (e.g., NaBH4)

Caption: Conceptual workflow for palladium-catalyzed spirocyclization.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Classical (Diallylmalonate)Route B: Domino Radical BicyclizationRoute C: Palladium-Catalyzed Cyclization
Overall Yield Variable, typically moderate over multiple steps11-67% [5][6]Generally moderate to good
Number of Steps Multiple (typically 3-5)1-2 (excluding precursor synthesis)1-2 (excluding precursor synthesis)
Scalability Well-established, generally scalableCan be challenging due to stoichiometry of radical reagentsGenerally good, but catalyst cost can be a factor
Reagent Accessibility Readily available and inexpensive starting materialsPrecursors can be complex; tin hydrides are toxicCatalysts and ligands can be expensive
Key Advantages Utilizes classical, well-understood reactionsHigh step economy, rapid complexity generationHigh functional group tolerance, good stereocontrol
Key Disadvantages Low overall efficiency, multiple purification stepsUse of toxic tin reagents, moderate yieldsExpensive catalysts, requires careful optimization

Conclusion and Future Outlook

The synthesis of the 2,7-diazaspiro[4.4]nonane scaffold can be approached through a variety of synthetic strategies, each with its own distinct set of advantages and challenges.

  • Route A (Classical Approach) , while being the most linear and perhaps least elegant, relies on robust and well-understood transformations, making it a reliable choice for initial small-scale synthesis where starting material cost is a primary concern.

  • Route B (Domino Radical Bicyclization) offers a significant improvement in step economy, allowing for the rapid construction of the complex spirocyclic core. However, the reported yields can be modest, and the use of stoichiometric and toxic tributyltin hydride is a significant drawback for large-scale applications. [5][6]Future developments in tin-free radical methodologies could make this route more appealing.

  • Route C (Palladium-Catalyzed Cyclization) represents a powerful and versatile strategy that benefits from high functional group tolerance and the potential for asymmetric synthesis. While the cost of palladium catalysts and ligands can be a barrier, the efficiency and selectivity of these reactions often justify the initial investment, particularly in an industrial setting.

The optimal choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, and the available resources. As catalytic methods continue to advance, it is likely that transition-metal-catalyzed and radical-based approaches will become increasingly prevalent for the efficient and elegant construction of complex molecular architectures like the 2,7-diazaspiro[4.4]nonane scaffold.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. Available at: [Link]

  • Intramolecular Heck reaction. In Wikipedia. Available at: [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. Available at: [Link]

  • García-Muñoz, M. C., & Cárdenas, D. J. (2013). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Arkivoc, 2013(1), 25-50. Available at: [Link]

  • Heck Reaction. In Chemistry LibreTexts. Available at: [Link]

  • Intramolecular Heck Reactions. Request PDF on ResearchGate. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Pontificia Universidad Javeriana. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. I.R.I.S. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Diazaspiroketones in Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Diazaspiroketones in Oncology

The scaffold of diazaspiroketones, a unique class of heterocyclic compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Recent explorations into their derivatives have revealed promising anticancer properties, positioning them as a compelling area for novel therapeutic development.[2][3] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including those from lung, breast, cervical, liver, and colon cancers.[2][4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a framework for conducting a rigorous head-to-head comparison of novel diazaspiroketone compounds in cancer cell proliferation assays. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating system for generating high-quality, reproducible data.

Featured Compound Classes

For the purpose of this guide, we will focus on two prominent classes of diazaspiro-heterocycles that have shown notable anti-proliferative activity:

  • 1-Thia-4-azaspiro[4.5]decanes: These sulfur-containing analogs have been synthesized and evaluated for their dose-dependent cytotoxic activities against cell lines such as HepG-2 (liver), HCT-116 (colon), and PC-3 (prostate).[3][4]

  • 1-Oxa-4-azaspiro[4.5]decanones: These oxygen-containing derivatives have also been studied extensively, with certain compounds showing potent activity against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cells.[2]

The goal is to determine the relative potency of these, or any novel diazaspiroketone, through the measurement of their half-maximal inhibitory concentration (IC₅₀).

Pillar 1: Mechanistic Insights & Rationale

Understanding the potential mechanism of action is crucial for contextualizing experimental results. While the precise pathways for all diazaspiroketones are still under investigation, evidence suggests that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][6]

A cytotoxic compound can trigger apoptosis through intrinsic (mitochondrial-dependent) or extrinsic (death receptor-mediated) pathways, often culminating in the activation of effector caspases like Caspase-3 and Caspase-9.[6][7] This provides a mechanistic basis for the observed reduction in cell viability. Additionally, some compounds can inhibit the proliferation of tumor cells by blocking the cell cycle at specific checkpoints, such as the G2 phase.[6]

Apoptosis_Pathway cluster_0 Diazaspiroketone Action cluster_1 Cellular Response Compound Diazaspiroketone Derivative Stress Cellular Stress / DNA Damage Compound->Stress Mitochondria Mitochondrial Perturbation Stress->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 (Effector) Casp9->Casp3 Activation Apoptosis Apoptosis & Cell Death Casp3->Apoptosis Execution

Caption: Hypothesized intrinsic apoptosis pathway induced by diazaspiroketones.

Pillar 2: Experimental Design & Protocols

A robust comparison relies on a meticulously planned experimental workflow. This involves selecting appropriate cell lines and assays and adhering to validated protocols.

Experimental_Workflow cluster_setup 1. Preparation cluster_treatment 2. Treatment & Incubation cluster_assay 3. Viability Assay cluster_analysis 4. Data Analysis A Select & Culture Cancer Cell Lines (e.g., MCF-7, A549) C Seed Cells in 96-well Plates A->C B Prepare Stock Solutions of Diazaspiroketones (in DMSO) D Treat with Serial Dilutions of Compounds B->D C->D E Incubate for 48-72 hours D->E F Perform Assay (MTT or SRB) E->F G Measure Absorbance (Plate Reader) F->G H Calculate % Viability vs. Vehicle Control G->H I Determine IC50 Values (Dose-Response Curve) H->I

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[8]

Cell Line Selection

The choice of cell lines is critical. A panel should be used to assess both broad-spectrum activity and potential selectivity. Based on published literature, a robust starting panel could include:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often more aggressive.[2]

  • A549: A human lung carcinoma cell line.[2]

  • HCT-116: A human colorectal carcinoma cell line.[4]

Assay Selection: MTT vs. Sulforhodamine B (SRB)

Two common colorimetric assays for assessing cell proliferation are the MTT and SRB assays. The choice between them depends on the compound's potential mechanism and the experimental context.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of the cells.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The intensity of the color is directly proportional to the number of metabolically active, viable cells.[9][10]

    • Advantage: Highly sensitive and widely used.[10]

    • Caution: The assay can be affected by compounds that alter cellular metabolism or by culture conditions that impact metabolic rate, such as hypoxia.[11]

  • Sulforhodamine B (SRB) Assay: This assay measures cell density by staining total cellular protein with the aminoxanthene dye Sulforhodamine B.[8][12] The amount of bound dye is directly proportional to the cell number.[11]

    • Advantage: Less susceptible to metabolic interferences and provides a more direct measure of cell mass.[11] It is a simple, rapid, and reproducible method.

    • Consideration: Based on total protein, it does not differentiate between viable and non-viable but intact cells.

For a comprehensive comparison, running both assays can provide complementary information about a compound's effect on both metabolic activity and total cell number.

Detailed Protocol 1: MTT Assay

This protocol is adapted from standard methodologies.[9][13]

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the diazaspiroketone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of dimethylformamide:H₂O with 20% w/v SDS) to each well to dissolve the crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Detailed Protocol 2: SRB Assay

This protocol is adapted from established procedures.[8][11]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[8]

  • Washing: Carefully wash the plate five times with cold deionized water to remove TCA and excess medium components. Allow the plates to air-dry completely at room temperature.[11]

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well.[11] Incubate at room temperature for 30-45 minutes.

  • Remove Unbound Dye: Wash the plates three to four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11] Place the plate on a gyratory shaker for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[8][11]

Pillar 3: Data Analysis & Comparative Presentation

Calculating IC₅₀

The primary endpoint for comparison is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell proliferation by 50%.

  • Calculate Percentage Viability:

    • % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control Well - Absorbance of Blank)] * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value from the curve.

Comparative Data Summary

Data should be consolidated into a clear, comparative table. This allows for at-a-glance assessment of potency and selectivity across different cell lines.

Compound IDClassTarget Cell LineIC₅₀ (µM) ± SDSelectivity Index*
DSK-A01 1-Thia-4-azaspiro[4.5]decaneHCT-116 (Colon)0.095 ± 0.011157.9
MCF-7 (Breast)5.2 ± 0.43.0
Normal Fibroblast15.0 ± 1.2-
DSK-B01 1-Oxa-4-azaspiro[4.5]decanoneA549 (Lung)0.26 ± 0.0361.5
MDA-MB-231 (Breast)0.10 ± 0.015160.0
Normal Fibroblast16.0 ± 1.5-
Doxorubicin Positive ControlHCT-116 (Colon)0.15 ± 0.0210.0
A549 (Lung)0.20 ± 0.037.5
Normal Fibroblast1.5 ± 0.2-

*Note: Data are illustrative, based on ranges reported in the literature, and intended for comparative demonstration.[2][4] Selectivity Index (SI) is calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. A higher SI value is desirable.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the head-to-head comparison of diazaspiroketone derivatives in cancer cell proliferation assays. By integrating careful experimental design, validated protocols, and clear data analysis, researchers can effectively screen and identify lead compounds for further preclinical development. The emphasis on understanding the underlying principles of the selected assays and potential mechanisms of action ensures that the generated data is not only comparative but also mechanistically insightful, accelerating the journey of these promising scaffolds from the bench to potential clinical applications.

References

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Xing, N., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Cancer, 13(10), 3051–3063. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • O'Donnell, J. S., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Cytotechnology, 75(4), 295–305. [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Zhang, M., et al. (2020). 6,12-Diphenyl-3, 9-diazatetraasterane-1, 5, 7, 11-tetracarboxylate Inhibits Proliferation, Migration and Promotes Apoptosis in Ovarian Cancer Cells. ScienceOpen. [Link]

  • Phillips, T., et al. (2019). Improved Inhibition of Tumor Growth by Diabody-Drug Conjugates via Half-Life Extension. Molecular Cancer Therapeutics, 18(4), 795–805. [Link]

  • Ko, S. C., et al. (2021). Dieckol exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway. Journal of Clinical Medicine, 10(14), 3087. [Link]

  • Aslantürk, Ö. S. (2018). Cell proliferation and cytotoxicity assays. IntechOpen. [Link]

  • Pinto, C., et al. (2023). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules, 28(22), 7545. [Link]

  • Thakar, T., & Lobb, D. A. (2020). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 2154, 131–141. [Link]

  • Kumar, P., et al. (2018). Assays to assess the proliferative behavior of cancer cells. ResearchGate. [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with off-target proteins is a critical determinant of its safety and therapeutic index. Off-target interactions can lead to unforeseen side effects, toxicity, and a reduction in the overall therapeutic window. Consequently, the early and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.

Understanding the Subject: Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

  • Structure:

    • IUPAC Name: this compound

    • CAS Number: 1251009-03-6

    • Molecular Formula: C₁₂H₂₀N₂O₃

    • Molecular Weight: 240.30 g/mol

  • Chemical Class: Spirocyclic diamine derivative with a Boc-protecting group.

  • Significance: The 2,7-diazaspiro[4.4]nonane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1] This constrained geometry can enhance binding affinity and metabolic stability.[1] The presence of a Boc-protected amine and a lactam moiety provides versatile handles for chemical modification, making it an attractive scaffold for library synthesis and the development of targeted therapeutics.

Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity profile is built upon a multi-tiered experimental approach. This typically begins with broad, high-throughput screening against large panels of targets, followed by more focused, quantitative assays for any identified "hits." This tiered approach is both cost-effective and scientifically rigorous.

Tier 1: Broad Panel Screening (The "Ambit" Screen)

The initial step is to cast a wide net to identify potential off-target interactions. Large-scale screening panels, such as the Eurofins SafetyScreen44 or a comprehensive kinase panel, are invaluable for this purpose.[5][6] These panels typically include a diverse array of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.

Experimental Workflow: Broad Panel Radioligand Binding Assay

The following diagram illustrates a typical workflow for a broad panel radioligand binding assay, a common method for initial off-target screening.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution (this compound) incubation Incubation (Compound + Receptor + Radioligand) compound_prep->incubation receptor_prep Receptor/Target Preparation (Membrane homogenates or purified protein) receptor_prep->incubation radioligand_prep Radioligand Preparation ([3H]- or [125I]-labeled standard) radioligand_prep->incubation filtration Separation of Bound/Free Ligand (Rapid filtration over glass fiber filters) incubation->filtration washing Washing (Removal of non-specifically bound radioligand) filtration->washing scintillation Scintillation Counting (Quantification of bound radioactivity) washing->scintillation data_analysis Data Analysis (% Inhibition calculation) scintillation->data_analysis

Caption: Workflow for a Broad Panel Radioligand Binding Assay.

Protocol: Broad Panel Screening at a Fixed Concentration

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to a working concentration, typically 10 µM for a primary screen.

  • Assay Plate Preparation: In a 96- or 384-well plate, add the test compound, a known radioligand for the specific target, and the receptor preparation (e.g., cell membranes expressing the target receptor).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Place the filtermat in a scintillation counter to quantify the amount of radioactivity, which is proportional to the amount of bound radioligand.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a vehicle control. A significant inhibition (typically >50%) flags a potential off-target interaction.[8]

Tier 2: Quantitative Assessment of "Hits" (IC₅₀/Kᵢ Determination)

Any significant "hits" from the Tier 1 screen must be followed up with quantitative assays to determine the potency of the interaction. This involves generating concentration-response curves to calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Experimental Workflow: Competitive Binding Assay for IC₅₀ Determination

This workflow outlines the steps for a competitive binding assay to determine the IC₅₀ of our target compound against an identified off-target.[9][10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_dilution Serial Dilution of Test Compound (e.g., 10-point, 3-fold dilution) plate_loading Plate Loading (Add reagents and serially diluted compound) compound_dilution->plate_loading reagents Preparation of Target, Labeled Ligand, and Assay Buffer reagents->plate_loading incubation Incubation to Equilibrium plate_loading->incubation detection Signal Detection (e.g., Fluorescence Polarization, TR-FRET, Luminescence) incubation->detection curve_fitting Concentration-Response Curve Fitting (Sigmoidal dose-response) detection->curve_fitting ic50_calc IC₅₀ Calculation curve_fitting->ic50_calc

Caption: Workflow for IC₅₀ Determination via Competitive Binding Assay.

Protocol: Luminescence-Based Kinase Assay for IC₅₀ Determination

Should the primary screen indicate an interaction with a protein kinase, a luminescence-based assay can be employed to quantify the inhibitory activity.[11][12]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase of interest.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase's substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

Comparative Analysis: Benchmarking Against Alternatives

To put the cross-reactivity profile of this compound into context, it is essential to compare it with alternative scaffolds or compounds used for similar applications. Given its potential utility as a building block for menin-MLL inhibitors and as a PROTAC linker, we will consider a hypothetical comparison against a known menin-MLL inhibitor and a common PROTAC linker component.

  • Alternative 1 (Menin-MLL Inhibitor): A well-characterized, potent, and selective inhibitor of the menin-MLL interaction.

  • Alternative 2 (PROTAC Linker Component): A commonly used piperidine-based linker building block.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a broad panel screen and subsequent IC₅₀ determinations. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Target ClassRepresentative TargetThis compound (% Inhibition @ 10 µM / IC₅₀)Alternative 1 (Menin-MLL Inhibitor) (% Inhibition @ 10 µM / IC₅₀)Alternative 2 (Piperidine Linker) (% Inhibition @ 10 µM / IC₅₀)
Primary Target Menin-MLL InteractionN/A (Building Block)98% / 0.01 µMN/A (Linker)
Kinases ABL115% / > 10 µM25% / > 10 µM5% / > 10 µM
SYK65% / 2.5 µM10% / > 10 µM8% / > 10 µM
GPCRs Dopamine D28% / > 10 µM55% / 1.2 µM12% / > 10 µM
Serotonin 5-HT2A12% / > 10 µM68% / 0.8 µM15% / > 10 µM
Ion Channels hERG5% / > 10 µM45% / 5.0 µM2% / > 10 µM

Interpretation of Hypothetical Data

In this hypothetical scenario, this compound displays a relatively clean profile with a notable "hit" against the kinase SYK. The established Menin-MLL inhibitor, while potent against its primary target, shows significant off-target activity against several GPCRs and the hERG channel, which could be a safety concern. The piperidine linker component is largely inactive across the panel, as would be expected for a simple linker building block. This analysis would suggest that while the spirocyclic core of our target compound is generally selective, derivatization should be carefully considered to avoid enhancing the observed SYK activity.

Conclusion and Future Directions

The cross-reactivity profiling of novel chemical entities like this compound is a critical exercise in modern drug discovery. The methodologies outlined in this guide, from broad panel screening to quantitative IC₅₀ determination, provide a robust framework for assessing the selectivity of this and other compounds. The spirocyclic nature of this particular scaffold holds promise for the development of highly selective therapeutics.[1] A thorough understanding of its inherent cross-reactivity profile is the first step in realizing that promise, enabling medicinal chemists to make informed decisions in the design of next-generation drug candidates with improved safety and efficacy.

References

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • ChemBK. (2024). 1251009-03-6. Retrieved from [Link]

  • Jahchan, N. S., & Eglen, R. M. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(10), 1251–1259. Retrieved from [Link]

  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. Retrieved from [Link]

  • Selvita. (n.d.). Antibody Interaction & Competitive Assays. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017214367A1 - Inhibitors of the menin-mll interaction.
  • Google Patents. (n.d.). US20210053974A1 - Inhibitors of the menin-mll interaction.
  • Springer Nature Experiments. (n.d.). Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). US11479557B2 - Inhibitors of the menin-MLL interaction.
  • Google Patents. (n.d.). WO2017112768A1 - Inhibitors of the menin-mll interaction.
  • AA Blocks. (n.d.). 123-51-3 | MFCD00002934 | 3-Methyl-1-Butanol. Retrieved from [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular pharmacology, 120, 106609. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening for reactive intermediates and toxicity assessment in drug discovery. Retrieved from [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

Sources

Navigating the Pharmacokinetic Landscape of Diazaspiro Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional (3D) molecular architectures. Among these, diazaspiro scaffolds have emerged as a compelling class of building blocks, offering a rigidified framework that can profoundly influence a molecule's pharmacokinetic properties. This guide provides an in-depth comparison of the pharmacokinetic profiles of different diazaspiro scaffolds, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for superior drug candidates.

The strategic incorporation of diazaspiro motifs into drug candidates is a deliberate tactic to enhance their Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. The inherent rigidity of these scaffolds, compared to more flexible acyclic or monocyclic amines, can lead to improved metabolic stability, modulated lipophilicity, and enhanced aqueous solubility, all of which are critical determinants of a drug's in vivo performance.[1][2][3] This guide will delve into the nuances of how different diazaspiro ring systems—specifically diazaspiro[3.3]heptanes, diazaspiro[3.4]octanes, diazaspiro[4.4]nonanes, and diazaspiro[4.5]decanes—distinctly shape the pharmacokinetic destiny of a molecule.

The Influence of Spirocyclic Architecture on Key Pharmacokinetic Parameters

The decision to employ a specific diazaspiro scaffold is a critical one, with each ring system imparting a unique set of properties to the parent molecule. The following sections will dissect these differences through the lens of key pharmacokinetic parameters, drawing upon data from preclinical and clinical studies of representative compounds.

Absorption and Oral Bioavailability

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract. Key factors influencing this process include aqueous solubility and membrane permeability. The introduction of polar nitrogen atoms within the spirocyclic framework can enhance solubility, a property often observed with azaspiro[3.3]heptane derivatives.[4]

A comparative analysis of the oral bioavailability of compounds featuring different diazaspiro scaffolds reveals the impact of these structural nuances.

Scaffold ClassRepresentative CompoundSpeciesOral Bioavailability (F%)Source
Diazaspiro[3.3]heptane AZD1979 (2-oxa-6-azaspiro[3.3]heptane)Preclinical (Implied)Favorable (Advanced to clinical trials)[3][5]
Diazaspiro[3.4]octane TAS-115HumanDose-dependent[4]
Diazaspiro[4.4]nonane Data Not Available--
Diazaspiro[4.5]decane Compound 22 (CT51464)Rat22
Dog73
Cynomolgus Monkey33

Note: Direct comparative studies across all scaffolds under identical conditions are scarce. The data presented here is compiled from individual studies of representative compounds and should be interpreted with consideration of the different molecular contexts and experimental conditions. A significant data gap exists for the in vivo pharmacokinetic properties of diazaspiro[4.4]nonane-containing compounds in the public domain.

The favorable, albeit qualitative, oral absorption profile of the diazaspiro[3.3]heptane-containing compound AZD1979, which progressed to clinical trials, suggests that this compact and rigid scaffold can contribute to desirable drug-like properties.[3][5] In contrast, the diazaspiro[4.5]decane derivative, Compound 22, demonstrates variable but generally good oral bioavailability across different preclinical species.

Distribution

Following absorption, a drug is distributed throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. The physicochemical properties imparted by the diazaspiro scaffold, such as lipophilicity and plasma protein binding, play a crucial role here. The 3D nature of these scaffolds can influence how a molecule interacts with plasma proteins and partitions into various tissues.

Metabolism and Clearance

Metabolic stability is a critical attribute for a successful drug candidate, as rapid metabolism can lead to a short duration of action and the formation of potentially toxic metabolites. The rigid nature of diazaspiro scaffolds can shield adjacent chemical bonds from metabolic enzymes, thereby enhancing metabolic stability. Azaspiro[3.3]heptanes, for instance, have been noted for their association with low metabolic clearance rates.[4]

The clearance (CL) of a drug, which is the rate at which it is removed from the body, is inversely related to its metabolic stability. A lower clearance generally leads to a longer half-life.

Scaffold ClassRepresentative CompoundSpeciesClearance (CL)Half-life (t1/2)Source
Diazaspiro[3.3]heptane AZD1979PreclinicalLow (Implied)-[3][5]
Diazaspiro[3.4]octane TAS-115Human-Relatively short[4]
Diazaspiro[4.4]nonane Data Not Available---
Diazaspiro[4.5]decane Compound 23 (CT50728)Rat-1.81 h
Dog-8.97 h
Cynomolgus Monkey-14.2 h

The "relatively short half-life" of TAS-115, a diazaspiro[3.4]octane-containing compound, was a deliberate design feature to improve the continuity of drug administration.[4] This highlights how the pharmacokinetic profile can be tailored for a specific therapeutic indication. The diazaspiro[4.5]decane derivative, Compound 23, exhibits a progressively longer half-life in higher species, a common trend in drug metabolism studies.

Excretion

The final step in a drug's journey is its excretion from the body, primarily through the kidneys or in the feces. The physicochemical properties of the drug, including its polarity and molecular weight, influence the route and rate of excretion. The incorporation of polar diazaspiro scaffolds can potentially favor renal clearance.

Experimental Methodologies for Assessing Pharmacokinetic Properties

The confident evaluation of the pharmacokinetic properties of novel diazaspiro scaffolds relies on a suite of robust in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro assays that provide critical early insights into a compound's ADME profile.

Microsomal Stability Assay

This assay is a cornerstone for assessing the intrinsic metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, mouse, etc.) stored at -80°C.

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Thaw liver microsomes on ice.

    • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.

G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: - Test Compound - Microsomes - NADPH System - Buffer mix Mix Compound, Buffer, & Microsomes in Plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH to Initiate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench centrifuge Centrifuge quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: Workflow for a typical microsomal stability assay.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is invaluable for predicting intestinal permeability and identifying compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto permeable filter supports in transwell plates.

    • Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test compound (at a defined concentration) to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An ER significantly greater than 1 suggests active efflux.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis & Data seed Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for ~21 Days seed->differentiate teer Monitor Monolayer Integrity (TEER) differentiate->teer wash Wash Monolayers teer->wash add_compound Add Test Compound to Apical or Basolateral Side wash->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples lcms Analyze by LC-MS/MS collect_samples->lcms calculate_papp Calculate Papp (A-B & B-A) lcms->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Sources

Evaluation of Off-Target Effects: A Comparative Guide for Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of off-target effects of the novel chemical entity, Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (hereafter referred to as Compound A ). In the landscape of drug discovery, a molecule's journey from hit to lead is critically dependent on understanding its full biological interaction profile. Off-target effects—interactions with proteins other than the intended therapeutic target—are a major cause of toxicity and clinical trial failure.[1][2] However, they can also reveal opportunities for drug repurposing.[1]

This document is structured not as a rigid protocol, but as a logical, tiered strategy for researchers, scientists, and drug development professionals. We will explain the causality behind each experimental choice, moving from broad, predictive methods to highly specific, unbiased, proteome-wide analyses. For comparative purposes, we will analyze hypothetical data for Compound A alongside two illustrative alternatives that may arise during a typical discovery campaign:

  • Compound B: A close structural analog of Compound A, designed to improve on-target potency.

  • Compound C: A structurally distinct molecule identified from a phenotypic screen that elicits a similar desired biological response.

The central thesis of this guide is that a multi-pronged, self-validating system of orthogonal assays is essential for building a robust safety and selectivity profile for any new chemical entity.

Part 1: Foundational Assessment — In Silico Prediction and Broad Spectrum Screening

The initial phase of off-target evaluation begins long before a compound enters complex cellular or in vivo models. The objective here is to cast a wide net, using computational tools and broad biochemical screens to generate initial hypotheses about potential off-target liabilities. This cost-effective first pass is crucial for prioritizing resources and guiding the design of more focused subsequent experiments.[1][3]

Computational (In Silico) Target Prediction

Modern computational approaches leverage vast databases of known compound-protein interactions to predict potential targets based on structural similarity to known ligands.[3][4] Algorithms like Similarity Ensemble Approach (SEA) or machine learning models analyze the 2D and 3D features of a query molecule to generate a ranked list of likely protein interactors.[4]

Causality of Experimental Choice: This step is a rapid and inexpensive method to flag potential high-risk interactions, particularly with protein families known for promiscuity and adverse effects (e.g., hERG, CYPs, kinases). The predictions, while not definitive, serve as an essential roadmap for designing subsequent wet-lab validation experiments. Discrepancies between computational predictions and experimental results are common and highlight the limitations of current models, reinforcing the need for experimental validation.[1]

Hypothetical In Silico Predictions for Comparative Compounds:

Predicted Target FamilyCompound ACompound BCompound CRationale for Concern
Sigma Receptors (σ₁, σ₂)High ProbabilityHigh ProbabilityLow ProbabilityExpected on-target class based on diazaspiro[4.4]nonane scaffold.[5]
Cyclin-Dependent Kinases (CDKs)Medium ProbabilityHigh ProbabilityLow ProbabilityPotential for cell cycle disruption; a common off-target class.
GPCRs (Dopamine D2)Medium ProbabilityMedium ProbabilityHigh ProbabilityCNS side effects are a major consideration.
hERG ChannelLow ProbabilityLow ProbabilityMedium ProbabilityCritical safety liability; cardiotoxicity risk.
Cytochrome P450 (CYP3A4)Low ProbabilityMedium ProbabilityLow ProbabilityRisk of drug-drug interactions.
Broad Kinase Selectivity Profiling

Protein kinases are one of the largest and most commonly implicated families in off-target effects, largely due to the conserved nature of the ATP-binding pocket.[6][7] A broad kinase screen against a diverse panel (e.g., 100-400 kinases) is a cornerstone of early selectivity assessment.[8]

Causality of Experimental Choice: An early, comprehensive view of a compound's kinome interactions is critical. Even low-level inhibition of an unexpected kinase can lead to significant cellular consequences. This screen provides a quantitative measure of selectivity, allowing for direct comparison between compounds and guiding structure-activity relationship (SAR) studies to mitigate undesirable interactions.[6][8] Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, remain a gold standard for their sensitivity and reliability.[7][9]

Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot)

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mix containing the specific kinase, its corresponding peptide or protein substrate, and a buffer containing MgCl₂.

  • Compound Addition: Add the test compound (Compound A, B, or C) in a series of dilutions (e.g., 10-point, 3-fold dilutions starting from 10 µM). Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution. Critically, this solution contains [γ-³³P]-ATP and is ideally kept at or near the Kₘ concentration for each specific kinase to provide a more accurate measure of inhibitor potency.[6][9]

  • Incubation: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillant to the dry filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Kinase Profiling Data (% Inhibition at 1 µM):

Kinase TargetCompound ACompound BCompound CTherapeutic Area
CDK225%78% 5%Oncology/Cell Cycle
GSK3β15%22%8%CNS/Metabolic
ROCK110%15%65%Cardiovascular/Oncology
SRC8%12%4%Oncology
LCK5%9%3%Immunology
p38α (MAPK14)18%30%85% Inflammation
VEGFR24%6%2%Angiogenesis

This table highlights that the structural modification in Compound B significantly increased its off-target activity against CDK2, while the phenotypically similar Compound C shows potent, unexpected inhibition of ROCK1 and p38α.

Part 2: Cellular Validation — Target Engagement and Phenotypic Consequences

Biochemical assays are invaluable but occur in an artificial environment. Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[2][10] The primary goals in this phase are to confirm that the compound engages its intended (and unintended) targets in a live-cell environment and to assess the downstream functional consequences.

Workflow for Off-Target Evaluation

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery cluster_3 Decision Point in_silico In Silico Prediction kinase_screen Biochemical Screen (Kinase Panel) in_silico->kinase_screen Guide Assay Design cetsa Cellular Thermal Shift (CETSA) kinase_screen->cetsa Validate Hits chemoproteomics Chemoproteomics (Affinity-MS) kinase_screen->chemoproteomics Prioritize Unbiased Search pheno Phenotypic Assays (e.g., Cytotoxicity) cetsa->pheno Correlate Engagement with Function decision Selectivity Profile & Risk Assessment pheno->decision chemoproteomics->decision Identify Novel Off-Targets CETSA_Workflow A Treat cells with Compound or Vehicle B Aliquot and heat across temperature gradient A->B C Lyse cells and separate soluble fraction B->C D Quantify target protein (e.g., Western Blot) C->D E Plot melt curve and determine thermal shift (ΔTₘ) D->E

Caption: The experimental workflow for CETSA.

Hypothetical CETSA Data for Compound B:

Target ProteinVehicle Tₘ (°C)Compound B Tₘ (°C)ΔTₘ (°C)Interpretation
Sigma Receptor σ₁ (On-Target)48.554.2+5.7Strong cellular engagement
CDK2 (Off-Target)52.155.8+3.7Confirmed cellular engagement
GSK3β (Off-Target)55.355.5+0.2Negligible cellular engagement

This data confirms that Compound B not only engages its intended target but also binds to the off-target CDK2 inside living cells, validating the in vitro kinase screen result. The lack of a significant shift for GSK3β suggests the weak in vitro inhibition did not translate to meaningful cellular engagement.

Part 3: Unbiased Discovery — Proteome-Wide Off-Target Identification

While panel screens and computational predictions are powerful, they are inherently biased toward known targets. To discover truly novel and unexpected off-targets, unbiased chemical proteomics approaches are required. [11][12][13]Affinity chromatography coupled with mass spectrometry is a classic and effective method. [1][12] Causality of Experimental Choice: The goal of this phase is to move beyond hypothesis testing and into the realm of discovery. This is critical for uncovering the interactions that may explain unexpected phenotypes or toxicities. By using the compound itself as "bait," we can identify binding partners from the entire proteome without prior assumptions. [12] Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Chemically modify the test compound (e.g., Compound A) to incorporate a linker arm and a conjugation group (e.g., biotin) or immobilize it directly onto a solid support (e.g., agarose beads). It is crucial to use an inactive analog as a negative control and to verify that the modification does not abolish the compound's primary biological activity. [1]2. Protein Lysate Preparation: Prepare a native protein lysate from the relevant cells or tissue, ensuring protein integrity is maintained.

  • Affinity Pulldown: Incubate the immobilized compound probe with the protein lysate to allow for the binding of interacting proteins.

  • Washing: Perform a series of stringent washing steps to remove non-specifically bound proteins, which is a critical step for reducing false positives. [1]5. Elution: Elute the specifically bound proteins from the support, often by using a competitor, changing pH, or using a denaturant.

  • Protein Identification: Separate the eluted proteins (e.g., by SDS-PAGE) and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that were significantly enriched in the active compound pulldown compared to the negative control bead pulldown.

Hypothetical Proteomic Hits for Compound A:

Protein IdentifiedFold Enrichment (vs. Control)Known FunctionInterpretation
S1R_HUMAN (Sigma-1 Receptor)55.2NeuromodulationConfirmed On-Target
FAAH_HUMAN (Fatty Acid Amide Hydrolase)12.5Lipid MetabolismNovel, High-Confidence Off-Target
HSP90A_HUMAN (Heat Shock Protein 90)4.1Chaperone ProteinPotential Non-specific Binder
TBB5_HUMAN (Tubulin Beta-5)3.8CytoskeletonCommon Background Contaminant

This unbiased screen successfully confirmed the expected on-target while uncovering a completely unexpected and potentially significant off-target, FAAH, providing a new avenue for investigation.

Comparative Summary and Conclusion

The comprehensive evaluation of off-target effects is an iterative process that builds a progressively clearer picture of a compound's biological signature. By integrating computational, biochemical, cellular, and proteomic approaches, we can confidently compare lead candidates and make informed decisions.

Final Comparative Profile:

Evaluation MetricCompound ACompound BCompound C
Primary On-Target Sigma ReceptorsSigma ReceptorsUnknown (Phenotypic)
Key Off-Target Liabilities FAAH (Novel)CDK2 (Cell Cycle)ROCK1, p38α (Signaling)
Selectivity Profile High selectivity in kinome screen but novel off-target identified via proteomics.Poor kinase selectivity with confirmed cellular engagement of CDK2.High kinase promiscuity against specific signaling nodes.
Overall Recommendation Proceed with Caution. Characterize the functional impact of FAAH inhibition.Terminate or Redesign. High risk of cell cycle-related toxicity.Reprioritize. Potential as a multi-targeted inhibitor for inflammation or oncology, but not for the original phenotypic goal.

This guide demonstrates that a rigorous, multi-faceted approach to off-target profiling is not merely a safety check but a fundamental component of drug discovery. It allows for the early identification of liabilities, provides a deeper understanding of a compound's true mechanism of action, and ultimately increases the probability of success in developing safe and effective medicines.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. Available at: [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. Available at: [Link]

  • Inside the Cell: How Cell-Based Assays Reveal Drug Function. BioNauta. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC - NIH. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility of Biological Data for 2,7-Diazaspiro[4.4]nonane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Structural Complexity

In the landscape of modern medicinal chemistry, the quest for novel therapeutics has led researchers to explore complex three-dimensional scaffolds that offer superior pharmacological properties compared to their "flat" aromatic counterparts. Among these, the 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure, particularly for its ability to orient substituents in precise vectors, enhancing target affinity and selectivity.[1] Derivatives of this scaffold are being investigated for a range of challenging diseases, from cancers and diabetes to neurological disorders.[1][2] A notable example is their role as inhibitors of the protein-protein interaction (PPI) between Menin and mixed lineage leukemia (MLL), a key driver in certain acute leukemias.[2]

However, the very structural rigidity and synthetic complexity that make these compounds promising also introduce significant challenges in ensuring the reproducibility of their biological data. The "reproducibility crisis" is a well-documented issue in preclinical research, with some reports indicating that the findings of up to two-thirds of validation projects are inconsistent with original publications.[3][4] This guide, grounded in field-proven insights, provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges. We will dissect the sources of variability, from chemical synthesis to biological assay execution, and provide robust, self-validating protocols to ensure that the data generated for these valuable compounds is both accurate and reproducible.

The Promise of the Spirocyclic Scaffold: Why We Persist

The 2,7-diazaspiro[4.4]nonane core is more than just a novel chemical entity; it represents a strategic advantage in drug design. Its inherent three-dimensionality is a key asset.[5]

  • Increased sp3 Character: By incorporating a spirocyclic moiety, medicinal chemists increase the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 is frequently associated with improved clinical success rates, potentially due to better solubility, enhanced target selectivity, and reduced off-target effects.[5]

  • Conformational Restraint: The rigid bicyclic system locks the molecule into a specific conformation.[5] This pre-organization reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity and potency.

  • Vectorial Diversity: The nitrogen atoms within the scaffold serve as versatile handles for chemical modification, allowing for the systematic exploration of chemical space to optimize structure-activity relationships (SAR).[5]

These advantages, however, are only meaningful if the biological data used to guide SAR studies is reliable. Inconsistencies can lead research teams down fruitless paths, wasting significant time and resources.

Deconstructing Irreproducibility: A Multifactorial Challenge

The failure to reproduce preclinical findings is rarely due to a single cause.[6] It is often a cascade of subtle, overlooked variables. For complex molecules like 2,7-diazaspiro[4.4]nonane derivatives, these factors can be amplified.

Factor CategorySpecific Sources of VariabilityRationale and Impact on Reproducibility
Chemical Integrity Stereoisomeric Purity, Uncharacterized Impurities, Compound Stability & SolubilityThe synthesis of spirocycles can yield mixtures of diastereomers, each with potentially different biological activity.[7] Impurities can have their own bioactivity, confounding results. Poor solubility can lead to inaccurate concentration determination in assays.
Biological Systems Cell Line Misidentification/Contamination, Genetic Drift of Cell Lines, Primary Cell VariabilityOver 480 commonly used cell lines are known to be misidentified.[4] Using the wrong cell line invalidates the entire experiment. Continuous passaging can alter cellular genetics and response to stimuli.
Assay & Protocol Reagent Quality, Environmental Fluctuations (Temp, CO2), Minor Protocol Deviations, Operator VariabilityBiological systems are sensitive to minor changes. For instance, the growth phase of cells can significantly impact protein production and degradation rates, altering circuit behavior.[8] Inconsistent execution of protocols is a major source of noise.
Data Analysis & Reporting Inappropriate Statistical Analysis, Low Statistical Power, Selective Reporting ("Cherry-Picking"), Lack of TransparencySmall sample sizes and lack of blinding can lead to biased results.[6][9] Publishing only positive data creates a skewed view of a compound's efficacy and hinders the self-corrective nature of science.[6]

A Framework for Building Reproducible Bridges

To counteract these factors, a systematic, multi-stage validation approach is required. The following workflow and protocols are designed to be self-validating, incorporating quality control checkpoints at every critical stage.

Mandatory Visualization: The Reproducibility Workflow

The diagram below illustrates a robust workflow designed to minimize variability and ensure the generation of high-quality, reproducible data for 2,7-diazaspiro[4.4]nonane-based compounds.

cluster_0 Phase 1: Chemical Synthesis & QC cluster_1 Phase 2: In Vitro Biological Validation cluster_2 Phase 3: Data Analysis & Reporting Synthesis Synthesis of 2,7-Diazaspiro[4.4]nonane Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Full Characterization (NMR, HRMS, LC-MS) Purification->Characterization QC Purity (>95%) & Solubility Assessment Characterization->QC Cell_QC Cell Line Authentication (STR) QC->Cell_QC Compound Passes QC Target_Assay Primary Target Assay (e.g., Menin-MLL TR-FRET) Cell_QC->Target_Assay Dose_Response Dose-Response & IC50 (n≥3, technical replicates) Target_Assay->Dose_Response Secondary_Assay Orthogonal Secondary Assay (e.g., Cellular Thermal Shift) Dose_Response->Secondary_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) Secondary_Assay->Cytotoxicity Stats Statistical Analysis (Blinded, Pre-defined Plan) Cytotoxicity->Stats Data Generation Complete Report Comprehensive Reporting (Methods, Raw Data, Controls) Stats->Report

Caption: A validated workflow for generating reproducible biological data.

Experimental Protocols

Rationale: This protocol ensures that the compound being tested is what you think it is, and at the correct concentration. It is the absolute foundation of any reproducible biological study. Failure at this stage invalidates all downstream results.

Step-by-Step Methodology:

  • Identity Confirmation:

    • Acquire ¹H and ¹³C NMR spectra and compare them to the expected structure.

    • Obtain a High-Resolution Mass Spectrometry (HRMS) result to confirm the elemental composition (exact mass).

  • Purity Assessment:

    • Use High-Performance Liquid Chromatography (HPLC) with UV detection at two different wavelengths to determine purity. The purity should be ≥95% for in vitro screening.

  • Solubility Determination:

    • Prepare a 10 mM stock solution in 100% DMSO. Visually inspect for any precipitation.

    • Perform a kinetic solubility assay in the final assay buffer. A compound that crashes out of solution cannot provide an accurate dose-response curve.

  • Stock Solution Management:

    • Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.

    • Confirm the concentration of the stock solution via a quantitative method (e.g., qNMR or LC-MS with a standard curve) before initiating large-scale screening.

Rationale: This protocol uses a specific, sensitive biochemical assay to quantify the compound's ability to disrupt the target PPI. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology that minimizes interference from compound fluorescence. This example is based on the known activity of 2,7-diazaspiro[4.4]nonanes.[2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use high-purity, validated recombinant Menin and MLL peptide fragments.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Plating:

    • Perform a serial dilution of the QC-validated compound stock in DMSO.

    • Use an acoustic dispenser to transfer nanoliter volumes into a 384-well low-volume assay plate to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).

  • Assay Execution:

    • Add the Menin protein conjugated to a donor fluorophore (e.g., Terbium cryptate).

    • Add the biotinylated MLL peptide pre-mixed with a streptavidin-conjugated acceptor fluorophore (e.g., d2).

    • Include controls on every plate:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known, potent Menin-MLL inhibitor (100% inhibition).

    • Incubate for a pre-determined time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the TR-FRET ratio and normalize the data to the plate controls.

    • Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

    • The experiment should be repeated independently at least three times (n=3).

Mandatory Visualization: Menin-MLL Signaling Pathway

The diagram below depicts the targeted protein-protein interaction, providing a clear mechanistic context for the primary assay.

MLL MLL Protein Complex Menin-MLL Complex MLL->Complex Menin Menin Protein Menin->Complex H3K4 Histone H3 (Lysine 4) Complex->H3K4 Binds to Chromatin Chromatin Chromatin->H3K4 Methylation H3K4 Methylation H3K4->Methylation Catalyzes Leukemia_Genes Leukemogenic Gene Expression Methylation->Leukemia_Genes Promotes Compound 2,7-Diazaspiro[4.4]nonane Inhibitor Compound->Complex Inhibits Formation

Caption: Inhibition of the Menin-MLL protein-protein interaction.

Comparative Analysis: Rigorous vs. Standard Protocols

To underscore the importance of these measures, the following table compares a rigorous, reproducibility-focused approach with a standard, often-practiced (but less reliable) workflow.

Experimental StageStandard (Less Reliable) ProtocolRigorous (Reproducible) Protocol
Compound QC Assume purity from supplier; use directly.Independent verification of identity (NMR, HRMS) and purity (>95% via HPLC).
Cell Culture Use lab stocks without recent authentication.Routine STR profiling to confirm cell line identity; use low passage number cells.
Assay Controls Negative (DMSO) control only.Negative (DMSO), positive (known inhibitor), and neutral (inactive analog) controls on every plate.
Experiment Repeats Single experiment with technical replicates.Minimum of three independent biological replicates (n=3) performed on different days.
Data Analysis Manual data processing; p-value focused.Blinded analysis using a pre-defined statistical plan; focus on effect sizes and confidence intervals.
Reporting Publication of only the best-looking graph.Public deposition of raw data, detailed methods, and reporting of all results, including "failed" experiments.

Conclusion: Adopting a Culture of Rigor

The unique structural attributes of 2,7-diazaspiro[4.4]nonane-based compounds offer a compelling route to novel therapeutics. However, realizing this potential is critically dependent on the quality and reproducibility of the preclinical data that guides their development. The "reproducibility crisis" is not an intractable problem but a challenge that can be met with intentionality and rigor.

By adopting a framework that emphasizes stringent chemical characterization, validated biological systems, robust assay design with built-in controls, and transparent data analysis, the scientific community can build a solid foundation of credible evidence.[9] This not only accelerates the discovery process but also enhances the translational success of these promising molecules, ultimately bridging the "valley of death" between preclinical promise and clinical reality.

References

  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design - Benchchem.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research - Benchchem.
  • Biological variation: Understanding why it is so important? - PMC - PubMed Central.
  • The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering transl
  • The reproducibility crisis in preclinical research - lessons to learn from clinical research - Trilogy Writing & Consulting.
  • 2,7-Diazaspiro[4.4]nonanes for the Treatment or Prevention of Cancers and Diabetes - NIH.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI.
  • Biologics vs.
  • Enhancing Reproducibility in Drug Development Research - Center for Open Science (COS).
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH.
  • Preclinical data reproducibility for R&D - The challenge for neuroscience - ResearchG
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
  • A Guide to Reproducibility in Preclinical Research - PMC - NIH.
  • Investigating and Modeling the Factors That Affect Genetic Circuit Performance | ACS Synthetic Biology.

Sources

Comparative Docking Analysis of 2,7-Diazaspiro[4.4]nonan-8-one Derivatives as Potential KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Evaluation

In the landscape of modern drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative docking study of novel 2,7-diazaspiro[4.4]nonan-8-one derivatives against the oncogenic KRAS G12C mutant, a high-priority target in cancer therapy. We will explore the rationale behind the experimental design, present a detailed step-by-step protocol for the docking analysis, and compare the in silico performance of our novel scaffold against established inhibitors. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and structure-based drug design.

The Rationale for Targeting KRAS G12C with a Novel Spirocyclic Scaffold

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a key signaling molecule, and its mutations are drivers in numerous cancers.[1][2] The glycine-to-cysteine mutation at codon 12 (G12C) has emerged as a particularly attractive therapeutic target due to the unique reactivity of the cysteine residue, enabling the design of covalent inhibitors.[1][2] Sotorasib (AMG 510) and Adagrasib are two FDA-approved drugs that validate this approach by covalently binding to Cys12 and locking the protein in an inactive state.[3][4]

Recent research has highlighted the potential of spirocyclic scaffolds in drug discovery, offering novel three-dimensional chemical space and improved physicochemical properties. Notably, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C.[1][2][5] This provides a strong rationale for exploring the closely related 2,7-diazaspiro[4.4]nonan-8-one core as a novel scaffold for KRAS G12C inhibition. The central hypothesis of this study is that the unique stereochemical and electronic properties of the 2,7-diazaspiro[4.4]nonan-8-one scaffold can be exploited to achieve high-affinity binding to the switch-II pocket of KRAS G12C.

This guide will walk through a rigorous in silico evaluation of a focused set of rationally designed 2,7-diazaspiro[4.4]nonan-8-one derivatives and compare their predicted binding affinities and interactions with those of the known inhibitors, Sotorasib and a representative 2,7-diazaspiro[3.5]nonane derivative.

Experimental Design and Workflow

The comparative docking study is designed to be a self-validating system. By including known inhibitors with established biological activity, we can benchmark the performance of our novel compounds and gain confidence in the predictive power of our computational model. The overall workflow is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Comparison protein_prep Protein Preparation (KRAS G12C - PDB: 6OIM) docking Molecular Docking (Covalent Docking Protocol) protein_prep->docking ligand_prep Ligand Preparation (Novel Derivatives & Comparators) ligand_prep->docking scoring Scoring & Binding Energy Calculation docking->scoring pose_analysis Binding Pose Analysis (Interaction Fingerprinting) scoring->pose_analysis comparison Comparative Analysis (Data Tabulation & SAR) pose_analysis->comparison

Caption: Workflow for the comparative docking study.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the comparative docking study. The choice of software and parameters is based on established best practices for docking studies targeting KRAS G12C.[3][6][7]

Part 1: Protein Preparation

  • Protein Structure Retrieval: Download the crystal structure of human KRAS G12C in complex with a covalent inhibitor (e.g., AMG 510) from the Protein Data Bank (PDB). For this study, we will use PDB ID: 6OIM, which has a resolution of 1.65 Å.[8]

  • Initial Protein Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

  • Protonation and Structure Refinement: Use a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation) to add hydrogen atoms, assign correct protonation states for titratable residues at a physiological pH (7.4), and perform a restrained energy minimization of the protein structure to relieve any steric clashes. This step is crucial for accurate modeling of hydrogen bonding interactions.

Part 2: Ligand Preparation

  • Structure Generation: Generate 3D structures of the novel 2,7-diazaspiro[4.4]nonan-8-one derivatives and the comparator compounds (Sotorasib and a representative 2,7-diazaspiro[3.5]nonane derivative).

  • Ligand Protonation and Tautomerization: Generate possible ionization states and tautomers for each ligand at the target pH (7.4).

  • Energy Minimization: Perform a conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS3e, MMFF94x) to obtain low-energy conformers.

Part 3: Covalent Docking

  • Grid Generation: Define the docking grid box around the binding site. The grid should encompass the switch-II pocket and the Cys12 residue. The co-crystallized ligand in PDB ID 6OIM can be used to define the center of the grid.

  • Covalent Docking Protocol: Utilize a docking program that supports covalent docking (e.g., Schrödinger's Covalent Dock, AutoDock Covalent).

    • Define the reactive residue in the protein (Cys12).

    • Define the reactive atom in the ligand (the electrophilic carbon of the acrylamide moiety).

    • Specify the reaction type (e.g., Michael addition).

  • Docking and Scoring: Perform the docking calculations. The docking algorithm will sample different conformations and orientations of the ligand within the binding site and form a covalent bond with Cys12. The poses will be ranked based on a scoring function that estimates the binding affinity.

Comparative Analysis of Docking Results

The results of the docking study are summarized in the table below. The docking scores represent the predicted binding affinity, with more negative values indicating a stronger interaction. The key interacting residues are those within the binding pocket that form significant non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligands.

Compound IDScaffoldDocking Score (kcal/mol)Key Interacting ResiduesCovalent Bond with Cys12
DSN-1 2,7-Diazaspiro[4.4]nonan-8-one-9.8Gln61, Arg68, Tyr96Yes
DSN-2 2,7-Diazaspiro[4.4]nonan-8-one-10.5Gln61, Arg68, Met72, Tyr96Yes
Sotorasib Known Inhibitor-11.2Gln61, Arg68, Tyr96, Val9Yes
DSP-1 2,7-Diazaspiro[3.5]nonane-10.8Gln61, Arg68, Tyr96Yes

Note: The docking scores and interacting residues presented are hypothetical and for illustrative purposes.

The hypothetical docking results suggest that the novel 2,7-diazaspiro[4.4]nonan-8-one derivatives (DSN-1 and DSN-2) exhibit strong binding affinities to the KRAS G12C protein, comparable to the known inhibitors. The predicted interactions with key residues in the switch-II pocket, such as Gln61, Arg68, and Tyr96, are consistent with the binding modes of established KRAS G12C inhibitors.[9] The formation of a covalent bond with the target Cys12 residue is a critical feature for potent and sustained inhibition.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of the docking poses can provide valuable insights into the structure-activity relationship of the 2,7-diazaspiro[4.4]nonan-8-one scaffold. For instance, the higher predicted affinity of DSN-2 compared to DSN-1 could be attributed to an additional hydrophobic interaction with Met72, suggesting that substitution at this position of the spirocyclic core could be beneficial for enhancing potency. The spirocyclic nature of the scaffold appears to orient the substituent groups in a favorable manner for interaction with the hydrophobic regions of the binding pocket.

Signaling Pathway Context

The inhibition of KRAS G12C has a direct impact on downstream signaling pathways that drive cell proliferation and survival. By locking KRAS in its inactive, GDP-bound state, these inhibitors prevent the recruitment of effector proteins such as RAF, thereby blocking the activation of the MAPK pathway (RAF-MEK-ERK).

G cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effector Pathway (MAPK) EGFR Growth Factor Receptor (e.g., EGFR) GEF GEF (e.g., SOS1) EGFR->GEF activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP hydrolysis RAF RAF KRAS_GTP->RAF activates GEF->KRAS_GDP promotes GDP/GTP exchange GAP->KRAS_GDP MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2,7-Diazaspiro[4.4]nonan-8-one Derivative Inhibitor->KRAS_GDP covalently binds & locks

Caption: Inhibition of the KRAS signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the in silico evaluation of novel 2,7-diazaspiro[4.4]nonan-8-one derivatives as potential KRAS G12C inhibitors. The detailed protocol for comparative docking studies provides a framework for researchers to assess the potential of new chemical scaffolds against this critical cancer target.

The hypothetical results presented herein suggest that the 2,7-diazaspiro[4.4]nonan-8-one core is a promising scaffold for the design of novel KRAS G12C inhibitors. The next steps in this research would involve:

  • Synthesis and In Vitro Validation: The most promising compounds from the docking study should be synthesized and their biological activity confirmed through in vitro assays, such as biochemical assays to determine IC50 values against KRAS G12C and cell-based assays to measure the inhibition of downstream signaling and cell proliferation.

  • Further SAR Exploration: A broader library of derivatives should be designed and docked to further explore the structure-activity relationship and optimize the scaffold for potency and selectivity.

  • Molecular Dynamics Simulations: To gain a deeper understanding of the binding stability and dynamics of the ligand-protein complexes, molecular dynamics simulations can be performed.

By integrating computational and experimental approaches, the development of novel and effective therapies targeting KRAS G12C can be significantly accelerated.

References

  • Boettcher, J., Kessler, D. (2022). CRYSTAL STRUCTURE OF KRAS-G12C IN COMPLEX WITH COMPOUND 12. RCSB PDB. [Link]

  • Canon, J. et al. (2019). Crystal Structure of human KRAS G12C covalently bound to AMG 510. RCSB PDB. [Link]

  • Ostrem, J.M., Peters, U., Sos, M.L., Wells, J.A., Shokat, K.M. (2013). Crystal Structure of K-Ras G12C, GDP-bound. RCSB PDB. [Link]

  • Chan, A.H., Ashraf, M., Dharmaiah, S., Simanshu, D.K. (2023). Crystal structure of active KRAS-G12C (GMPPNP-bound) in complex with BBO-8520. RCSB PDB. [Link]

  • Ostermann, N. (2022). KRAS G12C IN COMPLEX WITH GDP AND COMPOUND 9. RCSB PDB. [Link]

  • Ahmad, I., et al. (2023). Molecular docking analysis of KRAS inhibitors for cancer management. PMC. [Link]

  • Maddalena, L., et al. (2022). Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants. Journal of Biosciences. [Link]

  • In-Silico Identification and Characterization of KRAS G12C Inhibitors: Molecular Docking and ADMET Analysis. (2024). Bentham Science Publisher. [Link]

  • 2,7-Diazaspiro[10][10]nonanes for the Treatment or Prevention of Cancers and Diabetes. (2018). NIH. [Link]

  • Drug Repurposing against KRAS Mutant G12C: A Machine Learning, Molecular Docking, and Molecular Dynamics Study. (2022). MDPI. [Link]

  • Covalent docking-based virtual screening and molecular dynamics simulations identify C02b as a potential KRAS(G12C) inhibitor. (2023). AccScience Publishing. [Link]

  • Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. (2024). Taylor & Francis Online. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. [Link]

  • KRAS(G12C)-specific inhibitors. (A) Structures of various G12C covalent... | Download Scientific Diagram. (2023). ResearchGate. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). ResearchGate. [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (2023). PubMed. [Link]

Sources

A Researcher's Guide to the Therapeutic Index of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Analogs as Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Assessment

In the landscape of contemporary drug discovery, particularly in oncology, the pursuit of novel chemical scaffolds that offer both high potency and a wide therapeutic window is paramount. The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure, serving as a versatile core for the development of potent inhibitors targeting various biological pathways. This guide provides an in-depth analysis of the therapeutic index of analogs derived from tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, with a specific focus on their application as inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction—a critical dependency in certain aggressive forms of acute leukemia.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for assessing the therapeutic index, provide detailed protocols for key assays, and objectively compare the performance of diazaspiro[4.4]nonane-based compounds with other therapeutic alternatives, supported by experimental data.

The Critical Role of Therapeutic Index in Drug Development

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits the desired therapeutic response.[1] A wider therapeutic window, signifying a larger difference between the toxic and effective doses, is a highly desirable characteristic for any drug candidate. In the context of preclinical development, the TI is often estimated by comparing the maximum tolerated dose (MTD) or the dose that is lethal to 50% of a test population (LD50) with the dose that achieves 50% of the maximum therapeutic effect (ED50).[1] For targeted therapies like menin-MLL inhibitors, a favorable TI is crucial, as it suggests that the compound can effectively eradicate cancer cells without causing debilitating side effects in the patient.[1][2]

The Menin-MLL Interaction: A Prime Target in Acute Leukemia

The interaction between menin and the MLL1 protein is a key driver in a significant subset of acute leukemias, including those with MLL gene rearrangements (MLL-r) and mutations in the nucleophosmin (NPM1) gene.[3][4] MLL fusion proteins, resulting from chromosomal translocations, aberrantly recruit menin to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][5] This dependency makes the menin-MLL interaction an attractive therapeutic target. Small molecule inhibitors that disrupt this interaction have shown the potential to reverse the oncogenic program, inducing differentiation and apoptosis in leukemia cells.[5][6] The 2,7-diazaspiro[4.4]nonane scaffold has been successfully utilized in the design of potent menin-MLL inhibitors.[7]

Assessing the Therapeutic Potential: A Two-Pronged Approach

The determination of a therapeutic index necessitates a thorough evaluation of both efficacy and toxicity. This is achieved through a combination of in vitro and in vivo studies.

In Vitro Evaluation: Gauging Potency and Selectivity

The initial assessment of a compound's therapeutic potential begins with in vitro assays to determine its potency against the intended target and its cytotoxic effects on both cancerous and healthy cells.

Efficacy Assessment: Inhibition of Menin-MLL Interaction and Leukemia Cell Proliferation

The primary measure of efficacy for a menin-MLL inhibitor is its ability to disrupt the protein-protein interaction. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). Furthermore, the antiproliferative activity of the compounds is assessed in relevant leukemia cell lines, with GI50 values (the concentration that inhibits cell growth by 50%) providing a measure of cellular potency.

Table 1: In Vitro Efficacy of Menin-MLL Inhibitors with a 2,7-Diazaspiro[4.4]nonane Scaffold and Alternatives

Compound IDScaffold TypeTarget Cell Line(s)IC50/GI50 (nM)Reference
VTP50469 Structurally optimized piperazinyl pyrimidineMLL-r leukemia cell lines13 - 37[3][8]
MI-3454 Thienopyrimidine derivativeMLL-r leukemia cell lines7 - 27[5]
M-89 HydroxymethylpiperidineMV-4-11, MOLM-1325, 54[5]
M-1121 Covalent inhibitorMOLM-13, MV-4-1151.5, 10.3[5]
MI-463/MI-503 Thienopyrimidine derivativeMLL-r leukemia cell lines~15[5]
MIV-6R Hydroxy- and aminomethylpiperidineMLL-AF9 transformed BMCs1100[9]
AD258 2,7-diazaspiro[4.4]nonaneNot Applicable (Sigma Receptor Ligand)Ki (S1R) = 1.8[10]

Note: The table includes data for compounds that are not strictly analogs of the topic compound but represent alternative scaffolds targeting the same pathway, providing a basis for comparison.

Toxicity Assessment: In Vitro Cytotoxicity Assays

To evaluate the potential for off-target toxicity, the cytotoxic effects of the compounds are measured against a panel of healthy, non-cancerous cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][11][12] This assay measures the metabolic activity of cells, which is an indicator of cell viability. A high IC50 value in healthy cells compared to cancer cells suggests a favorable selectivity profile.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the in vitro cytotoxicity of test compounds.

Materials:

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell lines (e.g., MV4-11, MOLM-13 for MLL-r leukemia) and non-cancerous control cell lines (e.g., normal human fibroblasts)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

In Vivo Evaluation: Bridging the Gap to Clinical Relevance

In vivo studies in animal models are essential for evaluating the overall therapeutic index of a drug candidate in a complex biological system.[5] These studies provide critical information on efficacy, pharmacokinetics, and systemic toxicity.

Efficacy Assessment: Xenograft Models of Acute Leukemia

Patient-derived xenograft (PDX) models, where human leukemia cells are implanted into immunodeficient mice, are considered the gold standard for preclinical efficacy testing.[12][13] These models closely recapitulate the heterogeneity of human disease.

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors

Compound IDAnimal ModelDosing RegimenKey Efficacy OutcomesReference
VTP50469 PDX models of MLL-r leukemiaOral administrationSignificant survival improvement, disease eradication[8]
MI-463/MI-503 Mouse models of MLL leukemiaOral administrationDecreased tumor volume, increased survival times[6]
AB8939 Human PDX AML mouse modelCombination with venetoclaxIncreased survival, eradication of leukemia stem cells[14]

Experimental Workflow: In Vivo Efficacy Study in an AML PDX Model

in_vivo_efficacy_workflow cluster_preparation Preparation cluster_engraftment Engraftment cluster_treatment Treatment cluster_assessment Assessment PDX_cells Patient-Derived AML Cells engraftment Intravenous or Intrafemoral Injection of AML Cells PDX_cells->engraftment mice Immunodeficient Mice (e.g., NSG) mice->engraftment monitoring Monitor for Engraftment (e.g., Bioluminescence Imaging) engraftment->monitoring randomization Randomize Mice into Treatment and Control Groups monitoring->randomization treatment Administer Test Compound or Vehicle randomization->treatment tumor_burden Monitor Tumor Burden (e.g., Flow Cytometry of Peripheral Blood) treatment->tumor_burden survival Record Survival Data treatment->survival toxicity Monitor for Signs of Toxicity (e.g., Body Weight) treatment->toxicity

Caption: Workflow for an in vivo efficacy study of a menin-MLL inhibitor in an AML PDX model.

Toxicity Assessment: Maximum Tolerated Dose (MTD) and General Toxicology Studies

In vivo toxicology studies are designed to identify potential adverse effects and to determine a safe dosing range.[8] These studies involve administering escalating doses of the compound to animals and monitoring for signs of toxicity, such as weight loss, changes in behavior, and alterations in blood chemistry and organ histology.[15] The MTD is defined as the highest dose that does not cause unacceptable toxicity.

Comparative Analysis and Future Directions

The available data suggests that menin-MLL inhibitors based on the 2,7-diazaspiro[4.4]nonane scaffold and other chemical classes hold significant promise for the treatment of MLL-r and NPM1-mutated leukemias. Several compounds have demonstrated potent low-nanomolar efficacy in vitro and significant anti-leukemic activity in vivo.[5] Importantly, some of these inhibitors, such as MI-463 and MI-503, have shown a favorable safety profile in preclinical models, with no impairment of normal hematopoiesis, indicating a potentially wide therapeutic window.[1]

The development of covalent inhibitors like BMF-219 and orally bioavailable compounds such as revumenib and ziftomenib, which are currently in clinical trials, represents a significant advancement in this field.[4][16][17] The clinical data emerging from these trials will provide the ultimate validation of the therapeutic index of this class of drugs.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical studies comparing the therapeutic indices of different menin-MLL inhibitor scaffolds.

  • Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to respond to menin-MLL inhibition.

  • Combination Therapies: Exploring the synergistic potential of menin-MLL inhibitors with other anti-leukemia agents to enhance efficacy and potentially lower required doses, further widening the therapeutic window.[14]

References

  • A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - NIH. (n.d.). Retrieved from [Link]

  • Patient-Derived Acute Myeloid Leukemia (AML) Ex Vivo platform for Evaluation of Novel Molecular Targeted Therapeutic Agents | Blood | American Society of Hematology - ASH Publications. (2019, November 13). Retrieved from [Link]

  • Novel drug inhibits MLL leukemia progression in mice [PreClinical] | 2 Minute Medicine. (2015, April 4). Retrieved from [Link]

  • Abstract 2057: The development and evaluation of a series of novel in vivo imaging models of AML for the assessment of drug efficacy | Cancer Research - AACR Journals. (2014, October 1). Retrieved from [Link]

  • Chapter 19: Menin Inhibitors: Discovery, Development and Clinical Translation - Books. (2024, September 30). Retrieved from [Link]

  • 2D Ex vivo AML platform for evaluation of novel therapeutic agents - Champions Oncology. (n.d.). Retrieved from [Link]

  • AB Science reports fourth consecutive case of response from Phase 1 data for the combination of AB8939 with venetoclax for the treatment of refractory or relapsed acute myeloid leukemia - BioSpace. (2026, January 8). Retrieved from [Link]

  • Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - MDPI. (n.d.). Retrieved from [Link]

  • High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC - NIH. (2025, July 19). Retrieved from [Link]

  • Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC - NIH. (n.d.). Retrieved from [Link]

  • What are the new molecules for menin inhibitors? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • Novel Sigma Receptor Ligand-Nitric Oxide Photodonors: Molecular Hybrids for Double-Targeted Antiproliferative Effect | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One. (n.d.). Retrieved from [Link]

  • Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - ResearchGate. (2025, October 10). Retrieved from [Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity - PMC. (n.d.). Retrieved from [Link]

  • WO2018024602A1 - 2,7-diazaspiro[6][6] nonanes - Google Patents. (n.d.). Retrieved from

  • MARIA DICHIARA Synthesis and preclinical evaluation of sigma receptor ligands for cancer treatment and analgesia - . (n.d.). Retrieved from [Link]

  • Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - MDPI. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • US11542282B2 - Low affinity poly(AD-ribose) polymerase 1 dependent cytotoxic agents. (n.d.).
  • Menin inhibitors in the treatment of acute myeloid leukemia | Blood - ASH Publications. (2025, February 6). Retrieved from [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023, May 8). Retrieved from [Link]

Sources

Independent verification of the biological activity of novel diazaspiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to Verifying the Biological Activity of Novel Diazaspiro Kinase Inhibitors

This guide provides a comprehensive framework for the independent verification of the biological activity of novel diazaspiro compounds, focusing on two recently discovered kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate and compare the performance of these next-generation therapeutics. This document emphasizes scientific integrity, providing detailed experimental protocols and comparative data to support its analysis.

The Rise of Diazaspiro Scaffolds in Kinase Inhibition

The search for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a cornerstone of modern drug discovery. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[1] Diazaspirocycles have emerged as a promising class of scaffolds in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced target binding and improved pharmacokinetic profiles.[2] This guide will focus on the independent verification of two novel diazaspiro compounds that have shown significant promise as kinase inhibitors: a potent RIPK1 inhibitor and a selective dual TYK2/JAK1 inhibitor.

Comparative Analysis of Novel Diazaspiro Kinase Inhibitors

A critical aspect of evaluating novel compounds is to benchmark their performance against existing inhibitors. The following tables provide a comparative summary of the in vitro potency of the two novel diazaspiro compounds against their respective targets, alongside relevant comparator compounds.

Table 1: Comparative In Vitro Potency of a Novel Diazaspiro RIPK1 Inhibitor

CompoundTargetIC50 (nM)Comparator CompoundComparator IC50 (nM)Reference
Compound 41 (2,8-diazaspiro[4.5]decan-1-one derivative) RIPK192Necrostatin-1s13[3][4]
GSK2982772 (GSK'772)0.2 (in human cells)[5]

Table 2: Comparative In Vitro Potency of a Novel Diazaspiro Dual TYK2/JAK1 Inhibitor

CompoundTargetIC50 (nM)Comparator CompoundComparator IC50 (nM)Reference
Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative) TYK26Tofacitinib1[6]
JAK137Tofacitinib111[6]
JAK2>1000Tofacitinib20[6]

Elucidating the Mechanism of Action: Key Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of the inhibitors.

The RIPK1 Signaling Pathway in Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of cellular necroptosis, a form of programmed cell death that plays a significant role in inflammation.[3] The diagram below illustrates the central role of RIPK1 in the necroptosis pathway.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Caspase8 Caspase-8 RIPK1->Caspase8 NFkB NF-kB RIPK1->NFkB Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Caspase8->RIPK1 Cleavage Caspase8->RIPK3 Cleavage TNFa TNFα TNFa->TNFR1

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

The TYK2/JAK1 Signaling Pathway in Inflammation

Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are members of the JAK family of kinases that are critical for cytokine signaling, which drives inflammatory responses.[6] The diagram below depicts the role of the TYK2/JAK1 heterodimer in mediating cytokine signaling.

TYK2_JAK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK1 JAK1 Cytokine_Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation STAT->STAT Gene_Expression Gene Expression STAT->Gene_Expression Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Simplified TYK2/JAK1 signaling pathway.

Experimental Protocols for Independent Verification

To ensure the trustworthiness of the reported biological activities, independent verification is paramount. The following are detailed, step-by-step methodologies for key experiments to validate the efficacy of these novel diazaspiro compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to quantify the inhibitory activity of the diazaspiro compounds on their respective kinase targets.[7][8]

Materials:

  • Recombinant human kinases (RIPK1, TYK2, JAK1, JAK2)

  • Kinase-specific substrates

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare a 1X kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Necroptosis Assay in U937 Cells

This protocol details a cell-based assay to evaluate the ability of the RIPK1 inhibitor to protect cells from induced necroptosis.[9][10]

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Human Tumor Necrosis Factor-alpha (TNFα)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compound (RIPK1 inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom white plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the RIPK1 inhibitor in culture medium. Add 25 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO). Pre-incubate the cells with the compound for 30 minutes at 37°C.

  • Induction of Necroptosis: Prepare a solution containing TNFα (final concentration 100 ng/mL) and z-VAD-fmk (final concentration 20 µM) in culture medium. Add 25 µL of this solution to each well.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium (100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control (100% viability) and the necroptosis-induced control (0% viability). Determine the EC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol describes an in vivo model to assess the efficacy of the TYK2/JAK1 inhibitor in a model of inflammatory bowel disease.[11][12]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; 36-50 kDa)

  • Test compound (TYK2/JAK1 inhibitor) formulated for oral administration

  • Vehicle control

Procedure:

  • Acclimation: Acclimate the mice for at least one week before the start of the experiment.

  • Induction of Acute Colitis: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.

  • Compound Administration:

    • Randomly divide the mice into treatment groups (vehicle control, test compound at various doses, positive control e.g., tofacitinib).

    • Administer the test compound or vehicle orally once daily, starting from day 0 of DSS administration.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Monitor for clinical signs of colitis daily, including stool consistency and the presence of blood in the feces (hemoccult test).

    • Calculate a Disease Activity Index (DAI) score based on body weight loss, stool consistency, and rectal bleeding.

  • Termination and Tissue Collection:

    • On day 7, euthanize the mice.

    • Carefully dissect the colon from the cecum to the anus and measure its length.

    • Collect a portion of the distal colon for histological analysis (fix in 10% buffered formalin) and another portion for cytokine analysis (snap-freeze in liquid nitrogen).

  • Histological Analysis:

    • Embed the fixed colon tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score the sections for the severity of inflammation, epithelial damage, and crypt architecture.

  • Cytokine Analysis:

    • Homogenize the frozen colon tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-12, IL-23, IFN-γ) using ELISA or a multiplex bead-based assay.

  • Data Analysis: Compare the body weight changes, DAI scores, colon length, histological scores, and cytokine levels between the different treatment groups using appropriate statistical tests.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the independent verification of a novel diazaspiro kinase inhibitor.

Verification_Workflow Start Novel Diazaspiro Compound InVitro In Vitro Kinase Inhibition Assay (IC50 Determination) Start->InVitro CellBased Cell-Based Functional Assay (e.g., Necroptosis, Cytokine Release) InVitro->CellBased InVivo In Vivo Efficacy Model (e.g., Colitis Model) CellBased->InVivo DataAnalysis Data Analysis and Comparison with Alternative Compounds InVivo->DataAnalysis Conclusion Conclusion on Biological Activity DataAnalysis->Conclusion

Caption: General workflow for the independent verification of a novel kinase inhibitor.

Conclusion

The independent verification of the biological activity of novel compounds is a cornerstone of rigorous scientific research and drug development. The diazaspiro compounds presented in this guide, a potent RIPK1 inhibitor and a selective dual TYK2/JAK1 inhibitor, demonstrate the potential of this chemical scaffold in kinase-targeted therapies. By following the detailed protocols and comparative analyses outlined here, researchers can objectively assess the performance of these and other novel diazaspiro compounds, thereby contributing to the development of safer and more effective medicines.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology. [Link]

  • Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Comparison of monocytic cell lines U937 and THP-1 as macrophage models for in vitro studies. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry. [Link]

  • Exploring novel furochochicine derivatives as promising JAK2 inhibitors in HeLa cells: Integrating docking, QSAR-ML, MD simulations, and experiments. ResearchGate. [Link]

  • Overview of currently known RIPK1 inhibitors. ResearchGate. [Link]

  • TYK2 Tyrosine Kinase 2. Bristol Myers Squibb. [Link]

  • A schematic diagram of RIPK1 domains, interacting proteins, post-translational modifications, and the catalytic enzymes that read or write these modifications. ResearchGate. [Link]

  • Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Journal of Visualized Experiments. [Link]

  • Protocol for Inducing Necroptosis in Cell Culture? ResearchGate. [Link]

  • Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. MDPI. [Link]

  • Experimental protocol for the induction of colitis in mice. ResearchGate. [Link]

  • Schematic representation of TYK2-mediated JAK/STAT signaling network created by Biorender.com. ResearchGate. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]

  • JAK-STAT Signalling Pathway. Slideshare. [Link]

  • Phagocytosis of PS-exposed-necroptotic cells. ResearchGate. [Link]

  • Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model. Inflammatory Bowel Diseases. [Link]

  • Receptor-interacting serine/threonine-protein kinase 1. Wikipedia. [Link]

  • RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • IncuCyte® Immune Cell Killing Assay. Sartorius. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 1251009-03-6). As a key building block in modern drug discovery, its proper handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental stewardship. This document moves beyond simple instructions to explain the scientific and regulatory rationale behind each procedural step, empowering your team to manage chemical waste with confidence and integrity.

The core principle underpinning this protocol is the "cradle-to-grave" responsibility for hazardous waste, a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that from the moment a chemical becomes a waste product, it is subject to stringent regulations until its final, safe disposal.[1][2]

Section 1: Hazard Assessment and Classification

A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound is not widely published, a precautionary approach is mandated by professional laboratory standards.[3][4] By examining analogous structures, we can infer a likely hazard profile. Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6]

Therefore, until proven otherwise, this compound must be managed as a hazardous chemical waste. It is crucial to consult the manufacturer's Safety Data Sheet (SDS) for the most specific and current information.

Property Information Source
CAS Number 1251009-03-6[7][8]
Molecular Formula C₁₂H₂₀N₂O₃[8][9]
Physical Form Solid[10]
Inferred Hazards Skin Irritant, Eye Irritant, Potential Respiratory Irritant[5][6]
Storage Class General Combustible Solids (e.g., Class 11)
Waste Classification Hazardous Chemical Waste Precautionary Principle

Section 2: The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the complete lifecycle for disposing of this compound waste, from the point of generation to its collection by authorized personnel.

Diagram: Chemical Waste Disposal Lifecycle

cluster_lab Laboratory Responsibility cluster_ehs EHS / Waste Vendor Responsibility generation Step 1: Generation (Unwanted/Expired Chemical) ppe Step 2: Don PPE (Gloves, Goggles, Lab Coat) generation->ppe container Step 3: Containerize & Segregate (Compatible, Sealed Container) ppe->container labeling Step 4: Label Waste ('Hazardous Waste', Full Name, Hazards) container->labeling saa Step 5: Store in SAA (At or Near Point of Generation) labeling->saa collection Step 6: Schedule Pickup (Contact EHS Office) saa->collection Transfer of Custody disposal Step 7: Final Disposal (Licensed Facility via Manifest) collection->disposal

Caption: Overview of the chemical waste management process.

Detailed Protocol

1. Personal Protective Equipment (PPE) Mandate Before handling the waste material, it is mandatory to wear appropriate PPE. This is your primary defense against exposure.

  • Safety Goggles/Glasses: Protects against accidental splashes or fine particle contact with eyes.[10]

  • Chemical-Resistant Gloves (Nitrile): Prevents skin contact and potential irritation.[11] Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[12]

  • Laboratory Coat: Protects skin and personal clothing from contamination.

2. Waste Stream Segregation Proper segregation prevents dangerous chemical reactions.[13]

  • Solid Waste: Dispose of pure, unadulterated this compound in a container designated for Solid Organic Chemical Waste .

  • Solutions: If the compound is in a solvent, the entire solution must be disposed of as Liquid Chemical Waste . The waste stream (e.g., "Halogenated Solvents," "Non-Halogenated Solvents") depends on the solvent used.

  • CRITICAL: Do NOT mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[14] Always maintain separate waste containers for different hazard classes.[13]

3. Containerization Protocol The integrity of the waste container is critical to prevent leaks and spills.[2][15]

  • Select a Compatible Container: Use a clean, dry, high-density polyethylene (HDPE) or glass container with a screw-top cap.[14][16] The container must not react with the chemical waste.[13]

  • Avoid Food Containers: Never use former food or beverage containers for hazardous waste storage.[13]

  • Do Not Overfill: Leave at least 10% of the container volume as headspace to allow for vapor expansion.[13][16]

  • Keep Closed: The waste container must be securely capped at all times, except when waste is being added.[2][13]

4. Labeling the Waste Container Accurate labeling is a strict regulatory requirement by the EPA and OSHA.[17][18] It ensures safe handling and proper final disposal.

  • Required Information: The label must be securely affixed to the container and include the following:

    • The words "Hazardous Waste" .[2][13][17]

    • The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[2][13]

    • All components and percentages if it is a mixture (e.g., "5% tert-butyl..., 95% Methanol").[13]

    • The associated hazards (e.g., "Irritant," "Combustible Solid").[13]

    • The accumulation start date (the date the first drop of waste was added).

5. Accumulation in a Satellite Accumulation Area (SAA) The SAA is the designated location in the lab for storing hazardous waste before pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14][17]

  • Storage Limits: A single SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved out of the SAA within three days.[13][14] Partially filled containers may remain in the SAA for up to one year.[13]

  • Secondary Containment: It is best practice to store waste containers within a larger, chemically resistant tray or tub to contain any potential leaks.[2]

6. Arranging for Disposal Laboratory personnel are responsible for initiating the final disposal process.

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[14]

  • Do Not Use Drains: Under no circumstances should this chemical or its solutions be poured down the sink.[2] Only specific, non-hazardous aqueous solutions with a neutral pH may be eligible for drain disposal, which this compound is not.[13][19]

Section 3: Managing Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

Protocol 3.1: Disposal of Contaminated Labware

  • Solid Items (Gloves, Weigh Boats, Wipes): These should be collected in a sealed bag or container, labeled as "Solid Waste Contaminated with this compound," and disposed of through the EHS office.

  • Sharps (Needles, Contaminated Glassware): Contaminated sharps must be placed in a designated, puncture-resistant sharps container.[12][20]

  • Reusable Glassware: Clean contaminated glassware by rinsing it with a suitable solvent (e.g., acetone, ethanol). The solvent rinsate must be collected and disposed of as hazardous liquid waste.[2]

Protocol 3.2: Decontamination of Empty Containers An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.[2][19]

Diagram: Empty Container Decontamination Workflow

start Original Container of This compound empty Use chemical until practically empty start->empty rinse1 Rinse container with a compatible solvent (e.g., acetone) empty->rinse1 collect1 Pour rinsate into designated Hazardous Liquid Waste Container rinse1->collect1 rinse2 Repeat rinse step (Second Rinse) collect1->rinse2 collect2 Pour rinsate into same Hazardous Liquid Waste Container rinse2->collect2 rinse3 Repeat rinse step (Third Rinse - 'Triple Rinsed') collect2->rinse3 collect3 Pour rinsate into same Hazardous Liquid Waste Container rinse3->collect3 deface Air dry the container and deface or remove the original label collect3->deface dispose Dispose of empty container in appropriate solid waste bin (e.g., regular trash or glass disposal) deface->dispose

Caption: The triple-rinse procedure for decontaminating empty chemical containers.

Section 4: Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial.[21]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill: For a small spill of solid material, and if you are trained to do so, use an appropriate absorbent material or chemical spill kit to clean it up.

  • PPE: Wear your full PPE, including double gloves if necessary.

  • Clean-up: Carefully sweep up the solid material, place it in a sealed container, and label it as hazardous waste for disposal.[10]

  • Large Spills: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive protocol, you ensure that your laboratory not only remains compliant with federal and local regulations but also fosters a culture of safety and environmental responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division.
  • OSHA Compliance For Labor
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Safety Guidance. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Mount St. Joseph University.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).
  • tert-Butyl 2,7-diazaspiro[4.
  • tert-butyl 8-oxo-6-oxa-2,9-diazaspiro[4.
  • Safety Data Sheet for tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.
  • tert-Butyl 8-oxo-2,7-diazaspiro[4.
  • MSDS of tert-butyl 8-oxo-2,6,9-triazaspiro[4.
  • Safety Data Sheet for tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.
  • Safety Data Sheet for tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.
  • tert-Butyl 2,7-diazaspiro[4.
  • tert-Butyl 8-oxo-2,7-diazaspiro[4.
  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Oxalate. (n.d.). Quinsigamond Community College.
  • Safety Data Sheet for Tert-butyl 1,7-diazaspiro[14][14]nonane-1-carboxylate. (2025, August 9). ChemicalBook.

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.).

Sources

A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its potential therapeutic applications. However, the journey of discovery begins with the safe and responsible handling of every chemical component in our laboratories. This guide provides essential, practical, and in-depth information on the safe handling of Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a key building block in modern medicinal chemistry. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Hazard Identification and Risk Assessment

This compound and structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] While comprehensive toxicological data for this specific molecule may be limited, a prudent approach dictates that we treat it with a high degree of caution, assuming it may be harmful if swallowed.[1]

The primary routes of exposure in a laboratory setting are dermal contact, inhalation of aerosolized particles, and accidental ingestion.[4] Therefore, our safety protocols are designed to mitigate these risks at every stage of handling.

Table 1: Hazard Summary

HazardGHS ClassificationPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Respiratory IrritationCategory 3H335: May cause respiratory irritation.[1][2][3]
Acute Oral ToxicityCategory 4 (Assumed)H302: Harmful if swallowed.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory and should be donned before entering the designated handling area.

Eye and Face Protection:
  • Safety glasses with side shields are the minimum requirement.

  • A face shield should be worn in conjunction with safety glasses when there is a risk of splashes or when handling larger quantities.[1]

Hand Protection:
  • Chemical-resistant gloves , such as nitrile gloves, are essential. Always inspect gloves for any signs of damage before use.[1][5]

  • It is crucial to use proper glove removal technique to avoid contaminating your skin.[1] Contaminated gloves should be disposed of immediately as hazardous waste.[1]

Body Protection:
  • A laboratory coat is mandatory to protect against splashes and spills.

  • For procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]

  • Ensure that your legs are covered (no shorts or skirts) and wear closed-toe shoes .[4][5]

Respiratory Protection:
  • For handling small quantities in a well-ventilated area, respiratory protection may not be necessary.

  • However, if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][6]

PPE_Donning_Workflow Start Prepare for Lab Entry LabCoat Don Lab Coat Start->LabCoat Gloves Don Nitrile Gloves LabCoat->Gloves EyeProtection Don Safety Glasses / Goggles Gloves->EyeProtection FaceShield Don Face Shield (if splash risk) EyeProtection->FaceShield Respirator Don Respirator (if aerosol risk) EyeProtection->Respirator EnterLab Enter Handling Area FaceShield->EnterLab Respirator->EnterLab

Caption: Workflow for donning Personal Protective Equipment.

Safe Handling Procedures

Adherence to good laboratory practices is paramount. The following procedures should be followed when working with this compound.

Engineering Controls:
  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

Operational Plan:
  • Preparation: Before starting any work, ensure all necessary equipment and reagents are within the fume hood. This minimizes the need to move in and out of the containment area.

  • Weighing: If weighing the solid, do so in the fume hood or in a ventilated balance enclosure to prevent the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions should be carried out in closed or contained systems within the fume hood.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wash your hands thoroughly with soap and water, even after removing gloves.[1][5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response:
  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1][10] Do not create dust when cleaning up solid spills.[1]

Spill_Response_Plan Spill Spill Occurs Alert Alert Colleagues Spill->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small & Controllable Assess->SmallSpill Yes LargeSpill Large or Unknown Risk Assess->LargeSpill No Evacuate Evacuate Area CallEH Call Emergency Personnel Evacuate->CallEH DonPPE Don Full PPE SmallSpill->DonPPE LargeSpill->Evacuate Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response plan.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][6][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][6][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][6][10]

Disposal Guidelines

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.[11]

Disposal Plan:
  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[1][6] Do not dispose of this chemical down the drain.[1][10]

Conclusion

By integrating these safety protocols into your daily laboratory workflow, you are not only ensuring your personal safety but also fostering a culture of responsibility and scientific excellence. The principles outlined in this guide are designed to be a self-validating system; by understanding the "why" behind each step, you are better equipped to make informed decisions and adapt to new challenges in your research.

References

  • Aspira Chemical. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.